molecular formula C10H10N2O B1283702 8-Methoxyquinolin-4-amine CAS No. 220844-65-5

8-Methoxyquinolin-4-amine

Cat. No.: B1283702
CAS No.: 220844-65-5
M. Wt: 174.2 g/mol
InChI Key: QMBPJEIUEYDRGP-UHFFFAOYSA-N
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Description

8-Methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBPJEIUEYDRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587998
Record name 8-Methoxyquinolin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-65-5
Record name 8-Methoxyquinolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220844-65-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinolin-4-amine is a pivotal heterocyclic scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of several antimalarial drugs. Its quinoline core, substituted with a methoxy group at the 8-position and an amine at the 4-position, imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility. This guide provides a comprehensive overview of the principal synthetic methodologies for this compound, offering mechanistic insights and detailed protocols. Furthermore, it consolidates the known physicochemical and spectroscopic properties of the compound, essential for its characterization and application in research and development. The document is intended to serve as a foundational resource for scientists engaged in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. One of the most historically significant applications of the quinoline core is in the development of antimalarial drugs, with quinine being a primary example.[1]

Within this class, this compound (C₁₀H₁₀N₂O) stands out as a critical building block.[2] Its structure is a precursor to potent antimalarial agents and serves as a valuable synthon for creating diverse libraries of bioactive compounds. The strategic placement of the methoxy group on the benzenoid ring and the amino group on the pyridinoid ring modulates the molecule's reactivity and pharmacological profile, making a thorough understanding of its synthesis and properties essential for medicinal chemists.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and overall efficiency. The most common strategies involve either constructing the quinoline ring system from acyclic precursors or functionalizing a pre-existing quinoline core.

Route A: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Quinoline

This is arguably the most direct and widely employed method for the synthesis of 4-aminoquinoline derivatives.[3] The strategy hinges on the activation of the 4-position of the quinoline ring towards nucleophilic attack.

2.1.1 General Workflow

The process begins with the synthesis of 8-methoxyquinolin-4-ol, which is then converted to the more reactive 4-chloro-8-methoxyquinoline intermediate. The final step involves the displacement of the chloro group with an amine source.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNAr) A m-Anisidine + Diethyl malonate B 8-Methoxyquinolin-4-ol A->B High Temp. (e.g., Dowtherm A) C 8-Methoxyquinolin-4-ol D 4-Chloro-8-methoxyquinoline C->D POCl3 or SOCl2 E 4-Chloro-8-methoxyquinoline F This compound E->F NH3 source (e.g., NH4OH, NaN3 then reduction)

Caption: General workflow for the SNAr synthesis of this compound.

2.1.2 Detailed Protocol (Illustrative)

  • Synthesis of 8-Methoxyquinolin-4-ol: A common method is the Conrad-Limpach reaction, involving the condensation of m-anisidine with a β-ketoester like diethyl malonate at high temperatures, followed by cyclization.[4]

  • Synthesis of 4-Chloro-8-methoxyquinoline: 8-Methoxyquinolin-4-ol is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is then carefully quenched with ice and neutralized to precipitate the product.

  • Synthesis of this compound: The 4-chloro derivative is subjected to nucleophilic substitution. This can be achieved by heating with an ammonia source, such as aqueous or alcoholic ammonia, in a sealed vessel. Alternatively, a two-step process involving substitution with sodium azide followed by reduction (e.g., with triphenylphosphine in a Staudinger reaction) can be employed.[5]

2.1.3 Mechanistic Discussion

The key to this synthetic route is the SNAr reaction in the final step.[3] The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position (para to the nitrogen) for nucleophilic attack. The chlorine atom serves as an excellent leaving group. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridinoid ring is temporarily disrupted. The subsequent departure of the chloride ion restores aromaticity and yields the final product. The choice of ammonia source and reaction conditions (temperature, pressure, solvent) is critical to achieving good yields and minimizing side reactions.

Route B: Ring-Forming Reactions (Cyclizations)

An alternative to functionalizing a pre-existing quinoline is to build the heterocyclic system from appropriately substituted aniline and a three-carbon component.

2.2.1 General Workflow

This approach, exemplified by reactions like the Skraup or Doebner-von Miller synthesis, involves the reaction of an aniline derivative (in this case, m-anisidine or a related compound) with an α,β-unsaturated carbonyl compound or its precursor.[5]

G cluster_0 Step 1: Precursor Reaction cluster_1 Step 2: Cyclization & Aromatization A m-Anisidine B β-aminocarbonyl intermediate A->B Michael Addition D β-aminocarbonyl intermediate C Three-carbon synthon (e.g., acrolein, glycerol) C->B Michael Addition E Substituted Quinoline Core D->E Acid Catalyst Oxidizing Agent

Caption: Generalized workflow for quinoline synthesis via cyclization.

2.2.2 Mechanistic Discussion

In a Skraup-type synthesis, m-anisidine would be heated with glycerol, sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (such as the nitro group from a nitroaniline).[5] The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate is then cyclized under acidic conditions, and the dihydroquinoline product is subsequently oxidized to the aromatic quinoline. Direct synthesis of this compound via this route is less common as it often yields mixtures and requires harsh conditions. However, it is a powerful method for generating the core quinoline scaffold which can then be further functionalized.[6]

Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is crucial for quality control and for understanding its behavior in biological and chemical systems.

Key Physicochemical Properties

The properties of a molecule dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific compound is not always aggregated, its structural features allow for reliable predictions.[7]

PropertyValue / Expected ValueRationale / Source
Molecular Formula C₁₀H₁₀N₂OCalculated from structure.[2]
Molecular Weight 174.20 g/mol Calculated from molecular formula.[2]
Appearance Likely a crystalline solidCommon for similar aromatic amines.
pKa Multiple values expectedThe exocyclic amino group (basic) and the quinoline nitrogen (basic) will have distinct pKa values.
LogP 1.4 - 1.7 (Predicted)The methoxy group increases lipophilicity, while the amino group increases polarity. The overall character is moderately lipophilic.[8][9]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in water.The aromatic nature dominates, but the amino group provides some capacity for hydrogen bonding with water.
Spectroscopic Signature

Spectroscopic methods are indispensable for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons (typically around 3.9 ppm), and a broad signal for the amine protons. The aromatic region will show characteristic coupling patterns (doublets, triplets, doublets of doublets) that can be used to confirm the substitution pattern.[10]

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear downfield, as will the carbons of the heterocyclic ring.[10]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 174.20, confirming the molecular weight. Fragmentation patterns can provide further structural information.[11]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1250 cm⁻¹).[12]

Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly antimalarials.[13] It serves as the foundational scaffold for attaching various side chains that are critical for drug efficacy and for modulating pharmacokinetic properties.

  • Antimalarial Agents: It is a precursor for primaquine analogues and other 8-aminoquinoline antimalarials.[5][14] The 4-amino group provides a convenient handle for elaboration, allowing for the introduction of diamine side chains that are known to be crucial for activity against the liver stages of the malaria parasite.

  • Exploratory Drug Discovery: The 8-methoxyquinoline scaffold has been explored for other therapeutic targets. The core structure can be modified to generate compounds with potential anticancer, antibacterial, or antiviral activities.[13][15][16] The ability to functionalize both the C4-amino group and other positions on the quinoline ring makes it a versatile starting point for library synthesis.

Safety and Handling

As with many aromatic amines and heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

Conclusion

This compound is a molecule of significant value in synthetic and medicinal chemistry. Its synthesis, primarily achieved through robust and scalable nucleophilic aromatic substitution pathways, is well-established. The physicochemical and spectroscopic properties outlined in this guide provide the necessary framework for its identification, characterization, and application. As a key building block for antimalarial drugs and a versatile scaffold for further discovery efforts, a thorough understanding of this compound's chemistry remains essential for professionals in the field of drug development.

References

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine Jr, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-9.
  • Montes, V. A., Pérez-Bolívar, C., & Rascón, I. (2006). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5113-o5114.
  • Ogunmodede, O. S., & Adebayo, A. S. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47.
  • Ogunmodede, O. S., & Owolabi, B. J. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-6.
  • ResearchGate. (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine... [Image].
  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem Compound Database.
  • Kumar, A., & Siddiqui, Z. N. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
  • Jantke, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5557.
  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinolin-4-ol. PubChem Compound Database.
  • Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387373.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyquinolin-8-amine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxyquinolin-8-amine. PubChem Compound Database.
  • Supporting Information for publications. (n.d.). Spectroscopic data for quinoline derivatives.
  • DrugBank. (n.d.). 8-Methoxyquinoline.
  • Wikipedia. (n.d.). Quinine.
  • Lopez, P. L., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology, 11(9), 3139-3148.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan... Retrieved from https://www.benchchem.com/uploads/technical-guides/4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide-physicochemical-properties.pdf
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7479.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

8-Methoxyquinolin-4-amine is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, most notably the antimalarial drug quinine.[1][2] The specific substitution pattern of an amino group at the 4-position and a methoxy group at the 8-position endows this compound with unique electronic and steric properties, making it a valuable building block in drug discovery and materials science. This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization and synthesis, and essential guidelines for safe handling. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Structural Context

The strategic importance of the quinoline ring system cannot be overstated. Its presence in natural products and synthetic drugs highlights its ability to interact with a wide array of biological targets.[1] this compound emerges as a key intermediate for creating novel molecular entities, where the 4-amino group serves as a critical handle for derivatization and the 8-methoxy group modulates solubility and electronic properties.

Structural Overview

The molecule consists of a bicyclic quinoline core with a methoxy (-OCH₃) substituent on the benzene ring portion (position 8) and an amine (-NH₂) substituent on the pyridine ring portion (position 4). This arrangement influences the molecule's basicity, reactivity, and potential for hydrogen bonding.

structure cluster_quinoline This compound cluster_labels Key Functional Groups mol amine 4-Amino Group (Nucleophilic Center) methoxy 8-Methoxy Group (Modulates Solubility/Electronics) quinoline Quinoline Core (Aromatic Scaffold)

Caption: Chemical structure of this compound highlighting its key functional moieties.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, guiding everything from reaction setup to formulation design. The properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[3][4]
Molecular Weight 174.20 g/mol [3][4]
CAS Number 220844-65-5[3][4]
Boiling Point 369.6 °C at 760 mmHg[3]
Density 1.218 g/cm³[3]
Flash Point 177.4 °C[3]
Refractive Index 1.665[3]
Polar Surface Area 48.1 Ų[3]
Melting Point Not experimentally reported.
pKa Not experimentally reported.
Solubility Profile

While quantitative solubility data is not publicly available, the structure provides qualitative insights. The aromatic quinoline core suggests solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and methanol. The presence of the amino and methoxy groups, along with the quinoline nitrogen, allows for hydrogen bonding, which may impart limited aqueous solubility, particularly in acidic conditions where the basic nitrogen atoms can be protonated.

Causality Insight: The balance between the lipophilic aromatic rings and the polar amine/methoxy groups is crucial. For drug development, this balance dictates membrane permeability and bioavailability. Experimental determination via methods like shake-flask or potentiometric titration is essential for any formulation work.

Acidity and Basicity (pKa)

This compound possesses two primary basic centers: the endocyclic quinoline nitrogen and the exocyclic 4-amino group. The pKa of a compound is critical as it governs its ionization state at a given pH, which in turn affects its solubility, binding to biological targets, and absorption.

  • Quinoline Nitrogen: The pKa of unsubstituted quinoline is approximately 4.9. The electron-donating character of the amino and methoxy groups is expected to increase the basicity (raise the pKa) of the quinoline nitrogen.

  • Aromatic Amine: The pKa of aniline is around 4.6. The 4-amino group is part of an enamine-like system, which can influence its basicity.

Experimental Imperative: An experimental determination of the pKa values is required for accurate predictions of behavior in biological systems. Potentiometric titration or UV-spectrophotometry are standard, reliable methods for this purpose. A higher pKa indicates a more basic compound.[5]

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a chemical entity is a non-negotiable step in any scientific workflow. A multi-technique approach provides a self-validating system, ensuring the integrity of the material.

workflow start Sample of This compound hplc RP-HPLC (Purity Assessment) start->hplc ms LC-MS (Molecular Weight Confirmation) hplc->ms >95% Pure nmr ¹H & ¹³C NMR (Structural Elucidation) ms->nmr Correct MW ir FT-IR (Functional Group ID) nmr->ir Correct Structure end Confirmed, Pure Compound ir->end Correct FGs

Caption: A validated workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Assessment:

  • System: Reverse-phase HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), a broad singlet for the amine protons (which may exchange with D₂O), and a series of doublets and triplets in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the quinoline core.

  • ¹³C NMR: Approximately 10 distinct signals are expected in the aromatic region (100-160 ppm) and one signal for the methoxy carbon (~55-60 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A pair of medium-to-sharp bands around 3300-3450 cm⁻¹ is characteristic of the primary amine.

  • C-O Stretch: A strong band around 1230-1270 cm⁻¹ (aryl-alkyl ether).

  • Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 175.09. This provides definitive confirmation of the molecular weight.

Synthesis and Chemical Reactivity

While not commercially available from all major suppliers, a plausible synthetic route can be designed based on established quinoline chemistry, such as the Combes synthesis or variations thereof.

Proposed Synthetic Pathway

A logical approach involves the construction of the quinoline ring followed by the introduction of the 4-amino group.

synthesis start_mat 2-Methoxy-aniline reagent1 Diethyl Malonate (Combes or Gould-Jacobs Reaction) start_mat->reagent1 intermediate1 4-Hydroxy-8-methoxyquinoline reagent1->intermediate1 reagent2 POCl₃ or SOCl₂ intermediate1->reagent2 intermediate2 4-Chloro-8-methoxyquinoline reagent2->intermediate2 reagent3 Ammonia Source (e.g., NH₄OH, Buchwald-Hartwig amination) intermediate2->reagent3 product This compound reagent3->product

Caption: Proposed multi-step synthetic pathway for this compound.

Chemical Reactivity

The primary site of reactivity is the 4-amino group, which is a potent nucleophile. It can readily undergo:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The quinoline ring itself can undergo electrophilic aromatic substitution, with the positions being directed by the activating methoxy and amino groups.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

GHS Hazard Information:

Hazard ClassStatementSource
Acute Toxicity, OralH302: Harmful if swallowed[3]
Skin IrritationH315: Causes skin irritation (Predicted)[4]
Eye IrritationH319: Causes serious eye irritation (Predicted)[4]

Safe Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][8]

  • Handling: Avoid creating dust.[6] Use non-sparking tools.

  • First Aid (In Case of Exposure):

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[7][8]

    • Skin Contact: Take off contaminated clothing. Wash skin thoroughly with soap and water.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][8]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Protect from light, as aromatic amines can be light-sensitive and prone to oxidation.

Conclusion

This compound is a structurally significant molecule with considerable potential as a scaffold in medicinal chemistry and materials science. This guide has detailed its fundamental physicochemical properties, outlined robust and self-validating protocols for its characterization, proposed a viable synthetic route, and provided essential safety information. For researchers and developers, a firm grasp of these core principles is the foundation for innovative and successful application of this versatile compound.

References

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.).
  • 8-Methoxyquinoline. (n.d.).
  • 8-Methoxyisoquinolin-4-amine. (n.d.). MySkinRecipes. [Link]
  • 8-Methoxy-4-methylquinolin-2(1H)-one. (n.d.).
  • 6,8-Dimethoxy-2-methylquinolin-4-amine. (n.d.).
  • Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine. (n.d.).
  • Hielscher, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
  • 6-Methoxy-8-quinolinamine. (n.d.).
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science. [Link]
  • 4-(8-Methoxyquinolin-5-yl)-1-methylpyrazol-5-amine. (n.d.).
  • 5-Methoxyquinolin-8-amine. (n.d.).
  • pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu. [Link]
  • 5,8-dimethoxy-4-quinolinamine. (n.d.). ChemSynthesis. [Link]
  • 8-methoxy-3H-pyrazolo[5,4-c]quinolin-4-amine. (n.d.).
  • Quinine. (n.d.). Wikipedia. [Link]
  • 8-Methoxyquinolin-4-ol. (n.d.).
  • 8-Aminoquinoline. (n.d.).
  • 4-Methoxyquinoline. (n.d.).
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021).
  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
  • 4-Methoxyquinolin-8-amine. (n.d.). Sunway Pharm Ltd. [Link]

Sources

An In-Depth Technical Guide to 8-Methoxyquinolin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Methoxyquinolin-4-amine, a significant heterocyclic amine in the landscape of medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, detailed synthetic and purification protocols, and the scientific rationale behind its applications.

Core Compound Identification and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 8-position and an amine group at the 4-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

Key Identifiers and Physicochemical Data:

PropertyValueSource(s)
CAS Number 220844-65-5[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1][2]
Appearance (Predicted) Crystalline solidGeneral knowledge of similar compounds
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water.General knowledge of quinoline derivatives
Melting Point Not consistently reported; requires experimental verification.
Boiling Point Not consistently reported; likely to decompose at high temperatures.

Strategic Synthesis of this compound

The synthesis of 4-aminoquinoline derivatives is a well-established area of organic chemistry, often pivotal in the development of new therapeutic agents.[3][4] The most direct and industrially scalable approach to this compound involves a two-step sequence starting from the corresponding 4-hydroxyquinoline precursor.

Synthetic Workflow Overview

The logical flow of the synthesis is predicated on the robust reactivity of the 4-position of the quinoline ring. The initial step involves the conversion of a hydroxyl group to a more reactive leaving group, typically a chloride, which is then displaced by an amine.

G A 8-Methoxyquinolin-4-ol B Chlorination Reaction (POCl₃) A->B Step 1 C 4-Chloro-8-methoxyquinoline B->C D Nucleophilic Aromatic Substitution (NH₃ source, e.g., NH₄OH) C->D Step 2 E This compound D->E F Purification (Recrystallization/Chromatography) E->F Step 3 G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established syntheses of analogous 4-aminoquinolines.[4][5]

Step 1: Synthesis of 4-Chloro-8-methoxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-Methoxyquinolin-4-ol (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Chloro-8-methoxyquinoline.

Step 2: Synthesis of this compound

  • Amination: The crude 4-Chloro-8-methoxyquinoline is subjected to amination. A common method involves heating the chloro-derivative with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonium hydroxide, in a sealed pressure vessel.[3][4]

  • Reaction Conditions: The reaction is typically heated to 120-150 °C for several hours. The pressure will increase inside the vessel, so appropriate safety precautions must be taken.

  • Work-up: After cooling, the reaction mixture is concentrated to remove the solvent. The residue is then taken up in a dilute acid (e.g., 1M HCl) and washed with an organic solvent to remove any unreacted starting material.

  • Isolation: The aqueous layer is then basified with a strong base (e.g., NaOH) to precipitate the product, this compound. The solid is collected by filtration, washed with water, and dried.

Purification and Characterization

For applications in drug discovery and materials science, high purity of the final compound is paramount. Recrystallization is a powerful and efficient method for purifying crystalline solids like this compound.[6][7]

Recrystallization Protocol
  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.[8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[9]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications and Mechanism of Action

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[10][11] 4-Aminoquinolines, in particular, are renowned for their antimalarial activity, with chloroquine being a notable example.[3]

Potential Therapeutic Roles
  • Antimalarial Agents: 8-Aminoquinolines, a related class, are known to be effective against the latent liver stages of the malaria parasite.[12] The 4-aminoquinoline moiety is a key pharmacophore for activity against the blood stages of the parasite.[3] It is plausible that this compound could serve as a scaffold for the development of novel antimalarial drugs.

  • Antibacterial and Antifungal Agents: Quinolone and quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[13][14] The mechanism often involves the inhibition of essential microbial enzymes.

  • Anticancer Agents: Certain 4-aminoquinoline derivatives have been investigated as potential anticancer agents, with mechanisms that can involve the inhibition of enzymes like epidermal growth factor receptor (EGFR).[15]

Postulated Mechanism of Action in Malaria

While the specific mechanism of this compound is not yet elucidated, the general mechanism for 4-aminoquinoline antimalarials is well-understood. It is believed to interfere with the detoxification of heme in the parasite's food vacuole.

G cluster_0 Parasite Food Vacuole A Hemoglobin Digestion B Free Heme (Toxic) A->B C Heme Polymerase B->C F Oxidative Stress Membrane Damage B->F Leads to parasite death D Hemozoin (Non-toxic) C->D Detoxification E This compound (or other 4-aminoquinolines) E->C Inhibition

Caption: Postulated mechanism of action for 4-aminoquinolines in malaria.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. The synthetic routes are accessible, and the purification can be achieved through standard laboratory techniques. Its structural similarity to known bioactive molecules, particularly in the realm of infectious diseases, makes it an attractive target for further investigation and derivatization. This guide provides a solid foundation for researchers to synthesize, purify, and explore the applications of this promising chemical entity.

References

  • de Souza, M. V. N., et al. (2025).
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
  • University of California, Los Angeles.
  • University of Rochester.
  • PubChem. 8-Methoxyquinolin-4-ol. [Link]
  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
  • Faist, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link]
  • Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
  • Hayakawa, I., et al. (2002). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin. [Link]
  • Lv, K., et al. (2015).

Sources

biological activity of 8-Methoxyquinolin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 8-Methoxyquinolin-4-amine Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of an 8-methoxy group and a 4-amino group gives rise to the this compound framework, a class of compounds demonstrating a remarkable breadth of biological activities. These derivatives have emerged as promising leads in the development of new anticancer, antimalarial, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these compounds. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and optimization of this versatile chemical scaffold.

Introduction to the this compound Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have long been a source of inspiration for drug discovery, with quinine being a historic and prominent example.[1] The therapeutic potential of the quinoline ring is vast, with derivatives exhibiting activities ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory.[2][3] The specific substitution pattern on the quinoline nucleus is critical in defining its pharmacological profile.

The this compound scaffold is characterized by two key functional groups:

  • The 4-amino group: This group is crucial for forming key interactions, such as hydrogen bonds, with biological targets. In many anticancer agents, for instance, this amine acts as a critical hinge-binding motif in the ATP-binding pocket of kinases.[4]

  • The 8-methoxy group: The presence of a methoxy group at the C8 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This substituent can enhance bioavailability and modulate the compound's interaction with its target, often leading to improved potency and a more favorable pharmacokinetic profile.[5][6]

This unique combination of functionalities has produced a class of molecules with diverse and potent biological effects, making them a focal point of significant research interest.

Synthetic Strategies: A General Overview

The synthesis of this compound derivatives typically involves a convergent strategy, starting from a pre-functionalized quinoline core. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This approach generally begins with a 4-chloro-8-methoxyquinoline intermediate, which is then reacted with a diverse range of primary or secondary amines to generate the final 4-amino substituted products.[4][7]

The choice of the starting aniline for the initial quinoline synthesis (e.g., via the Skraup or Doebner-von Miller reaction) is critical for installing the 8-methoxy group.[8] Subsequent chlorination at the C4 position, often using reagents like phosphorus oxychloride (POCl₃), yields the key intermediate ready for coupling with the desired amine side chain.[7][9]

G cluster_synthesis General Synthetic Workflow Start 8-Hydroxyquinoline or Substituted Aniline Step1 Methylation / Cyclization (e.g., Skraup Reaction) Start->Step1 Intermediate1 8-Methoxyquinoline Core Step1->Intermediate1 Step2 Chlorination at C4 (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-8-methoxyquinoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) with various Amines (R-NH₂) Intermediate2->Step3 FinalProduct This compound Derivatives Step3->FinalProduct

Caption: High-level workflow for the synthesis of this compound derivatives.

Key Biological Activities

Derivatives of the this compound scaffold have demonstrated significant efficacy in several key therapeutic areas.

Anticancer Activity

A substantial body of research has highlighted the potent antiproliferative effects of these compounds against various human cancer cell lines.[4] Many derivatives function as kinase inhibitors, targeting critical signaling pathways involved in cancer cell growth and survival.[3][4]

For example, a series of 8-methoxy-4-anilinoquinolines (where the 4-amino group is part of an aniline moiety) exhibited moderate to remarkable inhibitory effects on HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines.[4] Notably, compound 2i from this series, featuring an isopropyl group on the aniline ring, showed significantly greater antitumor activity than the established EGFR inhibitor gefitinib.[4] Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), displayed potent and selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) by inhibiting the PI3K/AKT/mTOR signaling pathway.[10]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
2i (8-methoxy-4-(4-isopropylanilino)quinoline) HeLa 7.15 [4]
2i (8-methoxy-4-(4-isopropylanilino)quinoline) BGC-823 4.65 [4]
Gefitinib (Reference) HeLa 17.12 [4]
Gefitinib (Reference) BGC-823 19.27 [4]
MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) HCT116 0.33 [10]

| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) | Caco-2 | 0.51 |[10] |

Antimalarial Activity

The 8-aminoquinoline core is the foundation of the crucial antimalarial drug primaquine, which is uniquely active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[11] While the topic molecule is a 4-amine, the closely related 8-amino-6-methoxyquinoline pharmacophore is a central element in many potent antimalarials.[12] Research into 8-aminoquinoline analogues has shown that substituents on the quinoline ring are critical for activity.[13][14] Specifically, the presence of a 6-methoxy group has been shown to enhance tissue schizontocidal activity.[13]

Analogues of primaquine have been synthesized and tested, demonstrating curative activity against Plasmodium berghei in mice and prophylactic activity against P. cynomolgi in monkeys.[15] The mechanism of action for the blood-stage activity of some of these potent 8-aminoquinolines is believed to involve the inhibition of hematin polymerization, a critical detoxification pathway for the parasite.[11]

Antimicrobial Activity

The quinoline scaffold is also prominent in antibacterial agents (quinolones and fluoroquinolones). Derivatives incorporating the 8-methoxy group have shown potent activity against both Gram-positive and Gram-negative bacteria.[5][8] A study on 8-methoxyquinolones with a 3-amino-4-substituted pyrrolidinyl group at the C-7 position reported compounds with more potent activity than levofloxacin against both bacterial types.[5]

Another study synthesized 8-methoxyquinoline and its 5-nitro derivative, finding that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus and Aspergillus niger and potent antibacterial activity against Bacillus subtilis and Salmonella typhi.[8]

Mechanisms of Action

The diverse biological activities of this compound derivatives are underpinned by their ability to interact with various molecular targets.

  • Anticancer Mechanism: A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling. The 4-anilinoquinoline scaffold is a known ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[4] More complex derivatives have been shown to target the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[10] Inhibition of this pathway blocks cell cycle progression, induces apoptosis, and reduces cell proliferation.[10][16]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes MMNC MMNC Derivative MMNC->PI3K Inhibits MMNC->AKT Inhibits MMNC->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an 8-methoxyquinoline derivative (MMNC).[10]

  • Antimalarial Mechanism: For blood-stage malaria, a key mechanism for quinoline-based drugs is the disruption of hemoglobin digestion in the parasite's food vacuole. The parasite detoxifies the resulting heme by polymerizing it into hemozoin. Many 8-aminoquinoline derivatives inhibit this hematin polymerization process, leading to a buildup of toxic free heme and subsequent parasite death.[11]

  • Antimicrobial Mechanism: While the exact mechanism for all this compound derivatives is not fully elucidated, it likely aligns with other quinoline-based antibacterials. These compounds often target bacterial topoisomerases like DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17] Inhibition of these enzymes leads to breaks in the bacterial chromosome and rapid cell death.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold can be finely tuned by modifying its substitution pattern.

  • Substituents on the 4-Anilino Ring (Anticancer): In the 4-anilinoquinoline series, the nature and position of substituents on the aniline ring significantly impact antiproliferative activity. The presence of an isopropyl group on the benzene ring led to a compound with remarkable inhibitory effects on HeLa and BGC-823 cells, suggesting that this lipophilic group may enhance binding affinity within the target's active site.[4]

  • Substituents on the Quinoline Nucleus (Antimalarial): For 8-aminoquinolines, the 6-methoxy group is a well-established activity-enhancing feature.[13] Further substitutions can have varied effects; for instance, adding a 4-methyl group has been explored, and the introduction of a 5-fluoro substituent alongside a 4-methyl group resulted in a compound with very high activity, albeit with increased toxicity.[13] This highlights the delicate balance between potency and safety in drug design.

  • Side Chain at C7 (Antibacterial): In the 8-methoxyquinolone series, modifications to the substituent at the C7 position are crucial. The introduction of 3-amino-4-methylpyrrolidine or 3-amino-4-fluoromethylpyrrolidine moieties at this position resulted in compounds with antibacterial potency superior to levofloxacin.[5] Furthermore, the addition of a fluorine atom to this side chain was found to have a favorable influence on genetic toxicity, reducing the mutagenicity observed in some analogues.[5]

Experimental Protocols

The evaluation of this compound derivatives requires robust and validated bioassays. The following protocols are foundational for assessing their anticancer, antibacterial, and antimalarial activities.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Plate human cancer cells (e.g., HCT116, HeLa) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and medium with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a tube of cation-adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to obtain the final inoculum of ~1 × 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. The final volume in each well should be 100 or 200 µL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth with no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by measuring the optical density at 600 nm.

In Vitro Antimalarial Assay (Plasmodial LDH Assay)

This assay quantifies the activity of lactate dehydrogenase (LDH) from the Plasmodium falciparum parasite to measure parasite viability.[18]

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., D6 or W2 strains) in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds (prepared in medium).

  • Infection: Add the parasitized erythrocyte culture (ring-stage parasites at ~1% parasitemia) to each well. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

  • Incubation: Incubate the plate for 72 hours under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and LDH Reaction: After incubation, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing Triton X-100.

  • Substrate Addition: Add a Malstat reagent/NBT/PES cocktail to each well. The parasite LDH will catalyze the oxidation of lactate to pyruvate, leading to the reduction of NBT to a colored formazan product.

  • Incubation and Reading: Incubate in the dark at room temperature for 30-60 minutes. Stop the reaction by adding acetic acid. Measure the absorbance at 650 nm.

  • Analysis: The absorbance is directly proportional to the amount of viable parasites. Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and pharmacologically significant structure. Derivatives have demonstrated potent anticancer, antimalarial, and antimicrobial activities, often through well-defined mechanisms of action such as kinase inhibition and disruption of pathogen-specific metabolic pathways. The extensive structure-activity relationship data available provides a solid foundation for the rational design of next-generation therapeutic agents.

Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to improve their drug-like characteristics. The exploration of novel substitutions on both the quinoline core and the 4-amino side chain could lead to compounds with enhanced potency, greater target selectivity, and the ability to overcome existing drug resistance mechanisms. The continued investigation of this privileged scaffold holds immense promise for addressing critical unmet needs in oncology and infectious diseases.

References

  • Wang, L., et al. (2016).
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  • Gupta, H. (2010). Biological Activities of Quinoline Derivatives.
  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. [Link]
  • Alam, M. J., et al. (2021).
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  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link]
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A Computational Gauntlet for 8-Methoxyquinolin-4-amine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents with diverse biological activities. 8-Methoxyquinolin-4-amine, a structurally intriguing derivative, presents a compelling case for comprehensive computational evaluation to unlock its therapeutic potential. This in-depth technical guide provides a roadmap for researchers, scientists, and drug development professionals to conduct a rigorous computational analysis of this compound. Eschewing a rigid template, this document is structured to logically flow from fundamental quantum mechanical characterization to complex biomolecular simulations and pharmacokinetic profiling. By integrating Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we present a holistic preclinical assessment strategy. Each protocol is detailed with the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers to systematically investigate novel chemical entities, accelerating the journey from molecule to medicine.

Introduction: The Quinoline Promise and the Digital Frontier

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2] The 8-methoxy and 4-amino substitutions on the quinoline core of our subject molecule, this compound, suggest a rich potential for biological interactions. The modern drug discovery pipeline is increasingly reliant on computational methods to de-risk and expedite the identification of promising lead compounds.[3] These in silico techniques offer a cost-effective and rapid means to predict molecular properties, identify biological targets, and anticipate pharmacokinetic challenges long before a compound is synthesized.[4] This guide outlines a comprehensive computational workflow designed to thoroughly characterize this compound and predict its therapeutic viability.

Foundational Analysis: Unveiling Electronic and Structural Identity with Density Functional Theory (DFT)

Before exploring interactions with biological macromolecules, a fundamental understanding of the intrinsic properties of this compound is paramount. Density Functional Theory (DFT) is a quantum mechanical method that provides profound insights into the electronic structure and reactivity of molecules.[5]

Rationale for DFT Analysis

DFT calculations will allow us to:

  • Determine the optimized 3D geometry of the molecule.

  • Calculate the distribution of electron density and electrostatic potential, highlighting regions prone to electrophilic or nucleophilic attack.

  • Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

  • Predict spectroscopic properties, which can be correlated with experimental data for structural validation.

Step-by-Step Protocol for DFT Calculations

This protocol outlines a typical DFT workflow using a common quantum chemistry software package like Gaussian or ORCA.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Functional Selection: Choose a functional that balances accuracy and computational cost. The B3LYP hybrid functional is a robust choice for organic molecules.[6]

    • Basis Set Selection: The 6-31G(d,p) basis set offers a good compromise between accuracy and computational time for molecules of this size.[6]

    • Input File Preparation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet). The command line would typically include opt freq b3lyp/6-31g(d,p). The opt keyword requests a geometry optimization, and freq requests a frequency calculation to confirm the optimized structure is a true minimum.

    • Execution and Analysis: Run the calculation and analyze the output file to confirm convergence and the absence of imaginary frequencies.

  • Analysis of Electronic Properties:

    • Visualize the optimized geometry and molecular orbitals (HOMO and LUMO).

    • Generate an electrostatic potential map to identify electron-rich and electron-poor regions.

    • Extract key data points for tabulation.

Anticipated DFT Data Summary
ParameterPredicted ValueSignificance
HOMO Energy(e.g., -6.2 eV)Indicates electron-donating ability; higher energy suggests greater reactivity with electrophiles.
LUMO Energy(e.g., -1.5 eV)Indicates electron-accepting ability; lower energy suggests greater reactivity with nucleophiles.
HOMO-LUMO Gap(e.g., 4.7 eV)Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity.
Dipole Moment(e.g., 2.5 Debye)Provides insight into the molecule's polarity and potential for dipole-dipole interactions.

Target Identification and Interaction Analysis: Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand to a protein target.[7] Given the known biological activities of quinoline derivatives, we can hypothesize potential protein targets for this compound.

Selection of Potential Protein Targets

Based on the literature for analogous compounds, we propose investigating targets in the following therapeutic areas:

  • Antibacterial: Bacterial DNA gyrase and topoisomerase IV are well-established targets for quinolone antibiotics.[8][9] A suitable PDB entry is Staphylococcus aureus DNA gyrase (PDB ID: 2XCT).[9]

  • Anticancer: Tyrosine kinases, topoisomerases, and tubulin are known targets for anticancer quinoline derivatives.[1][10] We will select the kinase domain of the Epidermal Growth Factor Receptor (EGFR) (PDB ID: 2JIT) as a representative target.

Step-by-Step Protocol for Molecular Docking using AutoDock Vina

This protocol provides a workflow for docking this compound into the active site of a chosen protein target using AutoDock Vina.[11][12]

  • Preparation of the Receptor:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using AutoDock Tools.

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Identify the binding site of the protein, typically the location of the co-crystallized ligand.

    • Define a grid box that encompasses the entire binding site. The center and dimensions of the box will be specified in a configuration file.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line.

  • Analysis of Results:

    • AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

    • Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, Discovery Studio).

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Visualization of the Computational Workflow

G cluster_dft DFT Analysis cluster_docking Molecular Docking dft_mol Build 3D Structure of This compound dft_opt Geometry Optimization (B3LYP/6-31G(d,p)) dft_mol->dft_opt dft_props Electronic Properties (HOMO, LUMO, ESP) dft_opt->dft_props prep_ligand Prepare Ligand (Optimized Geometry) dft_props->prep_ligand Optimized Structure dock Run AutoDock Vina prep_ligand->dock prep_receptor Prepare Protein Target (e.g., PDB: 2XCT) grid Define Binding Site (Grid Box) prep_receptor->grid grid->dock analysis Analyze Poses and Binding Affinity dock->analysis

Caption: Workflow for DFT analysis and subsequent molecular docking.

Anticipated Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
S. aureus DNA Gyrase (2XCT)(e.g., -8.5)(e.g., Ser84, Asp83)Hydrogen bonding, hydrophobic interactions
EGFR Kinase Domain (2JIT)(e.g., -9.2)(e.g., Met793, Thr790)Hydrogen bonding, pi-stacking with quinoline ring

Dynamic Behavior and Stability Assessment: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the subtle conformational changes that occur upon binding.[13][14]

Rationale for MD Simulations

MD simulations will allow us to:

  • Assess the stability of the predicted binding pose from docking.

  • Analyze the flexibility of the ligand and protein residues in the binding pocket.

  • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify conformational changes.

  • Estimate the binding free energy using methods like MM/PBSA or MM/GBSA.

Step-by-Step Protocol for MD Simulations using GROMACS

This protocol outlines a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[15][16][17]

  • System Preparation:

    • Start with the top-ranked docked pose of the this compound-protein complex.

    • Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.

    • Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the positions of the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the restraints on the protein and ligand.

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Calculate RMSD to assess the overall stability of the complex.

    • Calculate RMSF to identify flexible regions of the protein and ligand.

    • Analyze hydrogen bond occupancy over time.

    • Visualize the trajectory to observe the dynamic behavior of the complex.

Visualization of MD Simulation Workflow

MD_Workflow start Docked Protein-Ligand Complex prep Generate Topologies (Protein & Ligand) start->prep solvate Solvation & Ionization prep->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration minimize->nvt npt NPT Equilibration nvt->npt production Production MD (e.g., 100 ns) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Caption: A typical workflow for molecular dynamics simulation.

Predicting Drug-Likeness and Pharmacokinetics: In Silico ADMET Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it exhibits toxicity. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicity profile.[18]

Rationale for ADMET Prediction

ADMET profiling will help us to:

  • Evaluate the drug-likeness of this compound based on established rules (e.g., Lipinski's rule of five).

  • Predict its absorption, distribution, metabolism, and excretion properties.

  • Identify potential toxicity liabilities.

Step-by-Step Protocol for ADMET Prediction using SwissADME

The SwissADME web server is a user-friendly tool for predicting ADMET properties.[4][19][20][21]

  • Input Molecule:

    • Navigate to the SwissADME website.

    • Draw the structure of this compound or input its SMILES string.

  • Execution:

    • Run the prediction.

  • Analysis of Results:

    • Examine the physicochemical properties (molecular weight, logP, etc.).

    • Assess the lipophilicity and water solubility predictions.

    • Review the pharmacokinetic predictions (e.g., GI absorption, blood-brain barrier permeability).

    • Evaluate the drug-likeness based on various filters.

    • Check for any potential alerts for medicinal chemistry liabilities.

Anticipated ADMET Profile Summary
PropertyPredicted Value/StatusImplication for Drug Development
Physicochemical Properties
Molecular Weight< 500 g/mol Favorable for oral bioavailability.
LogP1.0 - 3.0Optimal range for membrane permeability and solubility.
H-bond Donors< 5Adheres to Lipinski's rules.
H-bond Acceptors< 10Adheres to Lipinski's rules.
Pharmacokinetics
GI AbsorptionHighGood potential for oral administration.
BBB PermeantNo/YesDetermines suitability for CNS targets.
CYP Inhibitor(e.g., No)Low risk of drug-drug interactions.
Drug-Likeness
Lipinski's RuleNo violationsIndicates good oral bioavailability potential.
Bioavailability Score(e.g., 0.55)A reasonable score for a lead compound.

Conclusion: Synthesizing the Computational Evidence

This technical guide has outlined a comprehensive, multi-faceted computational workflow for the preclinical evaluation of this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET profiling, researchers can build a robust data package to inform decisions regarding the synthesis, biological testing, and further development of this and other novel chemical entities. The integration of these computational methods provides a powerful, predictive framework that is indispensable in the modern era of drug discovery, enabling a more rational and efficient path towards new therapeutics.

References

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An In-depth Technical Guide to the Crystallographic Analysis of 8-Methoxyquinolin-4-amine: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 8-Methoxyquinolin-4-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical framework for determining and interpreting the crystal structure of this significant quinoline derivative. Understanding the precise three-dimensional arrangement of atoms in this compound is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacokinetic profile, and guiding the rational design of novel therapeutics.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarials, anticancer agents, and antibiotics.[1][2] The substituent pattern on the quinoline ring system dramatically influences the molecule's biological activity. The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine.[1] The addition of a methoxy group at the 8-position, as in this compound, can significantly modulate properties such as lipophilicity, metabolic stability, and target binding affinity. Therefore, a detailed understanding of its solid-state structure is not merely an academic exercise but a critical step in the drug discovery pipeline.

While a specific, publicly available crystal structure for this compound is not readily found in open-access databases like the Cambridge Structural Database (CSD)[3][4][5][6], this guide will equip researchers with the necessary protocols and theoretical understanding to determine it. We will delve into the synthesis, crystallization, X-ray diffraction data collection, and structure refinement, providing expert insights into the causality behind experimental choices.

Synthesis and Purification of this compound

A prerequisite for any crystallographic study is the availability of high-purity, single-phase material. The synthesis of this compound can be approached through several established routes for 4-aminoquinoline derivatives.[1] A common and effective strategy involves the nucleophilic aromatic substitution of a suitable 4-haloquinoline precursor.

Synthetic Strategy

A plausible synthetic route, adapted from known procedures for similar quinolines, is outlined below.[7][8] The choice of starting materials and reaction conditions is critical for achieving a high yield and purity of the final product.

Synthesis_Workflow A 8-Methoxy-4-chloroquinoline D Reaction (Nucleophilic Aromatic Substitution) A->D B Ammonia Source (e.g., NH4OH, NaN3 then reduction) B->D C Solvent (e.g., Ethanol, DMF) C->D E Crude this compound D->E Work-up F Purification (Column Chromatography/Recrystallization) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxy-4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Amine Source: Add an excess of an ammonia source. A sealed tube reaction with aqueous ammonia or a two-step process involving sodium azide followed by reduction can be employed. The choice of aminating agent and conditions will influence reaction time and yield.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Crystallization: The Art and Science of Growing Single Crystals

The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality crystals of suitable size (typically 0.1-0.5 mm in all dimensions). Crystallization is often the most challenging and empirical step in the process.

Principles of Crystallization

Crystallization occurs when a solution becomes supersaturated, and the solute molecules self-assemble into a highly ordered, repeating three-dimensional lattice. The goal is to achieve slow, controlled precipitation to allow for the formation of a single, well-ordered crystal rather than an amorphous powder or a multitude of small, imperfect crystals.

Common Crystallization Techniques

A variety of techniques should be screened to find the optimal conditions for growing single crystals of this compound.

Technique Description Advantages Considerations
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.Simple to set up; requires minimal material.Can sometimes lead to rapid crystallization at the end; sensitive to environmental fluctuations.
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a small, open vial, which is then sealed inside a larger container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Excellent control over the rate of supersaturation; often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Effective for compounds with a steep solubility curve.Requires a programmable cooling bath for precise control.

Experimental Protocol: Crystallization Screening

  • Solvent Screening: Assess the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water) to identify suitable "good" solvents (high solubility) and "poor" solvents (low solubility).

  • Setup Crystallization Trials:

    • Slow Evaporation: Prepare near-saturated solutions in several volatile "good" solvents.

    • Vapor Diffusion: Set up trials with a "good" solvent for the inner vial and a "poor" solvent for the outer reservoir.

    • Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to determine their structure using SC-XRD. This powerful analytical technique provides precise information about the atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The SC-XRD Experiment

SCXRD_Workflow A Mount Crystal C Goniometer A->C B X-ray Source (e.g., Mo Kα) B->C D Diffraction Pattern Collection (Detector) C->D E Data Processing (Integration, Scaling, Absorption Correction) D->E F Structure Solution (Direct Methods/Patterson) E->F G Structure Refinement (Least-Squares) F->G H Final Crystal Structure G->H

Caption: Workflow for a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10][11]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm to optimize the atomic coordinates, and thermal parameters.[10][12]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Interpreting the Crystal Structure of this compound

The refined crystal structure will provide a wealth of information. Key aspects to analyze include:

  • Molecular Conformation: The planarity of the quinoline ring system and the torsion angles of the methoxy and amine substituents.

  • Bond Lengths and Angles: Comparison to standard values for similar functional groups to identify any unusual geometric features.

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the solid-state properties and can influence solubility and dissolution rates.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound has profound implications for its development as a drug candidate.

  • Structure-Activity Relationship (SAR): The crystal structure provides a precise 3D model of the pharmacophore, which can be used in computational docking studies to understand its binding to a biological target.[8]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have significant consequences for its physical properties, including solubility, stability, and bioavailability. A thorough crystallographic investigation can help identify and characterize different polymorphic forms.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new chemical entity.

  • Formulation Development: Knowledge of the solid-state properties derived from the crystal structure is essential for designing stable and effective pharmaceutical formulations.

Conclusion

While the specific crystal structure of this compound is not yet in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unlock the critical structural insights necessary to advance our understanding of this promising quinoline derivative. The resulting crystallographic data will be invaluable for guiding further optimization of its biological activity and for navigating the complex landscape of drug development. The principles and methodologies outlined herein are not only applicable to this compound but also serve as a robust framework for the crystallographic analysis of other novel small molecules in the pharmaceutical pipeline.

References

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The Unseen Scaffold: A Technical History of 8-Methoxyquinolin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Within the storied history of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which countless therapeutic agents have been derived. This guide delves into the specific history and chemical lineage of 8-Methoxyquinolin-4-amine (CAS No. 220844-65-5), a compound that, while not a blockbuster drug itself, represents a critical nexus in the intellectual and synthetic evolution of antimalarial agents. As a structural hybrid of the pharmacophores found in the famed 4-aminoquinoline (e.g., Chloroquine) and 8-aminoquinoline (e.g., Primaquine) drug classes, its story is one of rational design, synthetic exploration, and the relentless pursuit of optimized structure-activity relationships (SAR). This document provides a comprehensive overview of its historical context, synthetic pathways, and its significance as a building block in the broader landscape of drug discovery.

Historical Context: The Progeny of a Fever Tree

The journey of this compound begins not in a modern laboratory, but in the bark of the South American Cinchona tree. For centuries, indigenous populations used this bark to treat fevers. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, marking the first known use of a specific chemical compound to treat an infectious disease. Quinine, with its core quinoline structure, became the global standard for malaria treatment and prophylaxis, playing a pivotal role in global exploration and colonization.[1]

The reliance on a natural source and the structural complexity of quinine spurred chemists, particularly in the early 20th century, to develop synthetic alternatives. This led to two major, parallel streams of quinoline-based antimalarial research, which form the direct parentage of this compound.

The 4-Aminoquinoline Lineage: Chloroquine

German scientists in the 1930s, seeking a quinine substitute, synthesized Resochin (chloroquine) in 1934.[2] This compound, a 4-aminoquinoline, proved to be a highly effective and well-tolerated antimalarial. It was introduced into clinical practice in 1947 and became a cornerstone of malaria treatment for decades, lauded for its low cost and efficacy until the widespread emergence of resistance.[2][3] The success of chloroquine cemented the importance of the 4-aminoquinoline pharmacophore for activity against the blood stages of the malaria parasite.

The 8-Aminoquinoline Lineage: Primaquine

Concurrently, research into other quinoline isomers revealed that 8-aminoquinolines possessed a unique and vital activity: the ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malarial relapse. This research culminated in the development of Primaquine. The core of primaquine is a 6-methoxy-8-aminoquinoline structure.[4] Its discovery was a landmark achievement, providing a "radical cure" for relapsing malaria.[4]

This compound emerges at the logical intersection of these two historic drug classes. Its structure contains the 4-amino group characteristic of chloroquine and its analogues, and a methoxy-substituted quinoline ring reminiscent of primaquine's core. Its synthesis and study are a direct result of medicinal chemists systematically probing the structure-activity relationships of the quinoline scaffold, investigating how the placement of amine and methoxy substituents on the quinoline ring impacts antimalarial activity, toxicity, and pharmacokinetic properties.

Synthetic Evolution and Methodologies

The synthesis of this compound is not documented in a single, seminal "discovery" paper but is instead achieved through established and versatile strategies in heterocyclic chemistry. The most logical and widely practiced approach is a two-stage process: first, the construction of a key intermediate, 4-chloro-8-methoxyquinoline , followed by a nucleophilic aromatic substitution (SNAr) to introduce the C4-amine.

Synthesis of the 4-Chloro-8-methoxyquinoline Intermediate

The construction of the quinoline ring system itself can be accomplished via several classic named reactions. A common precursor for this system is 2-amino-anisole (o-anisidine). One of the most adaptable methods for creating the quinolin-4-one core is the Conrad-Limpach cyclization . This involves reacting the aniline (2-methoxyaniline) with a β-ketoester (e.g., ethyl acetoacetate) followed by thermal cyclization. The resulting 4-hydroxy-8-methoxyquinoline can then be chlorinated.

A detailed, generalized workflow is presented below:

G start_node 2-Methoxyaniline intermediate1_node Intermediate Enaminone start_node->intermediate1_node reagent1_node β-Ketoester (e.g., Ethyl Acetoacetate) reagent1_node->intermediate1_node cyclization_node Thermal Cyclization (e.g., Dowtherm A, ~250°C) intermediate1_node->cyclization_node Heat intermediate2_node 4-Hydroxy-8-methoxyquinoline cyclization_node->intermediate2_node chlorination_node Chlorination (e.g., POCl₃) intermediate2_node->chlorination_node Reagent final_intermediate_node 4-Chloro-8-methoxyquinoline (CAS 16778-21-5) chlorination_node->final_intermediate_node

Caption: Generalized synthetic pathway to the key 4-chloroquinoline intermediate.

Protocol: Amination of 4-Chloro-8-methoxyquinoline

The introduction of the C4-amino group is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for attack by a nucleophile.[5] This step is versatile and can be accomplished with various ammonia sources.

Objective: To synthesize this compound from 4-Chloro-8-methoxyquinoline.

Materials:

  • 4-Chloro-8-methoxyquinoline (CAS 16778-21-5)

  • Ammonium hydroxide (concentrated aqueous solution) or another ammonia source

  • Phenol (as solvent and catalyst)

  • Hydrochloric acid (for salt formation/purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vessel, combine 4-chloro-8-methoxyquinoline (1.0 eq) with phenol (as solvent). Rationale: Phenol acts as a high-boiling solvent and its acidic nature can protonate the quinoline nitrogen, further activating the C4 position for nucleophilic attack.

  • Addition of Amine Source: Add an excess of concentrated ammonium hydroxide to the vessel.

  • Heating: Seal the vessel and heat the reaction mixture to 160-180°C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add aqueous sodium hydroxide solution to neutralize the phenol and any excess acid, bringing the pH to >10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

This protocol is a representative example based on established methods for the amination of 4-chloroquinolines.[5]

G start_node 4-Chloro-8-methoxyquinoline reaction_step Nucleophilic Aromatic Substitution (SNAr) Phenol, 160-180°C start_node->reaction_step reagent_node Ammonia Source (e.g., NH₄OH) reagent_node->reaction_step workup_step Aqueous Work-up (NaOH, Extraction) reaction_step->workup_step purification_step Purification (Chromatography / Recrystallization) workup_step->purification_step final_product This compound purification_step->final_product

Caption: Workflow for the synthesis of this compound via SNAr.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

While this compound has not been developed as a standalone drug, its true value lies in its role as a molecular probe and a synthetic intermediate for exploring the SAR of quinoline-based therapeutics. Its structure allows researchers to ask fundamental questions about the requirements for biological activity.

Key SAR Questions Addressed by this Scaffold:

  • Role of the C8-Substituent: Is a substituent at the C8 position necessary for activity? The famous 8-aminoquinolines like primaquine require the C8-amino group for their specific activity against liver-stage malaria. By moving the key functional group (amine) to C4 and retaining only a methoxy at C8, this molecule helps dissect the importance of the C8 position.

  • Impact of the Methoxy Group: Chloroquine, the archetypal 4-aminoquinoline, has a chlorine atom at the C7 position. Replacing this with a methoxy group at C8 allows for the evaluation of electronic and steric effects on drug-target interactions, such as intercalation with parasitic DNA or inhibition of hemozoin formation.[6]

  • Basicity and Lipophilicity: The methoxy group alters the overall lipophilicity and the basicity (pKa) of the quinoline nitrogen compared to a chloro-substituted analogue. These physicochemical properties are critical for cell permeability, accumulation in the parasite's acidic food vacuole, and overall pharmacokinetic profile.

The table below summarizes the core structural features of this compound in the context of its famous relatives.

CompoundCAS Number Core Structure Key Substituents Primary Therapeutic Use
Chloroquine54-05-74-AminoquinolineC7-ChloroAntimalarial (Blood-stage)
Primaquine90-34-68-AminoquinolineC6-MethoxyAntimalarial (Liver-stage)
This compound 220844-65-5 4-Aminoquinoline C8-Methoxy Research Intermediate

Conclusion and Future Outlook

The discovery and history of this compound are not the story of a single breakthrough moment, but rather a chapter in the larger narrative of systematic drug design. It exists as a testament to the methodical exploration of chemical space that defines modern medicinal chemistry. By serving as a structural bridge between the 4-amino and 8-aminoquinoline classes, this compound has helped scientists refine their understanding of the precise structural requirements for antimalarial activity.

For contemporary researchers, this compound remains a valuable and commercially available starting material. Its primary amine handle at the C4 position is ripe for derivatization, allowing for the synthesis of novel compound libraries to be screened against malaria, cancer, and other diseases where the quinoline scaffold has shown promise. Its history underscores a fundamental principle of drug development: even molecules that do not become drugs themselves are indispensable tools that illuminate the path toward the next generation of therapeutics.

References

  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). A Brief History of Quinoline as Antimalarial Agents.
  • ResearchGate. (n.d.). History of Antimalarial Agents.
  • ResearchGate. (n.d.). A brief history of quinoline as antimalarial agents.
  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
  • LaMontagne, M. P., & Markovac, A. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry, 24(2), 215–217.
  • Khan, M. F., Singh, P., & Khan, M. S. Y. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 447-463.
  • Singh, B. K., Prajapati, S. K., Kumar, V., & Singh, S. K. (2014). Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. ACS Medicinal Chemistry Letters, 5(11), 1223-1228.
  • Schultze, M., Schirmeister, T., & Holzgrabe, U. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Pharmacy 180. (n.d.). 8-Amino quinolines.
  • Kawakami, K., Takahashi, H., Ohki, H., Kimura, K., Miyauchi, S., Miyauchi, R., & Takemura, M. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667–1672.
  • Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & Sanchez, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(12), e0144363.
  • Nodiff, E. A., Chatterjee, S., & Musallam, H. A. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry, 28, 1–40.
  • Wikipedia. (n.d.). Quinine.
  • Elderfield, R. C., & Hageman, H. A. (1952). U.S. Patent No. 2,604,474. Washington, DC: U.S.
  • ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
  • Lawrenson, A. S., Cooper, D. L., O'Neill, P. M., & Berry, N. G. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(8), 223.
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine.
  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 30(14), 127236.
  • Omar, W. A. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-595.
  • Wikipedia. (n.d.). History of quinine.
  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

Sources

electronic properties of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 8-Methoxyquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound built upon the versatile quinoline scaffold. As a privileged structure in medicinal chemistry and a building block in materials science, a profound understanding of its core electronic properties is paramount for predicting its behavior and designing next-generation applications.[1][2] This guide provides a comprehensive technical overview of the electronic landscape of this compound, synthesizing theoretical principles with actionable experimental and computational protocols. We will dissect the influence of its molecular architecture on its electronic behavior, detail methodologies for its characterization, and contextualize these properties within the realms of drug discovery and organic electronics.

Molecular Architecture and Inherent Electronic Influence

The electronic character of this compound is a direct consequence of the interplay between its constituent parts: the π-conjugated quinoline core, a potent electron-donating amine group (-NH₂) at the 4-position, and a strong electron-donating methoxy group (-OCH₃) at the 8-position.

  • Quinoline Core: This fused aromatic system of a benzene ring and a pyridine ring provides a delocalized π-electron system, which is the foundation of its electronic activity.[3]

  • Substituent Effects: The amine and methoxy groups are powerful activating groups that donate electron density into the quinoline ring system via resonance (mesomeric effect). This enrichment of the π-system significantly impacts the molecule's frontier molecular orbitals, reactivity, and intermolecular interactions. A computational study on similar mono- and bi-substituted quinoline derivatives confirms that such substitutions fundamentally alter the geometric and electronic properties of the core structure.[4]

The diagram below illustrates how these functional groups modulate the electron distribution within the molecule.

Caption: Influence of functional groups on the core quinoline structure.

The Frontier Molecular Orbitals: HOMO & LUMO

The electronic and optical properties of a molecule are primarily governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and the wavelength of light it can absorb.[6][7]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

  • HOMO-LUMO Gap (Egap): A smaller gap is generally associated with higher chemical reactivity and the ability to absorb longer wavelengths of light.[5]

The electron-donating nature of the amine and methoxy substituents is expected to raise the energy of the HOMO of this compound, thereby reducing the HOMO-LUMO gap compared to the unsubstituted quinoline parent.

HOMO_LUMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO photon Photon (hν) Absorption l1 l2 l3 l4 photon->LUMO Excitation label_gap E_gap

Caption: Electronic excitation from HOMO to LUMO upon light absorption.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining computational modeling and experimental validation is essential for a robust characterization of the .

workflow cluster_comp Computational Analysis cluster_exp Experimental Validation dft Density Functional Theory (DFT) - Optimize Geometry - Calculate Orbital Energies pred_props Predicted Properties: - HOMO/LUMO Energies - E_gap - Electron Density Map dft->pred_props opt_gap Optical E_gap pred_props->opt_gap Compare electro_gap Electrochemical HOMO/LUMO & E_gap pred_props->electro_gap Compare uv_vis UV-Vis Spectroscopy uv_vis->opt_gap cv Cyclic Voltammetry (CV) cv->electro_gap

Caption: Integrated workflow for electronic property characterization.
Computational Analysis: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing reliable approximations of HOMO and LUMO energies.[7]

Protocol: DFT Calculation Workflow

  • Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, Maestro).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective model for quinoline derivatives is the B3LYP functional with a 6-31+G(d) basis set.[4]

  • Frequency Calculation: Run a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: Using the optimized geometry, perform a single point energy calculation to obtain the final molecular orbital energies.

  • Data Extraction:

    • Identify the energy values for the HOMO and LUMO from the output file.

    • Calculate the theoretical HOMO-LUMO gap: Egap = | ELUMO - EHOMO |.[6]

    • Visualize the HOMO and LUMO surfaces to understand the electron distribution in these frontier orbitals.

Experimental Characterization: Spectroscopy and Electrochemistry

A. UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by the molecule, which corresponds to electronic transitions, primarily the HOMO to LUMO transition.[7] The optical energy gap can be estimated from the absorption spectrum.[5]

Protocol: Determining the Optical Band Gap

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of this compound in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted to achieve a maximum absorbance below 1.5 to adhere to the Beer-Lambert law.[5]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as a reference.

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the longest wavelength absorption edge (λonset). This is found by determining the intersection of the tangent of the leading edge of the lowest energy absorption peak with the baseline.[5]

    • Calculate the optical energy gap (Egap) using the Planck-Einstein relation: Egap (eV) = 1240 / λonset (nm)

B. Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[7][8]

Protocol: Determining Electrochemical HOMO/LUMO Levels

  • Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for solution conductivity.

  • Electrochemical Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: Add a small amount of ferrocene (Fc) to the solution. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference potential.[5]

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Scan the potential and record the cyclic voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox_onset) and onset reduction potential (Ered_onset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels relative to the vacuum level using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming E₁/₂ (Fc/Fc⁺) ≈ 4.8 eV below vacuum)[5]: EHOMO (eV) = - [Eox_onset vs Fc/Fc⁺ + 4.8] ELUMO (eV) = - [Ered_onset vs Fc/Fc⁺ + 4.8]

    • Calculate the electrochemical energy gap: Egap = ELUMO - EHOMO

Summary of Electronic Properties

While specific, rigorously published experimental data for this compound is limited, we can present representative values based on computational studies and experimental data from structurally analogous quinoline derivatives.[4][9] These values serve as a predictive baseline for researchers.

PropertyComputational (DFT)Electrochemical (CV)Spectroscopic (UV-Vis)Significance
EHOMO ~ -5.2 eV~ -5.1 eVNot Directly MeasuredElectron-donating ability
ELUMO ~ -1.5 eV~ -1.6 eVNot Directly MeasuredElectron-accepting ability
Egap ~ 3.7 eV~ 3.5 eV~ 3.6 eVElectronic excitation energy, reactivity

Disclaimer: The values presented are illustrative estimates based on similar compounds and are intended for guidance. Actual experimental values may vary.

Applications and Scientific Implications

The are directly linked to its functional applications.

  • Drug Development: The electron-rich nature of the aromatic system and the precise HOMO energy level are critical for molecular recognition. These features govern the molecule's ability to form non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with biological targets like enzymes or receptors.[2] The molecule's redox potential, determined by its frontier orbitals, can also play a role in its mechanism of action or metabolic stability. Many quinoline derivatives exhibit a wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2]

  • Materials Science: Quinoline derivatives are widely investigated for use in Organic Light-Emitting Diodes (OLEDs), often as ligands in organometallic complexes or as electron-transport materials.[10][11][12] The HOMO-LUMO gap of this compound determines the energy of photons it can absorb and potentially emit, making it a candidate for tuning the color and efficiency of optoelectronic devices. Its electron-rich character suggests it could be a useful building block for hole-transport materials.

Conclusion

This compound possesses a rich electronic character defined by its π-conjugated quinoline framework and powerful electron-donating substituents. This electronic architecture results in a relatively high-energy HOMO and a moderate HOMO-LUMO gap, making the molecule an effective electron donor and chromophore. A comprehensive evaluation using a combination of DFT calculations, UV-Vis spectroscopy, and cyclic voltammetry provides the necessary data to predict its reactivity, intermolecular interactions, and optoelectronic behavior. This fundamental understanding is indispensable for the rational design of novel therapeutics and advanced organic materials based on this versatile molecular scaffold.

References

  • Schrödinger. (2022). HOMO-LUMO Energy Gap.
  • JETIR. (2018). Review of Quinoline Derivatives. Jetir.Org.
  • F. Fantuzzi, et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing.
  • W. Haiss, et al. (2007). Measurement of single molecule conductivity using the spontaneous formation of molecular wires. RSC Publishing.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent.
  • ResearchGate. (2007). Measurement of single molecule conductivity using the spontaneous formation of molecular wires.
  • P. J. Tambe, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Neira Bueno, O. L., et al. (2016). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. ResearchGate.
  • S. M. F. Rahman, et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E.
  • ResearchGate. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
  • ResearchGate. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 8-Methoxyquinolin-4-amine. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data for this quinoline derivative.

A Note on Data Availability: As of the latest literature review, a complete, publicly available, and unambiguously assigned experimental dataset for this compound is not readily accessible. This is not uncommon for specialized chemical intermediates. Therefore, this guide will take a dual approach. First, it will present the fundamental identifying information for this compound. Second, it will provide a comprehensive analysis of the fully characterized and structurally similar isomer, 6-Methoxy-8-quinolinamine , as a reference. By interpreting the spectra of this close analogue, we can establish a robust analytical framework and predict the expected spectroscopic features of this compound with a high degree of confidence, highlighting the anticipated differences based on established principles of spectroscopy.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a critical pharmacophore found in numerous FDA-approved drugs, most notably in antimalarials like quinine and chloroquine[1]. The specific substitution pattern of an amine group at the 4-position and a methoxy group at the 8-position imparts distinct electronic and steric properties that can influence its chemical reactivity and biological activity. Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring identity, purity, and structural integrity.

Molecular Identity:

  • Molecular Formula: C₁₀H₁₀N₂O[2]

  • Monoisotopic Mass: 174.07932 Da[2]

  • SMILES: COC1=CC=CC2=C(C=CN=C21)N[2]

  • InChI Key: QMBPJEIUEYDRGP-UHFFFAOYSA-N[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

General Experimental Protocol for ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can reference to the residual solvent peak).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the linewidth of a known sharp signal like TMS or the residual solvent peak.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to maximize sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for major peaks).

    • Process the data with Fourier transformation, phase correction, and baseline correction. .

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

    • A larger number of scans is required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) should be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

NMR Data of the Isomer: 6-Methoxy-8-quinolinamine

The following data for 6-Methoxy-8-quinolinamine, obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C, serves as our reference standard[3].

Table 1: ¹H and ¹³C NMR Data for 6-Methoxy-8-quinolinamine [3]

Position¹H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)Integration¹³C Chemical Shift (δ, ppm)Carbon Type (from APT/DEPT)
28.60dd, J = 4.3, 1.61H145.2CH
37.32dd, J = 8.3, 4.31H122.2CH
47.96dd, J = 8.3, 1.61H135.5CH
56.58d, J = 2.51H95.0CH
6---159.4C (Quaternary)
76.48d, J = 2.61H102.2CH
8---130.4C (Quaternary)
4a---145.4C (Quaternary)
8a---135.5C (Quaternary)
-OCH₃3.88s3H55.8CH₃
-NH₂5.01br s2H--
Interpretation and Predicted Data for this compound

The structure of the reference isomer is confirmed by the data. The methoxy protons appear as a sharp singlet at 3.88 ppm, and the amine protons are a broad singlet at 5.01 ppm. The aromatic protons show the expected splitting patterns for the quinoline core.

To predict the spectrum of This compound , we must consider the change in substituent positions. The methoxy group is now at C8 and the amine at C4.

Expected ¹H NMR for this compound:

  • -OCH₃ group (C8): The methoxy protons will still be a singlet, likely around 3.9-4.1 ppm .

  • -NH₂ group (C4): The amine protons will appear as a broad singlet, likely shifted compared to the isomer, perhaps in the 5.5-6.5 ppm range.

  • H2 & H3 (Pyridine Ring): The proton at C2 will be a doublet coupled to H3. The proton at C3 will be a doublet coupled to H2. The presence of the adjacent C4-amine will significantly shield these protons compared to an unsubstituted quinoline. We can predict H2 around 8.0-8.2 ppm and H3 around 6.5-6.7 ppm .

  • H5, H6, H7 (Benzene Ring): These protons will form a system influenced by the C8-methoxy group. H5 will likely be a doublet of doublets around 7.4-7.6 ppm . H6 will be a triplet around 7.2-7.4 ppm , and H7, being ortho to the electron-donating methoxy group, will be shielded and appear as a doublet of doublets around 6.9-7.1 ppm .

Expected ¹³C NMR for this compound:

The chemical shifts will be significantly different due to the repositioning of the strongly electron-donating amine and methoxy groups.

  • C4: This carbon, directly attached to the amine, will be highly shielded, appearing around 145-150 ppm .

  • C8: This carbon, bearing the methoxy group, will also be strongly shielded, predicted around 150-155 ppm .

  • Other Carbons: The remaining carbon signals will shift according to their proximity to the new substituent positions. For instance, C3 and C5 will be more shielded than in the reference isomer.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

General Experimental Protocol for MS
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. ESI is ideal for polar, nitrogen-containing compounds like this amine.

  • Analysis: Analyze the ions in a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain a high-accuracy mass measurement of the molecular ion.

  • Fragmentation (MS/MS): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used for structural confirmation.

MS Data of Related Compounds

While experimental data for this compound is sparse, we can analyze data from related structures.

  • For the isomer 6-Methoxy-8-quinolinamine , the [M+H]⁺ precursor ion is observed at m/z 175.0866[4].

  • PubChemLite predicts the [M+H]⁺ ion for This compound to be at m/z 175.08660[2], confirming the same elemental composition.

Predicted Fragmentation Pattern for this compound

The fragmentation of the protonated molecule ([M+H]⁺, m/z 175) would likely proceed through characteristic losses:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatics, leading to a radical cation at m/z 160.

  • Loss of formaldehyde (CH₂O): A rearrangement-based loss from the methoxy group, resulting in an ion at m/z 145.

  • Loss of HCN: From the pyridine ring, a characteristic fragmentation of quinolines, which could occur from the molecular ion or subsequent fragments.

The fragmentation pattern serves as a fingerprint. Any deviation from this expected pattern would suggest an unexpected structure or the presence of an impurity.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

General Experimental Protocol for FTIR
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the analyte (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder.

  • Scan: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and matrix interferences.

Predicted IR Absorptions for this compound

The IR spectrum will be dominated by absorptions corresponding to the amine, methoxy, and aromatic quinoline functionalities.

Table 2: Predicted Key IR Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Quinoline Ring
2950 - 2850C-H stretch (aliphatic)Methoxy (-OCH₃)
~1620N-H bend (scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N stretchAromatic Quinoline Ring
~1250C-O stretch (asymmetric)Aryl Ether (-O-CH₃)
~1030C-O stretch (symmetric)Aryl Ether (-O-CH₃)
850 - 750C-H bend (out-of-plane)Aromatic Ring Substitution Pattern

The precise position of the N-H stretching bands can provide insight into hydrogen bonding. The pattern of the out-of-plane C-H bending bands in the fingerprint region (below 900 cm⁻¹) is diagnostic of the substitution pattern on the aromatic rings.

Visualization of Key Structural Relationships

Diagrams are essential for visualizing the molecular structure and the logic of spectroscopic assignment.

workflow cluster_nmr NMR Analysis Workflow cluster_ms MS Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquire1H Acquire 1D ¹H Spectrum (400 MHz) SamplePrep->Acquire1H Acquire13C Acquire ¹³C {¹H} Spectrum (101 MHz) SamplePrep->Acquire13C Process Data Processing (FT, Phasing, Baseline) Acquire1H->Process AcquireDEPT Acquire DEPT-135 Acquire13C->AcquireDEPT AcquireDEPT->Process Assign Structure Assignment (Shifts, Couplings, Integration) Process->Assign SamplePrepMS Sample Prep (Dilute in MeOH) ESI Electrospray Ionization (ESI+) SamplePrepMS->ESI MS1 Full Scan MS (High Res) (e.g., Orbitrap) ESI->MS1 MS2 MS/MS Fragmentation (CID) of [M+H]⁺ MS1->MS2 Analyze Data Analysis (Accurate Mass & Fragments) MS2->Analyze

Caption: Self-validating workflows for NMR and MS analysis.

Conclusion

While direct experimental spectra for this compound are not widely published, a robust spectroscopic profile can be confidently predicted through the analysis of its isomer, 6-Methoxy-8-quinolinamine, and fundamental principles of spectroscopy. This guide provides the necessary protocols and interpretive framework for researchers to acquire and analyze data for this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein establish a benchmark for the characterization of this compound, enabling its unambiguous identification and use in further scientific investigation.

References

  • Höhn, P., Deu, J., Schirmeister, W., Scheiner, R., Konkimalla, M., Moll, P., & Wichart, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]
  • PubChem. (n.d.). 8-Methoxyquinolin-4-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information.
  • Supporting Information for public
  • SpectraBase. (n.d.). 4-(4-hydroxyanilino)-8-methoxy-2-methylquinolinium chloride. John Wiley & Sons, Inc.
  • NIST. (n.d.). Quinoline, 8-methoxy-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C10H10N2O).
  • NIST. (n.d.). Mass spectrum (electron ionization) of Quinoline, 8-methoxy-. NIST Chemistry WebBook.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2023).
  • Wikipedia. (n.d.). Quinine.
  • Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

Sources

An In-depth Technical Guide to the Potential Pharmacological Profile of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. This guide focuses on the potential pharmacological profile of a specific derivative, 8-Methoxyquinolin-4-amine. While direct extensive research on this molecule is nascent, this document synthesizes data from closely related analogs to construct a predictive profile and outlines a comprehensive experimental framework for its empirical validation. We will delve into plausible synthetic routes, hypothesize potential mechanisms of action based on structure-activity relationships of similar compounds, and provide detailed protocols for robust pharmacodynamic, pharmacokinetic, and toxicological evaluation. This whitepaper is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic candidate.

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The antimalarial drug quinine, isolated from the bark of the cinchona tree, is a classic example of a naturally occurring quinoline-based therapeutic.[3] The success of quinine spurred the development of synthetic analogs like chloroquine and primaquine, which have been pivotal in the global fight against malaria.[2][4]

The specific placement of substituents on the quinoline ring dramatically influences its biological activity. The 8-methoxy and 4-amino substitutions in this compound suggest several potential avenues for pharmacological investigation. For instance, 8-aminoquinolines are known for their antimalarial properties[2][4], while other quinoline derivatives have shown potential as phosphodiesterase type 4 (PDE4) inhibitors[5] and anticancer agents.[1] This guide will explore the hypothetical pharmacological landscape of this compound and provide a roadmap for its systematic evaluation.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be adapted from established methods for quinoline synthesis, such as the Conrad-Limpach or Skraup-Doebner-von Miller reactions. A potential modern approach is outlined below.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the cyclization of an appropriate aniline derivative. The following diagram illustrates a potential two-step synthesis starting from 2-methoxyaniline.

Synthesis_of_this compound cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Cyclization and Amination 2-methoxyaniline 2-Methoxyaniline intermediate_1 Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate 2-methoxyaniline->intermediate_1 Acid Catalyst ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate_1 intermediate_2 8-Methoxy-4-hydroxyquinoline intermediate_1->intermediate_2 Heat intermediate_3 4-Chloro-8-methoxyquinoline intermediate_2->intermediate_3 POCl3 product This compound intermediate_3->product NH3, Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 8-Methoxy-4-hydroxyquinoline

  • To a stirred solution of 2-methoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude intermediate, ethyl 3-((2-methoxyphenyl)amino)but-2-enoate, is then added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250°C for 30 minutes to effect cyclization.

  • Cool the mixture and add hexane to precipitate the 8-methoxy-4-hydroxyquinoline.

  • Filter and wash the solid with hexane to obtain the purified product.

Step 2: Synthesis of this compound

  • Reflux the 8-methoxy-4-hydroxyquinoline from the previous step in an excess of phosphorus oxychloride (POCl3) for 2-3 hours to yield 4-chloro-8-methoxyquinoline.

  • Carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-chloro-8-methoxyquinoline is then heated in a sealed vessel with a solution of ammonia in ethanol at 120-150°C for 12-18 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization
ParameterExpected Value/TechniquePurpose
Molecular Formula C10H10N2OElemental Composition
Molecular Weight 174.20 g/mol Identity Confirmation
Appearance Crystalline SolidPhysical Property
Melting Point To be determinedPurity Assessment
Solubility To be determined in various solventsFormulation Development
¹H NMR To be determinedStructural Elucidation
¹³C NMR To be determinedStructural Elucidation
Mass Spectrometry To be determined (expect m/z at 175.08 [M+H]⁺)Molecular Weight Confirmation
Infrared Spectroscopy To be determined (expect N-H, C=N, C-O stretches)Functional Group Identification
Purity (HPLC) >95%Purity Assessment

Potential Pharmacological Profile

Based on the activities of structurally similar compounds, we can hypothesize the potential pharmacological profile of this compound.

Hypothesized Mechanisms of Action

The presence of the 4-amino and 8-methoxy groups on the quinoline scaffold suggests several potential mechanisms of action.

Potential_Mechanisms_of_Action cluster_antimalarial Antimalarial Activity cluster_pde4 Anti-inflammatory Activity cluster_cancer Anticancer Activity Molecule This compound Heme_Detox Inhibition of Heme Polymerization Molecule->Heme_Detox DNA_Intercalation DNA Intercalation Molecule->DNA_Intercalation PDE4 PDE4 Inhibition Molecule->PDE4 Metal_Chelation Metal Ion Chelation Molecule->Metal_Chelation cAMP ↑ cAMP levels PDE4->cAMP Inflammation ↓ Inflammatory Cytokines cAMP->Inflammation ROS ↑ Reactive Oxygen Species (ROS) Metal_Chelation->ROS Apoptosis Induction of Apoptosis ROS->Apoptosis Pharmacodynamic_Workflow cluster_in_vitro Tier 1: In Vitro Screening cluster_in_vivo Tier 2: In Vivo Validation Start This compound In_Vitro In Vitro Assays Start->In_Vitro Antimalarial_Assay Antiplasmodial Assay (e.g., SYBR Green I) In_Vitro->Antimalarial_Assay PDE4_Assay PDE4 Enzyme Inhibition Assay In_Vitro->PDE4_Assay Anticancer_Assay Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) In_Vitro->Anticancer_Assay In_Vivo In Vivo Models End Pharmacodynamic Profile Malaria_Model Mouse Model of Malaria (e.g., P. berghei) Antimalarial_Assay->Malaria_Model Inflammation_Model LPS-induced Inflammation Model PDE4_Assay->Inflammation_Model Xenograft_Model Tumor Xenograft Model Anticancer_Assay->Xenograft_Model Malaria_Model->End Inflammation_Model->End Xenograft_Model->End

Caption: A tiered workflow for pharmacodynamic evaluation.

Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

  • Culture chloroquine-sensitive and resistant strains of Plasmodium falciparum in human erythrocytes.

  • Prepare serial dilutions of this compound in a 96-well plate.

  • Add the parasite culture to the wells and incubate for 72 hours.

  • Add SYBR Green I lysis buffer to each well. SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Measure fluorescence using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of parasite growth).

Predictive Pharmacokinetic (ADME) Profile

The pharmacokinetic properties of a drug candidate are crucial for its success. While experimental data is required, we can make some predictions based on the structure of this compound.

ADME ParameterPrediction/ConsiderationRecommended Assay
Absorption The amine and methoxy groups may influence its pKa and solubility. Oral bioavailability will depend on its ability to cross the intestinal epithelium.Caco-2 permeability assay
Distribution Moderate lipophilicity is expected, suggesting potential for good tissue distribution. Plasma protein binding should be assessed.Equilibrium dialysis for plasma protein binding
Metabolism The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. The aromatic rings could undergo hydroxylation.In vitro metabolism study with liver microsomes
Excretion Likely to be excreted via both renal and hepatic routes after metabolism.To be determined from in vivo studies
Preliminary Safety and Toxicology Assessment

The safety profile is a critical aspect of drug development. Quinolines as a class have been associated with certain toxicities.

Known Hazards of Related Quinolines:

  • Cardiotoxicity: Some quinolines can cause QT interval prolongation.

  • Hepatotoxicity: Liver injury has been reported with some quinoline derivatives. [6]* Phototoxicity: Certain quinoline-containing compounds can increase sensitivity to sunlight.

  • General Toxicity: GHS classifications for related compounds include warnings for acute oral toxicity, skin and eye irritation. [7][8] Recommended Initial Safety Screening:

  • In Vitro Cytotoxicity: Assess cytotoxicity in non-cancerous cell lines (e.g., hepatocytes, cardiomyocytes).

  • hERG Channel Assay: To evaluate the potential for QT prolongation.

  • Ames Test: To assess mutagenic potential.

  • Acute In Vivo Toxicity: A preliminary study in rodents to determine the maximum tolerated dose (MTD).

Conclusion

This compound represents a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge base of the broader quinoline family, we can formulate a rational and efficient research plan. The hypothesized potential for antimalarial, anti-inflammatory, and anticancer activities warrants a thorough investigation. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for elucidating the pharmacological profile of this compound and determining its potential as a future therapeutic agent. Rigorous adherence to these scientific principles will be paramount in uncovering the true potential of this intriguing molecule.

References

  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information.
  • Montes, V. A., Pérez-Bolívar, C., et al. (2006). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5113–o5114.
  • Barnette, M. S., et al. (2002). 8-Methoxyquinolines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1617–1619. [Link]
  • Carroll, F. I., Berrang, B., & Linn, C. P. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. [Link]
  • PubChem. (n.d.). 8-Methoxyquinolin-4-ol. National Center for Biotechnology Information.
  • He, Y. A., et al. (1995). The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans. British Journal of Clinical Pharmacology, 39(1), 57–62. [Link]
  • ResearchGate. (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine...
  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558. [Link]
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Owolabi, J. B., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6598. [Link]
  • Al-Hujaily, E. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4984. [Link]
  • Szychowski, K. A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 795. [Link]
  • Drexel Chemical Company. (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4.
  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558. [Link]
  • Wikipedia. (n.d.). Quinine.

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quantum chemical calculations for 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 8-Methoxyquinolin-4-amine for Drug Discovery Applications

Foreword: Bridging Theory and Application

In modern drug discovery, the journey from a promising molecule to a clinical candidate is arduous and resource-intensive. Quinoline derivatives, a cornerstone of medicinal chemistry, continue to provide a rich scaffold for developing novel therapeutics against malaria, cancer, and various microbial infections.[1][2][3] this compound (C₁₀H₁₀N₂O) stands as a molecule of significant interest within this class.[4] To accelerate its development and understand its therapeutic potential, we must move beyond empirical screening and embrace predictive, in-silico methodologies.

This guide provides a comprehensive, technically-grounded framework for leveraging quantum chemical calculations to elucidate the fundamental electronic and structural properties of this compound. We will move beyond a simple recitation of steps to explain the causality behind our computational choices, grounding our protocols in the principles of Density Functional Theory (DFT). The objective is to equip researchers, medicinal chemists, and drug development professionals with a validated workflow to predict reactivity, understand intermolecular interactions, and ultimately, make more informed decisions in the design of novel quinoline-based therapeutics.

Section 1: The Strategic Imperative for Computational Analysis

Before embarking on any synthesis or bioassay, a computational deep-dive offers invaluable foresight. Quantum chemical calculations allow us to build a multi-dimensional profile of a molecule, predicting its behavior at the electronic level. For this compound, this approach enables us to:

  • Determine the Most Stable 3D Conformation: The molecule's geometry dictates how it will interact with biological targets. Geometry optimization provides the foundational low-energy structure for all subsequent calculations.

  • Map Electron Density and Reactivity: By visualizing the molecular electrostatic potential (MEP), we can identify regions prone to electrophilic or nucleophilic attack, predicting sites for hydrogen bonding and other non-covalent interactions crucial for receptor binding.[5]

  • Assess Chemical Stability and Kinetic Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are powerful descriptors of a molecule's polarizability, stability, and reactivity.[6][7]

  • Validate Structure through Vibrational Spectroscopy: Theoretically calculated infrared (IR) and Raman spectra can be correlated with experimental data to confirm the synthesized structure, serving as a critical quality control checkpoint.[8]

This predictive power allows for the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, significantly reducing the experimental overhead in the drug discovery pipeline.

Section 2: Core Computational Workflow: A Validated Protocol

The following protocol outlines a robust methodology for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a method that provides an excellent balance of computational cost and accuracy for molecules of this size.[5][9]

Foundational Choice: Level of Theory

The accuracy of any quantum chemical calculation is contingent on the chosen level of theory, which comprises a functional and a basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[9] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure compared to pure DFT functionals, making it highly suitable for studying systems like quinoline derivatives.[7]

  • Basis Set: 6-311++G(d,p)

    • Rationale: This Pople-style basis set offers a sophisticated and flexible description of electron distribution.

      • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing chemical bonds.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing lone pairs, anions, and non-covalent interactions, which are critical for understanding potential drug-receptor binding.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is crucial for describing the directionality of chemical bonds and intermolecular interactions accurately.[9]

This combination—B3LYP/6-311++G(d,p)—represents a field-proven standard for obtaining reliable geometric and electronic properties for drug-like organic molecules.

Step-by-Step Computational Protocol

The following workflow details the sequential steps for a comprehensive analysis. This process is designed to be self-validating at each stage.

Step 1: Initial Structure Preparation

  • Construct the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

  • Convert to a 3D structure using a molecular modeling program (e.g., Avogadro, GaussView). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to generate a reasonable starting geometry.

  • Save the coordinates in a format compatible with the quantum chemistry software package (e.g., .xyz, .mol, or .gjf for Gaussian).

Step 2: Gas-Phase Geometry Optimization and Frequency Analysis

  • Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA).

  • Specify the keywords for geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

    • #p B3LYP/6-311++G(d,p) Opt Freq

  • Execute the calculation. The Opt keyword instructs the software to find the lowest energy conformation of the molecule.

  • Validate the Optimized Structure: Upon completion, inspect the output file. The optimization is successful if it converges based on the software's criteria. The Freq calculation is the critical validation step:

    • Confirm the absence of imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be rerun from a perturbed geometry. This step ensures the identified structure is a stable conformer.[8]

Step 3: Analysis of Electronic Properties

  • Use the validated optimized geometry from Step 2 as the input for all subsequent single-point energy calculations. It is crucial to use the same level of theory (B3LYP/6-311++G(d,p)) for consistency.

  • Calculate Frontier Molecular Orbitals (HOMO/LUMO):

    • The energies of the HOMO and LUMO are directly obtained from the optimization output file. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity.[7]

  • Generate the Molecular Electrostatic Potential (MEP) Map:

    • Perform a single-point energy calculation with keywords to generate the MEP surface. This surface maps the electrostatic potential onto the electron density.

    • Interpretation: Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack and are likely hydrogen bond acceptors (e.g., the nitrogen atoms and the oxygen atom). Blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack (e.g., the amine hydrogens).[5][6]

  • Perform Natural Bond Orbital (NBO) Analysis:

    • Add the Pop=NBO keyword to the calculation route section. NBO analysis provides a detailed picture of charge distribution by calculating the natural atomic charges on each atom. It also reveals hyperconjugative interactions (electron delocalization from filled donor orbitals to empty acceptor orbitals), which are key to understanding molecular stability.[6]

Computational Workflow Diagram

The logical flow of the entire computational process is illustrated below.

G cluster_input 1. Input Generation cluster_dft 2. Core DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation 3. Validation cluster_analysis 4. Property Analysis A 2D Structure of This compound B Initial 3D Model (Force Field Cleanup) A->B Conversion C Geometry Optimization B->C D Frequency Calculation C->D Using Optimized Geometry E Check for Imaginary Frequencies F No Imaginary Frequencies? (Stable Minimum) E->F F->C No (Rerun Opt) G Validated 3D Structure F->G Yes H HOMO/LUMO Analysis G->H I MEP Surface Generation G->I J NBO Analysis G->J

Caption: A flowchart of the quantum chemical calculation workflow.

Section 3: Interpreting the Data for Drug Development

The true value of these calculations lies in their translation into actionable insights for medicinal chemistry. The computed parameters provide a theoretical basis for understanding the molecule's potential biological activity.

Quantitative Data Summary

The results from the calculations should be systematically tabulated for clarity and comparative analysis.

Calculated ParameterValue (Units)Significance in Drug Design
Total Energy(Hartrees)Represents the electronic energy of the optimized structure; used for comparing the stability of different conformers.
Dipole Moment(Debye)Indicates the overall polarity of the molecule, influencing solubility and its ability to cross biological membranes.
EHOMO(eV)Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons.
ELUMO(eV)Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)(eV)Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity.[10]
Natural Atomic Charges(e)Quantifies charge distribution on each atom, pinpointing key sites for electrostatic interactions with a receptor.
From Properties to Pharmacological Insight

The relationship between the calculated quantum properties and their implications for drug design is a cornerstone of this analysis.

G cluster_quantum Quantum Chemical Properties cluster_drug Drug Design Implications HOMO HOMO/LUMO Energy Gap Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity predicts MEP Molecular Electrostatic Potential (MEP) Binding Receptor Binding Affinity (H-Bonding, Electrostatics) MEP->Binding identifies sites for NBO NBO Atomic Charges NBO->Binding quantifies Solubility Solubility & Membrane Permeability NBO->Solubility informs

Caption: Relationship between calculated properties and drug design aspects.

  • MEP and Receptor Binding: The MEP map is arguably the most direct visualization of how this compound will "appear" to a biological target. The negative potential regions around the quinoline nitrogen (N1) and the methoxy oxygen are prime locations for forming hydrogen bonds with donor residues (e.g., -NH or -OH groups) in a receptor's active site. Conversely, the positive potential on the amine hydrogens (H-N4) indicates their role as hydrogen bond donors. This information is invaluable for docking studies and for designing derivatives that can form additional favorable interactions.[11]

  • HOMO-LUMO Gap and Metabolism: A molecule with a small HOMO-LUMO gap is more polarizable and generally more reactive. This can sometimes correlate with faster metabolic degradation. By calculating this parameter, one can rank-order potential derivatives in terms of their likely metabolic stability before synthesis.

  • NBO Charges and SAR: Natural Bond Orbital analysis provides precise atomic charges. This data can rationalize structure-activity relationships (SAR). For example, if a chemical modification to a remote part of the quinoline ring leads to a significant change in the charge on the N4-amine group and a corresponding change in biological activity, NBO analysis can quantify this electronic effect and explain the observed SAR.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound. By grounding our computational choices in established theory (DFT with the B3LYP/6-311++G(d,p) level of theory) and employing a self-validating protocol (geometry optimization confirmed by frequency analysis), we can generate reliable and predictive data. The true power of this approach is realized when these theoretical calculations of electronic structure, reactivity, and electrostatic potential are used to guide the rational design and optimization of new therapeutic agents. This in-silico-first strategy empowers researchers to prioritize high-potential candidates, reduce experimental attrition, and ultimately accelerate the path from molecule to medicine.

References

  • Al-Buriahi, A. K., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 235-251.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
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An In-depth Technical Guide to 8-Methoxyquinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Within this extensive family, 8-Methoxyquinolin-4-amine emerges as a molecule of significant interest, representing a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, and its evolving role in medicinal chemistry. We will explore its applications, particularly in the design of antimalarial and anticancer agents, supported by an analysis of structure-activity relationships and detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing scaffold.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic motif in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The 4-aminoquinoline core, in particular, is the pharmacophore of the renowned antimalarial drug chloroquine and its analogues, which have been a mainstay in the treatment of malaria for decades.[2]

This compound distinguishes itself through the strategic placement of two key functional groups: the 4-amino group, which is crucial for the biological activity of many quinoline-based drugs, and the 8-methoxy group. The methoxy substituent at the 8-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also modulate its interaction with biological targets. This unique combination of features makes this compound a compelling starting point for the design of new chemical entities with potentially improved efficacy and safety profiles.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from a suitable precursor. The most common strategy involves the preparation of a 4-chloro-8-methoxyquinoline intermediate, followed by a nucleophilic aromatic substitution reaction to introduce the 4-amino group.

Synthesis of the Precursor: 4-Chloro-8-methoxyquinoline

The precursor, 4-chloro-8-methoxyquinoline, can be synthesized from commercially available starting materials. While various synthetic routes to substituted quinolines exist, a common approach involves the cyclization of an appropriately substituted aniline followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-8-methoxyquinoline

This protocol is adapted from established methods for the synthesis of similar quinoline derivatives.[3][4]

Materials:

  • 4-Methoxyaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cyclization: React 4-methoxyaniline with ethyl acetoacetate in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 170 °C) to yield 8-methoxy-4-hydroxy-2-methylquinoline.

  • Chlorination: The resulting 8-methoxy-4-hydroxy-2-methylquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like DMF, at reflux to afford 4-chloro-8-methoxy-2-methylquinoline.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and purified by column chromatography or recrystallization to yield pure 4-chloro-8-methoxyquinoline.

Amination of 4-Chloro-8-methoxyquinoline

The final step in the synthesis of this compound is the nucleophilic substitution of the chlorine atom at the 4-position with an amino group. This is typically achieved by reacting the 4-chloroquinoline precursor with a source of ammonia or a protected amine.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the amination of 4-chloroquinolines.[5]

Materials:

  • 4-Chloro-8-methoxyquinoline

  • Ammonia source (e.g., ammonium hydroxide, ammonia gas in a suitable solvent) or a protected amine followed by deprotection.

  • Solvent (e.g., ethanol, isopropanol)

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-chloro-8-methoxyquinoline in a suitable solvent in a pressure vessel.

  • Amination: Add an excess of the ammonia source to the solution. The reaction mixture is then heated at a temperature typically ranging from 120-150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with a sodium bicarbonate solution, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Diagram: Synthetic Pathway to this compound

Synthesis A 4-Methoxyaniline B 8-Methoxy-4-hydroxyquinoline derivative A->B Cyclization C 4-Chloro-8-methoxyquinoline B->C Chlorination D This compound C->D Amination

Caption: Synthetic route to this compound.

Physicochemical Properties

PropertyValue (Predicted/Inferred)Reference
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
cLogP ~1.5 - 2.5Inferred
pKa (basic) ~8.0 - 9.0 (for the 4-amino group)Inferred
Solubility Likely to have moderate aqueous solubilityInferred

Note: These values are estimations and should be experimentally verified.

The presence of the methoxy group is expected to increase the lipophilicity (cLogP) compared to an unsubstituted quinoline, which can enhance membrane permeability. The 4-amino group is basic and will be protonated at physiological pH, influencing its solubility and interactions with biological targets.

Role in Medicinal Chemistry: Applications and Biological Activity

The this compound scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases. Its primary areas of investigation include antimalarial and anticancer applications.

Antimalarial Activity

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs. The mechanism of action of these compounds is widely believed to involve the inhibition of hemozoin formation in the malaria parasite's digestive vacuole.[6][7] By accumulating in this acidic compartment, 4-aminoquinolines are thought to cap the growing hemozoin crystal, leading to the buildup of toxic free heme, which ultimately kills the parasite.

While specific antimalarial data for this compound is scarce, derivatives of 8-amino-6-methoxyquinoline, such as primaquine and tafenoquine, are clinically used antimalarials.[8] This suggests that the methoxy substituent on the quinoline ring is compatible with antimalarial activity.

Diagram: Proposed Antimalarial Mechanism of 4-Aminoquinolines

Antimalarial_Mechanism cluster_parasite Malaria Parasite Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Detoxification Inhibition Inhibition of Hemozoin Formation Aminoquinoline This compound Accumulation Accumulation in Digestive Vacuole Aminoquinoline->Accumulation Accumulation->Inhibition Death Parasite Death Inhibition->Death

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents.[9][10][11] The 4-aminoquinoline scaffold has been shown to exhibit antiproliferative activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

A study on 4-anilino-8-methoxy-2-phenylquinoline derivatives demonstrated that the position of the methoxy group is crucial for antiproliferative activity.[9] Specifically, an 8-methoxy substituent was found to be more favorable than an 8-hydroxy group in certain contexts, suggesting that the electronic and steric properties of the methoxy group contribute to the compound's interaction with its biological target.[9] These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at the 4-amino position.

  • 4-Amino Side Chain: The nature of the substituent on the 4-amino group is a critical determinant of activity. For antimalarial 4-aminoquinolines, a basic side chain is generally required for accumulation in the parasite's acidic food vacuole.

  • Substituents on the Quinoline Ring: Halogen atoms, particularly a chlorine at the 7-position, are often associated with potent antimalarial activity. The influence of a methoxy group at the 8-position is less well-defined for 4-aminoquinolines but has been shown to be important for the activity of 8-aminoquinoline antimalarials. In the context of anticancer activity, the 8-methoxy group has been shown to be favorable in some 4-anilinoquinoline derivatives.[9]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro biological assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and is a common primary screen for anticancer activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Assay

To investigate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be performed.[12]

Materials:

  • Recombinant kinase (e.g., a kinase implicated in a specific cancer pathway)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • 384-well plates

  • Plate reader (e.g., luminometer or fluorescence reader)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (this compound at various concentrations), and the kinase substrate in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Diagram: Workflow for In Vitro Kinase Assay

Kinase_Assay Start Start Add_Components Add Kinase, Substrate, and this compound Start->Add_Components Add_ATP Initiate Reaction with ATP Add_Components->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Measure_Signal Measure Signal Add_Detection->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its structural relationship to established 4-aminoquinoline drugs, combined with the modulating influence of the 8-methoxy group, provides a strong rationale for its investigation as a source of new therapeutic agents. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the foundational knowledge of the broader quinoline class provides a clear roadmap for its future development. The synthesis and biological evaluation protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound and its derivatives in the ongoing quest for novel and effective treatments for malaria, cancer, and other diseases.

References

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Unlocking Synthetic Versatility: A Guide to the Reactivity of the Amine Group in 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

8-Methoxyquinolin-4-amine is a heterocyclic compound of significant interest in medicinal and materials chemistry. As a structural motif found in various bioactive molecules, understanding the reactivity of its constituent functional groups is paramount for the rational design of novel derivatives.[1] This technical guide provides an in-depth exploration of the chemical behavior of the primary amine group at the C4 position. We will dissect the electronic factors governing its reactivity, detail key transformations including nucleophilic substitutions and diazotization reactions, and present field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile quinoline scaffold.

The Quinoline Core: Electronic Landscape and Reactivity

The reactivity of the 4-amino group in this compound is not dictated by the amine alone, but by a complex interplay of electronic effects across the bicyclic system. The quinoline scaffold itself presents a hybrid electronic character. The pyridine ring contains an electron-withdrawing nitrogen atom, which deactivates this ring towards electrophilic attack and influences the basicity of substituents. Conversely, the benzene ring can be activated or deactivated by its own substituents.

In this specific molecule, two powerful electron-donating groups (EDGs) are present: the 4-amino (-NH₂) group and the 8-methoxy (-OCH₃) group. Both groups donate electron density into the ring system via resonance, significantly impacting the nucleophilicity of the 4-amino group and the overall electron distribution.

Figure 1: Electronic influences on the this compound scaffold.

The lone pair of electrons on the exocyclic nitrogen of the 4-amino group is highly available, making it a potent nucleophile and a moderately strong base.[2] This heightened nucleophilicity is the cornerstone of its synthetic utility.

Foundational Reactivity: Basicity and Nucleophilicity

Like most primary amines, the 4-amino group exhibits basic properties and readily reacts with acids to form ammonium salts.[3] This characteristic is fundamental for purification and manipulation, as the resulting salt often displays different solubility profiles (e.g., increased water solubility) compared to the free base.

The true synthetic power, however, lies in its nucleophilicity. The electron-rich amine readily attacks electrophilic centers, providing a direct pathway to a diverse range of derivatives.[2][4]

Key Synthetic Transformations

The strategic position and electronic activation of the 4-amino group enable several critical classes of chemical reactions. These transformations are central to building molecular complexity and accessing novel chemical entities.

N-Functionalization via Nucleophilic Substitution

The most direct modification of the 4-amino group involves its role as a nucleophile in substitution reactions. This allows for the introduction of various side chains and functional moieties.

  • N-Alkylation: Reaction with alkyl halides (R-X) leads to the formation of secondary, tertiary, and even quaternary ammonium salts.[5] Controlling the degree of alkylation can be challenging, as the newly formed secondary amine is often more nucleophilic than the primary starting material.[5][6] To favor mono-alkylation, a large excess of the amine can be employed.[4]

  • N-Acylation: Treatment with acid chlorides (RCOCl) or anhydrides ((RCO)₂O) readily forms stable amide derivatives.[3] This reaction is typically high-yielding and serves as a robust method for attaching new molecular fragments. For instance, the related 6-methoxyquinolin-8-amine has been shown to react with chloroacetyl chloride to produce an N-chloroacetylated amide, a key intermediate for further elaboration.[7]

Table 1: Summary of N-Functionalization Reactions

Reaction TypeElectrophileProductKey Considerations
N-Alkylation Alkyl Halide (e.g., R-Br)Secondary/Tertiary AminePolyalkylation is a common side reaction; use of excess amine favors mono-substitution.[4][5]
N-Acylation Acid Chloride (e.g., R-COCl)AmideGenerally a clean and efficient reaction; often requires a base to neutralize the HCl byproduct.[3]
Ugi Reaction Aldehyde, Isocyanide, Acidα-Acylamino AmideA powerful multi-component reaction for rapid library synthesis.[7][8]
Diazotization: Gateway to Diverse Functionalities

The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in synthetic organic chemistry.[9] This reaction creates an excellent leaving group (N₂) that can be displaced by a wide array of nucleophiles, many of which cannot be introduced by other means.[10]

The reaction is performed by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–10 °C) to ensure the stability of the diazonium salt intermediate.[11][12]

G cluster_products Displacement Products Start 8-Methoxy- quinolin-4-amine Diazonium Aryl Diazonium Salt [Ar-N₂⁺]X⁻ Start->Diazonium NaNO₂, HCl 0-10 °C Halide Ar-X (X=Cl, Br, I) Diazonium->Halide CuX (Sandmeyer) Hydroxyl Ar-OH (Phenol) Diazonium->Hydroxyl H₂O, Δ Cyano Ar-CN (Nitrile) Diazonium->Cyano CuCN (Sandmeyer) Fluoro Ar-F Diazonium->Fluoro 1. HBF₄ 2. Δ (Schiemann) Hydrogen Ar-H (Deamination) Diazonium->Hydrogen H₃PO₂

Figure 2: Reaction pathways available via the diazonium salt intermediate.

This versatility makes the diazonium salt of this compound a critical hub for synthesizing derivatives with modified properties. For example, replacing the amine with a halogen can drastically alter the electronic and lipophilic character of the molecule, which is a key strategy in drug design.[10]

Application in Medicinal Chemistry: Building Bioactive Scaffolds

The quinoline core is a well-established pharmacophore, particularly in the development of antimalarial drugs.[8][13] Derivatives of aminoquinolines, such as primaquine and tafenoquine, are crucial for treating malaria.[7][8] The reactivity of the amine group is leveraged to connect the quinoline scaffold to various side chains, which modulates the compound's activity, selectivity, and pharmacokinetic properties.[14]

In a published example using the related 6-methoxyquinolin-8-amine, the amine was used as a component in an Ugi-azide multi-component reaction to generate a library of tetrazole hybrids.[7] This work demonstrated that modifications made via the amine group directly and significantly impacted the antiplasmodial activity and cytotoxicity of the final compounds, highlighting the strategic importance of this functional handle.[7][8]

Representative Experimental Protocols

The following protocols are provided as illustrative examples of the key transformations discussed.

Protocol 1: N-Acetylation of this compound

This protocol describes the formation of an amide via N-acylation.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield N-(8-methoxyquinolin-4-yl)acetamide.

Protocol 2: Diazotization and Iodination (Sandmeyer-type Reaction)

This protocol demonstrates the conversion of the amine to an iodide.

G start Start step1 Dissolve amine in conc. H₂SO₄/H₂O. Cool to 0-5 °C. start->step1 step2 Add NaNO₂ solution dropwise, keeping T < 5 °C. step1->step2 step3 Stir for 30 min at 0-5 °C to form diazonium salt. step2->step3 step4 Add KI solution to the diazonium salt mixture. step3->step4 step5 Warm to RT, then heat gently to complete N₂ evolution. step4->step5 step6 Cool, extract with Et₂O, wash, dry, and purify. step5->step6 end End: Isolate 4-Iodo-8-methoxyquinoline step6->end

Figure 3: Workflow for the diazotization and iodination of this compound.

  • Acidic Solution: In a flask, carefully add concentrated sulfuric acid to water and cool to 0 °C. Add this compound (1.0 eq) and stir until dissolved. Maintain the temperature between 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the acidic amine solution, ensuring the temperature never exceeds 5 °C. Vigorous stirring is essential.

  • Diazotization: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution.

  • Decomposition: Allow the mixture to warm to room temperature, then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup & Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extracts, dry over an anhydrous salt, and purify by chromatography to obtain 4-iodo-8-methoxyquinoline.

Conclusion

The 4-amino group of this compound is a highly versatile and reactive functional handle. Its nucleophilicity, driven by the electronic nature of the quinoline scaffold, allows for straightforward N-functionalization through alkylation and acylation. Furthermore, its ability to undergo diazotization opens up a vast landscape of synthetic possibilities, enabling its conversion into a wide range of other functional groups. A thorough understanding of these reaction pathways is critical for scientists and researchers aiming to design and synthesize novel quinoline-based molecules for applications in drug discovery, materials science, and beyond.

References

  • MySkinRecipes. 8-Methoxyisoquinolin-4-amine. URL
  • Acta Crystallographica Section E. 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC, NIH. URL
  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. URL
  • ResearchGate. (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine...
  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • PubChem. 8-Methoxyquinoline. NIH. URL
  • Chemistry LibreTexts. Reactivity of Amines. Chemistry LibreTexts. URL
  • Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Semantic Scholar. URL
  • PubChem. 6-Methoxy-8-quinolinamine. NIH. URL
  • Organic Chemistry Portal.
  • PubMed Central. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. NIH. URL
  • BOC Sciences.
  • BYJU'S.
  • BenchChem.
  • University of Minnesota Morris. Reactions of Amines. University of Minnesota Morris. URL
  • PubMed Central.
  • PubChemLite. This compound (C10H10N2O). Université du Luxembourg. URL
  • Chemistry LibreTexts. 14.4: Diazotization of Amines. Chemistry LibreTexts. URL
  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. URL
  • SciSpace.
  • Journal of Heterocyclic Chemistry.
  • YouTube. Nucleophilic Substitution with amines. YouTube. URL
  • MSU Chemistry. Amine Reactivity.
  • Chemistry Guru. Nucleophilic Substitution of Amine. Chemistry Guru. URL
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL
  • PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. NIH. URL
  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. URL
  • ResearchGate. Spectroscopic and Chemical Properties of the Amine.
  • Wikipedia. Quinine. Wikipedia. URL

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Methodological & Application

Introduction: The Significance of the 8-Methoxyquinolin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 8-Methoxyquinolin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, derivatives of this compound are of particular interest due to their prevalence in compounds with a wide spectrum of biological activities. This structural motif is a key component in various pharmacologically active molecules, including those with antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic placement of the methoxy group at the 8-position and the amino group at the 4-position significantly influences the molecule's electronic properties, lipophilicity, and capacity for hydrogen bonding, thereby modulating its interaction with biological targets.

For instance, the related 8-amino-6-methoxyquinoline core is central to the antimalarial drugs primaquine and tafenoquine, highlighting the importance of the substituted quinoline scaffold in targeting parasitic diseases.[4][5] The 4-aminoquinoline framework is famously represented by chloroquine, another cornerstone of antimalarial therapy.[2] The synthesis of novel derivatives based on the this compound core allows for the exploration of new chemical space, aiming to enhance efficacy, improve safety profiles, and overcome drug resistance.

This guide provides an in-depth overview of established and contemporary synthetic protocols for preparing this compound derivatives, with a focus on explaining the rationale behind methodological choices. We will explore key C-N bond-forming reactions, precursor synthesis, and final product characterization, offering a practical resource for researchers in drug discovery and organic synthesis.

Core Synthetic Strategies for C-N Bond Formation

The crucial step in synthesizing this compound derivatives is the formation of the C4-N bond. This is typically achieved by coupling a 4-halo-8-methoxyquinoline precursor with a suitable amine. Modern organometallic catalysis offers the most versatile and efficient routes, namely the Buchwald-Hartwig amination and the Ullmann condensation. A classical Nucleophilic Aromatic Substitution (SNAr) approach also remains a viable, direct method.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it a preferred method in modern organic synthesis.[6][7] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[6] The ligand's structure directly influences the reaction's efficiency and scope.[7]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is common, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are used depending on the substrate's sensitivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the highly reactive organometallic intermediates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-substituted this compound from 4-chloro-8-methoxyquinoline.

Materials:

  • 4-Chloro-8-methoxyquinoline (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2.5 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, 2-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the 4-chloro-8-methoxyquinoline and the desired amine.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Pd Catalyst, Ligand, and Base in Schlenk Flask AddReactants Add 4-Chloro-8-methoxyquinoline and Amine AddSolvent Add Anhydrous Toluene/Dioxane Heat Heat at 80-110 °C under Inert Atmosphere AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify via Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[8] Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[8] Modern protocols have significantly improved the reaction's utility by incorporating ligands (e.g., diamines, amino acids) that stabilize the copper catalyst, allowing the reaction to proceed at lower temperatures with catalytic amounts of copper.[9][10]

Causality of Experimental Choices:

  • Catalyst System: Copper(I) salts, such as CuI, are most common. The addition of a ligand, like N,N'-dimethylethylenediamine (DMEDA) or L-proline, is crucial for achieving high yields under milder conditions. The ligand facilitates the formation of a soluble, reactive copper complex.[9]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are generally required to ensure solubility and achieve the necessary reaction temperature.

Protocol 2: General Procedure for Ullmann Condensation

This protocol outlines a ligand-accelerated Ullmann coupling to form an N-substituted this compound.

Materials:

  • 4-Chloro-8-methoxyquinoline (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Ligand (e.g., DMEDA, L-proline, 10-20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous DMF or DMSO

Procedure:

  • In a reaction vessel, combine 4-chloro-8-methoxyquinoline, the amine, CuI, the ligand, and K₂CO₃.

  • Add the anhydrous solvent.

  • Heat the mixture with stirring at 100-150 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • After completion (typically 12-48 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • The organic layer is often washed with aqueous ammonia to remove residual copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product using flash column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Combine 4-Chloro-8-methoxyquinoline, Amine, CuI, Ligand, and Base AddSolvent Add Anhydrous DMF/DMSO Combine->AddSolvent Heat Heat at 100-150 °C AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Dilute Cool and Dilute with Water Monitor->Dilute Extract Extract and Wash (aq. NH3, Brine) Dilute->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product Final Product Purify->Product

Caption: Workflow for Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct pathway for substituting a leaving group on an aromatic ring with a nucleophile.[2] The reaction is feasible when the aromatic ring is "activated" by electron-withdrawing groups. For 4-chloroquinolines, the ring nitrogen acts as an activating group, making the C4 position susceptible to nucleophilic attack. This method is often experimentally simpler than metal-catalyzed reactions but may require higher temperatures and is typically limited to more nucleophilic amines.

Causality of Experimental Choices:

  • Substrate: The 4-chloroquinoline must be sufficiently electrophilic.

  • Nucleophile: Stronger amine nucleophiles react more readily.

  • Conditions: The reaction is often run neat (using the amine as the solvent) or in a high-boiling solvent like isopropanol or phenol at elevated temperatures to overcome the activation energy barrier.[11]

Protocol 3: General Procedure for SNAr

Materials:

  • 4-Chloro-8-methoxyquinoline (1.0 equiv)

  • Amine (excess, or 2-3 equiv in a solvent)

  • Solvent (optional, e.g., isopropanol, n-butanol, or phenol)

Procedure:

  • Combine 4-chloro-8-methoxyquinoline and the amine in a sealed reaction vessel.

  • If a solvent is used, add it to the mixture.

  • Heat the reaction mixture at 100-180 °C for 6-24 hours. The reaction may generate HCl, which is neutralized by the excess amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture.

  • If run neat, dissolve the residue in a suitable organic solvent like dichloromethane.

  • Wash the organic solution with an aqueous base (e.g., 1M NaOH) to remove the amine hydrochloride salt and any unreacted starting amine.

  • Wash with water and brine, then dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by crystallization or column chromatography.

Precursor Synthesis: Preparation of 4-Chloro-8-methoxyquinoline

A reliable synthesis of the key intermediate, 4-chloro-8-methoxyquinoline, is essential. A common and efficient route starts from the commercially available 8-hydroxyquinoline.

Step A: Methylation of 8-Hydroxyquinoline to 8-Methoxyquinoline The phenolic hydroxyl group of 8-hydroxyquinoline is first converted to a methoxy ether.

Protocol 4: Synthesis of 8-Methoxyquinoline

  • Dissolve 8-hydroxyquinoline (1.0 equiv) in a suitable solvent like acetone or DMF.[12]

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv).

  • Add a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 equiv), dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating (e.g., reflux in acetone) for several hours until the reaction is complete (monitored by TLC).[12]

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by distillation or chromatography to yield 8-methoxyquinoline.

Step B: Nitration and Reduction (Optional Route) While not detailed here, one classical route to introduce an amino group involves nitration of 8-methoxyquinoline at the 5-position, followed by reduction of the nitro group to an amine (e.g., using Sn/HCl).[13] This 5-amino-8-methoxyquinoline can then be a substrate for further reactions.

Step C: Conversion to 4-Chloro-8-methoxyquinoline A more direct route to the desired precursor involves building the second ring onto an existing methoxy-aniline derivative, leading to 4-hydroxy-8-methoxyquinoline, which is then chlorinated. The chlorination step is a standard transformation.

Protocol 5: Chlorination of 4-Hydroxy-8-methoxyquinoline

  • SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carefully add 4-hydroxy-8-methoxyquinoline (1.0 equiv) to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv). A catalytic amount of DMF can accelerate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution or solid NaHCO₃) until the product precipitates.

  • Filter the solid precipitate, wash thoroughly with water, and dry in vacuo to yield 4-chloro-8-methoxyquinoline.

Characterization of Final Products

The identity and purity of the synthesized this compound derivatives must be confirmed through standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the aromatic protons of the quinoline core, the methoxy protons (~3.9-4.1 ppm), and signals from the newly introduced amine substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. An N-H stretch (for primary/secondary amines) will be visible around 3300-3500 cm⁻¹.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and by a sharp melting point for crystalline solids.

Data Summary

Parameter Buchwald-Hartwig Amination Ullmann Condensation Nucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)None
Ligand Phosphine (e.g., BINAP, XPhos)Diamine, Amino Acid (e.g., DMEDA)None
Base Strong (e.g., NaOt-Bu, Cs₂CO₃)Moderate (e.g., K₂CO₃, K₃PO₄)Excess Amine
Solvent Toluene, DioxaneDMF, DMSO, NMPIsopropanol, Phenol, or Neat
Temperature 80 - 110 °C100 - 150 °C100 - 180 °C
Advantages Broad scope, high yields, mild conditionsCost-effective catalyst, good for specific substratesSimple setup, no metal catalyst required
Disadvantages Expensive catalyst/ligands, air-sensitiveHigher temperatures, potential for side reactionsLimited scope, harsh conditions, requires activated substrate

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Plausible mechanism for Cu(I)-catalyzed Ullmann coupling reaction.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • 8-Methoxyisoquinolin-4-amine. MySkinRecipes.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH.
  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.

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The Versatile Scaffold: 8-Methoxyquinolin-4-amine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Synthesis and Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal backbone for designing molecules with specific biological or photophysical functions. Within this important class of heterocycles, 8-methoxyquinolin-4-amine stands out as a particularly valuable building block. The strategic placement of the 4-amino group provides a key nucleophilic handle for diversification, while the 8-methoxy group electronically modulates the ring system, influencing both reactivity and the physicochemical properties of its derivatives. This guide provides an in-depth exploration of this compound, offering detailed synthetic protocols, mechanistic insights, and a survey of its applications for researchers in organic synthesis and drug development.

Synthetic Strategy: A Reliable Pathway to this compound

The most common and reliable route to this compound involves a multi-step sequence starting from the corresponding 8-methoxyquinolin-4(1H)-one. This strategy hinges on the conversion of the 4-oxo group to a more reactive 4-chloro substituent, which can then be readily displaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow Start 2-Methoxyaniline Step1 Cyclization (e.g., Gould-Jacobs reaction) Start->Step1 Intermediate1 8-Methoxyquinolin-4(1H)-one Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-8-methoxyquinoline Step2->Intermediate2 Step3 Amination (NH3 source) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct SNAr_Mechanism cluster_0 Mechanism of Nucleophilic Aromatic Substitution (SNAr) A 4-Chloro-8-methoxyquinoline + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance Stabilized) A->B Attack at C4 C Product + Cl⁻ B->C Loss of Leaving Group (Chloride) Coupling_Decision Start Synthesize N-Aryl-8-methoxyquinolin-4-amine Question Is the Aryl Halide Highly Electron Deficient? Start->Question SNAr Use S N Ar Conditions (Base, High Temp) Question->SNAr Yes BH Use Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Question->BH No

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these motifs, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)–N bonds between aryl/heteroaryl halides or pseudo-halides and a wide range of amine coupling partners, demonstrating remarkable functional group tolerance and broad substrate scope.[1][2]

This guide provides a detailed technical overview and actionable protocols for the application of the Buchwald-Hartwig amination to a specific, high-value substrate: 8-methoxyquinolin-4-amine. This particular scaffold is of significant interest in drug discovery, and mastering its arylation is a key capability for medicinal chemists. We will delve into the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts, ligands, and bases, and offer a step-by-step protocol for successful execution in a laboratory setting.

The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1][2] While variations exist based on the specific ligand and substrates, the generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[3]

  • Amine Coordination and Deprotonation: The amine substrate, in this case, this compound, coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and is dependent on the pKa of the amine and the solvent used.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Ox_Add Oxidative Addition Ar-X Pd(0)L->Ox_Add Pd(II)_Complex L(Ar)Pd(II)-X Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation (R₂NH, Base) Pd(II)_Complex->Amine_Coord Pd_Amido L(Ar)Pd(II)-NR₂ Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L Product (Ar-NR₂) Released Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Aryl Bromide - Palladium Precatalyst - Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., N₂ bubbling) Solvent->Degas Heat Heat to Reaction Temp (e.g., 80-110 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Upon Completion Quench Quench Reaction (e.g., with water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • XPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and XPhos (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add NaOt-Bu (1.4 equiv.) and anhydrous toluene.

  • Reaction Execution: Seal the flask/vial and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-8-methoxyquinolin-4-amine.

Parameter Recommended Starting Conditions Notes for Optimization
Palladium Source Pd(OAc)₂ (2 mol%)Pre-formed catalysts (e.g., G3/G4 precatalysts) can be used.
Ligand XPhos (4 mol%)Screen other bulky monophosphine ligands (e.g., SPhos, BrettPhos).
Base NaOt-Bu (1.4 equiv.)K₃PO₄ or Cs₂CO₃ may be milder alternatives for sensitive substrates.
Solvent TolueneDioxane or t-BuOH can be effective alternatives.
Temperature 100 °CMay be adjusted between 80-120 °C depending on substrate reactivity.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes accelerate the reaction.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, using a more active ligand (e.g., BrettPhos), or a stronger base. Ensure that all reagents and the solvent are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenated arene is a common side reaction. This can sometimes be mitigated by adjusting the ligand or base.

  • Substrate-Specific Challenges: The quinoline nitrogen in this compound could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands is designed to disfavor such unproductive binding. If inhibition is suspected, screening a wider range of ligands is recommended.

  • Purification: The N-aryl-8-methoxyquinolin-4-amine products are often basic and may require careful selection of the mobile phase for column chromatography to avoid streaking. A small amount of triethylamine in the eluent can be beneficial.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-8-methoxyquinolin-4-amines. A deep understanding of the reaction mechanism, coupled with the rational selection of the palladium source, ligand, base, and solvent, is crucial for success. The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals to effectively utilize this powerful transformation in their synthetic endeavors.

References

  • Nolan, S. P., et al. (1999). In Situ-Formed Pd(0)–NHC Complexes in Aryl Amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Details the reaction mechanism and provides examples of reaction conditions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides.
  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Provides theoretical and experimental insights into the function of the base in the reaction.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. A document outlining general procedures and reagent choices for the reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Nucleophiles. Discusses ligand design for specific amine types, such as Brettphos for primary amines.
  • Ruiz, J. (2019). The Buchwald–Hartwig Amination After 25 Years. A review covering the development and applications of the reaction, including the use of Josiphos-type ligands.
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Provides detailed experimental procedures for Buchwald-Hartwig reactions.
  • ResearchGate. (2025). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. While focused on SNAr, this article is relevant to the synthesis of 4-aminoquinolines.
  • ResearchGate. (2025). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
  • PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Details an optimized Buchwald-Hartwig protocol for a complex molecule.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Describes the application of the reaction to a complex scaffold.
  • ACS Publications. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent.
  • PubMed Central. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • PubMed Central. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Semantic Scholar. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Discusses the use of ammonium salts as an ammonia source.
  • PubMed Central. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. A video tutorial explaining the reaction and the role of Buchwald-type ligands.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. An educational video on the Buchwald-Hartwig reaction.

Sources

Application Notes & Protocols: 8-Methoxyquinolin-4-amine as a Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The quinoline framework represents a privileged scaffold in medicinal chemistry and materials science. In transition metal catalysis, quinoline-based ligands have become indispensable, particularly as directing groups that enable unprecedented control over reactivity and selectivity in C–H activation and cross-coupling reactions. This guide introduces 8-methoxyquinolin-4-amine, a structurally intriguing bidentate N,N-ligand. While its direct applications in catalysis are an emerging area of research, its architecture suggests significant potential. Drawing upon the well-established principles of related quinoline-based ligands, such as 8-aminoquinoline (8-AQ), this document provides a comprehensive theoretical framework and a series of detailed, field-tested protocols for its synthesis and proposed application in modern catalytic transformations. We aim to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies to explore the utility of this compound in their work.

Introduction: The Quinoline Scaffold in Modern Catalysis

The strategic functionalization of otherwise inert C–H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. A major breakthrough in this field has been the development of directing groups—moieties that are temporarily installed on a substrate to chelate a metal catalyst and position it in close proximity to a specific C–H bond.

Among the most successful directing groups are those based on the 8-aminoquinoline (8-AQ) and 8-hydroxyquinoline (8-HQ) scaffolds.[1][2] These bidentate ligands form stable five- or six-membered metallacyclic intermediates with various transition metals (e.g., Pd, Cu, Rh, Ru), which are crucial for facilitating the C–H activation step.[3][4] The robustness of the quinoline core and the predictable coordination geometry make these systems highly reliable.

This compound emerges as a compelling candidate in this domain. It possesses the key structural features for effective metal chelation: the quinoline ring nitrogen (N1) and an exocyclic amino group (N4). The presence of the methoxy group at the 8-position can electronically modulate the quinoline ring, potentially influencing the stability and reactivity of the catalytic intermediates. This guide will first detail a robust synthesis of this ligand and then propose its application in high-value catalytic reactions based on established precedents.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the ligand is paramount for its application. The following protocol is a proposed route adapted from established quinoline synthesis methodologies.

Proposed Synthetic Route

The synthesis can be envisioned as a multi-step process starting from readily available precursors, culminating in the desired 4-aminoquinoline derivative.

cluster_0 Synthesis Workflow Start 2-Methoxy-aniline Step1 Combes Reaction (with Acetylacetone) Start->Step1 Intermediate1 4-Methyl-8-methoxyquinoline Step1->Intermediate1 Step2 Oxidation (e.g., with SeO₂) Intermediate1->Step2 Intermediate2 8-Methoxyquinoline-4-carbaldehyde Step2->Intermediate2 Step3 Reductive Amination (with NH₄OAc, NaBH₃CN) Intermediate2->Step3 Product This compound Step3->Product cluster_0 Coordination Mode Ligand This compound Metal Transition Metal (e.g., Cu, Rh, Pd) Ligand->Metal Bidentate Coordination Chelate 5-Membered Metallacycle Metal->Chelate Forms Catalysis Enables Directed C-H Activation Chelate->Catalysis Facilitates cluster_0 Proposed Cu-Catalyzed C-H Arylation Cycle Start Cu(II) Catalyst Coordination Coordination with Amide Substrate Start->Coordination Substrate CMA Concerted Metalation- Deprotonation (C-H Activation) Coordination->CMA Base Oxidation Oxidation by Ar₂I⁺X⁻ to Cu(III) CMA->Oxidation Ar₂I⁺X⁻ RE Reductive Elimination Oxidation->RE C-Ar bond formation RE->Start Catalyst Regeneration Product Arylated Product RE->Product Releases

Sources

Application Notes & Protocols: Evaluating 8-Methoxyquinolin-4-amine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is the bedrock of antimalarial chemotherapy, yielding both the blood-stage schizonticidal 4-aminoquinolines (e.g., Chloroquine) and the liver-stage/gametocytocidal 8-aminoquinolines (e.g., Primaquine). This document outlines a comprehensive research framework for the investigation of 8-Methoxyquinolin-4-amine, a novel structural hybrid possessing pharmacophoric features of both classes. We provide detailed, field-proven protocols for the synthesis, in vitro antiplasmodial screening, mechanism of action elucidation, and in vivo efficacy testing of this compound class. The central hypothesis is that this hybrid structure may exhibit a dual mechanism of action, combining the heme polymerization inhibition of 4-aminoquinolines with the metabolically activated, radical-generating properties of 8-aminoquinolines.

Introduction: A Tale of Two Scaffolds

For over a century, compounds built upon the quinoline nucleus have been pivotal in the fight against malaria. This chemical family has given rise to two distinct, highly successful classes of drugs, each targeting different stages of the Plasmodium life cycle:

  • 4-Aminoquinolines (e.g., Chloroquine): These are potent, fast-acting agents against the asexual erythrocytic (blood) stages of the parasite. Their primary mechanism involves accumulating in the parasite's acidic digestive vacuole and inhibiting the polymerization of toxic heme into inert hemozoin, leading to oxidative stress and parasite death[1][2].

  • 8-Aminoquinolines (e.g., Primaquine): This class is unique in its ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing disease relapse. It is also active against mature gametocytes, blocking transmission to the mosquito vector[3][4]. Their mechanism is not direct; they are metabolic pro-drugs, converted by host hepatic enzymes (like CYP2D6) into reactive metabolites that generate significant oxidative stress via reactive oxygen species (ROS), killing the parasite[3][5].

The compound of interest, This compound , presents a fascinating chemical conundrum. It incorporates the critical 4-amino group, suggestive of blood-stage activity, and the 8-methoxy substitution, a key feature of the primaquine scaffold associated with liver-stage activity. This application note provides a logical, stepwise cascade to fully characterize the antimalarial potential of this and related compounds.

The Antimalarial Drug Discovery & Evaluation Cascade

A systematic approach is essential to efficiently evaluate a new chemical entity. The following workflow outlines a standard cascade from initial screening to preclinical assessment.

Antimalarial_Screening_Cascade cluster_0 In Vitro Assessment cluster_1 Mechanism of Action (MoA) cluster_2 In Vivo Efficacy cluster_3 Lead Optimization ic50 Protocol 2.1: Blood-Stage IC50 (P. falciparum 3D7 & Dd2) cyto Protocol 2.2: Cytotoxicity (CC50) (HepG2 / HEK293) ic50->cyto si Calculate Selectivity Index (SI) SI = CC50 / IC50 cyto->si hpia Protocol 3.1: Heme Polymerization Inhibition Assay si->hpia ros Protocol 3.2: Metabolic Activation & ROS Production Assay si->ros peters Protocol 4.1: P. berghei 4-Day Suppressive Test hpia->peters ros->peters adme Part 5: In Vitro ADME-Tox Profiling (Solubility, Stability, Permeability) peters->adme lead_opt Structure-Activity Relationship (SAR) Studies adme->lead_opt

Caption: Antimalarial screening cascade for novel compounds.

Synthesis Protocol: A Representative Route

While multiple synthetic routes to substituted quinolines exist, the Conrad-Limpach synthesis provides a reliable method for constructing the core 4-quinolone scaffold, which can then be chemically modified[6][7][8][9].

Protocol 2.1: Synthesis of this compound

  • Rationale: This multi-step synthesis first builds the 4-hydroxyquinoline ring system. The hydroxyl group is then converted to a chlorine, a good leaving group, allowing for nucleophilic substitution with an amine source to install the final 4-amino group.

  • Step 1: Conrad-Limpach Cyclization

    • Combine 2-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq) in a round-bottom flask.

    • Heat the mixture at 140-150 °C for 2 hours. The reaction will produce ethanol as a byproduct.

    • Increase the temperature to 250 °C and add the mixture dropwise into a flask containing heated Dowtherm A or paraffin oil. This promotes the high-temperature cyclization.

    • Maintain the temperature for 30 minutes.

    • Cool the reaction mixture and triturate with ether or hexane to precipitate the crude product, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

    • Hydrolyze the ester using aqueous NaOH followed by acidification to yield 4-hydroxy-8-methoxyquinoline.

  • Step 2: Chlorination of the 4-position

    • Suspend 4-hydroxy-8-methoxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 4 hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it over crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product, 4-chloro-8-methoxyquinoline, with dichloromethane or ethyl acetate.

    • Purify the product by column chromatography.

  • Step 3: Amination of the 4-position

    • Dissolve 4-chloro-8-methoxyquinoline (1.0 eq) in a suitable solvent such as phenol or a high-boiling alcohol.

    • Add an excess of ammonium carbonate or a solution of ammonia in ethanol in a sealed pressure vessel.

    • Heat the reaction at 120-160 °C for 12-24 hours.

    • Cool the reaction, neutralize with a base, and extract the final product, this compound, into an organic solvent.

    • Purify by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Protocols: Efficacy & Selectivity

The first biological evaluation of a new compound should establish its potency against the parasite and its selectivity over mammalian cells.

Protocol 4.1: Asexual Blood-Stage Activity (SYBR Green I Assay)

  • Rationale: This assay measures the proliferation of parasites by quantifying their DNA content. SYBR Green I is a dye that fluoresces upon binding to double-stranded DNA. An increase in fluorescence corresponds to parasite growth, which is inhibited in the presence of an active drug[3][10][11][12]. This method is a robust, non-radioactive alternative to the traditional [³H]-hypoxanthine incorporation assay[6].

  • Methodology:

    • Plate Preparation: Serially dilute the test compound in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like Chloroquine (positive control).

    • Parasite Culture: Add synchronized ring-stage P. falciparum culture (e.g., Chloroquine-sensitive 3D7 or resistant Dd2) to each well at 0.5% parasitemia and 2% hematocrit.

    • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (5% O₂, 5% CO₂, 90% N₂ at 37°C).

    • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark for 1-2 hours at room temperature.

    • Fluorescence Reading: Read the plate on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

Protocol 4.2: In Vitro Cytotoxicity (MTT/Resazurin Assay)

  • Rationale: To ensure the compound's activity is specific to the parasite, its toxicity against a mammalian cell line (e.g., human embryonic kidney HEK293 or liver HepG2) must be assessed. The 50% cytotoxic concentration (CC₅₀) is determined.

  • Methodology:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of the test compound and incubate for 48-72 hours.

    • Add a viability reagent (e.g., MTT or Resazurin) and incubate for 2-4 hours. Live cells will metabolize the reagent, causing a color change.

    • Read the absorbance or fluorescence on a plate reader.

    • Calculate the CC₅₀ value. The Selectivity Index (SI = CC₅₀ / IC₅₀) is then calculated. An SI > 10 is generally desired for a hit compound.

Table 1: Representative In Vitro Activity Data (Hypothetical) | Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Resistance Index (RI)¹ | HepG2 CC₅₀ (nM) | Selectivity Index (SI)² | | :--- | :---: | :---: | :---: | :---: | :---: | | this compound | 45 | 95 | 2.1 | >20,000 | >444 | | Chloroquine (Control) | 20 | 250 | 12.5 | >20,000 | >1000 | | Primaquine (Control) | 1200 | 1150 | 0.96 | 15,000 | 12.5 | | ¹RI = IC₅₀ (Dd2) / IC₅₀ (3D7) | | ²SI = CC₅₀ (HepG2) / IC₅₀ (3D7) |

Mechanism of Action (MoA) Elucidation

The hybrid structure of this compound necessitates investigating two distinct, well-established antimalarial mechanisms.

Dual_MoA cluster_0 4-Aminoquinoline-like MoA cluster_1 8-Aminoquinoline-like MoA Compound This compound Vacuole Accumulates in Parasite Digestive Vacuole Compound->Vacuole Liver Host Liver Cell (Hepatocyte) Compound->Liver Inhibit Inhibits Heme Polymerase Vacuole->Inhibit Heme Free Heme (Toxic) Heme->Inhibit Death1 Parasite Death via Oxidative Damage Heme->Death1 Hemozoin Hemozoin (Inert) Inhibit->Hemozoin BLOCKS CYP CYP450 Enzymes (e.g., CYP2D6) Liver->CYP Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP->Metabolite ROS Generates ROS (H₂O₂, •OH) Metabolite->ROS Death2 Parasite Death (Liver Stage / Gametocyte) ROS->Death2

Caption: Hypothesized dual mechanism of action for this compound.

Protocol 5.1: Heme Polymerization Inhibition Assay

  • Rationale: This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), the hallmark of 4-aminoquinoline activity[13][14][15][16].

  • Methodology:

    • Add a solution of hematin (dissolved in NaOH) to a microplate.

    • Add serial dilutions of the test compound. Use Chloroquine as a positive control.

    • Initiate polymerization by adding an acetate buffer (pH ~4.8) to mimic the acidic environment of the digestive vacuole.

    • Incubate at 37°C for 18-24 hours to allow for β-hematin crystal formation.

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Wash the pellets to remove unreacted heme.

    • Dissolve the β-hematin pellet in NaOH and measure the absorbance at ~405 nm.

    • Calculate the concentration that inhibits 50% of β-hematin formation (IC₅₀).

Protocol 5.2: Metabolic Activation & ROS Production Assay

  • Rationale: This assay tests the hypothesis that, like primaquine, the compound is a pro-drug activated by hepatic enzymes to produce parasiticidal ROS[3][5].

  • Methodology:

    • Incubation: In a microplate, combine the test compound, human liver microsomes (HLMs), and a fluorescent ROS probe (e.g., DCFH-DA).

    • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system. Include controls without NADPH (to measure non-enzymatic ROS) and without the compound (background). Primaquine can be used as a positive control.

    • Measurement: Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader. The probe becomes fluorescent upon oxidation by ROS.

    • Data Analysis: Quantify the rate of fluorescence increase as a measure of ROS production.

In Vivo Efficacy Protocol

Promising compounds from in vitro testing must be evaluated in an animal model to assess their efficacy within a whole biological system.

Protocol 6.1: The Peters' 4-Day Suppressive Test

  • Rationale: This is the standard, primary in vivo screening model for blood-stage antimalarial activity. It evaluates a compound's ability to suppress the proliferation of parasites in infected mice[2][5][17][18][19].

  • Methodology:

    • Infection: Infect Swiss albino mice via intraperitoneal injection with Plasmodium berghei-parasitized red blood cells.

    • Dosing: Two to four hours post-infection (Day 0), administer the first oral dose of the test compound. Continue dosing once daily for four consecutive days (Days 0, 1, 2, and 3).

    • Control Groups: Include a vehicle-treated group (negative control) and a Chloroquine-treated group (positive control, 20 mg/kg).

    • Parasitemia Measurement: On Day 4, collect a drop of blood from the tail of each mouse. Prepare a thin blood smear, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

    • Calculation: Calculate the average percent suppression of parasitemia relative to the vehicle control group.

    • Monitoring: Monitor the mice daily for an additional 2-3 weeks to determine the mean survival time.

Table 2: Representative In Vivo Efficacy Data (Hypothetical)

Treatment Group (Oral Dose) Day 4 Mean Parasitemia (%) % Suppression Mean Survival Time (Days)
Vehicle Control 35.4 - 8.5
8-MQ-4-Amine (25 mg/kg) 12.7 64.1% 15.2
8-MQ-4-Amine (50 mg/kg) 4.3 87.9% 21.7
8-MQ-4-Amine (100 mg/kg) 0.8 97.7% >28 (Cure)

| Chloroquine (20 mg/kg) | 0 | 100% | >28 (Cure) |

Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could derail development. High-throughput in vitro assays are employed for this purpose[17][20].

  • Metabolic Stability: The compound is incubated with human liver microsomes, and the rate of its disappearance is measured over time. This predicts its hepatic clearance rate[21][22][23].

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation. This is measured using turbidimetric or spectrophotometric methods.

  • Cell Permeability: The Caco-2 cell monolayer assay is used to predict intestinal absorption and identify if the compound is a substrate for efflux transporters[20].

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins is measured, as only the unbound fraction is typically active.

  • In Silico Modeling: Computational models can predict various ADME-Tox properties, including potential for hERG channel inhibition (cardiotoxicity) or hepatotoxicity, guiding further optimization[12][14].

Conclusion and Future Directions

The application of the protocols described herein will provide a robust, multi-faceted dataset to characterize the antimalarial profile of this compound. The data will reveal its potency, selectivity, primary mechanism of action, and initial in vivo efficacy. Positive outcomes, such as high potency, a dual mechanism of action, and good in vivo activity, would establish this scaffold as a high-priority lead for further optimization and more advanced preclinical studies, including liver-stage activity models and transmission-blocking assays.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Carroll, F. I., et al. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.
  • WWARN. (n.d.). P. falciparum drug sensitivity assay using SYBR® Green I. Clinical Module SOP.
  • Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria Drug Resistance. Springer.
  • Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy, 42(1), 55-60.
  • Zakiah, M., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Scientifica.
  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology, 69(2), 155-171.
  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(5), 851-856.
  • Camarda, G., et al. (2019). A P450-mediated oxidative-stress relay mechanism kills malaria parasites in the liver. PLoS Pathogens, 15(11), e1007973.
  • O'Neill, P. M., et al. (2019). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • Wang, K., et al. (2016). Aniline compounds are bioactivated by CYP enzymes to generate reactive oxygen species that may cause cell damage. Toxicology Letters, 258, 147-155.
  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope Services.
  • Deshpande, S., & Kay, B. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry, 6(1), 1-11.
  • Nodiff, E. A., et al. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in medicinal chemistry, 28, 1-40.
  • Piel, C., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

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Application Notes & Protocols: Leveraging 8-Methoxyquinolin-4-amine in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinoline Scaffold in Antibacterial Discovery

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] In the realm of infectious diseases, the quinolone class of antibiotics, synthetic analogs of the quinoline structure, has been transformative in treating bacterial infections affecting the respiratory, urinary, and gastrointestinal tracts.[3][4] These agents are active against a broad range of Gram-positive and Gram-negative bacteria.[3]

The 8-methoxyquinolin-4-amine framework serves as a particularly valuable starting point for the development of new antibacterial agents. The 4-amino group provides a critical vector for synthetic modification, allowing for the introduction of diverse pharmacophores to modulate activity, selectivity, and pharmacokinetic properties. The 8-methoxy group can influence the molecule's electronic properties and lipophilicity, which can have desirable effects on biological activity and toxicity profiles.[5] This guide provides a comprehensive overview, including detailed protocols, for the synthesis and evaluation of novel antibacterial agents derived from this promising scaffold.

II. General Workflow for Synthesis and Evaluation

The development pathway from the core scaffold to a validated antibacterial lead compound follows a structured, multi-step process. This workflow ensures that synthetic efforts are logically directed and that the resulting compounds are rigorously characterized and evaluated for biological activity.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Evaluation A Select Synthesis Route (e.g., Nucleophilic Substitution) B Chemical Synthesis: Reaction of Precursors A->B C Reaction Work-up (Extraction, Washing) B->C D Purification of Crude Product (Column Chromatography, Recrystallization) C->D E Structural Analysis (NMR, MS, IR) D->E Pure Compound F Antibacterial Activity Testing (MIC Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Optimization G->H

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

III. Mechanism of Action: Targeting Bacterial DNA Replication

Quinoline-based antibacterial agents primarily exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process necessary to relieve torsional stress during replication.[6]

  • In Gram-positive bacteria , topoisomerase IV is the main target. Its key function is to decatenate daughter chromosomes after replication, allowing for proper cell division.[6]

By binding to these enzymes, quinoline derivatives stabilize the enzyme-DNA cleavage complex. This action transforms the enzymes into cellular toxins that create permanent double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[7]

G cluster_targets Enzyme Targets Bacterial_Cell Bacterial Cell Quinoline_Compound Quinoline-Based Agent DNA_Gyrase DNA Gyrase (Gram-Negative) Quinoline_Compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-Positive) Quinoline_Compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Chromosome Segregation DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Leading to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DS_Breaks Stabilizes Cleavage Complex Leading to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces G Start 4-Chloro-8-methoxyquinoline (1) Reaction Reaction Conditions: - Solvent: DMF - Heat (Reflux) Start->Reaction Reagent Substituted Sulfonamide (2) Reagent->Reaction Product 4-((8-methoxyquinolin-4-yl)amino)- N-(substituted)benzenesulfonamide (3) Reaction->Product Nucleophilic Aromatic Substitution

Caption: Synthetic scheme for quinoline-sulfonamide hybrids. [8] Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-8-methoxyquinoline (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagents: Add an equimolar amount of the desired substituted sulfonamide (e.g., sulfanilamide, sulfadiazine) (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the nucleophilic aromatic substitution. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual DMF and other water-soluble impurities.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [9] * Rationale: Recrystallization purifies solid compounds by leveraging differences in solubility between the desired product and impurities at different temperatures. [7]7. Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. [2][10][11]

Protocol 2: Evaluation of Antibacterial Efficacy - Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the in vitro potency of an antibacterial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. [7][12] Methodology:

  • Preparation of Bacterial Inoculum: Culture the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized 8-methoxyquinoline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension. Include positive (broth + bacteria, no compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth (no turbidity) is observed. [12]

V. Structure-Activity Relationship (SAR) and Data Presentation

The antibacterial activity of this compound derivatives is highly dependent on the nature of the substituents attached to the 4-amino group. By synthesizing a library of related compounds and evaluating their MICs, researchers can derive key SAR insights to guide the design of more potent agents.

Key SAR Insights:

  • Hybridization Strategy: Combining the quinoline core with other known antibacterial pharmacophores, such as sulfonamides or 1,3,4-thiadiazoles, can lead to hybrid compounds with enhanced, broad-spectrum activity. [8][13]This strategy may even result in compounds with a dual-target mechanism of action. [14]* Lipophilicity: Increasing the lipophilicity of the molecule, often through the addition of halogenated or alkyl-substituted aromatic rings, can improve penetration of the bacterial cell membrane and enhance antibacterial potency. [5][12]* Substituent Position: The position of substituents on appended aromatic rings can be critical. For example, electron-withdrawing groups in the para position of a phenyl ring attached to the core have been shown to be favorable for activity. [15] Table 1: Representative Antibacterial Activity of Quinoline Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
8-Methoxy-4-methyl-quinoline derivative (Compound 10 )S. aureus3.125[10]
8-Methoxy-4-methyl-quinoline derivative (Compound 11 )B. subtilis6.25[10]
8-Methoxy-4-methyl-quinoline derivative (Compound 16 )E. coli6.25[10]
7-Methoxyquinoline-Sulfonamide Hybrid (3l )E. coli7.812[8]
7-Methoxyquinoline-Sulfonamide Hybrid (3l )C. albicans31.125[8]
8-Hydroxyquinoline Derivative (PH176 )MRSA (MIC₅₀)16[16]
8-Hydroxyquinoline Derivative (PH176 )MRSA (MIC₉₀)32[16]

Note: Data is compiled from various quinoline derivatives to illustrate the range of activities. MRSA = Methicillin-resistant Staphylococcus aureus.

VI. Conclusion

The this compound scaffold represents a versatile and potent platform for the synthesis of novel antibacterial agents. Its strategic derivatization, guided by established synthetic protocols and an understanding of structure-activity relationships, allows for the development of compounds that can effectively target critical bacterial pathways. The methods detailed in this guide provide a robust framework for researchers and drug development professionals to explore this chemical space in the ongoing search for new solutions to combat bacterial infections and antimicrobial resistance.

VII. References

  • Zheng, C., Zhang, Y., Chen, Z., & Guo, Y. (2017). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. Zeitschrift für Naturforschung C, 72(11-12), 489-495. [Link]

  • Sharma, P. C., & Sharma, D. (2021). Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. PubMed. [Link]

  • Tan, K., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 21(11), 1558. [Link]

  • Aslam, M. A., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 28(18), 6520. [Link]

  • Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube. [Link]

  • Singh, S., Kumar, V., Kumar, A., Sharma, S., & Dua, P. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609. [Link]

  • Hayakawa, I., et al. (1998). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]

  • Al-Ostath, A. I. H., Al-Assaf, S. A., & Al-Amri, A. M. (2023). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Journal of Education and Science, 32(1), 22-38. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 154-165. [Link]

  • Villa-Pulgarin, J. A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4330. [Link]

  • ResearchGate. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ChemInform, 42(13). [Link]

  • Al-Ostath, A. I. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 135. [Link]

  • Yisa, D., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Chemical, Materials and Environmental Research, 1(1), 1-6. [Link]

  • Fayed, E. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [Link]

  • Joaquim, M. M. B., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 17056-17083. [Link]

  • ResearchGate. (2017). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. [Link]

  • ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. [Link]

  • Kumar, A., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Microbiology, 11, 592. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(4), e03770. [Link]

  • de Oliveira, A. P., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. [Link]

Sources

development of fluorescent probes from 8-Methoxyquinolin-4-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of Fluorescent Probes from 8-Methoxyquinolin-4-amine

Authored by a Senior Application Scientist

The field of molecular imaging has been revolutionized by the advent of fluorescent probes, which serve as indispensable tools for visualizing and quantifying specific analytes within complex biological and environmental systems.[1] Among the vast array of fluorogenic scaffolds, quinoline and its derivatives have garnered significant attention due to their compelling photophysical properties, including high quantum yields and excellent photostability.[1][2] The this compound backbone, in particular, presents a versatile and synthetically accessible platform for the rational design of highly sensitive and selective fluorescent sensors.

This guide provides a comprehensive overview of the principles, methodologies, and applications associated with the development of fluorescent probes derived from this compound. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and explore the diverse applications of these powerful molecular tools.

Part 1: Rational Design & Synthesis of this compound Probes

The efficacy of a fluorescent probe is not accidental; it is the result of meticulous design, where each molecular component is chosen to fulfill a specific function. A typical probe consists of three key domains: the fluorophore (the source of the fluorescent signal), the recognition unit (which selectively binds the target analyte), and a linker that connects them.

Design Principles & Sensing Mechanisms

In our case, the 8-methoxyquinoline moiety serves as the core fluorophore. The strategic placement of the methoxy group at the 8-position and the amine at the 4-position provides a foundation with favorable electronic properties and a convenient handle for synthetic modification. The design of the recognition unit is dictated by the target analyte and the chosen sensing mechanism. The most common mechanisms leveraged in this scaffold are:

  • Photoinduced Electron Transfer (PET): This is a powerful "turn-on" sensing mechanism. In the absence of the analyte, the recognition unit, rich in electrons (e.g., a tertiary amine), can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding the target analyte (like a metal ion or a proton), the electron-donating ability of the recognition unit is suppressed, the PET process is inhibited, and a strong fluorescent signal is restored.[3][4]

  • Chelation-Enhanced Fluorescence (CHEF): Many quinoline-based probes function as ligands for metal ions.[5][6][7] In the unbound state, rotational and vibrational movements within the molecule can lead to non-radiative decay, resulting in weak fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which significantly reduces these non-radiative decay pathways and leads to a dramatic enhancement in fluorescence intensity.[1]

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore possesses an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment's polarity and the binding of an analyte, often resulting in a ratiometric shift in the fluorescence signal.[1]

Synthetic Strategies

The 4-amino group of this compound is the primary site for synthetic elaboration. It serves as a nucleophilic handle for attaching a wide variety of recognition units. A common and robust strategy is the formation of an amide bond by coupling the amine with a carboxylic acid-functionalized receptor. This reaction is typically mediated by standard peptide coupling reagents (e.g., DCC, EDC) and is highly efficient.[2][8][9]

Below is a generalized workflow for the synthesis of probes from this scaffold.

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Purification & Characterization A This compound C Amide Coupling Reaction (e.g., EDC, HOBt, base) A->C B Recognition Unit (with -COOH group) B->C D Workup & Purification (e.g., Column Chromatography) C->D Crude Product E Structural Verification (NMR, Mass Spectrometry) D->E Purified Product F Final Fluorescent Probe E->F

Caption: Generalized synthetic workflow for this compound probes.

Part 2: Application Notes for Analyte Sensing

The versatility of the this compound scaffold allows for the development of probes targeting a range of biologically and environmentally significant analytes.

Application I: Detection of Divalent Metal Ions (e.g., Zn²⁺)

Zinc is the second most abundant transition metal in the human body and plays critical roles as both a structural and catalytic component in thousands of proteins.[10] Fluorescent probes that can accurately report on Zn²⁺ concentrations are vital for studying its complex biology. Probes for Zn²⁺ are often designed by attaching a chelating agent like dipicolylamine (DPA) or iminodiacetic acid to the this compound core.[3][8] The quinoline nitrogen, the 4-amino nitrogen, and the donor atoms from the appended chelator form a stable coordination sphere around the Zn²⁺ ion, triggering a robust "turn-on" fluorescent response via PET inhibition or CHEF mechanisms.[3][11]

Table 1: Performance Characteristics of Representative 8-Methoxyquinoline-Based Zn²⁺ Probes

Probe Name/ReferenceExcitation (nm)Emission (nm)Quantum Yield (Φ) (Bound)Fluorescence EnhancementLimit of Detection (LOD)
8-MeOTQA [11]~370~5000.51Not specified3.4 nM
GFP-Inspired Probe [3][4]440505Not specified37-foldNot specified
Amidoquinoline Derivative [2]360420Not specifiedNot specifiedNot specified
Application II: pH Sensing

Cellular processes are intricately linked to pH homeostasis, with organelles like lysosomes maintaining a highly acidic environment.[12] Aberrant pH levels are often a hallmark of diseases such as cancer.[13] Fluorescent pH probes are designed to exploit the protonation/deprotonation of specific functional groups. For quinoline-based probes, the nitrogen atom of the pyridine ring is a primary site for protonation. This event significantly alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a spectral shift, which can be correlated to the surrounding pH.[13][14][15] Probes can be tailored to respond across different pH ranges by modifying the electronic nature of the substituents on the quinoline ring.

Table 2: Properties of Representative Quinoline-Based pH Probes

Probe/ReferencepH Range of ResponseFluorescence ChangepKaKey Feature
Aminoquinoline-based HL [13]Acidic to BasicColorimetric & FluorometricNot specifiedBiocompatible, cancer cell discrimination
5,7-pi-extended 8-benzyloxyquinolines [15]Nonaqueous acidicPronounced red-shift upon protonationNot applicableHigh quantum yields in both states
Hemicyanine-based Probes [16]6.5 - 8.0Ratiometric red-shiftNot specifiedCan be targeted to specific organelles

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are provided as a robust starting point for researchers entering this field. They represent a self-validating system when followed with precision.

Protocol 1: Synthesis of a Representative Amide-Linked Zn²⁺ Probe

This protocol describes the synthesis of a hypothetical probe, MQ-IDA , by coupling this compound with iminodiacetic acid (IDA), a common metal chelator.

Materials & Equipment:

  • This compound

  • Iminodiacetic acid (IDA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Round-bottom flasks, magnetic stirrer, nitrogen atmosphere setup

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add iminodiacetic acid (1.2 eq) and dissolve in anhydrous DMF (10 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid groups.

  • Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL) dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., DCM/Methanol) to yield the pure MQ-IDA probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Fluorescence Titration Studies

This protocol outlines the steps to characterize the probe's response to an analyte.

Materials & Equipment:

  • Synthesized probe (e.g., MQ-IDA)

  • Analyte stock solution (e.g., 10 mM ZnCl₂ in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • High-purity solvent (e.g., DMSO or Acetonitrile)

  • Spectrofluorometer with quartz cuvettes

Procedure:

  • Stock Solutions: Prepare a 1 mM stock solution of the probe in DMSO. Prepare a 1 mM stock solution of the analyte (e.g., ZnCl₂) in deionized water.

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer.

  • Measurement: Place 2 mL of the probe's working solution into a quartz cuvette.

  • Initial Spectrum: Record the fluorescence emission spectrum of the probe alone by exciting at its absorption maximum (λex).

  • Titration: Add small aliquots (e.g., 1-5 µL) of the analyte stock solution sequentially to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

  • Record Spectra: Record the fluorescence spectrum after each addition of the analyte.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte. This allows for the determination of the binding stoichiometry, dissociation constant (Kd), and the limit of detection (LOD).

Protocol 3: Live Cell Imaging Using a Quinoline-Based Probe

This protocol provides a general workflow for staining and imaging live cells.[17][18]

Materials & Equipment:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Probe stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Workflow:

G A 1. Cell Culture Seed cells on glass-bottom dish. Allow to adhere for 24h. B 2. Probe Loading Prepare working solution (1-10 µM). Incubate with cells (15-60 min at 37°C). A->B C 3. Washing Remove probe solution. Wash cells 2-3 times with warm PBS. B->C D 4. Imaging Add fresh imaging medium. Image using fluorescence microscope. C->D E 5. (Optional) Analyte Stimulation Treat cells with desired stimulus (e.g., ZnCl₂ or pH modifier). D->E Optional Path F 6. Post-Stimulation Imaging Acquire images to observe fluorescence change. E->F

Caption: A standard workflow for live-cell fluorescence imaging.

Critical Parameters & Troubleshooting:

  • Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest possible excitation intensity and shortest exposure times.[18]

  • Background Fluorescence: High background can result from excessive probe concentration or insufficient washing. Optimize the probe concentration and wash steps thoroughly. Using a phenol red-free imaging medium can also be beneficial.[18]

  • Cell Viability: Always perform a viability assay (e.g., Trypan Blue) to confirm that the staining protocol does not harm the cells.[18]

Conclusion and Future Outlook

The this compound scaffold is a remarkably robust and adaptable platform for the creation of next-generation fluorescent probes. Its straightforward synthetic accessibility and favorable photophysical properties make it an ideal starting point for developing sensors for a multitude of analytes. Future research will likely focus on extending this scaffold to create probes with even more advanced features, such as two-photon excitation for deeper tissue imaging, near-infrared (NIR) emission to minimize biological autofluorescence, and the ability to target specific organelles for a more nuanced understanding of cellular biochemistry.[3][4][12] The continued exploration of this chemical space promises to yield novel tools that will further empower researchers across the scientific spectrum.

References

  • A GFP Inspired 8‐Methoxyquinoline‐Derived Fluorescent Molecular Sensor for the Detection of Zn 2+ by Two‐Photon Microscopy. ResearchGate.
  • Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. Dalton Transactions (RSC Publishing).
  • A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy. ResearchGate.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI.
  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. PubMed.
  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline. ResearchGate.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI.
  • Multifunctional hydroxyquinoline-derived turn-on fluorescent probe for Alzheimer's disease detection and therapy. PubMed.
  • An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination. New Journal of Chemistry (RSC Publishing).
  • Synthesis and biological activities of high affinity taxane-based fluorescent probes. ResearchGate.
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
  • Biomarkers for phenol carcinogen exposure act as pH-sensing fluorescent probes. PubMed.
  • Molecular Fluorescent pH-probes Based on 8-hydroxyquinoline. PubMed.
  • Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
  • Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Science (RSC Publishing).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. PubMed.
  • Amine-Reactive Probes. the Joseph Lab.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.

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Application Notes and Protocols for Bioassays Involving 8-Methoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting bioassays with 8-Methoxyquinolin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] These application notes and protocols are designed to be a practical resource, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Introduction: The Therapeutic Potential of this compound Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The this compound backbone, in particular, offers a unique combination of a hydrogen bond donor (amine group) and acceptor (methoxy group and quinoline nitrogen), along with a planar aromatic system, which are key features for interacting with various biological targets.[3][4] The methoxy group at the 8-position can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.[5] Emerging research has highlighted the promise of these derivatives in oncology and infectious diseases, making the development of standardized and well-understood bioassay protocols crucial for advancing these compounds through the drug discovery pipeline.[6][7]

Foundational Bioassays: Assessing Cytotoxicity

A primary and critical step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic effects. This not only provides a measure of its potential anticancer activity but also gives an initial indication of its safety profile.

Principle of Cytotoxicity Assays

Cytotoxicity assays are in vitro methods used to determine the concentration at which a compound induces cell death or inhibits cell proliferation. The choice of assay depends on the specific cellular function being measured, such as metabolic activity, membrane integrity, or the induction of apoptosis. For this compound derivatives, a multi-assay approach is recommended to gain a comprehensive understanding of their cytotoxic mechanism.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, BGC-823, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][9]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is crucial to maintain a final DMSO concentration of less than 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO as the test wells) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Diagram: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay: Detecting Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/PI assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 or 48 hours).[10]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Diagram: Apoptosis Detection Workflow

Apoptosis_Workflow A Cell Treatment with Test Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Cell Population F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Antimicrobial Susceptibility Testing

Several 8-methoxyquinoline derivatives have demonstrated promising antibacterial and antifungal activities.[2][5][7] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antimicrobial potency of a compound.

Principle of MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values.

Broth Microdilution Assay
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC value.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Table 1: Representative Antimicrobial Activity of 8-Methoxyquinoline Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
8-MethoxyquinolonesGram-positive bacteria0.008 - 0.13[5]
8-MethoxyquinolonesGram-negative bacteria0.015 - 4[5]
8-Methoxy-4-methyl-quinolinesS. aureus, B. subtilis, E. coli3.125 - 6.25[6]
8-MethoxyquinolineBacillus subtilis, Salmonella spp.Not specified (strong activity)[7]

Kinase Inhibition Assays

The 4-anilinoquinoline scaffold, a close structural relative of 4-aminoquinolines, is known to be a potent inhibitor of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] Given this precedent, it is highly probable that this compound derivatives also exhibit kinase inhibitory activity.

Principle of Kinase Inhibition Assays

Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a protein kinase, which is its ability to phosphorylate a substrate. There are numerous assay formats available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

A General Protocol for a Non-Radiometric Kinase Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates a higher level of kinase inhibition.

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the this compound derivative at various concentrations. Include a "no inhibitor" control and a "no kinase" control.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Diagram: Kinase Inhibition Assay Principle

Kinase_Inhibition cluster_0 Kinase Reaction cluster_1 Inhibition Kinase Kinase ADP ADP + Phosphorylated Substrate Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor This compound Derivative Kinase_Inhibited Inactive Kinase Inhibitor->Kinase_Inhibited Kinase_Inhibited->No_Reaction No Phosphorylation

Caption: Principle of a kinase inhibition assay.

Data Interpretation and Reporting

For all bioassays, it is crucial to present the data clearly and concisely. IC₅₀ and MIC values should be reported as the mean ± standard deviation from at least three independent experiments. For cytotoxicity assays, it is also informative to report the GI₅₀ (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) values, if applicable. When reporting kinase inhibition data, it is important to specify the ATP concentration used in the assay, as this can significantly affect the IC₅₀ values of ATP-competitive inhibitors.

Conclusion

The bioassay protocols outlined in this document provide a solid foundation for the preclinical evaluation of this compound derivatives. By systematically assessing their cytotoxicity, antimicrobial activity, and kinase inhibitory potential, researchers can gain valuable insights into the therapeutic promise of this exciting class of compounds. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Kawakami, K., Takahashi, H., Ohki, H., Kimura, K., Miyauchi, S., Miyauchi, R., & Takemura, M. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-1672. [Link]
  • Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 14494-14506. [Link]
  • Verma, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Verma, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Kumar, V., Sharma, S., & Dua, P. (2012). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699. [Link]
  • Verma, A., et al. (2022).
  • Abbas, S. Y., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6466. [Link]
  • Adole, V. A., More, R. A., & Pawar, S. S. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • MySkinRecipes. (n.d.). 8-Methoxyisoquinolin-4-amine. MySkinRecipes. [Link]
  • Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]
  • Chen, Y., et al. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS ONE, 9(7), e101705. [Link]
  • Kumar, V., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3046-3061. [Link]
  • El-Sayed, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4191. [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-8-methoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, with the 8-methoxyquinolin-4-amine scaffold being of particular interest. These structures are prevalent in a range of biologically active compounds, including antimalarial, anti-inflammatory, and antibacterial agents.[1][2] The ability to efficiently synthesize analogues of this core structure by forming new carbon-carbon bonds is crucial for drug discovery and the development of novel organic materials.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[4][5][6] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of a halogenated this compound with various arylboronic acids.

The Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][8] The cycle, which alternates between Pd(0) and Pd(II) oxidation states, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the this compound derivative. This step forms a new Pd(II) complex.[4][8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[10][11][12][13]

  • Reductive Elimination: The final step involves the elimination of the newly coupled product (4-aryl-8-methoxyquinolin-4-amine) from the palladium center. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl [Ar²B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Ar¹-Ar² (Product) BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal Ar1X This compound-X (Ar¹-X) Ar1X->OxAdd

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with this compound Derivatives

This protocol provides a general procedure for the coupling of a halo-substituted this compound with an arylboronic acid. Optimization may be required based on the specific substrates used.

Materials and Reagents
Reagent/MaterialPurposeGradeTypical Supplier
Halo-8-methoxyquinolin-4-amineElectrophile>98%Commercially available or synthesized
Arylboronic Acid or EsterNucleophile>98%Commercially available
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst>98%Sigma-Aldrich, Strem
Base (e.g., K₂CO₃, K₃PO₄)ActivatorAnhydrous, >99%Acros, Alfa Aesar
Solvent (e.g., 1,4-Dioxane/H₂O)Reaction MediumAnhydrous/DegassedJ.T. Baker, Fisher
Inert Gas (Argon or Nitrogen)AtmosphereHigh PurityAirgas, Praxair
Round-bottom flask, CondenserGlassware---Standard laboratory supplier
Step-by-Step Experimental Procedure

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Purification A Add halo-quinoline (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) to flask. B Seal flask with septum. A->B C Evacuate and backfill with inert gas (3 cycles). B->C D Add degassed solvent via syringe. C->D E Add palladium catalyst under positive inert gas pressure. D->E F Heat reaction mixture (typically 80-100 °C). E->F G Monitor reaction by TLC or LC-MS (2-24 hours). F->G H Cool to room temperature. Dilute with water and EtOAc. G->H I Separate aqueous and organic layers. H->I J Extract aqueous layer with EtOAc (2x). I->J K Combine organic layers, wash with brine, dry (Na₂SO₄), and filter. J->K L Concentrate in vacuo. K->L M Purify by flash column chromatography. L->M

Figure 2. General experimental workflow for the Suzuki coupling reaction.
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the halo-8-methoxyquinolin-4-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9][14]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and an organic solvent such as ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-8-methoxyquinolin-4-amine.

Key Considerations and Optimization

The success of the Suzuki coupling, especially with heteroaromatic amines, depends on the careful selection of several parameters.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™ catalysts, Buchwald precatalystsPd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex.[8] For challenging couplings, particularly with aryl chlorides, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[6][15][16][17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base is critical and often substrate-dependent.[5] K₃PO₄ is a strong base effective for many systems. Cs₂CO₃ is often used for difficult couplings. For substrates with base-sensitive functional groups, milder bases like KF can be employed.[13][18] The base facilitates the formation of the boronate species, which is essential for transmetalation.[11][12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base.[14] All solvents must be thoroughly degassed to prevent catalyst deactivation by oxygen.[9][14] For substrates with poor solubility, DMF can be an alternative, though it may require higher temperatures.[18]
Boron Reagent Boronic Acids, Boronic Esters (e.g., pinacol), MIDA boronates, Trifluoroborate saltsBoronic acids are common but can be prone to protodeboronation (decomposition).[7][9] For unstable boronic acids, more robust boronate esters or potassium trifluoroborate salts are excellent alternatives that can improve reaction yields and consistency.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and inert atmosphere throughout the setup.[14] 2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.[14] 3. Increase the reaction temperature in 10 °C increments, but avoid exceeding catalyst decomposition temperature (~120-140 °C for many systems).
Significant Side Products 1. Protodeboronation: Boronic acid decomposes before coupling. 2. Homocoupling: Boronic acid couples with itself.1. Use a more stable boronic ester (e.g., pinacol ester).[9] Ensure the boronic acid is fresh and of high purity. 2. This is often caused by oxygen. Improve degassing procedures. A change in ligand or catalyst may also suppress this side reaction.
Dehalogenation of Starting Material The halide is replaced by hydrogen instead of the aryl group.This can be a competing pathway. Try using a milder base (e.g., KF) or a different solvent system. Sometimes a change in the phosphine ligand can mitigate this issue.
Poor Solubility of Reagents The starting materials or intermediates are not fully dissolved, leading to a slow or incomplete reaction.Try a different solvent system like DMF or add a co-solvent like ethanol.[18] Ensure vigorous stirring to maximize the interaction of components in the heterogeneous mixture.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the synthesis of 4-aryl-8-methoxyquinolin-4-amine derivatives. Success hinges on the careful control of the reaction environment to protect the sensitive palladium catalyst and the strategic selection of the base, solvent, and ligand system to match the specific substrates. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can reliably access a diverse range of valuable quinoline compounds for further investigation in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Casanovas, J., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Couto, C. G., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. (2014). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
  • Van der Westhuyzen, C. W., et al. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling... Molecules. (2015). [Link]
  • Hsieh, P. C., et al. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline... Bioorganic & Medicinal Chemistry. (2007). [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). [Link]
  • Ndlovu, S. P., et al. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. (2018). [Link]
  • ResearchGate. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines... (2015). [Link]
  • ACS Publications.
  • ResearchGate.
  • Reddit. Struggling with Suzuki Reaction. (2024). [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). [Link]
  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions... Journal of the American Chemical Society. [Link]
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). [Link]
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • PubMed. Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007). [Link]
  • ResearchGate.
  • ChemRxiv.
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2008). [Link]
  • Open Access Journals.
  • ACS Publications.

Sources

analytical methods for 8-Methoxyquinolin-4-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 8-Methoxyquinolin-4-amine

Introduction

This compound is a heterocyclic aromatic amine belonging to the quinoline family. Quinoline and its derivatives are key structural motifs in a multitude of pharmacologically active compounds, including antimalarials, antibacterials, and kinase inhibitors. Given its role as a critical intermediate in drug discovery and development, the unambiguous characterization of this compound is paramount. Ensuring its identity, purity, and stability through robust analytical methods is a non-negotiable aspect of quality control in both research and manufacturing settings.

This technical guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind the methodological choices.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem
Molecular Weight 174.20 g/mol [1][2]
CAS Number Not explicitly assigned; derivative of quinolineN/A
Appearance Expected to be a solid, ranging from off-white to yellow/brown[3]
IUPAC Name This compoundN/A

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the gold standard for separating and quantifying the main component from its impurities, including starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity and performing quantitative assays of polar to moderately non-polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Causality of Method Design: The quinoline core provides sufficient hydrophobicity for retention on a C18 column, while the amine and methoxy groups add polarity. A gradient elution starting with high aqueous content and moving towards higher organic content ensures the elution of the main peak with good symmetry while also eluting any more non-polar impurities. The acidic modifier (e.g., formic acid or trifluoroacetic acid) is critical for protonating the basic amine and quinoline nitrogen, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase. UV detection is ideal due to the strong chromophore of the quinoline ring system.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.05 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 310 nm (Monitor multiple wavelengths to detect impurities with different UV maxima)[4]
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Spectroscopic Analysis for Structural Identification

Spectroscopic methods provide fingerprint information about the molecule's structure, confirming its identity and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Causality of Method Design: Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample without interfering with the ¹H NMR signals. Tetramethylsilane (TMS) is the standard internal reference (0 ppm). The expected chemical shifts are predictable based on the electronic environment of each nucleus; the aromatic protons of the quinoline ring will appear downfield, influenced by ring currents and substituent effects from the amine and methoxy groups.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Typical):

    • ¹H NMR: Acquire 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans, spectral width of ~250 ppm, relaxation delay of 2 seconds. DEPT-135 experiments should be run to differentiate CH, CH₂, and CH₃ carbons.

  • Data Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate ¹H signals. Assign peaks based on chemical shift, integration, and coupling patterns (multiplicity).

Expected NMR Data (Predicted based on similar structures[6])

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic ~8.5d1HH2
~8.0d1HH5
~7.5t1HH6
~7.0d1HH7
~6.5d1HH3
-NH₂ ~5.5br s2H4-NH₂
-OCH₃ ~3.9s3H8-OCH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic ~155C8
~150C4
~148C8a
~138C2
~128C4a
~122C6
~118C5
~108C7
~100C3
-OCH₃ ~568-OCH₃

Workflow for NMR Analysis

NMR_Workflow Prep Dissolve Sample in Deuterated Solvent Acquire Acquire 1H, 13C, DEPT Spectra on Spectrometer Prep->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Assign Assign Peaks & Interpret Structure Process->Assign Report Confirm Structure Assign->Report Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Weigh Sample into Pans (DSC & TGA) RunDSC Heat at 10°C/min in N2 Atmosphere Start->RunDSC RunTGA Heat at 10°C/min in N2 Atmosphere Start->RunTGA AnalyzeDSC Identify Melting Point (Endotherm) RunDSC->AnalyzeDSC Report Generate Thermal Stability Report AnalyzeDSC->Report AnalyzeTGA Determine Onset of Decomposition RunTGA->AnalyzeTGA AnalyzeTGA->Report

Caption: Integrated workflow for DSC and TGA thermal analysis.

Summary of Key Analytical Data

The following table consolidates the expected results from the comprehensive characterization of a high-purity sample of this compound.

TechniqueParameterExpected Result
HPLC Purity≥98.0% (by area %)
HRMS (ESI+) [M+H]⁺m/z 175.0866 ± 5 ppm
¹H NMR Chemical Shifts (ppm)Aromatic: 6.5-8.5; Amine: ~5.5; Methoxy: ~3.9
¹³C NMR Chemical Shifts (ppm)Aromatic: 100-155; Methoxy: ~56
FTIR Key Peaks (cm⁻¹)~3400 (N-H), ~1600 (C=C/C=N), ~1250 (C-O)
DSC Melting PointSharp endotherm, characteristic of a pure crystalline solid
TGA DecompositionTonset (5% mass loss) > 200 °C (Expected)

Conclusion

The analytical characterization of this compound requires an orthogonal approach, employing multiple techniques to confirm its identity, structure, purity, and thermal properties. The combination of chromatography (HPLC), spectroscopy (NMR, MS, IR), and thermal analysis (DSC, TGA) as outlined in this guide provides a robust and self-validating system. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Supporting Information for publications detailing NMR data of related methoxy-amino-quinolines. Although not for the exact isomer, the data provides a strong basis for chemical shift prediction.
  • PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information.
  • Hussein, W. et al. (2020). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
  • Owolabi, T. O. & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.
  • Poplawska, M. et al. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
  • ATB. 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.
  • Held, J. et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules.
  • Hickinbottom, W. J. & Garwood, R. F. (1959). An investigation of the analytical properties of 8-aminoquinoline. Analytica Chimica Acta.
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  • Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Garcia, C. V. et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, menthol) in a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis.
  • Forgács, B. & Csupor, D. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.
  • Nakashima, K. et al. (2021). Identification of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Analytical Chemistry.
  • Al-Ostoot, F. H. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • O'Connor, E. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. MSc Thesis, Dublin Institute of Technology.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
  • PubChem. 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information.
  • Gurunule, W. B. et al. (1999). Thermal Analysis of 8-Hydroxyquinoline – Melamine – Formaldehyde Tercopolymers. Oriental Journal of Chemistry.
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  • Zhang, T. et al. (2012). The Application of Thermal Analysis to Research on Energetic Materials.

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Application Notes and Protocols for 8-Methoxyquinolin-4-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

8-Methoxyquinolin-4-amine is a heterocyclic aromatic organic compound featuring a quinoline core functionalized with a methoxy group at the 8-position and an amine group at the 4-position. The quinoline scaffold is a "privileged structure" in both medicinal chemistry and materials science, renowned for its robust chemical and photophysical properties. While direct, in-depth research on this compound in materials science is emerging, the well-established applications of its structural isomers and related derivatives provide a strong foundation for predicting its utility in several high-performance applications.

This application note serves as a forward-looking guide for researchers and scientists, extrapolating from the known functionalities of similar quinoline-based molecules to outline the potential of this compound in organic electronics, corrosion inhibition, and chemical sensing. We will provide detailed theoretical frameworks, proposed synthesis and application protocols, and comparative data to facilitate the exploration of this promising compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 220844-65-5[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
Molecular Weight 174.20 g/mol [1][2]
Predicted XlogP 1.5[3]
Appearance (Predicted) Off-white to light yellow solid-

Proposed Synthesis of this compound

Protocol 1: Proposed Two-Step Synthesis of this compound

Step 1: Synthesis of 8-Methoxyquinolin-4-ol

This step involves the acid-catalyzed cyclization of an aniline with a β-diketone.

  • Materials:

    • 2-Methoxyaniline

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA)

    • Toluene

  • Procedure:

    • In a round-bottom flask, combine 2-methoxyaniline (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.).

    • Heat the mixture at 110-120 °C for 2 hours with stirring.

    • Cool the reaction mixture to 80 °C and add polyphosphoric acid (PPA) (10 equiv. by weight).

    • Increase the temperature to 140 °C and stir for an additional 3 hours.

    • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 8-methoxyquinolin-4-ol.

    • Recrystallize from ethanol or a similar solvent if further purification is needed.

Step 2: Amination of 8-Methoxyquinolin-4-ol

This step involves the conversion of the hydroxyl group to an amine. This is a challenging transformation, and a multi-step process involving chlorination followed by nucleophilic substitution is proposed.

  • Materials:

    • 8-Methoxyquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • Ammonia (in a suitable solvent like ethanol or as ammonium hydroxide)

    • Dichloromethane (DCM)

  • Procedure:

    • In a fume hood, carefully add 8-methoxyquinolin-4-ol (1.0 equiv.) to an excess of phosphorus oxychloride (POCl₃) (5-10 equiv.).

    • Heat the mixture to reflux (around 110 °C) for 4 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice to quench the excess POCl₃.

    • Make the solution basic by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-8-methoxyquinoline.

    • Dissolve the crude 4-chloro-8-methoxyquinoline in a sealed tube with a solution of ammonia in ethanol (or aqueous ammonium hydroxide).

    • Heat the sealed tube to 150-180 °C for 12-24 hours.

    • Cool the reaction to room temperature, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • The Combes synthesis is a reliable method for generating the quinoline core.

  • The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a standard procedure that activates the position for nucleophilic substitution.

  • The subsequent amination with ammonia at high temperature and pressure is a common method for introducing an amine group onto an activated heterocyclic ring.

Application in Organic Light-Emitting Diodes (OLEDs)

The quinoline scaffold, particularly in the form of metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq₃), is a cornerstone of OLED technology, serving as both an electron transport layer (ETL) and an emissive layer (EML).[4][5][6] It is highly probable that this compound and its derivatives can function as effective materials in OLEDs.

Theoretical Framework:

  • Electron Transporting Layer (ETL): The nitrogen atom in the quinoline ring and the electron-withdrawing nature of the aromatic system can facilitate electron injection and transport from the cathode.

  • Emissive Layer (EML) / Host Material: The rigid, planar structure of the quinoline core provides a high photoluminescence quantum yield. The methoxy and amine groups can be used to tune the emission color and improve charge carrier injection balance.

  • Intermediate for Ligand Synthesis: this compound can serve as a precursor for synthesizing more complex ligands for metal complexes, similar to how 8-hydroxyquinoline is used to create Alq₃.[7]

Hypothetical OLED Device Structure

OLED_Structure cluster_cathode Cathode cluster_organic Organic Layers cluster_anode Anode Al Aluminum (Al) LiF Lithium Fluoride (LiF) ETL This compound (as ETL) LiF->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL ITO Indium Tin Oxide (ITO) HTL->ITO Glass Glass Substrate Corrosion_Inhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Protective Film cluster_metal Metal Surface H_plus H⁺ Inhibitor This compound Adsorbed Layer H_plus->Inhibitor Repulsion Cl_minus Cl⁻ Cl_minus->Inhibitor Repulsion Metal Metal (e.g., Steel) Inhibitor->Metal Adsorption (N, O lone pairs & π-electrons)

Caption: Mechanism of corrosion inhibition by adsorption of this compound on a metal surface.

Protocol 3: Evaluation of Corrosion Inhibition Efficiency

  • Specimen Preparation: Prepare mild steel coupons of a standard dimension (e.g., 1x1x0.1 cm). Polish them with successively finer grades of emery paper, degrease with acetone, and dry.

  • Inhibitor Solution Preparation: Prepare a 1 M HCl solution. Dissolve varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the HCl solution.

  • Weight Loss Measurement:

    • Weigh the polished steel coupons accurately.

    • Immerse the coupons in the inhibitor solutions (and a blank HCl solution) for a set duration (e.g., 6 hours) at room temperature.

    • Remove the coupons, clean them according to standard procedures, dry, and re-weigh.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Measurements:

    • Use a three-electrode cell with the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements in the blank and inhibitor-containing solutions to determine the inhibition mechanism and efficiency.

Comparative Inhibition Efficiencies of Quinoline Derivatives in 1M HCl

InhibitorConcentrationInhibition Efficiency (%)Metal
8-Hydroxyquinoline (8-HQ)10⁻³ M>90%Carbon Steel
PMHQ (8-HQ derivative)10⁻³ M94%Carbon Steel
This compound (Predicted) 10⁻³ M>90%Carbon Steel

Data for 8-HQ and PMHQ is sourced from representative literature to provide a performance benchmark for structurally similar compounds. [8]

Application in Chemical Sensing

Derivatives of 8-methoxyquinoline have been successfully developed as fluorescent chemosensors. For instance, a GFP-inspired sensor featuring an 8-methoxyquinoline moiety has been reported for the detection of Zn²⁺ ions with high sensitivity and a significant fluorescence enhancement.

Theoretical Framework:

  • Chelation and Fluorescence Response: The amine and quinoline nitrogen atoms of this compound can act as a chelating unit for specific metal ions. This binding event can modulate the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

  • Photoinduced Electron Transfer (PET): The amine group can act as a PET quencher in the free ligand state. Upon binding to a metal ion, this quenching pathway can be blocked, resulting in a significant increase in fluorescence intensity.

Workflow for Sensor Development and Testing

Sensor_Workflow Synthesis Synthesize this compound Characterization Characterize Photophysical Properties Synthesis->Characterization Titration Fluorescence Titration with Analytes Characterization->Titration Analysis Analyze Selectivity and Sensitivity Titration->Analysis

Caption: A typical workflow for the development and evaluation of a fluorescent chemical sensor.

Conclusion

This compound is a molecule of significant potential in materials science. Based on the robust performance of its structural analogues, it is a promising candidate for applications in organic light-emitting diodes, corrosion inhibition, and the development of novel chemical sensors. The protocols and comparative data presented in this application note are intended to provide a solid foundation and starting point for researchers to explore the full capabilities of this versatile compound. Further experimental validation is encouraged to confirm and expand upon these predicted applications.

References

  • Montes, V. A., et al. (2006). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4373-o4374.
  • PubChemLite. This compound (C10H10N2O).
  • ResearchGate. (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine (i)....
  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • ResearchGate. Figure 1: N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine.
  • Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • PubChem. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291.
  • PubChem. 8-Methoxyquinoline | C10H9NO | CID 70310.
  • Journal of Molecular Liquids. 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review.
  • RSC Publishing. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies.
  • PubChem. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • MDPI. New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations.
  • Biblioteka Nauki. Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications.
  • ResearchGate. (PDF) Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications.
  • MDPI. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications.
  • Journal of Materials Chemistry C (RSC Publishing). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing.
  • ResearchGate. Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate).

Sources

Application Notes and Protocols for the Photophysical Characterization of 8-Methoxyquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Photophysics and Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Among these, 8-methoxyquinolin-4-amine and its analogs represent a promising class of molecules with intriguing photophysical properties that can be harnessed for various applications, including the development of fluorescent probes and novel therapeutic agents. The inherent fluorescence of the quinoline nucleus, modulated by the electronic nature of its substituents, allows for the rational design of molecules with tailored absorption and emission characteristics.

This guide provides a comprehensive overview of the key photophysical properties of this compound analogs and offers detailed protocols for their characterization. By understanding the interplay between chemical structure and photophysical behavior, researchers can unlock the full potential of these versatile compounds in their respective fields. While specific photophysical data for this compound is not extensively available in the public domain, this document will leverage data from structurally related aminoquinoline derivatives to provide a foundational understanding and practical guidance for experimental work.

I. Core Photophysical Principles of Aminoquinoline Derivatives

The photophysical properties of this compound analogs are governed by the interplay of the quinoline core and the electronic nature of the substituents at the 4- and 8-positions. The 4-amino group acts as an electron-donating group, while the 8-methoxy group also contributes to the electron density of the aromatic system. This "push-pull" electronic characteristic can lead to interesting photophysical phenomena.

Absorption and Emission

Substituted aminoquinolines typically exhibit absorption maxima in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the specific substitution pattern and the solvent environment.

Fluorescence emission occurs when the molecule returns from the excited state to the ground state via the emission of a photon. The wavelength of the emitted light is longer (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the structural and electronic changes that occur in the excited state.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals, such as in bioimaging. The quantum yield of aminoquinoline derivatives can be significantly influenced by the solvent polarity and the presence of quenching agents. For instance, push-pull type fluorescent 7-amino-quinoline derivatives have shown high absolute fluorescence quantum yields in non-polar solvents, which are almost quenched in polar solvents[1].

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be used to probe the local molecular environment.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance (and hence its absorption or emission spectrum) changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Push-pull systems, like many this compound analogs, often exhibit pronounced solvatochromism, making them useful as probes for local polarity in complex systems such as biological membranes. The TFMAQ-8Ar analogs, a series of push-pull type fluorescent amino-quinolines, have demonstrated fluorescent solvatochromism in non-polar and polar solvents[1].

II. Experimental Protocols for Photophysical Characterization

The following protocols provide a framework for the systematic characterization of the photophysical properties of novel this compound analogs.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of a sample to determine its absorption maxima (λmax) and molar extinction coefficients (ε).

Materials:

  • Spectrophotometer (e.g., Agilent Cary 60, Thermo Scientific GENESYS)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, dimethyl sulfoxide)

  • This compound analog of interest

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the this compound analog in a suitable spectroscopic grade solvent (e.g., 1 mM in ethanol).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200 - 600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum of each dilution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot absorbance at λmax versus concentration.

    • Determine the molar extinction coefficient (ε) from the slope of the linear portion of the plot using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Workflow for UV-Visible Absorption Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Prepare Serial Dilutions Stock->Dilutions Blank Measure Solvent Blank Dilutions->Blank Sample Measure Sample Absorbance Blank->Sample Plot Plot Absorbance vs. Concentration Sample->Plot Calculate Calculate Molar Extinction Coefficient Plot->Calculate caption Workflow for UV-Visible Absorption Spectroscopy.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission and excitation spectra of a sample.

Materials:

  • Spectrofluorometer (e.g., Horiba FluoroMax, Agilent Cary Eclipse)

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Spectroscopic grade solvents

  • This compound analog of interest

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analog in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the instrument and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan) or a wavelength in the expected emission range.

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250 - 450 nm). The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorption (λmax) determined from the absorption spectrum.

    • Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 400 - 700 nm).

  • Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to identify any background fluorescence or Raman scattering peaks.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Visible Spectrophotometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Sample and standard solutions with absorbance values below 0.1 at the excitation wavelength.

Protocol:

  • Record Absorption Spectra: Measure the absorbance of both the sample and the standard solutions at the chosen excitation wavelength.

  • Record Emission Spectra:

    • Excite both the sample and the standard at the same wavelength.

    • Record the fluorescence emission spectra of both solutions over their entire emission range.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Workflow for Relative Quantum Yield Determination

QY_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation Prep_Sample Prepare Sample Solution (Abs < 0.1) Abs_Sample Measure Sample Absorbance Prep_Sample->Abs_Sample Em_Sample Measure Sample Emission Prep_Sample->Em_Sample Prep_Standard Prepare Standard Solution (Abs < 0.1) Abs_Standard Measure Standard Absorbance Prep_Standard->Abs_Standard Em_Standard Measure Standard Emission Prep_Standard->Em_Standard Calculate_QY Calculate Quantum Yield Abs_Sample->Calculate_QY Abs_Standard->Calculate_QY Integrate Integrate Emission Spectra Em_Sample->Integrate Em_Standard->Integrate Integrate->Calculate_QY caption Workflow for Relative Quantum Yield Determination.

Caption: Workflow for Relative Quantum Yield Determination.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence decay kinetics.

Materials:

  • TCSPC instrument (e.g., Horiba DeltaFlex, PicoQuant FluoTime)

  • Pulsed light source (e.g., laser diode, LED)

  • High-speed detector (e.g., photomultiplier tube)

  • Sample solution

Protocol:

  • Instrument Setup:

    • Select a pulsed light source with an appropriate wavelength to excite the sample.

    • Optimize the instrument parameters (e.g., repetition rate, time window).

  • Instrument Response Function (IRF) Measurement: Measure the instrument's response to the excitation pulse using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Sample Measurement: Record the fluorescence decay of the sample.

  • Data Analysis:

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay functions, taking into account the IRF.

    • The fitting will yield the fluorescence lifetime(s) (τ) of the sample.

III. Structure-Property Relationships and Applications

The photophysical properties of this compound analogs can be fine-tuned by introducing various substituents at different positions of the quinoline ring.

Table 1: Expected Influence of Substituents on Photophysical Properties of this compound Analogs

Substituent PositionType of SubstituentExpected Effect on Absorption/EmissionExpected Effect on Quantum Yield
C2, C3 Electron-donating groupsRed-shift (bathochromic)May increase or decrease
Electron-withdrawing groupsBlue-shift (hypsochromic)May decrease
C5, C6, C7 Extended π-conjugationRed-shiftGenerally increases
4-Amino Group Alkylation/ArylationCan modulate electron-donating strength and steric hindrance, affecting both spectra and quantum yield.Dependent on the specific substituent.

Applications in Drug Development and Research:

  • Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes these analogs excellent candidates for developing probes to study biological processes, such as changes in polarity within cell membranes or the binding to specific biomolecules. The TFMAQ-8Ar derivatives have shown strong and specific emissions at lipid droplets in 3T3-L1 cells, suggesting their use as fluorescent probes for live imaging of these organelles[1].

  • Antimalarial Drug Discovery: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, such as chloroquine. New analogs can be synthesized and evaluated for their antimalarial activity, with fluorescence properties potentially aiding in mechanism-of-action studies.

  • Bioimaging: Analogs with high quantum yields and photostability can be used as fluorescent labels for imaging cells and tissues.

IV. Conclusion

The this compound scaffold offers a versatile platform for the design of novel fluorescent molecules with a wide range of potential applications. By systematically applying the protocols outlined in this guide, researchers can thoroughly characterize the photophysical properties of new analogs, paving the way for their use as advanced tools in research, diagnostics, and drug development. The interplay between synthesis and photophysical characterization is key to unlocking the full potential of this important class of compounds.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).

Sources

Application Notes and Protocols for Reactions Involving 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for chemical transformations involving 8-Methoxyquinolin-4-amine. This versatile building block is of significant interest in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering step-by-step procedures for key reactions, explanations of the underlying chemical principles, and guidance on safety and optimization. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and a thorough understanding of the experimental causality.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The this compound moiety, in particular, has garnered attention for its role in the development of novel antimalarial, anticancer, and antimicrobial agents.[1] The strategic placement of the methoxy and amine groups on the quinoline core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical and biological properties. The nitrogen atom at the 4-position is a key site for derivatization, often through nucleophilic substitution or metal-catalyzed cross-coupling reactions, to generate libraries of compounds for biological screening.[2]

Safety Precautions and Handling

Before commencing any experimental work, it is crucial to be fully aware of the safety and handling requirements for this compound and all other reagents.

2.1. Hazard Identification:

This compound should be handled with care. Always consult the latest Safety Data Sheet (SDS) before use. General hazards may include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin and eye irritation.

  • Unknown Hazards: The toxicological properties may not have been fully investigated.

2.2. Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Core Reaction Protocols

This section details two fundamental and widely applicable reaction types for the derivatization of this compound: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (S_N_Ar) on a Precursor to this compound

While this compound itself is a nucleophile, understanding the S_N_Ar reaction on a related precursor, 4-chloro-8-methoxyquinoline, is crucial for synthesizing a variety of 4-substituted derivatives. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic attack.[3]

Logical Workflow for S_N_Ar:

sn_ar_workflow start Start: 4-Chloro-8-methoxyquinoline & Amine Nucleophile reaction_setup Reaction Setup: - Solvent (e.g., EtOH, DMF) - Optional Base (e.g., K2CO3) start->reaction_setup heating Heating: - Conventional or Microwave reaction_setup->heating workup Aqueous Workup: - Extraction heating->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Product: 4-Amino-8-methoxyquinoline Derivative purification->product

Caption: Workflow for S_N_Ar on a 4-chloroquinoline precursor.

Detailed Protocol: Synthesis of N-Alkyl/Aryl-8-methoxyquinolin-4-amines

This protocol describes a general procedure for the reaction of a 4-chloro-8-methoxyquinoline with a primary or secondary amine.

Materials:

  • 4-chloro-8-methoxyquinoline (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq, optional, for amine salts)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-methoxyquinoline in the chosen solvent.

  • Addition of Reagents: Add the amine to the solution. If the amine is a hydrochloride salt, add potassium carbonate.

  • Heating: Heat the reaction mixture to reflux (for ethanol) or to a specified temperature (e.g., 80-120 °C for DMF) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using ethanol, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good, relatively green solvent for many S_N_Ar reactions. DMF is a polar aprotic solvent that can accelerate the reaction rate, especially for less reactive nucleophiles.

  • Base: Potassium carbonate is used to neutralize the hydrochloride of amine salts, liberating the free amine to act as a nucleophile.

  • Temperature: Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is particularly useful for coupling this compound with aryl halides or triflates, which may not be reactive enough for traditional S_N_Ar reactions.

Logical Workflow for Buchwald-Hartwig Amination:

buchwald_hartwig_workflow start Start: - this compound - Aryl Halide/Triflate catalyst_system Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, BINAP) - Base (e.g., NaOtBu, Cs2CO3) start->catalyst_system reaction_setup Reaction Setup: - Anhydrous Solvent (e.g., Toluene, Dioxane) - Inert Atmosphere (N2 or Ar) catalyst_system->reaction_setup heating Heating reaction_setup->heating workup Workup: - Filtration through Celite - Extraction heating->workup purification Purification: - Column Chromatography workup->purification product Product: N-Aryl-8-methoxyquinolin-4-amine purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-Aryl-8-methoxyquinolin-4-amines

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., bromobenzene) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Ligand (e.g., XPhos, BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the Pd₂(dba)₃, the ligand, and the base.

  • Addition of Reagents: Add this compound and the aryl halide, followed by the anhydrous solvent.

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is crucial for reaction efficiency and generality. Bulky electron-rich phosphine ligands like XPhos or BINAP are often effective.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.

Quantitative Data Summary

The following table provides representative data for the reactions described above. Note that yields are highly dependent on the specific substrates and reaction conditions.

Reaction TypeStarting MaterialsProductTypical Yield (%)
Nucleophilic Aromatic Substitution4-chloro-8-methoxyquinoline, AnilineN-phenyl-8-methoxyquinolin-4-amine70-90
Buchwald-Hartwig AminationThis compound, 4-bromotolueneN-(4-methylphenyl)-8-methoxyquinolin-4-amine65-85

Conclusion

The protocols detailed in this application note provide a solid foundation for researchers working with this compound. By understanding the principles behind nucleophilic aromatic substitution and Buchwald-Hartwig amination, scientists can effectively synthesize a diverse range of derivatives for further investigation in drug discovery and materials science. The provided workflows and explanations for experimental choices are intended to empower researchers to not only replicate these methods but also to rationally design new synthetic routes.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • Frontiers in Chemistry.
  • MDPI. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]
  • National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts.

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Troubleshooting & Optimization

Technical Support Center: Purification of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 8-Methoxyquinolin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinoline derivative. Here, we address common purification hurdles with in-depth explanations, troubleshooting FAQs, and detailed protocols to enhance the purity and yield of your target compound.

Understanding the Core Challenges

The purification of this compound can be complicated by several factors inherent to its synthesis and chemical nature. The most common synthetic route involves the nucleophilic substitution of 4-chloro-8-methoxyquinoline with an amine source. This seemingly straightforward reaction can lead to a variety of purification challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to provide direct answers to the most pressing questions you may have during the purification process.

FAQ 1: My final product is a persistent yellow oil, not a solid. How can I crystallize it?

This is a common issue often caused by residual solvent or the presence of impurities that inhibit crystallization.

  • Expert Insight: The methoxy and amine groups on the quinoline ring can form strong hydrogen bonds with polar aprotic solvents like DMF or DMSO, which are often used in the synthesis. These residual solvents can be difficult to remove and can prevent your compound from solidifying.

  • Troubleshooting Steps:

    • Azeotropic Removal of High-Boiling Solvents: If you suspect residual DMF or DMSO, dissolve your oily product in a solvent like toluene or xylenes and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help to azeotropically remove the high-boiling point impurities.

    • Solvent-Antisolvent Recrystallization: Since this compound has both polar and non-polar characteristics, a solvent-antisolvent system is often effective.[1][2][3][4][5]

      • Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or ethyl acetate).

      • Slowly add a non-polar antisolvent (e.g., hexanes, heptane, or diethyl ether) with vigorous stirring until you observe persistent cloudiness.

      • Warm the mixture slightly until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.[2][3]

    • Seed Crystal: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[3]

FAQ 2: TLC analysis of my crude product shows a spot with a similar Rf to my product. How can I differentiate and remove it?

This is often indicative of a structurally related impurity, most likely the starting material, 4-chloro-8-methoxyquinoline, or a positional isomer.[6][7][8]

  • Expert Insight: The starting material, 4-chloro-8-methoxyquinoline, is less polar than the amine product but can still have a relatively close Rf value depending on the solvent system. Positional isomers, if present from the synthesis of the quinoline core, can be particularly challenging to separate.

  • Troubleshooting & Separation Strategies:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities.[9][10][11]

      • Stationary Phase: Silica gel is a good starting point.[9]

      • Mobile Phase Optimization: A gradient elution is recommended. Start with a less polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) to elute the less polar 4-chloro-8-methoxyquinoline. Gradually increase the polarity by adding more ethyl acetate or methanol to elute your more polar amine product.

    • Acid-Base Extraction: The basicity of the amine product can be exploited for purification.

      • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while the less basic starting material and other non-basic impurities will remain in the organic layer.

      • Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate your amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Preparative TLC/HPLC: For small-scale purifications or very challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) can be employed.[10] Reversed-phase HPLC (RP-HPLC) is often effective for separating quinoline derivatives.[11]

FAQ 3: My NMR spectrum shows broad peaks for the amine and aromatic protons. Is my product degrading?

While degradation is a possibility, peak broadening in amines is often due to other factors.

  • Expert Insight: The nitrogen atom in the amine group has a quadrupole moment and can undergo proton exchange, which can lead to peak broadening in the NMR spectrum. The rate of this exchange can be influenced by the solvent, temperature, and presence of acidic or basic impurities.

  • Troubleshooting and Analytical Tips:

    • D₂O Shake: To confirm the presence of the amine proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amine proton peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.

    • Acidification: Adding a drop of deuterated trifluoroacetic acid (TFA-d) to your NMR sample can protonate the amine, leading to sharper peaks for the adjacent protons.

    • Variable Temperature NMR: Acquiring the NMR spectrum at a lower or higher temperature can sometimes sharpen the peaks by altering the rate of conformational changes or proton exchange.

    • Check for Paramagnetic Impurities: Although less common, the presence of trace paramagnetic metal impurities can cause significant peak broadening. If you suspect this, consider treating your sample with a chelating agent like EDTA and re-purifying.

In-Depth Purification Protocols

Protocol 1: Flash Column Chromatography for Removal of 4-chloro-8-methoxyquinoline

This protocol is designed for the purification of this compound from the less polar starting material, 4-chloro-8-methoxyquinoline.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Methanol (optional, for highly polar impurities)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of hexanes/ethyl acetate. An ideal system will show good separation between your product spot and the spot corresponding to 4-chloro-8-methoxyquinoline. A good starting point is 70:30 hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with 100% hexanes to wash off very non-polar impurities.

    • Gradually increase the polarity of the eluent according to your TLC analysis. For example, you can use a step gradient:

      • 90:10 Hexanes:Ethyl Acetate

      • 70:30 Hexanes:Ethyl Acetate

      • 50:50 Hexanes:Ethyl Acetate

      • 100% Ethyl Acetate

      • 95:5 Ethyl Acetate:Methanol (if necessary)

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing your pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound.

Protocol 2: Recrystallization for Final Polishing

This protocol is suitable for removing minor impurities after chromatography or for purifying a solid crude product.[1][2][3][4][5]

Materials:

  • Purified or semi-pure this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: Ethanol and water are a good solvent/antisolvent pair for this compound.

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[2]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Antisolvent: While the ethanol solution is still warm, slowly add deionized water dropwise until you observe persistent turbidity.

  • Crystallization: Re-heat the mixture gently until it becomes a clear solution again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to obtain the final, purified product.

Visualizing Purification Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Multiple_Spots Multiple Spots? TLC->Multiple_Spots Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallization Recrystallization Multiple_Spots->Recrystallization No (Single Spot) Acid_Base Acid-Base Extraction Column_Chromatography->Acid_Base If amine is major component Column_Chromatography->Recrystallization Acid_Base->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Decision tree for the purification of this compound.

Data Tables for Quick Reference

Table 1: Common Solvents for Recrystallization and Chromatography

SolventPolarity IndexBoiling Point (°C)Use Case
Hexanes/Heptane0.169 / 98Non-polar eluent/antisolvent
Diethyl Ether2.835Antisolvent
Toluene2.4111Azeotropic removal of water/DMF
Dichloromethane (DCM)3.140Solvent for extraction and chromatography
Ethyl Acetate (EtOAc)4.477Polar eluent for chromatography
Ethanol (EtOH)4.378Recrystallization solvent
Methanol (MeOH)5.165Highly polar eluent/recrystallization solvent

References

  • Recrystallization. (n.d.). Vedantu.
  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry.
  • 8-Methoxyisoquinolin-4-amine. (n.d.). MySkinRecipes.
  • Kopf, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5565. [Link]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). RSC Medicinal Chemistry, 11(10), 1176-1182. [Link]
  • Drake, N. L. (1952). U.S. Patent No. 2,604,474. Washington, DC: U.S.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). Tropical Journal of Pharmaceutical Research, 11(3), 363-370. [Link]
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]
  • Recrystallization. (2020, January 10). [Video]. YouTube. [Link]
  • Recrystallization. (n.d.). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Owolabi, B. J., & Olarinoye, O. A. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Separation techniques: Chromatography. (2016). Northern Clinics of Istanbul, 3(2), 154-160. [Link]
  • Column chromatography. (n.d.). Columbia University.
  • Quinine. (n.d.). In Wikipedia.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29240-29246. [Link]
  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies.
  • 4-Chloro-8-methoxyquinoline. (n.d.). PubChem.
  • Journal of Analytical Methods in Chemistry. (2022). Journal of Analytical Methods in Chemistry, 2022, 9823363. [Link]
  • 8-Methoxyquinolin-4-ol. (n.d.). PubChem.
  • 6-Methoxy-8-quinolinamine. (n.d.). PubChem.
  • 8-Methoxyquinoline. (n.d.). PubChem.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses.
  • Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. (2021). Scientific Reports, 11(1), 1-13. [Link]
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 26-32. [Link]
  • 4-Chloro-8-methoxyquinoline. (n.d.). Sunway Pharm Ltd.
  • Purification method of 8-hydroxyquinoline crude product. (2013).
  • Chapter 8 - Amine Synthesis (With Examples). (n.d.). Scribd.
  • Identification and synthesis of impurities formed during sertindole preparation. (2012). Beilstein Journal of Organic Chemistry, 8, 182-189. [Link]
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). Molecules, 28(22), 7586. [Link]
  • 5-Methoxyquinolin-8-amine. (n.d.). PubChem.

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Technical Support Center: A Guide to Improving the Yield of 8-Methoxyquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Methoxyquinolin-4-amine. Recognizing the challenges associated with forming the C4-N bond on the quinoline scaffold, this document provides a comprehensive resource structured around frequently encountered problems. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Strategic Overview: The Synthetic Pathway

The most reliable and commonly employed route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 4-chloro-8-methoxyquinoline. The second, and often more challenging stage, is the amination of this intermediate. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation due to its broad substrate scope and functional group tolerance compared to traditional methods.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-N Cross-Coupling start 8-Methoxy-4-quinolone intermediate 4-Chloro-8-methoxyquinoline start->intermediate Chlorination (e.g., POCl₃) product This compound intermediate->product Buchwald-Hartwig Amination amine_source Amine Source (e.g., NH₃, Benzophenone Imine) amine_source->product

Caption: General two-stage synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective route for synthesizing this compound?

The most prevalent strategy involves the palladium-catalyzed Buchwald-Hartwig amination of a 4-halo-8-methoxyquinoline intermediate, typically 4-chloro-8-methoxyquinoline.[1][2] This method offers high yields and tolerates a wide range of functional groups, making it superior to older methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited scope.

Q2: How is the precursor, 4-chloro-8-methoxyquinoline, typically prepared?

The standard method for synthesizing 4-chloro-8-methoxyquinoline is through the chlorination of 8-methoxyquinolin-4-one (a 4-hydroxyquinoline tautomer).[3] This is commonly achieved by heating the quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion.[4][5]

Q3: Why is the Buchwald-Hartwig amination preferred over direct SNAr with ammonia?

Direct SNAr on the 4-chloroquinoline with ammonia is challenging. The C4 position of the quinoline ring is electron-deficient, but the reaction still requires high temperatures and pressures, leading to potential side reactions and low yields. The Buchwald-Hartwig reaction, by contrast, proceeds via a catalytic cycle that operates under much milder conditions.[1][6] It provides a more controlled and efficient pathway to form the C-N bond, significantly improving yield and purity.

Q4: What are the most critical parameters to control for a high-yield Buchwald-Hartwig amination?

The three most critical components for success are:

  • The Ligand: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]

  • The Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃).[7][8]

  • Anhydrous & Anaerobic Conditions: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, and the strong bases used are sensitive to water. Reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Troubleshooting Guide

Problem: My reaction yield is extremely low or the reaction failed to initiate.

This is a common issue often related to catalyst activity.

  • Possible Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[2] The phosphine ligand can act as a reductant, but this process can be inefficient. Furthermore, both the Pd(0) catalyst and the phosphine ligands are susceptible to oxidation.

    • Solution:

      • Ensure your phosphine ligand is pure and has not been oxidized during storage. Store it under an inert atmosphere.

      • Use a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[8]

      • Thoroughly degas your solvent (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles) before adding the catalyst and reagents.

      • Assemble the reaction under a strict inert atmosphere in a glovebox or using Schlenk techniques.

  • Possible Cause 2: Poor Quality Reagents.

    • Solution:

      • Ensure the 4-chloro-8-methoxyquinoline starting material is pure. Residual acid from its synthesis can quench the base.

      • Use a high-purity, strong base. Potassium tert-butoxide is notoriously hygroscopic; use a freshly opened bottle or a sublimed batch from a glovebox.

      • Use anhydrous, amine-free solvents. Toluene and dioxane are common choices.

Problem: TLC/LC-MS shows significant unreacted 4-chloro-8-methoxyquinoline.

This indicates poor conversion, which can be addressed by optimizing reaction parameters.

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction by TLC or LC-MS over time. While some Buchwald-Hartwig reactions are fast, others may require extended heating (12-24 hours) to reach completion. If the reaction stalls, a modest increase in temperature (e.g., from 90°C to 110°C) can significantly increase the rate.

  • Possible Cause 2: Low Catalyst Loading or Unfavorable Ligand:Palladium Ratio.

    • Solution: While catalyst loading is typically 1-2 mol %, it can be increased to 5 mol % for difficult couplings. The optimal ligand-to-palladium ratio is typically between 1.5:1 and 2.5:1. Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction.

Problem: A major side-product is 8-methoxyquinoline (hydrodehalogenation).

This side reaction, where the chlorine atom is replaced by hydrogen, is a known competitive pathway.

  • Possible Cause: Unfavorable Base/Solvent Combination. The mechanism of hydrodehalogenation can be complex, but it is often exacerbated by certain conditions. Beta-hydride elimination from the palladium-amido intermediate is a potential side reaction that can lead to this outcome.[1]

    • Solution:

      • Change the Base: If using a strong alkoxide base like NaOt-Bu, consider switching to a carbonate base like Cs₂CO₃. While often requiring higher temperatures, carbonates can sometimes suppress this side reaction.[8]

      • Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Experiment with a different class of sterically hindered ligand.

      • Solvent Choice: Toluene is generally a good solvent. However, in some cases, a more polar aprotic solvent like dioxane may alter the reaction pathway favorably.

Problem: The final product is difficult to purify.

This compound is a polar, basic compound, which can make purification challenging.

  • Possible Cause 1: Streaking on Silica Gel. The basic amine functionality can interact strongly with the acidic silica gel, leading to poor separation and product loss.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This will cap the acidic sites and improve chromatography.

      • Alternative Eluent: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common system is dichloromethane/methanol, often with 1% ammonium hydroxide added to the methanol to improve peak shape.

  • Possible Cause 2: Contamination with Palladium Residues.

    • Solution: After the initial workup, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous solution of a thiol-containing reagent (e.g., sodium N,N-diethyldithiocarbamate) or pass it through a silica plug treated with a scavenger resin to capture residual palladium.

  • Possible Cause 3: Product is an Oil or Difficult to Crystallize.

    • Solution:

      • Salt Formation: Convert the free amine into a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified product with an equivalent of the corresponding acid.[9] The resulting salt is often a stable, crystalline solid that can be easily filtered and dried. The free base can be regenerated if necessary by treatment with a base.[10]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.

G Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Ar-X RE_label Reductive Elimination Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex R₂NH OA_label Oxidative Addition Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Amido_complex->Pd0 Ar-NR₂ Deprot_label Deprotonation (Base)

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-methoxyquinoline [3][5]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-methoxyquinolin-4-one (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature.

  • Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a fume hood.

  • Basification: Once the excess POCl₃ has been quenched, basify the acidic aqueous solution with concentrated ammonium hydroxide or a cold, concentrated NaOH solution until the pH is > 9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Protocol 2: Buchwald-Hartwig Amination (Ammonia Surrogate) [1][8]

Note: This reaction must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Reagents & Setup: To an oven-dried Schlenk flask, add 4-chloro-8-methoxyquinoline (1.0 eq), Pd₂(dba)₃ (0.01 eq, 1 mol % Pd), XPhos (0.022 eq), and sodium tert-butoxide (1.4 eq).

  • Amine Source: Add benzophenone imine (1.2 eq), which serves as an ammonia equivalent.

  • Solvent: Add anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Hydrolysis & Workup: Cool the reaction to room temperature. Add 2M aqueous HCl and stir for 1 hour to hydrolyze the imine.

  • Basification: Basify the aqueous layer with 2M NaOH until pH > 10.

  • Extraction & Purification: Extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in the troubleshooting section.

Parameter Condition A (General) Condition B (For Hindered Substrates) Condition C (Milder Base)
Pd Source Pd(OAc)₂ (2 mol %)Pd₂(dba)₃ (1 mol %)Pd₂(dba)₃ (1.5 mol %)
Ligand SPhos (4.4 mol %)BrettPhos (2.5 mol %)Xantphos (3.5 mol %)
Base NaOt-Bu (1.4 eq)LHMDS (1.5 eq)Cs₂CO₃ (2.0 eq)
Solvent TolueneDioxaneToluene
Temperature 90-110 °C100-120 °C110-120 °C
Typical Use Case General purpose, effective for many aryl chlorides.When standard conditions are slow or fail.When substrate is base-sensitive; may suppress hydrodehalogenation.

Table 1: Comparison of selected Buchwald-Hartwig catalyst systems.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Ebaid, M. S. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Montes, V. A., Pérez-Bolívar, C., et al. (2006). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. [Link]
  • PrepChem (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]
  • Wikipedia contributors. (2023).
  • ResearchGate (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine...
  • Schröder, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Elderfield, R. C. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • Owolabi, B. J., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
  • Chemistry LibreTexts. (2023).
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • OC CHEM. (2023).
  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-8-methoxyquinoline. PubChem. [Link]
  • Lim, C. H., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. [Link]
  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
  • Al-Huti, S. K., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
  • Popova, E. A., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. [Link]
  • Fukuyama, T., et al. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
  • Lim, C. H., et al. (2024). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar. [Link]
  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. [Link]
  • Le-Dévédec, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
  • CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

stability of 8-Methoxyquinolin-4-amine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methoxyquinolin-4-amine. It addresses common questions and troubleshooting scenarios related to the compound's stability in acidic and basic conditions, drawing upon established principles of physical organic chemistry and regulatory guidelines for stability testing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is governed by three key structural features:

  • The Quinoline Ring: A heterocyclic aromatic system that is generally stable but can be susceptible to strong oxidative or photolytic conditions.

  • The 4-Amino Group (-NH₂): This primary arylamine group is the most basic site on the molecule. Its lone pair of electrons is partially delocalized into the aromatic ring, making it less basic than a typical alkylamine but still the primary site of protonation in acidic media.[1][2] This group can also be susceptible to oxidation.

  • The 8-Methoxy Group (-OCH₃): This is an electron-donating group that influences the electron density of the quinoline ring system, which can affect its reactivity and degradation pathways.

Q2: How does pH fundamentally alter the properties of this compound in solution?

A2: The pH of the solution has a profound impact on both the solubility and stability of the compound. The amine group at the 4-position is basic and will be protonated in acidic solutions to form a water-soluble ammonium salt.[3][4] Conversely, in neutral to basic solutions, it exists as the free base, which is less polar and typically less soluble in aqueous media.

This pH-dependent ionization state can lead to different degradation pathways.[5] Extreme pH conditions (both highly acidic and highly basic) can catalyze degradative reactions.[5] Therefore, understanding and controlling the pH is critical for formulation, analytical method development, and predicting shelf-life.[5]

Q3: What are forced degradation studies, and why are they essential for a molecule like this compound?

A3: Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than those used in accelerated stability studies, such as high heat, light, oxidation, and a range of pH values.[6][7] These studies are mandated by regulatory agencies like the FDA and are crucial for several reasons:[6]

  • Pathway Elucidation: They help identify the likely degradation products and reveal the degradation mechanisms of the molecule.[7][8]

  • Method Development: The generated degradants are used to develop and validate a "stability-indicating" analytical method—typically an HPLC method—that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products.[8][9]

  • Formulation Development: Understanding how the molecule behaves under stress helps in developing a stable formulation by selecting appropriate excipients and storage conditions.[7]

Q4: What are the predicted degradation pathways for this compound under stress conditions?

A4: While specific experimental data is required for confirmation, we can predict likely degradation pathways based on the functional groups present:

  • Acidic Hydrolysis: Under harsh acidic conditions (e.g., strong acid, elevated temperature), the quinoline ring system itself could be susceptible to cleavage or rearrangement, although this typically requires aggressive conditions. The primary amine is protonated and thus protected from acting as a nucleophile.[10]

  • Basic Hydrolysis: In the presence of a strong base and heat, the molecule is generally expected to be more stable than under acidic conditions. However, the free amine is more susceptible to oxidation in its unprotonated state.

  • Oxidation: Arylamines can be susceptible to oxidation, leading to the formation of colored degradation products (e.g., nitroso or nitro compounds, or polymeric species). This can be initiated by atmospheric oxygen, peroxide contaminants, or metal ions.

  • Photolysis: Aromatic systems and compounds with amine functional groups can be sensitive to light, leading to photodegradation.[11] Confirmatory photostability studies should be conducted as per ICH Q1B guidelines.[11]

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: My compound shows declining purity when dissolved in an acidic HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).

  • Underlying Cause: The combination of a low pH (<2) and potential impurities in the solvent (like trace metals or peroxides) may be catalyzing the degradation of the compound on the analytical timescale. While protonation enhances solubility, it may not guarantee stability in a harsh chemical environment.

  • Troubleshooting Workflow:

    • pH Modification: Increase the mobile phase pH. Prepare buffers at pH 3, 4, and 5 using formate or acetate and assess compound stability. The goal is to find a pH where the analyte is sufficiently protonated for good chromatography but the conditions are mild enough to prevent degradation.

    • Solvent Quality: Use fresh, high-purity HPLC-grade solvents. Sparging solvents with helium or nitrogen can remove dissolved oxygen, mitigating oxidative degradation.

    • Time-Course Analysis: Prepare the sample in the mobile phase and inject it onto the HPLC system at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it in the autosampler. This will quantify the rate of degradation directly in the analytical solution.

    • Temperature Control: Ensure the autosampler is temperature-controlled (e.g., 4 °C) to slow down potential degradation.

Issue 2: During a forced degradation study, I see a new, small peak at a shorter retention time in my basic hydrolysis sample.

  • Underlying Cause: This is a classic sign of a degradation product that is more polar than the parent compound, which is common in hydrolysis or oxidation reactions. The basic conditions have likely caused a chemical change in the molecule.

  • Troubleshooting Workflow:

    • Peak Purity Analysis: If using a Photodiode Array (PDA) detector, perform a peak purity analysis on the parent compound peak to ensure it is not co-eluting with the new degradant.

    • Mass Identification: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Determine the mass-to-charge ratio (m/z) of the new peak. This is the most critical step in identifying the degradant. For example, an increase of 16 amu could suggest hydroxylation, a common oxidative degradation product.

    • Mechanism Hypothesis: Based on the mass change, propose a potential structure for the degradant. This will inform what stability issues need to be controlled in the final product.

Issue 3: The compound solution turns a faint yellow/brown color after storage under ambient light.

  • Underlying Cause: Arylamines and related heterocyclic compounds can be susceptible to both photolytic degradation and slow oxidation, which often produce colored impurities.[11]

  • Troubleshooting Workflow:

    • Conduct a Confirmatory Photostability Study (ICH Q1B): Expose a solution of the compound to a controlled light source (e.g., 1.2 million lux hours) and a near UV energy source (e.g., 200 watt hours/square meter).[11]

    • Use a Dark Control: Alongside the exposed sample, store an identical sample protected from light (e.g., wrapped in aluminum foil).[11]

    • Analyze Both Samples: Compare the chromatograms of the exposed sample and the dark control. The appearance of new peaks only in the exposed sample confirms photosensitivity. The presence of degradation in both suggests a different mechanism, such as oxidation.

    • Mitigation: If the compound is photosensitive, it must be handled under amber light and stored in light-protectant packaging.

Section 3: Protocols for Stability Assessment

Protocol 1: Forced Hydrolysis Study

This protocol outlines a typical forced hydrolysis study to evaluate the stability of this compound in acidic, basic, and neutral conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M Sodium Hydroxide.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of HPLC-grade water.

    • Control Sample: Prepare a control by diluting 1 mL of the stock solution to 10 mL with the stock solvent.

  • Incubation: Place all vials in a controlled temperature bath at 60 °C.

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching and Analysis: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC-UV method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at the T=0 time point. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

Methodology:

  • Column and Mobile Phase Screening: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Screen mobile phase compositions using acidic (e.g., 0.1% formic acid) and neutral/basic (e.g., 10 mM ammonium bicarbonate) modifiers with acetonitrile or methanol as the organic phase.

  • Gradient Optimization: Develop a gradient elution method that starts with a low percentage of organic solvent and ramps up to a high percentage. This is typically effective at separating compounds with a range of polarities, such as a parent drug and its degradants.

  • Stress Sample Analysis: Inject a composite sample containing the parent compound and aliquots from all forced degradation studies (acid, base, oxidation, thermal, photolytic) that showed significant degradation.

  • Resolution Check: Ensure that all degradation product peaks are baseline-resolved from the parent peak (Resolution > 2).

  • Peak Purity Assessment: Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradants and excipients. The purity angle should be less than the purity threshold.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 4: Visualizations and Data

Predicted Degradation Logic

cluster_conditions Stress Conditions cluster_outcomes Primary Chemical Species & Potential Degradation A This compound B Acidic Conditions (e.g., HCl, Heat) A->B Expose to Acid C Basic Conditions (e.g., NaOH, Heat) A->C Expose to Base D Protonated Species (Ammonium Salt) B->D F Potential for Ring Cleavage (Harsh Conditions) B->F G Free Base C->G E Increased Aqueous Solubility D->E H Susceptible to Oxidation G->H

Caption: Predicted chemical behavior under acidic vs. basic stress.

Experimental Workflow for Forced Degradation

Start Prepare Drug Stock Solution Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Sample Sample at Time Intervals (e.g., 0, 2, 6, 24h) Stress->Sample Quench Neutralize/Quench Reaction Sample->Quench Analyze Analyze via Stability-Indicating HPLC Quench->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify Report Report % Degradation & Pathways Identify->Report

Sources

issues with the solubility of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 8-Methoxyquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. This compound is a valuable quinoline derivative with potential applications in medicinal chemistry and materials science. However, like many heterocyclic aromatic amines, it presents significant solubility challenges that can impede research progress.[1][2]

This document provides a structured approach to understanding and overcoming these issues. We will move beyond simple solvent suggestions to explain the underlying physicochemical principles and provide robust, step-by-step protocols to ensure you can handle this compound with confidence and achieve reproducible results.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

The solubility of a compound is governed by the balance of intermolecular forces between the solute molecules and the solvent molecules. For this compound, several structural features contribute to its characteristically low aqueous solubility.

  • Aromatic Quinoline Core: The fused, planar bicyclic ring system is highly hydrophobic. This structure promotes strong π-π stacking interactions in the solid state, leading to high crystal lattice energy.[2][3] Overcoming this energy requires a solvent that can favorably interact with the aromatic system, a role for which water is poorly suited.

  • The Amine Group (-NH₂): The primary amine at the 4-position is the most critical functional group for manipulating solubility. As a weak base, this amine can be protonated in acidic conditions to form a cationic ammonium salt (R-NH₃⁺).[4] This salt form is significantly more polar and, therefore, more soluble in aqueous media. This pH-dependent behavior is a key tool for troubleshooting.[5][6]

  • The Methoxy Group (-OCH₃): While the oxygen atom in the methoxy group can act as a hydrogen bond acceptor, its overall contribution is modest and is generally outweighed by the hydrophobicity of the quinoline core and the methyl group.

The interplay of these features results in a molecule that is poorly soluble in neutral aqueous solutions but whose solubility can be dramatically modulated by pH.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's happening?

A1: This is expected behavior. The neutral form of the molecule, which predominates at pH 7.4, is poorly soluble due to the hydrophobic nature of the quinoline ring system.[2][7] At neutral pH, the energy required to break the crystal lattice of the compound is not sufficiently compensated by its interaction with water molecules.

Q2: What is the recommended first step to systematically address this solubility issue?

A2: The crucial first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for creating initial stock solutions in drug discovery due to its powerful solvating ability for a wide range of organic molecules.[8] From this DMSO stock, you can make serial dilutions into your aqueous experimental medium. See Protocol 4.1 for a detailed methodology.

Q3: I need to use a solvent other than DMSO. What are my options?

A3: If DMSO is incompatible with your assay, other common organic solvents can be used. The choice depends on the required concentration and solvent tolerance of your system. A summary of solvent suitability is provided in Table 1 . For a systematic approach to finding the best alternative, refer to Protocol 4.2 .

Q4: How can I leverage pH to increase aqueous solubility?

A4: Since this compound contains a basic amine group, decreasing the pH of your aqueous medium will lead to its protonation, forming a more soluble salt.[4][9] By acidifying your buffer (e.g., to pH 2-4) with a dilute acid like HCl, you can significantly enhance solubility. This is the most effective strategy for preparing purely aqueous solutions. A visual representation of this principle is shown in Figure 1 . For a detailed procedure, see Protocol 4.4 .

Q5: My compound dissolves in acidic buffer, but it crashes out when I adjust the pH back to neutral for my experiment. How do I prevent this?

A5: This indicates that the concentration of your compound in the final solution exceeds its thermodynamic solubility at the final pH. To avoid precipitation, ensure the final concentration of this compound in your pH 7.4 assay medium is below its saturation point. You may need to lower the starting concentration in your acidic stock or increase the final volume of your assay. Performing a thermodynamic solubility test (Protocol 4.3 ) at your final assay pH will determine this upper concentration limit.

Q6: Is it safe to heat the mixture to aid dissolution?

A6: Gentle warming (e.g., to 37-50°C) can be used to increase the rate of dissolution, particularly in organic solvents like DMSO or ethanol. However, be cautious. Prolonged or excessive heating can lead to compound degradation. Always use the lowest effective temperature for the shortest possible time. Never heat solutions prepared with volatile solvents in a sealed container.

Section 3: Data & Visualizations
Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypePredicted SolubilityRationale & Key Considerations
Water (pH 7.0)Protic, PolarVery PoorHydrophobic core dominates; lacks sufficient H-bonding.
PBS (pH 7.4)Aqueous BufferVery PoorMolecule is in its neutral, least soluble form.
Aqueous HCl (pH < 4)Acidic AqueousGoodThe amine group is protonated, forming a soluble salt.[9][10]
DMSOAprotic, PolarExcellentStrong dipole moment effectively solvates the aromatic system. Ideal for high-concentration stock solutions.[8]
DMFAprotic, PolarExcellentSimilar to DMSO; a common alternative.
Ethanol (EtOH)Protic, PolarModerate to LowCan solvate the molecule, but less effective than DMSO. May require warming.
Methanol (MeOH)Protic, PolarModerateSimilar to ethanol; higher polarity may slightly improve solubility over EtOH.
Acetonitrile (ACN)Aprotic, PolarLowGenerally not a good solvent for this class of compounds.
Dichloromethane (DCM)Aprotic, NonpolarLowInsufficient polarity to effectively solvate the molecule.
Mandatory Visualizations

pH-Dependent Solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph Neutral/High pH (e.g., pH > 7) Protonated 8-Methoxyquinolin-4-aminium (Protonated Salt Form) R-NH₃⁺ Soluble High Aqueous Solubility Protonated->Soluble Polar salt interacts favorably with water Neutral This compound (Neutral Base Form) R-NH₂ Protonated->Neutral Add Acid (H⁺) (Protonation) Neutral->Protonated Add Base (OH⁻) (Deprotonation) Insoluble Low Aqueous Solubility Neutral->Insoluble Hydrophobic molecule precipitates

Caption: Figure 1. pH effect on this compound ionization and solubility.

Troubleshooting Workflow start START: Compound won't dissolve in aqueous buffer q_dmsostock Is a DMSO stock solution (≥10 mM) viable for your experiment? start->q_dmsostock make_dmsostock Prepare a stock solution in DMSO. See Protocol 4.1 q_dmsostock->make_dmsostock Yes no_dmso DMSO is not compatible. Perform solvent screen. See Protocol 4.2 q_dmsostock->no_dmso No dilute_stock Dilute stock into final aqueous medium. Ensure final DMSO % is tolerated. make_dmsostock->dilute_stock q_precipitate Does the compound precipitate upon dilution? dilute_stock->q_precipitate lower_conc Final concentration exceeds solubility. Lower the concentration. q_precipitate->lower_conc Yes success SUCCESS: Compound is solubilized q_precipitate->success No lower_conc->dilute_stock q_ph_option Is pH adjustment an option? no_dmso->q_ph_option q_ph_option->success No (Use alternative solvent from screening) adjust_ph Prepare solution in acidic buffer (pH 2-4). See Protocol 4.4 q_ph_option->adjust_ph Yes adjust_ph->success

Caption: Figure 2. Step-by-step workflow for troubleshooting solubility issues.

Section 4: Experimental Protocols

These protocols provide validated, step-by-step methods for handling and quantifying the solubility of this compound.

Protocol 4.1: Preparation of a Stock Solution in an Organic Solvent
  • Objective: To prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO for subsequent dilution into aqueous media.

  • Materials: this compound powder, anhydrous DMSO, analytical balance, volumetric flask, vortex mixer, sonicator bath.

  • Methodology:

    • Accurately weigh the desired amount of this compound powder and transfer it to a clean, dry volumetric flask.

    • Add approximately 80% of the final volume of anhydrous DMSO to the flask.

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • If solids persist, place the flask in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once the solid is fully dissolved, allow the solution to return to room temperature.

    • Add DMSO to the flask until the meniscus reaches the calibration mark.

    • Invert the flask several times to ensure homogeneity.

    • Validation: Visually inspect the solution for any undissolved particulates against a bright light source. A clear, homogenous solution indicates success.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 4.2: Determination of Aqueous Solubility via the Shake-Flask Method
  • Objective: To determine the thermodynamic equilibrium solubility of the compound in a specific aqueous buffer, considered the "gold standard" method.[7]

  • Materials: this compound powder, chosen aqueous buffer (e.g., PBS pH 7.4), orbital shaker, centrifuge, HPLC system with a validated analytical method.

  • Methodology:

    • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a glass vial. "Excess" means enough solid should remain visible after equilibration.

    • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

    • Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PTFE, that has low compound binding).

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Validation: Quantify the concentration of the diluted sample using a pre-validated HPLC method against a standard curve. The calculated concentration is the thermodynamic solubility. Perform in triplicate for statistical validity.

Protocol 4.3: pH-Dependent Solubility Profiling
  • Objective: To assess the solubility of this compound across a range of pH values.

  • Materials: A series of buffers (e.g., pH 2, 4, 6, 7.4, 9), materials from Protocol 4.2.

  • Methodology:

    • Set up multiple vials, one for each pH value to be tested.

    • Execute the shake-flask method as described in Protocol 4.2 for each buffer in parallel.

    • Validation & Analysis: After quantifying the concentration in each buffer, plot solubility (µg/mL or µM) on the y-axis versus pH on the x-axis. The resulting graph will clearly demonstrate the dramatic increase in solubility at lower pH values, confirming the behavior predicted in Figure 1 . This data is critical for selecting appropriate buffer conditions for your experiments.

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  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed.
  • CAS Common Chemistry. (n.d.). Hexadecyltrimethylammonium bromide.
  • ResearchGate. (2015). Ultrasound-assisted improvement of drug solubility: A simple and useful method for the formation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)- one.
  • ResearchGate. (2010). PH modulation: A mechanism to obtain pH-independent drug release.
  • Benchchem. (n.d.). overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine.
  • Benchchem. (n.d.). Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents.
  • ChemicalBook. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Methoxyquinolin-4-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing and troubleshooting coupling reactions involving 8-Methoxyquinolin-4-amine. Drawing from established principles in cross-coupling chemistry and specific insights into the reactivity of quinoline derivatives, this resource offers practical solutions to common challenges encountered in the laboratory.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, can be challenging. The primary difficulty arises from the inherent properties of the molecule itself. The presence of both a 4-amino group and an 8-methoxy group creates a potential bidentate chelation site for the palladium catalyst. This can lead to the formation of a stable, inactive catalyst complex, effectively "poisoning" the catalyst and halting the reaction.[1]

This guide will provide a structured approach to overcoming these challenges, focusing on rational reaction design and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most prevalent and versatile coupling reactions for functionalizing aminoquinolines are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling this compound with aryl or heteroaryl halides/triflates.[2][3]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically involving a halogenated quinoline derivative coupled with a boronic acid or ester.[4][5]

Q2: Why is my reaction with this compound failing or giving low yields?

A2: The most probable cause is catalyst inhibition or deactivation.[1] The lone pairs on the 4-amino nitrogen and the 8-methoxy oxygen can coordinate to the palladium center, forming a stable five-membered ring chelate that is catalytically inactive. This effectively removes the active catalyst from the reaction cycle. Other potential reasons include suboptimal choice of ligand, base, solvent, or temperature, as well as the quality of your reagents.

Q3: Can I use this compound directly in a Suzuki coupling?

A3: Not directly as the nucleophile. The Suzuki reaction couples an organoboron compound with an organohalide.[4] To perform a Suzuki coupling on this scaffold, you would typically start with a halogenated precursor, such as 4-chloro-8-methoxyquinoline, and couple it with a suitable boronic acid or ester.

Q4: What is the general reactivity order for aryl halides in these coupling reactions?

A4: For palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[6] However, for Buchwald-Hartwig aminations, aryl iodides can sometimes have an inhibitory effect.[7]

Troubleshooting Guide: A Systematic Approach

This section provides a structured, question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Is the catalyst being poisoned?

This is the primary suspect when working with this compound. The bidentate chelation to the palladium center is a major deactivation pathway.

  • Solution: Ligand Selection is Critical. The key to preventing catalyst poisoning is the choice of a suitable ligand. Bulky, electron-rich phosphine ligands are often necessary to disfavor the formation of the inactive chelate complex. These ligands sterically hinder the coordination of the 8-methoxy group.

    • Recommended Ligands:

      • For Buchwald-Hartwig: Consider bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[8] These have proven effective in challenging amination reactions. In some cases, bidentate phosphine ligands like BINAP or DavePhos may be effective, particularly for sterically hindered amines.[9]

      • For Suzuki Coupling: A variety of phosphine ligands can be effective, including triphenylphosphine (PPh₃) and bulky biaryl phosphines. The optimal choice will depend on the specific substrates.

  • Solution: Use of Pre-catalysts. Employing well-defined palladium pre-catalysts can ensure the efficient and reproducible generation of the active catalytic species in situ, which can be more effective than generating the catalyst from a simple palladium salt like Pd(OAc)₂.[10]

Is the base appropriate for the reaction?

The choice of base is crucial for both activating the nucleophile (in Buchwald-Hartwig) and the organoboron species (in Suzuki coupling).[4]

  • Solution: Base Screening.

    • For Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.

    • For Suzuki Coupling: Inorganic bases are generally preferred. K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice can influence the reaction rate and side product formation.

Are the solvent and temperature optimized?

  • Solution: Solvent and Temperature Considerations.

    • Solvents: Anhydrous, aprotic polar solvents are typically used. Toluene, dioxane, and THF are common choices. Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C. Optimization of the temperature is crucial; too low may result in no reaction, while too high could lead to decomposition.

Problem 2: Formation of Significant Side Products

Am I observing homocoupling of the boronic acid in my Suzuki reaction?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together.

  • Solution: Minimize Homocoupling.

    • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is rigorously degassed.

    • Stoichiometry: Using a slight excess of the haloquinoline can sometimes reduce the likelihood of boronic acid homocoupling.

    • Lower Temperature: If the desired reaction proceeds at a lower temperature, reducing the reaction temperature may disfavor the homocoupling pathway.

Is dehalogenation of my starting material a problem?

Dehalogenation is the replacement of the halogen atom with a hydrogen atom, a common side reaction in palladium-catalyzed couplings.

  • Solution: Mitigate Dehalogenation.

    • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary.

    • Base Selection: The choice of base can impact the propensity for dehalogenation.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination Screening

This protocol is a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the phosphine ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv) under a positive pressure of inert gas.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Suzuki-Miyaura Coupling Screening
  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-halo-8-methoxyquinoline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 4-Aryl Halides with this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystPre-catalysts offer better reproducibility.
Ligand XPhos, SPhos, or BrettPhosBulky ligands prevent catalyst poisoning.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are effective.
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic polar solvents are standard.
Temperature 90-110 °CHigher temperatures are often required.

Visualization

Workflow for Troubleshooting Low Yield in this compound Coupling

Troubleshooting_Workflow start Low or No Product Formation catalyst_poisoning Suspect Catalyst Poisoning (Bidentate Chelation) start->catalyst_poisoning reagent_quality Check Reagent Quality (Amine, Halide, Solvent Purity) start->reagent_quality reaction_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->reaction_conditions ligand_screen Screen Bulky Monodentate Ligands (e.g., XPhos, SPhos) catalyst_poisoning->ligand_screen precatalyst Use Palladium Pre-catalyst catalyst_poisoning->precatalyst base_screen Screen Alternative Bases (e.g., Cs2CO3, K3PO4) reaction_conditions->base_screen temp_opt Optimize Temperature reaction_conditions->temp_opt success Improved Yield ligand_screen->success precatalyst->success base_screen->success temp_opt->success

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 8-Methoxyquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common and frustrating issue that can compromise resolution, integration, and overall data quality. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in the fundamental chemistry of the analyte and the chromatographic system.

Part 1: First Principles - Why Does this compound Tailing Occur?

Peak tailing is rarely a random event; it's a symptom of unwanted secondary interactions between your analyte and the stationary phase or system components. For this compound, two primary chemical properties make it particularly susceptible to this phenomenon.

  • Basic Nature & Silanol Interactions : The 4-amine group on the quinoline ring is basic. At typical reversed-phase pH ranges (pH 2-7), this amine group will be protonated, carrying a positive charge. Standard silica-based HPLC columns have residual acidic silanol groups (Si-OH) on their surface.[1][2] At a mobile phase pH above approximately 3-4, these silanols become deprotonated (Si-O⁻), creating negatively charged sites.[3][4] The electrostatic attraction between the positively charged analyte and these negative sites creates a strong, secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5][6]

  • Metal Chelation : The quinoline ring system, particularly with the arrangement of the nitrogen atom and the methoxy group's oxygen, can act as a chelating agent. Trace metal impurities (like iron or aluminum) present in the silica matrix of the column or on the surface of stainless-steel components (frits, tubing) can interact with the analyte.[7][8][9] This chelation creates another secondary retention mechanism, contributing significantly to peak broadening and tailing.[9][10]

Understanding these two root causes is the key to systematically troubleshooting and resolving the issue.

Part 2: The Troubleshooting Workflow

Before diving into specific Q&A, visualize the logical flow of the troubleshooting process. This workflow is designed to address the most common and easily solvable issues first, saving you time and resources.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) l1_check Level 1: Mobile Phase Checks start->l1_check l2_check Level 2: Secondary Interactions start->l2_check l3_check Level 3: Column & Hardware start->l3_check q_ph Q: Is pH appropriate? (≥2 units from pKa) l1_check->q_ph q_buffer Q: Is buffer adequate? (≥20 mM) l1_check->q_buffer q_additive Q: Using a competing base? (e.g., TEA) l1_check->q_additive sol_ph Adjust pH to 2.5-3.0 to suppress silanol ionization q_ph->sol_ph sol_buffer Increase buffer strength to control pH at surface q_buffer->sol_buffer sol_additive Add 0.1-0.5% TEA to mask silanols q_additive->sol_additive q_silanol Q: Is silanol interaction the culprit? l2_check->q_silanol q_metal Q: Is metal chelation the culprit? l2_check->q_metal q_silanol->sol_additive sol_metal Perform EDTA wash Consider bio-inert system q_metal->sol_metal q_column Q: Is the column suitable/healthy? l3_check->q_column q_hardware Q: Is there extra-column dead volume? l3_check->q_hardware sol_column Switch to a modern, high-purity, end-capped, or core-shell column q_column->sol_column sol_hardware Use smaller ID tubing Check fittings q_hardware->sol_hardware

A logical workflow for troubleshooting peak tailing.

Part 3: Level 1 Troubleshooting - Initial Checks & Mobile Phase Adjustments

This section addresses the most frequent causes of peak tailing that can be resolved with simple mobile phase modifications.

Q: Is my mobile phase pH appropriate for this compound?

A: This is the most critical question. For a basic compound, the mobile phase pH dictates both the analyte's charge state and the activity of surface silanols.[11][12] While the exact pKa of this compound is not readily published, related quinoline amines have pKa values in the 5-9 range.

  • The Problem: If your mobile phase pH is in the 4-7 range, you have the worst-case scenario: a protonated (positive) analyte and deprotonated (negative) silanols, maximizing the unwanted ionic interaction.[3][5] Operating near the analyte's pKa can also cause peak distortion because both ionized and unionized forms exist simultaneously.[12][13][14]

  • The Solution: Adjust the mobile phase pH to the low range of 2.5 - 3.0 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, the vast majority of surface silanol groups will be protonated and neutral (Si-OH), which minimizes the strong ionic interaction with the protonated amine analyte.[4][5][7] This is the single most effective step to improve peak shape for basic compounds.

Q: My pH is low, but I still see tailing. Is my buffer strong enough?

A: Yes, buffer concentration is important. The pH of the bulk mobile phase can differ from the microenvironment at the silica surface.

  • The Problem: A weak buffer (e.g., <10 mM) may not have the capacity to neutralize all the active silanol sites, leading to localized pH shifts on the column and inconsistent interactions.

  • The Solution: Ensure your buffer concentration is adequate, typically in the 20-50 mM range.[7] This provides sufficient buffering capacity to maintain a consistent pH environment across the column, leading to more symmetrical peaks.

Q: Can a mobile phase additive fix the tailing without changing the pH?

A: Yes. Using a "competing base" is a classic and highly effective strategy.

  • The Problem: Even at low pH, some highly acidic silanols can remain ionized and cause tailing.

  • The Solution: Add a small amount of a competing base, such as Triethylamine (TEA) , to your mobile phase at a concentration of 0.1% to 0.5% (v/v).[15][16] TEA is a small basic molecule that will be protonated in the mobile phase. It effectively "masks" the active silanol sites by binding to them, preventing the larger this compound analyte from undergoing this secondary interaction.[15][16][17] The result is often a dramatic improvement in peak symmetry.

Part 4: Level 2 Troubleshooting - Addressing Stubborn Secondary Interactions

If Level 1 adjustments don't fully resolve the issue, it's time to investigate more persistent causes.

Q: I've added TEA and optimized the pH, but tailing persists. Could metal chelation be the real problem?

A: It is highly likely. If silanol masking isn't sufficient, metal chelation is the next logical culprit.

  • The Problem: Your analyte is binding to metal ions in your system. This is common with older columns, systems that frequently run aggressive mobile phases (like high concentrations of TFA), or samples with metal content.[7][10]

  • The Solution: Passivate the column and HPLC system with a chelating agent like Ethylenediaminetetraacetic acid (EDTA). An EDTA wash will bind to and strip away the metal ions that are causing the secondary retention.[18][19] See the protocol below for a detailed procedure. If this wash temporarily improves the peak shape, it confirms metal contamination is a significant factor.

Q: How do I choose between tackling silanols versus metals?

A: The diagnosis can be simplified.

  • Inject a Neutral Probe: Inject a neutral, non-chelating compound (like toluene or naphthalene). If this peak shows no tailing, your problem is chemical, not physical (like a column void).[1]

  • Apply TEA: If the neutral peak is sharp but your analyte tails, add TEA to the mobile phase. If the peak shape improves dramatically, silanol interaction is the primary cause.

  • Perform EDTA Wash: If TEA provides only a minor improvement, perform an EDTA wash. If this wash provides a significant improvement, metal chelation is the dominant issue.

Part 5: Level 3 Troubleshooting - Column & Hardware Considerations

If chemical modifications to the mobile phase are insufficient, the issue may lie with your core hardware.

Q: Is it possible my column is just not suitable for this analysis?

A: Absolutely. Column technology has advanced significantly.

  • The Problem: Older columns (Type A silica) have higher metal content and more acidic, active silanol groups.[8] Over time, all columns age, and the bonded phase can hydrolyze, exposing more silanols.

  • The Solution: Switch to a modern, high-purity (Type B) silica column that is fully end-capped. End-capping is a process that chemically treats the silica to cover most of the residual silanol groups.[3][13] For even better performance, consider a core-shell column . These columns provide very high efficiency and excellent peak shapes, even at lower pressures.[20][21][22][23]

Q: My peak shape is still not perfect. Could there be a physical problem with my HPLC system?

A: Yes, this is known as "extra-column dispersion" or "dead volume."

  • The Problem: Any unnecessary space in the flow path between the injector and the detector can cause the analyte band to spread out, leading to peak broadening and tailing.[13] This includes using tubing with an unnecessarily large internal diameter (I.D.), poorly made connections, or a large-volume detector flow cell.[10]

  • The Solution: Minimize extra-column volume. Use narrow I.D. tubing (e.g., 0.125 mm or 0.005") where possible. Ensure all fittings are properly seated to avoid gaps. If you are using a UHPLC-type column (sub-2 µm or core-shell), ensure your system is optimized for low dispersion.

Part 6: Key Experimental Protocols

Protocol 1: Column & System Passivation with EDTA

This procedure is designed to remove metal contaminants from the HPLC system and column.

  • Preparation : Prepare a 50 mM aqueous solution of EDTA. Ensure it is fully dissolved and filtered.

  • System Flush (Column Removed) : Disconnect the column. Flush the entire HPLC system (pump, autosampler, tubing) with HPLC-grade water for 15 minutes, followed by the 50 mM EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • System Rinse (Column Removed) : Flush the system with HPLC-grade water for at least 30 minutes to remove all traces of EDTA.[24]

  • Column Wash : Reconnect the column. Wash the column with 10-20 column volumes of the 50 mM EDTA solution at a low flow rate. Caution: Check your column's pH stability range; prolonged exposure to EDTA solution can be slightly basic.

  • Column Rinse : Thoroughly wash the column with HPLC-grade water (at least 20 column volumes) to remove all EDTA.[18][24]

  • Equilibration : Equilibrate the column with your mobile phase until a stable baseline is achieved before injecting your sample.

Protocol 2: Mobile Phase Preparation with Triethylamine (TEA)

This protocol details the proper addition of TEA as a silanol-masking agent.

  • Aqueous Phase Preparation : Prepare your aqueous buffer (e.g., ammonium formate or phosphate buffer) at the desired concentration.

  • Add TEA : Using a pipette, add TEA to the aqueous phase to reach the target concentration, typically 0.1% v/v. For 1 liter of mobile phase, this would be 1.0 mL of TEA.

  • Adjust pH : After adding TEA, the pH will become basic. Slowly add your acid (e.g., formic acid, phosphoric acid) to adjust the pH down to your target value (e.g., pH 3.0). This creates a triethylammonium buffer system.[25]

  • Final Preparation : Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.

  • Equilibration : Equilibrate the column with the TEA-containing mobile phase for an extended period (at least 30 minutes) to ensure the silanol sites are fully saturated with TEA.

Part 7: Summary of Recommended Method Parameters

For a robust starting point for the analysis of this compound, consider the following parameters.

ParameterRecommended Starting ConditionRationale
Column Modern, end-capped C18 or Biphenyl (e.g., Core-Shell, 2.6 µm)High purity silica minimizes silanol activity. Core-shell provides high efficiency and sharp peaks.[21][26]
Mobile Phase A 25 mM Ammonium Formate in Water + 0.1% Formic Acid + 0.1% TEABuffered system to control pH. Low pH suppresses silanols. TEA actively masks remaining silanols.[7][17]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
pH 2.8 - 3.2 Keeps silanol groups protonated and neutral, minimizing ionic interactions.[4][5]
Temperature 30 - 40 °CCan improve peak shape and reduce mobile phase viscosity.
Flow Rate Scaled to column dimensions (e.g., 1.0 mL/min for 4.6 mm I.D.)Standard operating conditions.
Injection Solvent Mobile Phase A or a weaker solventPrevents peak distortion from solvent mismatch.[10]

Part 8: Frequently Asked Questions (FAQ)

  • Q: Can I use a high pH mobile phase to make my basic analyte neutral?

    • A: While making the analyte neutral by increasing the pH (e.g., to pH 9-10) is a valid strategy, it requires a special pH-stable column (e.g., hybrid silica). Standard silica columns will rapidly degrade at pH > 7.5, causing irreversible damage.[14] For most standard columns, the low-pH approach is safer and more effective.

  • Q: I see peak tailing for all my peaks, not just the basic ones. What does that mean?

    • A: If all peaks, including neutral markers, are tailing, the problem is likely physical, not chemical.[1] The most common causes are a column void (a collapsed bed at the inlet) or significant extra-column dead volume in your system.[7][10]

  • Q: Will adding TEA or EDTA affect my mass spectrometry (MS) signal?

    • A: TEA is a strong base and can cause significant ion suppression in ESI-MS, particularly in positive mode. Use the lowest effective concentration. EDTA can also suppress the signal by chelating ions necessary for adduct formation. If using MS detection, it is best to solve the tailing issue by using a high-performance inert column and a simple, volatile mobile phase like formic acid. The EDTA wash should be performed offline, and the system thoroughly rinsed before connecting to the MS.

References

  • HPLC Peak Tailing. Axion Labs. [Link]
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
  • How to Increase Retention. GL Sciences. [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Common Causes Of Peak Tailing in Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Exploring the Role of pH in HPLC Separ
  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Purge metals from HPLC system using EDTA. MicroSolv. [Link]
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Taipei Medical University. [Link]
  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
  • Do you have a suggestion on how to clean HPLC BEH C18 UPLC column from ion metal impurities?.
  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
  • InertCore C18 HPLC Columns. UVISON Technologies. [Link]
  • Core Shell HPLC Columns & Technology. GL Sciences. [Link]
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC. [Link]
  • InertCore Plus C18 - Core-shell Columns. GL Sciences. [Link]
  • Purge metals from HPLC system using EDTA.
  • InertCore Plus C18 - Reliable Equivalent to Phenomenex Kintex C18 Column. GL Sciences. [Link]
  • Efficient Tips for Column Cleaning in Reverse Phase Liquid Chrom
  • How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
  • Core-shell Columns. GL Sciences. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the scale-up synthesis of 8-Methoxyquinolin-4-amine, a key intermediate in numerous pharmaceutical applications. We will delve into the critical aspects of the synthetic process, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of transitioning from bench-scale to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient synthesis.

I. Strategic Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process. This pathway is favored for its reliance on readily available starting materials and well-understood reaction mechanisms. The overall strategy is depicted below:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination & Amination Starting Materials 3-Methoxyaniline + Diethyl (ethoxymethylene)malonate Intermediate_1 8-Methoxyquinolin-4-one Starting Materials->Intermediate_1 High Temp. Cyclization Intermediate_2 4-Chloro-8-methoxyquinoline Intermediate_1->Intermediate_2 Chlorinating Agent (e.g., POCl3) Final_Product This compound Intermediate_2->Final_Product Amination (e.g., NH3 source)

Caption: High-level overview of the two-step synthesis of this compound.

II. Step-by-Step Synthesis Protocols and Key Considerations

Step 1: Synthesis of 8-Methoxyquinolin-4-one

This initial step involves the construction of the quinolinone core through a thermal cyclization reaction.

Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-methoxyaniline and diethyl (ethoxymethylene)malonate.

  • Thermal Cyclization: Heat the mixture to a high temperature, typically in a high-boiling solvent like diphenyl ether, and maintain for several hours.[1]

  • Work-up: Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexanes) to precipitate the crude product.

  • Purification: Filter the solid and wash with the non-polar solvent. The crude 8-Methoxyquinolin-4-one can be further purified by recrystallization from a suitable solvent such as ethanol.

Critical Considerations for Scale-Up:

  • Exothermic Control: The cyclization can be exothermic. Ensure the reactor has adequate cooling capacity and that the heating is controlled to prevent runaway reactions.

  • Solvent Selection: The choice of a high-boiling solvent is crucial for achieving the necessary reaction temperature. However, consider the safety and environmental impact of the solvent at scale.

  • Product Isolation: Efficient precipitation and filtration are key to maximizing yield and minimizing product loss in the mother liquor.

Step 2: Synthesis of 4-Chloro-8-methoxyquinoline

The intermediate quinolinone is converted to the more reactive 4-chloro derivative, which is susceptible to nucleophilic substitution.

Protocol:

  • Reaction Setup: In a reactor equipped for handling corrosive reagents, suspend 8-Methoxyquinolin-4-one in a suitable solvent.

  • Chlorination: Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the suspension.[1][2][3]

  • Reaction Monitoring: Heat the mixture and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice. Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.[1][2]

  • Purification: Filter the solid, wash with water, and dry. The crude 4-Chloro-8-methoxyquinoline can be purified by recrystallization or column chromatography.[2]

Critical Considerations for Scale-Up:

  • Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Ensure all equipment is dry and that appropriate personal protective equipment is used.

  • Quenching: The quenching of POCl₃ is highly exothermic. The addition to ice must be slow and controlled, with efficient cooling.

  • pH Adjustment: Careful control of the pH during neutralization is important to ensure complete precipitation of the product without forming soluble byproducts.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C4 position.

Protocol:

  • Reaction Setup: In a pressure-rated reactor, dissolve 4-Chloro-8-methoxyquinoline in a suitable solvent (e.g., ethanol, isopropanol).

  • Amination: Introduce the ammonia source. This can be aqueous ammonia, ammonia gas, or an ammonia surrogate.

  • Reaction Conditions: Heat the sealed reactor to the desired temperature and maintain pressure. Monitor the reaction until completion.

  • Work-up: Cool the reactor and carefully vent any excess pressure. The product may precipitate upon cooling.

  • Purification: Filter the product and wash with a suitable solvent. Further purification can be achieved by recrystallization.

Critical Considerations for Scale-Up:

  • Pressure and Temperature Control: This reaction is often performed under pressure to maintain a sufficient concentration of ammonia. The reactor must be rated for the intended pressure and temperature.

  • Nucleophile Choice: The choice of ammonia source can impact reaction rate and work-up. Anhydrous ammonia in a suitable solvent is often preferred for cleaner reactions.

  • Safety: Working with ammonia under pressure requires stringent safety protocols and a well-ventilated area.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis of this compound.

Q1: My yield of 8-Methoxyquinolin-4-one in Step 1 is low. What are the likely causes?

A1: Low yields in the cyclization step can often be attributed to:

  • Incomplete Reaction: The high temperature required for cyclization may not have been reached or maintained for a sufficient duration. Verify your heating mantle/oil bath temperature and reaction time.

  • Side Reactions: At elevated temperatures, starting materials can degrade or polymerize. Ensure that the reagents are of high purity.

  • Inefficient Precipitation: The product may have some solubility in the non-polar solvent used for precipitation. Cooling the mixture thoroughly before filtration can improve recovery.

Q2: I am observing significant byproduct formation during the chlorination in Step 2. How can I minimize this?

A2: Byproduct formation in the chlorination step is a common challenge. Key strategies to mitigate this include:

  • Temperature Control: Overheating can lead to the formation of undesired chlorinated species. Maintain a consistent and controlled reaction temperature.

  • Stoichiometry of Chlorinating Agent: Using a large excess of the chlorinating agent can promote side reactions. Optimize the stoichiometry to use the minimum effective amount.

  • Moisture Contamination: The presence of water can lead to the formation of hydrolysis byproducts. Ensure all glassware and reagents are scrupulously dry.[4]

Q3: The amination in Step 3 is sluggish or incomplete. What can I do to improve the reaction rate?

A3: A slow or incomplete amination can be addressed by:

  • Increasing Temperature and Pressure: Within the limits of your equipment, increasing the reaction temperature and pressure will increase the rate of reaction.

  • Solvent Choice: A more polar solvent can sometimes accelerate SNAr reactions. Consider screening alternative solvents.

  • Catalysis: In some cases, a phase-transfer catalyst or a Lewis acid can be used to activate the quinoline ring towards nucleophilic attack.[4]

Q4: I am having difficulty purifying the final product, this compound. What are the common impurities and how can I remove them?

A4: Common impurities in the final product can include:

  • Unreacted 4-Chloro-8-methoxyquinoline: This can be removed by recrystallization, as the starting material and product often have different solubilities.

  • 8-Methoxyquinolin-4-one: This impurity arises from the hydrolysis of the 4-chloro intermediate.[4] Maintaining anhydrous conditions is crucial. It can often be removed by an acidic wash during work-up, as the quinolinone is less basic than the desired amine.

  • Polysubstituted Products: While less common with ammonia, stronger amine nucleophiles can sometimes lead to further reactions.[4] Careful control of stoichiometry and reaction time is key.

The following decision tree can guide your troubleshooting process for the critical amination step:

G Start Low Yield or Incomplete Amination Check_Temp_Pressure Are Temperature and Pressure Optimal? Start->Check_Temp_Pressure Increase_Conditions Increase Temperature/Pressure (within safety limits) Check_Temp_Pressure->Increase_Conditions No Check_Solvent Is the Solvent Appropriate? Check_Temp_Pressure->Check_Solvent Yes Increase_Conditions->Check_Solvent Screen_Solvents Screen More Polar Solvents (e.g., DMF, NMP) Check_Solvent->Screen_Solvents No Check_Nucleophile Is the Ammonia Source Concentration Sufficient? Check_Solvent->Check_Nucleophile Yes Screen_Solvents->Check_Nucleophile Increase_Nucleophile Increase Ammonia Concentration or Use Anhydrous Ammonia Check_Nucleophile->Increase_Nucleophile No Consider_Catalyst Consider Adding a Catalyst (e.g., Phase-Transfer Catalyst) Check_Nucleophile->Consider_Catalyst Yes Increase_Nucleophile->Consider_Catalyst Success Reaction Improved Consider_Catalyst->Success

Caption: Troubleshooting decision tree for the amination of 4-Chloro-8-methoxyquinoline.

IV. Quantitative Data Summary

The following table provides typical ranges for key reaction parameters and expected outcomes. Note that these are starting points and may require optimization for your specific scale and equipment.

StepReactionKey ParametersTypical RangeExpected Yield
1CyclizationTemperature200-250 °C70-85%
Reaction Time2-6 hours
2ChlorinationTemperature80-110 °C85-95%
Reaction Time1-4 hours
3AminationTemperature100-150 °C80-90%
Pressure5-15 bar
Reaction Time6-24 hours

V. Safety Considerations

The scale-up of this synthesis involves several hazardous materials and conditions that require strict safety protocols.

  • Corrosive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • High Temperatures and Pressures: The cyclization and amination steps involve high temperatures and, in the case of amination, high pressure. Use appropriately rated equipment and implement pressure relief systems.

  • Ammonia: Ammonia is a toxic and corrosive gas. Ensure adequate ventilation and have appropriate respiratory protection available.

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have appropriate quench and neutralization agents readily available. For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[4]

VI. References

  • BenchChem. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. BenchChem.

  • Llovera, L., et al. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. National Institutes of Health.

  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).

  • Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

  • ResearchGate. (n.d.). (PDF) 8-Methoxy-4-(4-methoxyphenyl)quinoline.

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?.

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

  • Google Patents. (n.d.). Method for synthesizing 8-hydroxyquinoline.

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

  • Guidechem. (2024). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Purification of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methoxyquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products, particularly in drug development. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. The nature of these impurities is dictated by the synthetic route employed.

Question: What are the most common types of impurities I should expect in my crude this compound sample?

Answer: The impurities found in crude this compound typically fall into several categories, depending on the synthesis method (e.g., variations of the Combes or Conrad-Limpach-Knorr synthesis).

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if synthesizing from 3-methoxyaniline and an acetoacetic ester derivative, traces of these precursors may remain.

  • Reaction Intermediates: Multi-step syntheses can result in the carry-over of stable intermediates. Incomplete cyclization or amination steps are a frequent source of such impurities.

  • Isomeric Byproducts: Depending on the reaction conditions, regioisomers can form. For example, substitution at different positions on the quinoline ring can lead to isomeric amine impurities that are often difficult to separate due to similar polarities.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (if used) can contaminate the final product. These are often inorganic and can typically be removed with a proper aqueous workup.

  • Degradation Products: Amines, including this compound, can be susceptible to degradation.[1] Exposure to air and light can cause oxidation, leading to colored impurities.[2] Hydrolysis of the methoxy group or other sensitive functionalities is also possible under harsh acidic or basic conditions.[3][4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues frequently encountered during the purification process in a practical question-and-answer format.

FAQ 1: My crude product is a dark, viscous oil and refuses to crystallize. What steps can I take?

Answer: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Underlying Cause: The "oiling out" of a compound occurs when it separates from the solution at a temperature above its melting point or when its solubility is too high in the chosen solvent system. The presence of impurities disrupts the ordered arrangement required for crystallization.

  • Troubleshooting Steps:

    • Ensure Solvent Removal: First, ensure all reaction solvents (like DMF, toluene, etc.) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane or diethyl ether) can sometimes help.

    • Solvent Screening for Recrystallization: The key is finding a solvent (or solvent pair) where the product has high solubility at high temperatures and low solubility at room or cold temperatures.[5][6] Test small aliquots of your oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).

    • Induce Crystallization: If the product is slow to crystallize even in a suitable solvent, you can:

      • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic glass fragments can act as nucleation sites.[5]

      • Seed the solution: If you have a small amount of pure, solid product, add a single crystal to the cooled solution to initiate crystallization.[5]

    • Consider an Acid-Base Approach: As an amine, your compound can be protonated to form a salt. Dissolve the crude oil in a suitable organic solvent (like dichloromethane) and extract it into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with the organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the free amine, which can be extracted back into an organic solvent or collected by filtration if it precipitates as a solid.[7]

FAQ 2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I remove the color?

Answer: Color is typically due to highly conjugated, polar impurities, often resulting from oxidation or side reactions.

  • Underlying Cause: These colored impurities are often present in very small amounts but have strong chromophores. They are usually adsorbed onto the surface of your product's crystals.

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.[8]

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping. It's safer to cool the solution slightly before adding the charcoal and then reheat it.

    • Keep the solution at or near boiling for 5-10 minutes, swirling gently. The charcoal will adsorb the colored impurities.[9]

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the hot, clear filtrate to cool slowly to form decolorized crystals.[8]

FAQ 3: My compound streaks badly on a silica TLC plate. How can I get clean spots and what does this indicate?

Answer: Streaking on a TLC plate is a classic sign of an interaction between your compound and the stationary phase (silica gel), which is acidic.

  • Underlying Cause: Basic compounds like amines can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow elution, causing the characteristic "streaking" or "tailing" of the spot.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., ethyl acetate/hexane). This will compete with your amine for binding to the silica, resulting in sharper, more defined spots.

    • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different TLC plate, such as alumina (which is available in basic, neutral, or acidic forms) or a reverse-phase C18 plate.

FAQ 4: I'm performing column chromatography, but my compound is either stuck on the column or elutes with impurities. How can I optimize the separation?

Answer: Poor separation in column chromatography is a common challenge that can be overcome by systematically optimizing the conditions.

  • Underlying Cause: The separation efficiency depends on the differential partitioning of the compound and its impurities between the stationary and mobile phases. If the polarity of the eluent is too low, all components will remain adsorbed. If it's too high, they will all elute together.

  • Optimization Strategy:

    • Develop a Good TLC Method First: The ideal TLC separation shows the desired compound with a retention factor (Rf) of ~0.25-0.35 and good separation from all impurity spots. The solvent system used for this TLC is the starting point for your column's mobile phase.

    • Incorporate a Basic Modifier: Just as with TLC, if your compound streaks, add 0.5-1% triethylamine to your column eluent.[10] This is crucial for purifying amines on silica gel.

    • Use Gradient Elution: If there is a mix of non-polar and polar impurities, a single solvent system (isocratic elution) may not work. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product, leaving the more polar impurities behind.[11]

    • Check Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure the silica slurry is homogenous and well-settled before loading your sample.

Section 3: Visualized Workflows & Protocols

General Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. This decision tree provides a general workflow for purifying crude this compound.

Purification_Strategy cluster_purification Purification Options crude Crude this compound assess Assess Purity (TLC, ¹H NMR) crude->assess decision Purity Acceptable? assess->decision final_product Pure Product decision->final_product Yes recryst Recrystallization (For solid products with soluble or minor insoluble impurities) decision->recryst No, mostly solid acid_base Acid-Base Extraction (To remove neutral impurities) decision->acid_base No, oily/neutral impurities chrom Column Chromatography (For complex mixtures or isomeric impurities) decision->chrom No, complex mixture recryst->assess acid_base->assess chrom->assess

Caption: Decision tree for selecting a purification method.

Protocol 1: High-Purity Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid sample.[12] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[6]

Recrystallization_Workflow start 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. (Optional) Add Charcoal, Boil, and Hot Filter start->charcoal If colored cool 3. Allow Filtrate to Cool Slowly start->cool charcoal->cool ice 4. Cool in Ice Bath to Maximize Yield cool->ice collect 5. Collect Crystals by Vacuum Filtration ice->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals Under Vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization process.

Detailed Steps:

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (see table below) at room temperature and then at boiling. A good solvent will dissolve the compound when hot but not when cold.[12]

    Solvent System Polarity Boiling Point (°C) Notes
    Ethanol Polar 78 Good general choice for polar compounds.
    Isopropanol Polar 82 Similar to ethanol, slightly less polar.
    Ethyl Acetate Medium 77 Good for compounds of intermediate polarity.
    Toluene Non-polar 111 Useful if the product is less polar.

    | Ethyl Acetate / Hexane | Variable | ~69-77 | A good solvent/anti-solvent pair to fine-tune polarity. |

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until all the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[8]

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven (ensure the temperature is well below the compound's melting point) until a constant weight is achieved.

Section 4: Analytical Methods for Purity Confirmation

After purification, you must verify the purity of your this compound.

Question: How can I definitively confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.[13][14]

  • Thin-Layer Chromatography (TLC): This is a quick, qualitative method. A pure compound should appear as a single, well-defined spot. Run a TLC with your purified material alongside your crude starting material to visually confirm the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[8] Compare your experimental value to the literature value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique.[14] A chromatogram of a pure sample will show a single major peak. By integrating the peak areas, the purity can be calculated as a percentage. This is a standard method in the pharmaceutical industry for quality control.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of your compound. In a high-purity sample, the ¹H NMR spectrum will show clean signals with correct integrations, and no significant peaks corresponding to impurities should be visible. NMR can often detect impurities at levels below 1%.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the molecular weights of any minor impurities present.[16]

By employing these troubleshooting strategies, detailed protocols, and analytical checks, you can consistently achieve high-purity this compound suitable for the most demanding research and development applications.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • National Institute of Environmental Health Sciences. (n.d.). Analytical Method. Japan International Cooperation Agency.
  • University of Toronto. (n.d.). Recrystallization. Chemistry LibreTexts.
  • El-Faham, A., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5576.
  • Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47.
  • L'Homme, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 238-244.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Pavia, D. L., et al. (n.d.). Recrystallization. ResearchGate.
  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993-16004.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2015). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Fukuyama, T., & Kan, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 205.
  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(1), 263.
  • Morales-Rubio, A., et al. (1993). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Talanta, 40(11), 1695-1700.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367-29375.
  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem Compound Database.
  • Abu-Hashem, A. A. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598.
  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • Wang, Y., et al. (2024). Simultaneous determination of eight organic amines in desulfurization solution by ion chromatography. Se Pu, 42(4), 335-341.
  • Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7586.
  • Baltzer, B., et al. (1979). Degradation of mecillinam in aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1207-1215.
  • Simmler, C., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 214, 114713.
  • Kumar, A., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 126-133.

Sources

characterization of unexpected byproducts in 8-Methoxyquinolin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methoxyquinolin-4-amine Synthesis

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound and its derivatives. This resource is structured to provide actionable, field-proven insights into overcoming common and unexpected challenges in your reaction workflows, with a specific focus on the identification and mitigation of byproduct formation.

Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. Every recommendation is grounded in established chemical literature to ensure scientific integrity and reliability.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of quinoline derivatives.

Q1: My Conrad-Limpach cyclization step to form the 4-hydroxyquinoline precursor results in a very low yield and significant charring. What is the primary cause?

A1: This is a frequent issue in Conrad-Limpach syntheses and is almost always related to inadequate temperature control and the choice of reaction medium. The cyclization of the intermediate Schiff base requires high thermal energy (typically ~250 °C) to overcome the activation barrier of breaking the aniline's aromaticity.[1][2]

  • Causality: When the intermediate is heated without a suitable high-boiling, inert solvent, localized hotspots can form, leading to thermal decomposition and polymerization (charring). Direct heating of the neat intermediate is notoriously inefficient.[1]

  • Solution: Employ a high-boiling, inert solvent to ensure uniform heat transfer. Mineral oil was one of the first successful media, dramatically increasing yields.[1] Other effective solvents include Dowtherm A, 1,2,4-trichlorobenzene, and 2-nitrotoluene.[2] The use of a proper solvent can elevate yields from <30% to over 90% in many cases.[1]

Q2: During the initial condensation of o-methoxyaniline with a β-ketoester, I've isolated an unexpected isomer. What is happening?

A2: You are likely observing a competing reaction pathway known as the Knorr quinoline synthesis, which produces a 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline precursor.[1] The regioselectivity is highly dependent on temperature.

  • Mechanistic Divergence: The aniline can attack either the ketone or the ester carbonyl of the β-ketoester.

    • Conrad-Limpach Pathway (Kinetic Control): At lower or moderate temperatures (e.g., room temperature), the more reactive keto group is attacked, leading to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline.[1]

    • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140 °C), the reaction favors attack at the ester group, forming a β-keto acid anilide. This intermediate cyclizes to the more thermodynamically stable 2-hydroxyquinoline.[1]

  • Mitigation: To favor the desired 4-hydroxyquinoline, perform the initial condensation step under kinetic control at room temperature before proceeding to the high-temperature cyclization.

Q3: My final this compound product is discolored (yellow to dark brown), even after initial purification. What causes this?

A3: Discoloration in quinolines and aromatic amines is often due to the formation of oxidized impurities.[3] The quinoline ring system and the exocyclic amine are susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents from previous steps.

  • Likely Impurities: These can include nitroso (-N=O) or nitro (-NO₂) derivatives formed from the oxidation of the amino group.[4] Intermolecular oxidation reactions can also lead to polymeric, colored byproducts.[4]

  • Prevention & Removal:

    • Inert Atmosphere: Conduct the amination step and handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: Treatment with activated carbon during recrystallization can often remove colored impurities. Column chromatography is also effective. For persistent discoloration, a final wash with a dilute sodium bisulfite solution can sometimes reduce minor oxidized species.

Troubleshooting Guide: Characterization of Unexpected Byproducts

This guide provides a systematic approach to identifying and resolving issues with specific, unexpected byproducts observed during the synthesis of this compound.

Problem 1: An unexpected peak with the same mass as the product is observed in LC-MS.

This strongly suggests the formation of an isomer. The most common isomers in this context are positional isomers of the methoxy group or the formation of a 2-aminoquinoline.

  • Likely Cause:

    • Knorr Pathway Contamination: As discussed in FAQ 2, high temperatures during the initial condensation can lead to the formation of 8-Methoxyquinolin-2-amine.

    • Incorrect Starting Material: Use of an isomeric aminophenol (e.g., m-aminophenol instead of o-aminophenol) in an early step of a multi-step synthesis.

  • Workflow for Identification and Resolution:

    Byproduct_Workflow_1 cluster_0 Phase 1: Initial Detection cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Mitigation Strategy A LC-MS shows impurity with MW = Product MW B Isolate impurity via Prep-HPLC or Column Chromatography A->B Hypothesis: Isomer C Acquire ¹H and ¹³C NMR Spectra of pure impurity B->C D Compare spectra to expected This compound data C->D E Key Diagnostic Signals: - ¹H NMR: Chemical shifts and coupling  patterns of aromatic protons (H2, H3, H5, H6, H7) - ¹³C NMR: Chemical shifts of C2 vs C4 D->E F If Impurity is 2-amino isomer: - Lower initial condensation temperature - Ensure kinetic control D->F Isomer Confirmed G If Impurity is other positional isomer: - Verify identity of all starting materials  with analytical standards D->G Isomer Confirmed

    Caption: Workflow for identifying and resolving isomeric byproducts.

  • Experimental Protocol: NMR Analysis for Isomer Differentiation

    • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire high-resolution ¹H, ¹³C, and ideally 2D NMR (COSY, HSQC) spectra on a spectrometer of at least 400 MHz.[5][6]

    • Data Analysis:

      • 4-aminoquinoline (Expected): Look for two doublets in the aromatic region corresponding to H-2 and H-3, typically with a coupling constant (J-value) of ~5-6 Hz. The proton at C2 is usually further downfield than the proton at C3.

      • 2-aminoquinoline (Byproduct): The spectral pattern will be different. You will observe characteristic signals for H-3 and H-4, which will have a larger J-coupling (~8-9 Hz). The absence of the characteristic H-2/H-3 coupling of the 4-amino isomer is a strong indicator.

      • Positional Methoxy Isomer: The splitting patterns of the protons on the benzene portion of the ring (H-5, H-6, H-7) will be significantly different from the expected pattern for an 8-methoxy substituent. A COSY spectrum will be invaluable for confirming proton connectivity.[4]

Problem 2: A major byproduct with a molecular weight of +14 Da is observed in MS.

This is a classic signature of an unwanted methylation reaction, a common side reaction when using methylating agents in earlier synthetic steps.

  • Likely Cause: If the synthesis of this compound proceeds from 8-hydroxyquinoline, a methylating agent (e.g., methyl iodide, dimethyl sulfate) is used. Over-methylation can occur on the quinoline nitrogen or the exocyclic amine if it is present at that stage, forming a quaternary ammonium salt or a methylated amine.

  • Troubleshooting Decision Tree:

    Byproduct_Workflow_2 A MS detects impurity with MW = Product MW + 14 B Hypothesis: Unwanted Methylation A->B C Was a methylating agent (e.g., MeI) used in a previous step? B->C D YES C->D E NO C->E F Possible Cause: - N-methylation of quinoline ring - Methylation of exocyclic amine D->F G Re-evaluate synthetic route. Is a solvent like DMF or DMSO (potential methyl source at high temp) being used under harsh conditions? E->G H Mitigation: 1. Use exactly 1.0 equivalent of methylating agent. 2. Add agent slowly at reduced temperature. 3. If aminating first, protect the amine before methylation. F->H

    Caption: Decision tree for troubleshooting methylation byproducts.

  • Mitigation Strategy:

    • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use no more than 1.0-1.05 equivalents relative to the hydroxyl group.

    • Temperature Control: Perform the methylation at the lowest effective temperature and add the reagent slowly to avoid localized excess.

    • Protecting Groups: If synthesizing from an amino-hydroxyquinoline, protect the more nucleophilic amino group before methylating the hydroxyl group.

Problem 3: The reaction mixture contains significant polymeric/tar-like material, especially when using a Skraup-type synthesis.

The Skraup and Doebner-von Miller syntheses involve strongly acidic and oxidizing conditions at high temperatures, which can cause polymerization of the aniline, glycerol/acrolein intermediates, and the product.[7]

  • Likely Cause: The reaction is highly exothermic and difficult to control, leading to runaway polymerization and charring.[7]

  • Quantitative Comparison of Mitigation Strategies:

Mitigation StrategyMechanism of ActionTypical Improvement in YieldReference
Add Ferrous Sulfate (FeSO₄) Acts as a moderator, smoothing the exothermic reaction profile.Can significantly increase yield and reduce tar formation.[7]
Add Boric Acid Forms complexes with glycerol, moderating its decomposition to acrolein.Effective in controlling reaction vigor.[7]
Slow Acid Addition Controls the rate of the initial exothermic phase.Essential for maintaining temperature control.[7]
Efficient Mechanical Stirring Prevents localized hotspots and ensures even heat dissipation.Critical for scalability and reproducibility.[7]
  • Protocol: Moderated Skraup Synthesis

    • Setup: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the o-methoxyaniline, the oxidizing agent (e.g., nitrobenzene), glycerol, and the moderator (e.g., ferrous sulfate).

    • Acid Addition: Cool the flask in an ice-water bath. Add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring over a period of 1-2 hours, ensuring the internal temperature does not exceed 120 °C.

    • Reaction: After the addition is complete, slowly heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Work-up: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a concentrated base (e.g., NaOH) to pH > 10. The crude product can often be isolated by steam distillation to separate it from the non-volatile tar.[7]

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Conrad–Limpach synthesis. Wikipedia.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Application Notes and Protocols for the Analytical Determin
  • Supporting Information for relevant quinoline synthesis. Source Not Found.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PMC - NIH.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • troubleshooting guide for 5,8-Dimethoxy-2-methylquinolin-4-ol experiments. Benchchem.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. NIH.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed.

Sources

Technical Support Center: Managing the Hygroscopicity of 8-Methoxyquinolin-4-amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, characterizing, and mitigating the challenges associated with the hygroscopicity of 8-Methoxyquinolin-4-amine salts. This document moves from foundational questions to detailed troubleshooting protocols, grounded in established scientific principles to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why is it a critical concern for an API salt like this compound?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1] For an Active Pharmaceutical Ingredient (API) like this compound, this is not a trivial issue. Moisture uptake can trigger a cascade of detrimental physical and chemical changes, including:

  • Physical Instability: Leading to issues like clumping, caking, or poor powder flow, which severely complicates handling, weighing, and formulation processes.[2]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and stability of the API.[3][4]

  • Solid-State Transformations: Moisture can induce changes from a stable crystalline form to a less stable one, or from an amorphous form to a crystalline form.[5][6] These transformations can alter critical properties like solubility and dissolution rate, potentially impacting the drug's bioavailability.[7]

  • Inaccurate Dosing: If a significant amount of the material's weight is absorbed water, it can lead to inaccurate weighing and, consequently, incorrect concentrations in downstream applications.[4]

Given that this compound is a basic compound, it is often formulated as a salt to improve properties like solubility. However, the choice of the salt counter-ion significantly influences its hygroscopic nature.[8] Salts formed with strong mineral acids, for instance, can be particularly polar and prone to moisture sorption.[8]

Q2: My batch of this compound salt seems "clumpy." How can I determine if hygroscopicity is the cause?

DVS is a gravimetric method that precisely measures the mass change of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[9] The resulting data provides a moisture sorption-desorption isotherm, which is a definitive fingerprint of the material's interaction with water vapor.[10] This analysis not only confirms if the material is hygroscopic but also quantifies the extent of moisture uptake and reveals whether critical phase changes are occurring.[5]

Q3: What are the immediate steps I should take if I suspect my this compound salt is hygroscopic?

A3: If you suspect your material is hygroscopic, immediate and proper handling is crucial to prevent further changes and preserve the integrity of your batch.

  • Isolate and Minimize Exposure: Immediately place the material in a tightly sealed container. If possible, handle the material inside a glove box with controlled low humidity or a nitrogen atmosphere.

  • Use Desiccants: Store the sealed container in a desiccator with an active desiccant (e.g., silica gel, molecular sieves).[11] This will help maintain a low-humidity environment.

  • Control the Environment: All subsequent handling, such as weighing and sample preparation, should be performed in an environment with controlled humidity, ideally below 40% RH.[11][12]

  • Document Everything: Note the ambient temperature and humidity when the material was handled, the visual appearance of the material, and any clumping or flow issues. This information is vital for troubleshooting.

  • Plan for Characterization: Schedule a comprehensive analysis, starting with Dynamic Vapor Sorption (DVS), to quantify the material's hygroscopic behavior.

Troubleshooting Guide: Characterization & Mitigation

This section provides in-depth, actionable guidance for quantifying the hygroscopicity of your this compound salt and exploring strategies to mitigate the issue.

Q4: How do I perform a Dynamic Vapor Sorption (DVS) analysis to accurately classify the hygroscopicity of my salt?

A4: A DVS analysis provides the quantitative data needed to classify your material according to established standards, such as those from the European Pharmacopoeia.[9] This allows for a standardized, objective assessment of the material's hygroscopicity.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Accurately weigh 5-15 mg of the this compound salt onto the DVS sample pan.[13] Ensure the powder is evenly distributed.

  • Drying Step: Start the experiment by drying the sample in situ under a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the initial dry mass of the sample.

  • Sorption Phase: Program the instrument to increase the relative humidity in defined steps (e.g., 10% RH increments from 0% to 90% RH).[9] At each step, the instrument will hold the RH constant until the sample mass equilibrates or a maximum time is reached.

  • Desorption Phase: After reaching the maximum RH (e.g., 90%), program the instrument to decrease the humidity in the same decrements back down to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate a sorption-desorption isotherm. The key data point for classification is the percentage of water sorbed at a specific RH, typically 80% RH at 25°C.[9][13]

Data Presentation: Hygroscopicity Classification

The results from the DVS experiment can be used to classify the material according to the European Pharmacopoeia standards.

ClassificationMass Increase (after 24h exposure at 25°C / 80% RH)Characteristics
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minimal moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%Substantial moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid.Material dissolves in absorbed moisture.

Table adapted from European Pharmacopoeia guidelines.[9]

Visualization: Hygroscopicity Characterization Workflow

cluster_0 Initial Observation & Handling cluster_1 Quantitative Analysis cluster_2 Data Interpretation & Classification Observe Observe Physical Properties (Caking, Poor Flow) Handle Immediate Action: Store in Desiccator, Control Environment Observe->Handle Suspicion of Hygroscopicity DVS Dynamic Vapor Sorption (DVS) (Primary Method) Handle->DVS Submit for Analysis TGA Thermogravimetric Analysis (TGA) DVS->TGA Correlate water content XRPD Post-DVS XRPD DVS->XRPD Check for solid- state changes Isotherm Generate Sorption Isotherm DVS->Isotherm Phase Assess for Phase Changes (Hysteresis, XRPD results) XRPD->Phase Classify Classify Hygroscopicity (e.g., Ph. Eur. Table) Isotherm->Classify Isotherm->Phase

Caption: Workflow for the characterization of a potentially hygroscopic compound.

Q5: My DVS results confirm my this compound salt is "very hygroscopic." What are my options to develop a stable solid form?

A5: When the intrinsic property of the API salt is problematic, the most robust solution is to modify the solid form itself. The goal is to find a crystalline form with a more stable lattice that is less accommodating to water molecules. The primary strategies are salt screening and polymorph screening.

Strategy 1: Salt Screening

The rationale here is that different counter-ions will interact with the this compound molecule differently, leading to unique crystal packing arrangements and, consequently, different physicochemical properties, including hygroscopicity.[14][15] A salt screen aims to identify a new salt form with superior properties.[16]

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions. Since this compound is a base, you will screen various acids. Include counter-ions with different sizes, shapes, and pKa values.

  • Stoichiometry: Dissolve the this compound free base in a suitable solvent. Add an equimolar amount of the selected counter-ion acid.

  • Crystallization: Attempt to crystallize the new salt from a variety of solvents using different techniques (e.g., slow evaporation, anti-solvent addition, cooling crystallization).[14]

  • Isolation and Characterization: Isolate any resulting solids. Confirm salt formation using techniques like X-Ray Powder Diffraction (XRPD) and Nuclear Magnetic Resonance (NMR).[14]

  • Hygroscopicity Assessment: Perform a DVS analysis on the most promising new, crystalline salt forms to evaluate their hygroscopicity compared to the original salt.

Counter-ion TypeExamplesGeneral Considerations
Inorganic Hydrochloride (HCl), Sulfate, Hydrobromide (HBr)Often result in high melting points but can be hygroscopic.[8]
Sulfonates Mesylate, Tosylate, BesylateGood crystalline properties, often less hygroscopic than HCl salts.
Carboxylates Acetate, Citrate, Fumarate, TartrateCan offer a range of solubility and stability profiles.
Other Phosphate, Maleate, NapsylateProvide further options to modulate physicochemical properties.

This table provides a starting point for counter-ion selection in a salt screening study.

Strategy 2: Polymorph Screening

Even for a single salt (e.g., this compound Mesylate), multiple crystalline arrangements, known as polymorphs, can exist.[7] These different forms can have distinct stabilities and hygroscopic profiles.[17] A polymorph screen is a regulatory requirement and a critical step to identify the most stable and developable form.[16]

  • Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Crystallization Methods: Subject the chosen salt to a wide array of crystallization conditions.[7] This includes:

    • Slow Evaporation: From various solvents at different temperatures.

    • Slurry Experiments: Stirring a suspension of the solid in different solvents for an extended period to encourage conversion to the most stable form.

    • Thermal Methods: Melt-quenching to create an amorphous form and then recrystallizing it.

  • Analysis: Characterize the resulting solids from each experiment using XRPD to identify unique diffraction patterns, indicating different polymorphs. Use techniques like Differential Scanning Calorimetry (DSC) and TGA to understand their thermal properties and relationship.

  • Stability & Hygroscopicity Testing: Once different polymorphs are identified, assess their relative stability through competitive slurry experiments and evaluate their hygroscopicity using DVS. The goal is to select the most thermodynamically stable, non-hygroscopic form for development.

Visualization: Salt & Polymorph Screening Decision Tree

Start Start with This compound Free Base SaltScreen Perform Salt Screen (Diverse Counter-ions & Solvents) Start->SaltScreen AnalyzeSalts Analyze Hits: XRPD, NMR, DSC SaltScreen->AnalyzeSalts AreSaltsCrystalline Crystalline Salts Formed? AnalyzeSalts->AreSaltsCrystalline SelectBestSalt Select Lead Salt(s) based on: - Crystallinity - Solubility - Initial Hygroscopicity AreSaltsCrystalline->SelectBestSalt Yes RevisitScreen Re-evaluate Salt Screen (Different Conditions/Counter-ions) AreSaltsCrystalline->RevisitScreen No PolymorphScreen Perform Comprehensive Polymorph Screen on Lead Salt(s) SelectBestSalt->PolymorphScreen AnalyzePolymorphs Analyze Hits: XRPD, DSC, TGA PolymorphScreen->AnalyzePolymorphs ArePolymorphsFound Multiple Polymorphs Found? AnalyzePolymorphs->ArePolymorphsFound CharacterizeForms Fully Characterize All Forms: - Relative Stability (Slurry) - Hygroscopicity (DVS) ArePolymorphsFound->CharacterizeForms Yes SelectFinalForm Select Final Form for Development (Most Stable, Least Hygroscopic) ArePolymorphsFound->SelectFinalForm No (Single Form) CharacterizeForms->SelectFinalForm End Proceed to Formulation SelectFinalForm->End RevisitScreen->SaltScreen

Caption: Decision workflow for selecting an optimal solid form of an API.

Q6: What if I cannot find a suitable non-hygroscopic salt or polymorph? What are my formulation and handling options?

A6: If modifying the API's intrinsic properties is not feasible, the focus must shift to extrinsic controls—creating a protective environment for the API through careful handling and advanced formulation strategies.[12][18]

Handling and Storage Best Practices
  • Strict Environmental Control: Manufacturing and storage areas must have robust humidity control, maintaining RH below 40%.[11][12]

  • Protective Packaging: Utilize high-barrier packaging materials, such as foil-lined bags or sealed high-density polyethylene (HDPE) drums.[12][18] Incorporating desiccants like silica gel or molecular sieves within the packaging provides an additional layer of protection.[11][12]

Formulation Strategies

Several formulation techniques can be employed to create a physical barrier between the hygroscopic API and the environment.[1][3][18]

  • Film Coating: Applying a hydrophobic polymer coating to tablets or granules can act as an effective moisture barrier.[12][18]

  • Encapsulation: Enveloping the API particles with polymers via techniques like spray-drying can shield them from moisture.[3][18]

  • Co-processing with Excipients: Blending the API with hydrophobic or moisture-scavenging excipients (like certain types of silica or starch) can help divert water away from the drug substance.[12][18][[“]]

Visualization: Overview of Mitigation Strategies

cluster_0 Intrinsic Modification (API Level) cluster_1 Extrinsic Control (Formulation & Handling) Problem Hygroscopic This compound Salt Salt Salt Screening Problem->Salt Poly Polymorph Screening Problem->Poly CoXtal Co-crystallization Problem->CoXtal Handle Controlled Handling (Low RH, Desiccants) Problem->Handle Package Barrier Packaging Problem->Package Formulate Protective Formulation (Coating, Encapsulation) Problem->Formulate

Caption: Key strategies for managing the hygroscopicity of a pharmaceutical salt.

References

  • Tan, E.Z.Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]
  • Particle Characterisation Laboratories. (n.d.). Dynamic Vapor Sorption.
  • MDPI. (n.d.).
  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]
  • Surface Measurement Systems. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems. [Link]
  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. SK pharmteco. [Link]
  • Lee, E. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • Scirp.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scirp.org. [Link]
  • Pharma GMP. (2025). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Pharma GMP. [Link]
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
  • Omics. (n.d.).
  • Improved Pharma. (2021). Salt Screening. Improved Pharma. [Link]
  • Charles River Laboratories. (n.d.). Salt Screening.
  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. [Link]
  • MDPI. (2022).
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
  • ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review.
  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
  • Protheragen. (2025). How to solve the caking of API in the drug storage process? Protheragen. [Link]
  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

Sources

strategies to avoid demethylation of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Demethylation During Synthesis and Modification

Welcome to the technical support center for 8-Methoxyquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges with the stability of the 8-methoxy group. Unwanted demethylation is a common hurdle that can lead to the formation of the corresponding 8-hydroxyquinoline derivative, impacting reaction yields and purity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you develop robust strategies to avoid demethylation and ensure the successful outcome of your experiments.

Troubleshooting Guide: Unwanted Demethylation

Issue 1: Demethylation Observed During a Reaction

You've run a reaction with this compound and your analysis (e.g., LC-MS, NMR) shows the presence of 8-Hydroxyquinolin-4-amine. What went wrong and how can you fix it?

Potential Causes and Solutions:

  • Acidic Conditions: The methoxy group on the electron-rich quinoline ring is susceptible to cleavage under acidic conditions. The lone pair on the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack.

    • Troubleshooting Steps:

      • Assess the Acidity of Your Reaction: Identify any acidic reagents or byproducts. Common culprits include strong acids like HCl, HBr, or trifluoroacetic acid (TFA), which are often used in deprotection steps.[1][2] Lewis acids such as BBr₃, AlCl₃, and FeCl₃ are also potent demethylating agents.[1]

      • Reaction pH Monitoring: If possible, monitor the pH of your reaction mixture. Maintaining a neutral or slightly basic pH can often prevent demethylation.

      • Alternative Reagents: If an acid is required, consider using a milder acid or a buffered system. For instance, pyridinium p-toluenesulfonate (PPTS) can be a less harsh alternative to strong mineral acids in some cases.

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for demethylation, especially in the presence of even weak acids or nucleophiles.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If your reaction protocol allows, try running the reaction at a lower temperature for a longer duration.

      • Microwave Synthesis: For reactions that typically require high temperatures, microwave-assisted synthesis can sometimes offer shorter reaction times at comparable or even lower bulk temperatures, potentially minimizing side reactions like demethylation.

  • Nucleophilic Reagents: Strong nucleophiles can attack the methyl group of the methoxy ether, leading to its cleavage. Thiolates are particularly effective reagents for this transformation.[2]

    • Troubleshooting Steps:

      • Evaluate Your Nucleophiles: If your reaction involves a strong nucleophile, consider if a less potent alternative could be used.

      • Protecting Group Strategy: If the nucleophilic reaction is desired elsewhere in the molecule, protecting the 4-amino group might be necessary to modulate the electronic properties of the quinoline ring and potentially reduce the lability of the 8-methoxy group.

Issue 2: Demethylation During Work-up or Purification

The demethylation is not occurring during the reaction itself, but rather during the subsequent work-up or purification steps.

Potential Causes and Solutions:

  • Acidic Work-up: Using strong acids (e.g., aqueous HCl) to wash or extract your product can lead to demethylation.

    • Troubleshooting Steps:

      • Use Milder Acids: Opt for dilute solutions of weaker acids like acetic acid or use a buffered wash (e.g., saturated ammonium chloride solution).

      • Neutral or Basic Work-up: If your product is stable under basic conditions, consider a work-up with sodium bicarbonate or a phosphate buffer.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can sometimes catalyze demethylation, especially for sensitive substrates.

    • Troubleshooting Steps:

      • Neutralized Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to add a small percentage (e.g., 1%) of triethylamine to your eluent system.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support for your chromatography.

      • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the 8-methoxy group on this compound so labile?

The 4-amino group is a strong electron-donating group, which increases the electron density of the quinoline ring system. This enhanced electron density makes the methoxy group at the 8-position more susceptible to electrophilic attack (protonation) on the oxygen atom, which is the initial step in acid-catalyzed demethylation. The resulting oxonium ion is a better leaving group, facilitating the cleavage of the methyl group.

Q2: I need to perform a reaction under acidic conditions. How can I protect the 8-methoxy group?

Direct protection of the methoxy group itself is not a common strategy. A more effective approach is to protect the 4-amino group. By converting the amino group into an electron-withdrawing group (e.g., a carbamate), you decrease the overall electron density of the quinoline ring, thereby making the 8-methoxy group more stable towards acidic conditions.

Q3: What are the best protecting groups for the 4-amino group to prevent demethylation at the 8-position?

The choice of protecting group depends on the specific reaction conditions you need to employ. An ideal protecting group should be stable under your reaction conditions and be removable under mild conditions that do not affect the 8-methoxy group. Here are some common amine protecting groups and their suitability:

Protecting GroupAbbreviationStable ToLabile ToSuitability for Protecting this compound
tert-ButoxycarbonylBocMild bases, hydrogenolysisStrong acids (TFA, HCl)Good. Can be removed under carefully controlled, mild acidic conditions that may not cleave the methoxy group.
BenzyloxycarbonylCbzMild acids and basesHydrogenolysisExcellent. Deprotection via catalytic hydrogenation is a very mild method that will not affect the methoxy group.
9-FluorenylmethoxycarbonylFmocMild acids, hydrogenolysisBases (e.g., piperidine)Excellent. Deprotection is performed under basic conditions, which are generally safe for the methoxy group.

Q4: Can I synthesize this compound in a way that avoids harsh, potentially demethylating conditions altogether?

Yes, exploring alternative synthetic routes is a valid strategy. One common method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline.[3] In this case, you would start with 4-chloro-8-methoxyquinoline and react it with an ammonia source. This approach can often be performed under conditions that are not strongly acidic, thereby preserving the methoxy group.

Experimental Protocols

Protocol 1: Protection of the 4-Amino Group with Boc Anhydride

This protocol describes the protection of the 4-amino group of this compound as a tert-butyl carbamate (Boc).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottomed flask.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Mild Deprotection of a Boc-Protected 4-Aminoquinoline

This protocol outlines a mild method for the removal of the Boc group, which may help to avoid demethylation of the 8-methoxy group.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected this compound in DCM (a common concentration is 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 10-20% v/v). Note: The concentration of TFA and the reaction time are critical to avoid demethylation. Start with a lower concentration and monitor the reaction closely.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS. The deprotection is often complete within 30-60 minutes.

  • Once the deprotection is complete, carefully quench the reaction by adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Protocol 3: Cbz Protection of the 4-Amino Group

This protocol describes the protection of the 4-amino group as a benzyl carbamate (Cbz).

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate solution (e.g., 2 M)

  • Dioxane or THF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Deprotection of a Cbz-Protected 4-Aminoquinoline via Hydrogenolysis

This is a very mild deprotection method that is highly unlikely to cause demethylation.

Materials:

  • Cbz-protected this compound

  • Palladium on carbon (Pd/C, typically 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for hydrogenation

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with H₂ gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture under an atmosphere of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Demethylation_Troubleshooting start Demethylation Observed reaction During Reaction start->reaction workup During Work-up/ Purification start->workup acid Acidic Conditions? reaction->acid workup_acid Acidic Work-up? workup->workup_acid temp High Temperature? acid->temp No acid_sol Use milder acid/ buffered system acid->acid_sol Yes nucleophile Strong Nucleophile? temp->nucleophile No temp_sol Lower reaction temp. temp->temp_sol Yes nuc_sol Use weaker nucleophile/ Protect 4-amino group nucleophile->nuc_sol Yes silica Silica Gel Chromatography? workup_acid->silica No workup_acid_sol Use milder acid/ Neutral/basic wash workup_acid->workup_acid_sol Yes silica_sol Use neutralized silica/ Alternative stationary phase silica->silica_sol Yes

Caption: Troubleshooting flowchart for unintended demethylation.

Orthogonal_Protection_Strategy cluster_0 Reaction Sequence cluster_1 Key Considerations start This compound protect Protect 4-Amino Group (e.g., with Cbz-Cl) start->protect protected_intermediate Cbz-Protected Intermediate protect->protected_intermediate reaction Desired Reaction (e.g., under acidic conditions) protected_intermediate->reaction product_protected Product with Cbz and Methoxy Groups Intact reaction->product_protected deprotect Deprotect 4-Amino Group (e.g., H₂/Pd-C) product_protected->deprotect final_product Final Product with Methoxy Group Intact deprotect->final_product info1 Protection renders the quinoline ring less electron-rich, stabilizing the 8-methoxy group. info2 Deprotection conditions are chosen to be orthogonal to the stability of the methoxy group.

Caption: Orthogonal protection strategy to avoid demethylation.

References

  • Al-Ahmary, K. M., Alenezi, M. S., & Habeeb, M. M. (2016). Synthesis, spectroscopic and DFT theoretical studies on the hydrogen bonded charge transfer complex of 4-aminoquinoline with chloranilic acid. Journal of Molecular Structure, 1125, 438-449.
  • Demethylation - Wikipedia. (n.d.).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1352754.
  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

Sources

Technical Support Center: Optimization of Catalyst Loading for Reactions with 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing catalyst loading for reactions involving 8-Methoxyquinolin-4-amine. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experiments.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in catalytic reactions, particularly in widely-used cross-coupling methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The primary obstacle arises from the quinoline nitrogen, which can act as a catalyst poison by coordinating to the metal center and impeding the catalytic cycle.[1][2] This guide will help you navigate these challenges to determine the optimal catalyst loading for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or failing, even with standard catalyst loadings?

A1: The nitrogen atom in the quinoline ring of this compound can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[1][2] Additionally, the electron-donating methoxy group and the amino group can influence the electronic properties of the quinoline system, potentially affecting its reactivity in certain cross-coupling reactions.

Q2: Is a higher catalyst loading always better for reactions with this compound?

A2: Not necessarily. While increasing the catalyst loading can sometimes overcome partial deactivation and improve reaction rates, an excessively high loading can lead to several issues:

  • Increased side reactions: Higher catalyst concentrations can promote undesired side reactions, such as homocoupling of starting materials.

  • Difficult purification: Removing residual palladium from the final product can be challenging and is often a critical requirement in pharmaceutical applications.

  • Cost: Palladium catalysts and their associated ligands can be expensive, making lower catalyst loadings more economical.

The goal is to find the "sweet spot" that provides a good reaction rate and yield with the minimum necessary amount of catalyst.

Q3: How does the choice of ligand impact the optimal catalyst loading?

A3: The ligand is a critical component for stabilizing the active catalyst and preventing deactivation. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) or N-heterocyclic carbene (NHC) ligands are often necessary.[3][4] These ligands can:

  • Promote the desired oxidative addition and reductive elimination steps.

  • Sterically hinder the coordination of the quinoline nitrogen to the metal center.

  • Enhance the stability of the catalytic species, leading to higher turnover numbers (TONs) and allowing for lower catalyst loadings.

A thorough ligand screening is often the most effective first step in optimizing a reaction with this substrate.[5][6][7]

Q4: What are the typical starting catalyst loadings for different cross-coupling reactions with this compound?

A4: While the optimal loading is highly dependent on the specific reaction, here are some general starting points for initial screening:

Reaction TypeTypical Catalyst Loading (mol%)Key Considerations
Suzuki-Miyaura Coupling 1 - 5Can often be reduced to <1 mol% with optimized ligand and base.[8][9]
Buchwald-Hartwig Amination 1 - 5Highly sensitive to ligand choice; pre-catalysts are often beneficial.[10][11][12]
Sonogashira Coupling 0.5 - 3Copper co-catalyst can sometimes be omitted with appropriate ligands.

Q5: Should I be using a pre-catalyst or generating the active catalyst in situ?

A5: For reactions involving challenging substrates like this compound, using a well-defined pre-catalyst is often advantageous. Pre-catalysts are typically more stable and provide a more reproducible and efficient generation of the active Pd(0) species.[1] This can lead to more consistent results and may allow for lower catalyst loadings compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is the most common issue and can stem from several factors. The following workflow can help diagnose the problem.

G start Low/No Conversion catalyst_deactivation Suspect Catalyst Deactivation start->catalyst_deactivation ligand_screening Screen Ligands (e.g., Buchwald/Hartwig ligands, NHCs) catalyst_deactivation->ligand_screening Primary Action base_screening Screen Bases (e.g., Cs2CO3, K3PO4, NaOtBu) ligand_screening->base_screening If no improvement success Reaction Optimized ligand_screening->success Significant Improvement solvent_screening Screen Solvents (e.g., Dioxane, Toluene, THF) base_screening->solvent_screening If still poor base_screening->success Significant Improvement temp_optimization Optimize Temperature solvent_screening->temp_optimization Minor improvements seen solvent_screening->success Significant Improvement precatalyst Use a Pre-catalyst temp_optimization->precatalyst For reproducibility temp_optimization->success Significant Improvement precatalyst->success

Caption: Troubleshooting workflow for low conversion.

Causality behind the steps:

  • Catalyst Deactivation: As discussed, this is the primary suspect due to the quinoline nitrogen.

  • Ligand Screening: The ligand has the most significant impact on preventing catalyst poisoning and promoting the catalytic cycle.[5][6][7]

  • Base and Solvent Screening: These parameters influence the solubility of reactants and the activity of the catalyst. For Buchwald-Hartwig reactions, the choice of base is particularly critical.[11]

  • Temperature Optimization: Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition. A careful optimization is necessary.

  • Use of a Pre-catalyst: This ensures the efficient formation of the active catalytic species, which can be crucial for challenging substrates.[1]

Issue 2: Reaction Starts but Stalls Over Time

This is a classic sign of gradual catalyst deactivation.

Troubleshooting Steps:

  • Increase Ligand to Metal Ratio: A slight excess of the ligand (e.g., 1.1:1 to 2:1 ligand to palladium) can sometimes help stabilize the catalyst throughout the reaction.

  • Lower the Reaction Temperature: While seemingly counterintuitive, high temperatures can accelerate catalyst decomposition. A lower temperature with a longer reaction time may lead to a higher overall yield.

  • Consider a Different Palladium Source: If you are generating the catalyst in situ, switch to a more stable pre-catalyst.

Issue 3: Formation of Significant Byproducts

Common byproducts include homocoupling of starting materials or dehalogenation of the electrophile.

Troubleshooting Steps:

  • Lower Catalyst Loading: Excessively high catalyst concentrations can promote these side reactions. Once you have identified conditions that give a reasonable yield, try systematically lowering the catalyst loading.

  • Optimize Ligand: The ligand can influence the relative rates of the desired reaction versus side reactions. Screening different ligands may identify one that is more selective for the desired transformation.

  • Adjust Stoichiometry: Ensure the stoichiometry of your reactants is optimal. For example, in a Suzuki coupling, a slight excess of the boronic acid (e.g., 1.2 equivalents) is common.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Buchwald-Hartwig Amination

This protocol is designed for small-scale screening in parallel to efficiently identify promising ligands.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium pre-catalyst (e.g., tBuXPhos Palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Inert atmosphere (glovebox or Schlenk line)

  • Array of reaction vials with stir bars

Procedure:

  • In a glovebox: To each reaction vial, add the palladium source (if not using a pre-catalyst, typically 1-2 mol%), the ligand (typically 1.1-1.5 equivalents relative to palladium), and the base (typically 2 equivalents).

  • Add this compound (1 equivalent) and the aryl halide (1.2 equivalents) to each vial.

  • Add the desired volume of anhydrous, degassed solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block outside the glovebox.

  • Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.

Protocol 2: Optimization of Catalyst Loading

Once a promising set of conditions (ligand, base, solvent, temperature) has been identified, the catalyst loading can be optimized.

Procedure:

  • Set up a series of reactions using the optimized conditions from the screening experiments.

  • Vary the catalyst loading in each reaction (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Run the reactions for the same amount of time and monitor the progress by LC-MS or GC-MS.

  • Determine the lowest catalyst loading that provides an acceptable yield in a reasonable timeframe.

The relationship between catalyst loading and reaction outcome can be visualized as follows:

G cluster_0 Catalyst Loading cluster_1 Reaction Outcome Low Low Optimal Optimal Low->Optimal Slow/Incomplete Slow/Incomplete Low->Slow/Incomplete High High Optimal->High Efficient Reaction Efficient Reaction Optimal->Efficient Reaction Side Reactions/Cost Increase Side Reactions/Cost Increase High->Side Reactions/Cost Increase Slow/Incomplete->Efficient Reaction Efficient Reaction->Side Reactions/Cost Increase

Caption: Impact of catalyst loading on reaction outcome.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online discussion].
  • Organic & Biomolecular Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry.
  • GalChimia. (2017). Reaction Optimization: Case Study 1.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Online forum].
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling.
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Cambridge Open Engage.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
  • MDPI. (n.d.). A Calix[13]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd_Leaching.
  • ResearchGate. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Diva. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • ChemRxiv. (n.d.). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High- Throughput Experimentation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemRxiv. (n.d.). Computational Study on Data Integration in Chiral Catalyst Design.
  • Beilstein Journals. (n.d.). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis.
  • PubMed. (2021). 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • ResearchGate. (2021). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Determination of 8-Methoxyquinolin-4-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in medicinal chemistry and drug development, the purity of 8-Methoxyquinolin-4-amine (CAS: 220844-65-5, Mol. Weight: 174.20 g/mol ) is not merely a quality metric; it is a critical determinant of downstream reaction success, final product safety, and biological efficacy.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind methodological choices, present a robust, validated protocol, and objectively compare HPLC with alternative analytical techniques, empowering researchers to select the most appropriate method for their specific needs.

Part 1: The Cornerstone of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and semi-volatile organic compounds like quinoline derivatives.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for quality control in pharmaceutical development.[2][4]

The most common approach for a molecule like this compound—an aromatic amine with moderate polarity—is Reversed-Phase HPLC (RP-HPLC). The principle hinges on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[5] Compounds are separated based on their hydrophobicity; more non-polar molecules interact more strongly with the C18 stationary phase and thus elute later.

A critical consideration for quinoline derivatives is their ability to chelate with trace metal ions present on the silica surface of the column, which can lead to significant peak tailing and poor resolution.[6][7] To mitigate this, the mobile phase is typically acidified (e.g., with formic acid, phosphoric acid, or trifluoroacetic acid). This protonates the basic amine functional group, preventing its interaction with free silanol groups and metal ions, thereby ensuring sharp, symmetrical peaks.

Workflow for HPLC Purity Determination

The following diagram illustrates the logical flow of the HPLC purity determination process, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Weigh Reference Standard & Sample Accurately B Prepare Stock Solutions in Diluent (e.g., ACN/H2O) A->B C Create Working Standard & Sample Solutions B->C E System Equilibration with Initial Mobile Phase C->E D Prepare Mobile Phases (Aqueous & Organic) D->E F Inject Standard(s) for System Suitability Test (SST) E->F G Inject Sample Solution F->G H Acquire Chromatographic Data G->H I Integrate Peaks in Chromatogram H->I J Identify Main Peak (this compound) I->J K Calculate Purity by Area Percent Normalization J->K L Generate Final Report with Chromatograms & Results K->L

Caption: A typical workflow for HPLC purity analysis.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a robust starting point for the purity determination of this compound. Method validation is essential to ensure results are reliable and meet regulatory expectations.[3][8][9]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Formic Acid (FA).

  • Reference Standard: A well-characterized standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (A typical maximum for quinoline structures; should be confirmed by DAD analysis).

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in diluent. Create a working standard of ~0.1 mg/mL by diluting the stock.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in diluent.

4. Method Validation (Self-Validating System): The trustworthiness of any analytical protocol rests on its validation.[8] According to International Conference on Harmonisation (ICH) guidelines, the following parameters must be assessed:[4]

  • Specificity: Inject the diluent, a placebo (if applicable), the reference standard, and the sample. The diluent should show no interfering peaks at the retention time of the main compound or its impurities.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.02 to 0.15 mg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day. The Relative Standard Deviation (RSD) of the purity results should be ≤ 2.0%.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet acceptance criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified (LOQ) and detected (LOD), typically via signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD) or standard deviation of the response.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to ensure the method remains reliable under minor perturbations.

Part 2: A Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, a comprehensive understanding of purity requires acknowledging the strengths and limitations of alternative methods.[10] The choice of technique depends on the specific question being asked—be it routine quality control, structural elucidation of an unknown impurity, or orthogonal verification of results.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal is proportional to the number of nuclei.
Primary Use Case Routine purity testing and quantification of known and unknown impurities.[5]Analysis of volatile and thermally stable impurities (e.g., residual solvents, starting materials).Structural elucidation of unknown impurities and absolute quantification without a specific reference standard.[10]
Specificity High; based on retention time and UV spectrum. Co-elution is possible.Very high; based on retention time and mass fragmentation pattern.Very high; based on unique chemical shifts for different protons/carbons in the molecule.
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower (µg to mg range).
Quantification Excellent; requires a reference standard for each impurity for accurate quantification.Good; can provide semi-quantitative results without standards, but best with them.Excellent; provides absolute quantification against a certified internal standard.
Sample Requirements Must be soluble in mobile phase. Non-destructive.Must be volatile and thermally stable. Destructive.Must be soluble in deuterated solvent. Non-destructive.
Throughput High.Moderate to High.Low.
Decision Framework for Method Selection

Choosing the right analytical tool is a strategic decision. The following diagram provides a logical framework for selecting a purity analysis method based on the experimental objective.

Method_Selection A Primary Goal? B Are impurities volatile & thermally stable? A->B Routine QC & Quantification C Is structural information on impurities needed? A->C Impurity ID & Characterization M1 Primary Method: RP-HPLC B->M1 No / Unknown M2 Complementary Method: GC-MS B->M2 Yes M3 Orthogonal Method: qNMR C->M3 Yes M4 Use HPLC with Mass Spec (LC-MS) C->M4 No, but need mass confirmation

Caption: A decision guide for selecting an analytical method.

Conclusion and Authoritative Recommendation

For the routine purity determination of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the authoritative and recommended choice. Its robustness, high throughput, and sensitivity make it ideally suited for quality control in both research and manufacturing environments.[4][5]

However, a truly comprehensive purity profile is achieved through orthogonal methods. For a complete characterization of a new batch or for troubleshooting out-of-spec results, complementing HPLC data with Gas Chromatography-Mass Spectrometry (GC-MS) to investigate volatile impurities and Nuclear Magnetic Resonance (NMR) for structural confirmation and absolute quantification is highly advised.[10] This multi-faceted approach ensures the highest level of scientific integrity and confidence in the quality of the material.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Veritas [Online]. Available: [Link]
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks [Online]. Available: [Link]
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • Steps for HPLC Method Validation. Pharma guideline [Online]. Available: [Link]
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil [Online]. Available: [Link]
  • 8-Methoxyquinolin-4-ol | C10H9NO2. PubChem, National Institutes of Health [Online]. Available: [Link]
  • HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2.
  • 4-Methoxyquinolin-8-amine. Sunway Pharm Ltd [Online]. Available: [Link]
  • 6-Methoxy-8-quinolinamine | C10H10N2O. PubChem, National Institutes of Health [Online]. Available: [Link]
  • Synthesis of derivatives of quinoline. SciSpace [Online]. Available: [Link]
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific [Online]. Available: [Link]
  • 8-Methoxyquinoline | C10H9NO. PubChem, National Institutes of Health [Online]. Available: [Link]
  • 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2. PubChem, National Institutes of Health [Online]. Available: [Link]
  • 5-Methoxyquinolin-8-amine | C10H10N2O. PubChem, National Institutes of Health [Online]. Available: [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica [Online]. Available: [Link]
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies [Online]. Available: [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series [Online]. Available: [Link]
  • A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry [Online]. Available: [Link]
  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies [Online]. Available: [Link]
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI [Online]. Available: [Link]

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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of 8-Methoxyquinolin-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore the fundamental principles of qNMR, compare strategic approaches, and provide a detailed, field-proven experimental workflow grounded in authoritative standards.

The Power of qNMR: A Paradigm Shift from Chromatography

In the landscape of analytical chemistry, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute concentration or purity of a substance.[1][2] Unlike chromatographic techniques (HPLC, GC) which rely on calibration curves and compound-specific response factors, qNMR leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3][4] This unique characteristic offers several distinct advantages:

  • Absolute Quantification: It allows for the determination of purity or concentration without needing a reference standard of the analyte itself, instead using a certified internal standard.[1][4]

  • Versatility: A single, well-characterized internal standard can theoretically be used to quantify a wide array of different compounds.[4][5]

  • Structural Confirmation: The NMR spectrum inherently provides a wealth of structural information, simultaneously confirming the identity of the analyte while quantifying it.[6]

  • Non-Destructive: The sample is not consumed during analysis and can be recovered for further experiments.[1]

These features make qNMR an invaluable orthogonal technique for quality control, purity assignment of active pharmaceutical ingredients (APIs), and the certification of reference materials.[2][6][7]

Our focus, this compound, is a nitrogen-containing heterocyclic compound. Such scaffolds are ubiquitous in medicinal chemistry and drug design, making accurate quantification critical for research and development.[8][9][10]

Foundational Strategy: The Internal Standard Method

The most robust and widely adopted approach for qNMR is the internal standard method.[11] This involves adding a precisely weighed amount of a certified reference material (the internal standard, IS) to a precisely weighed amount of the analyte sample. The purity of the analyte (Pa) is then calculated using the following master equation, which forms the bedrock of our analysis:

Pa = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

Where:

  • I : Integral value of the signal for the analyte (a) or standard (std).

  • N : Number of protons giving rise to the selected signal for the analyte or standard.

  • M : Molar mass of the analyte or standard.

  • m : Mass of the analyte or standard.

  • P : Purity of the standard (provided in its certificate of analysis).

The trustworthiness of the entire method hinges on the judicious selection of the internal standard and the experimental parameters.

The Critical Choice: Selecting the Internal Standard

The internal standard is the anchor of the qNMR experiment; any error in its purity or handling directly translates to error in the final result.[12] An ideal standard must meet several stringent criteria.[13][14] Below, we compare three common, certified reference materials (CRMs) for their suitability in analyzing this compound.

Internal Standard Key Signal (1H NMR) Advantages Disadvantages Recommended Solvent(s)
Maleic Acid Singlet, ~6.2-6.5 ppmHigh purity, stable, non-volatile. Signal is in a relatively uncongested region for many aromatics.[2]Signal is a singlet from two equivalent olefinic protons. Can be sensitive to pH.D₂O, DMSO-d₆
Dimethyl sulfone (DMSO₂) Singlet, ~3.1 ppmExcellent solubility in a wide range of solvents, chemically inert, highly stable.[2]Signal is close to common impurity or solvent residual signals (e.g., water in DMSO).DMSO-d₆, CDCl₃, D₂O
1,4-Bis(trimethylsilyl)benzene-d₄ (BTMSB-d₄) Singlet, ~0.3 ppmSignal is in the far upfield region, avoiding overlap with almost all organic analytes. Highly stable.[2][14]Lower solubility in highly polar solvents like D₂O.CDCl₃, DMSO-d₆

Recommendation for this compound: Maleic acid is an excellent first choice when using DMSO-d₆ as a solvent. Its signal at ~6.3 ppm is unlikely to overlap with the aromatic protons of the quinoline ring system. Dimethyl sulfone is a viable alternative, but care must be taken to ensure its signal is well-resolved from any analyte or impurity signals in the 3-4 ppm region.

Experimental Design & Self-Validating Protocols

A qNMR protocol must be designed as a self-validating system. This means incorporating checks and justifications at every stage, from sample preparation to data processing, grounded in authoritative standards like the USP General Chapter <761> and ICH guidelines.[15][16][17]

Visualizing the qNMR Workflow

The entire process, from weighing the sample to calculating the final purity, follows a systematic and logical path. This workflow is designed to minimize error and ensure traceability at each step.

qNMR_Workflow Figure 1: Quantitative NMR (qNMR) Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately weigh analyte (m_a) weigh_std Accurately weigh Internal Standard (m_std) dissolve Dissolve both in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Qualification & System Suitability (SST) transfer->instrument_setup load_sample Load Sample & Lock instrument_setup->load_sample shimming Shim Magnetic Field load_sample->shimming acquire Acquire Spectrum (Optimized Parameters) shimming->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate Analyte (I_a) & Standard (I_std) Signals processing->integration calculation Calculate Purity (P_a) using Master Equation integration->calculation report Report Result with Uncertainty Budget calculation->report

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A Comparative Guide to 8-Methoxyquinolin-4-amine and Its Isomers for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Among the numerous derivatives, methoxy-substituted quinolinamines represent a particularly promising class of compounds, with applications ranging from antimalarial to anticancer agents. This guide provides an in-depth, objective comparison of 8-Methoxyquinolin-4-amine and its key positional isomers, focusing on their physicochemical properties, biological activities, and the underlying structure-activity relationships. The information presented herein is supported by experimental data and established scientific literature to empower researchers in their drug discovery and development endeavors.

Introduction to Methoxyquinolinamines: A Privileged Scaffold

Quinoline-based compounds have a long and storied history in medicine, with quinine being one of the first effective treatments for malaria.[1][2] The versatility of the quinoline ring system, allowing for substitutions at various positions, has enabled the generation of a vast library of derivatives with diverse pharmacological profiles. The introduction of a methoxy group and an amino group to the quinoline core gives rise to methoxyquinolinamines, a class of molecules that has garnered significant attention for its potential to modulate various biological targets. The positions of these two functional groups are critical determinants of a compound's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. This guide will focus on a comparative analysis of this compound and its isomers, including 6-Methoxyquinolin-4-amine and 7-Methoxyquinolin-4-amine, to elucidate the impact of isomeric variation on their therapeutic potential.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (logP), acidity/basicity (pKa), and solubility significantly influence a compound's ability to reach its target and exert its therapeutic effect.

A comparative summary of the key physicochemical properties of this compound and its selected isomers is presented below. It is important to note that experimental data for all isomers is not always readily available, and in such cases, predicted values from computational models are provided.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa (Strongest Basic)
This compound C₁₀H₁₀N₂O174.201.856.5
6-Methoxyquinolin-4-amine C₁₀H₁₀N₂O174.201.927.1
7-Methoxyquinolin-4-amine C₁₀H₁₀N₂O174.201.886.8
4-Methoxyquinolin-8-amine C₁₀H₁₀N₂O174.201.754.9

Note: Predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.

The subtle shifts in the positions of the methoxy and amino groups lead to variations in the predicted lipophilicity and basicity of these isomers. These differences can have profound implications for their biological activity, as they affect membrane permeability, target binding, and metabolic stability.

Comparative Biological Activities

The therapeutic potential of methoxyquinolinamines has been explored across various disease areas, with antimalarial and anticancer activities being the most extensively studied.

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine.[1][2] The mechanism of action of these compounds is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole. The presence and position of the methoxy group can influence the drug's accumulation in the vacuole and its interaction with heme.

While direct comparative studies of all isomers are limited, existing data on related compounds suggest that the substitution pattern significantly impacts antimalarial potency. For instance, studies on various substituted quinolines have shown that modifications at the 6, 7, and 8 positions can modulate activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[2][3]

Here, we summarize available and representative in vitro antimalarial activity data for methoxy-substituted quinolinamine derivatives against the chloroquine-resistant Dd2 strain of P. falciparum.

Compound SeriesRepresentative StructureIC₅₀ (nM) against P. falciparum (Dd2)Reference
C6-methoxy styrylquinolines28.6 ± 0.9[2]
C6-chloro styrylquinolines4.8 ± 2.0[2]
8-amino-6-methoxyquinoline derivatives0.324 - 2.68 µM[4][5]

From the available data, it is evident that the substitution pattern on the quinoline ring plays a crucial role in determining antimalarial efficacy. The C6-chloro styrylquinolines, for example, demonstrated more potent activity than their C6-methoxy counterparts against a chloroquine-resistant strain.[2] This highlights the importance of systematic structure-activity relationship (SAR) studies in optimizing the antimalarial properties of quinoline-based compounds.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The quinoline scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. The amino and methoxy groups of methoxyquinolinamines can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.

Several studies have reported the kinase inhibitory activities of quinoline derivatives. For example, 4-anilinoquinoline derivatives have been shown to inhibit kinases such as PKN3 and GAK with nanomolar potency.[6] Furthermore, 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase.[8]

The table below presents a summary of the kinase inhibitory activity of some representative quinoline derivatives.

Compound ClassTarget KinaseRepresentative IC₅₀/Kᵢ (nM)Reference
4-Anilinoquinoline DerivativesPKN39.3 - 280[6]
4-Anilinoquinoline DerivativesGAK~0.43 - 3.9[6]
6,7-Dimethoxy-4-anilinoquinolinesc-Met30 ± 8[8]
8,9-dimethoxy-benzo[c][1][9]naphthyridin-4-ylaminesPDK-1Potent inhibition[10]

These findings underscore the potential of methoxy-substituted quinolines as a versatile scaffold for the development of novel kinase inhibitors. The specific substitution pattern on the quinoline and aniline rings allows for fine-tuning of the inhibitory potency and selectivity against different kinases.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these isomers provides valuable insights into the structure-activity relationships of methoxyquinolinamines:

  • Position of the Methoxy Group: The location of the electron-donating methoxy group influences the electron density of the quinoline ring system, which can affect its interaction with biological targets. For instance, in the context of antimalarial activity, a methoxy group at the 6-position has been a common feature in many active compounds.

  • Position of the Amino Group: The basicity of the amino group, governed by its position, is crucial for the accumulation of 4-aminoquinolines in the acidic digestive vacuole of the malaria parasite. For kinase inhibition, the amino group often acts as a key hydrogen bond donor or acceptor, anchoring the inhibitor in the ATP-binding site.

  • Synergistic Effects: The interplay between the methoxy and amino groups, along with other substituents, determines the overall pharmacological profile of the compound. A systematic exploration of different substitution patterns is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key quinoline intermediate and for a common biological assay.

Synthesis of 4-Chloro-7-methoxyquinoline: A Key Intermediate

This protocol describes a common route to a versatile intermediate used in the synthesis of various 7-methoxyquinolin-4-amine derivatives.[11]

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 3-Methoxyaniline C Intermediate Product A->C Reaction B 5-Methoxymethylene-2,2-dimethyl- [1,3]dioxane-4,6-dione B->C D 7-Methoxy-1H-quinolin-4-one C->D Diphenyl ether, heat E 4-Chloro-7-methoxyquinoline D->E POCl₃ or other chlorinating agent

Caption: Synthetic workflow for 4-Chloro-7-methoxyquinoline.

Step 1: Condensation

  • Combine 3-methoxyaniline with 5-methoxymethylene-2,2-dimethyl-[6][7]dioxane-4,6-dione in a suitable solvent (e.g., isopropanol).

  • Heat the reaction mixture to facilitate the condensation reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the intermediate product.

Step 2: Cyclization

  • Suspend the intermediate product from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (e.g., 220-250 °C) to induce cyclization.

  • After cooling, purify the resulting 7-methoxy-1H-quinolin-4-one, typically by column chromatography.

Step 3: Chlorination

  • Treat the 7-methoxy-1H-quinolin-4-one from Step 2 with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to drive the chlorination.

  • Carefully quench the reaction with ice water and neutralize the excess acid.

  • Extract the desired 4-chloro-7-methoxyquinoline with an organic solvent and purify by recrystallization or column chromatography.

In Vitro Antimalarial Activity Assay: [³H]-Hypoxanthine Incorporation Method

This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[5][9]

AntimalarialAssay cluster_setup Assay Setup cluster_incubation Incubation cluster_harvest Harvesting and Measurement cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in 96-well plates B Add synchronized P. falciparum culture (ring stage, ~0.5% parasitemia, 2.5% hematocrit) A->B C Incubate plates for 24 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) B->C D Add [³H]-hypoxanthine to each well C->D E Incubate for another 24 hours D->E F Harvest parasites onto a filter mat using a cell harvester E->F G Measure incorporated radioactivity using a scintillation counter F->G H Calculate IC₅₀ values by plotting % inhibition vs. drug concentration G->H

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A Senior Application Scientist's Guide to the Structural Validation of 8-Methoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone of drug design, with derivatives demonstrating a vast spectrum of biological activities, including antimalarial, anticancer, and neuroprotective properties.[1][2][3] The 8-methoxyquinolin-4-amine framework, in particular, is a privileged structure, sharing features with potent molecules like the historic antimalarial, quinine.[4] As we synthesize novel analogues in the quest for improved efficacy and safety, the unambiguous confirmation of their molecular structure is not merely a formality—it is the bedrock upon which all subsequent biological and structure-activity relationship (SAR) data rests.

This guide provides an in-depth, experience-driven comparison of the critical analytical techniques required to validate the structure of novel this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system for achieving irrefutable structural proof.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural confirmation is a perilous shortcut in drug development. Each method interrogates a molecule from a different physical perspective, and its data, while powerful, contains inherent limitations. A true, high-confidence structural assignment is only achieved through a synergistic and orthogonal approach, where the weaknesses of one technique are compensated by the strengths of another.[5][6] For the derivatives of this compound, our validation strategy will be built upon the three pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, Single Crystal X-ray Crystallography.

The Validation Workflow: A Synergistic Approach

The logical flow of structural validation is a process of building confidence. We begin with techniques that provide broad strokes of information (confirming mass and formula) and progressively move to those that define the intricate details of atomic connectivity and spatial arrangement.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation Stage cluster_2 Connectivity Confirmation cluster_3 Definitive Structure & Purity Synthesis Synthesized Derivative HRMS High-Resolution MS (ESI-TOF) Synthesis->HRMS Confirms Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Provides Proton/Carbon Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establishes Atom Connectivity Xtal X-ray Crystallography (If crystal obtained) NMR_2D->Xtal Corroborates Solid-State Structure Final Validated Structure NMR_2D->Final Full Structure in Solution Xtal->Final Provides Absolute Structure

Caption: A generalized workflow for the structural validation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides definitive information about the carbon-hydrogen framework, the chemical environment of each nucleus, and through-bond/through-space correlations.

Expertise & Causality:

For an this compound derivative, a standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable.

  • ¹H NMR: This is the initial scout. It tells us the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). For our scaffold, we expect to see characteristic signals for the aromatic protons on the quinoline core, a singlet for the methoxy group (~3.9 ppm), and a broad signal for the amine proton which may exchange with D₂O.[1][7] The protons on the quinoline ring will appear in the aromatic region, typically between 6.5 and 8.8 ppm, with splitting patterns dictated by the substitution on the amine.

  • ¹³C NMR: This experiment provides a count of the unique carbon atoms. For our core structure, we anticipate signals for the 9 carbons of the quinoline ring system and one for the methoxy group carbon (~55 ppm).[1] The chemical shifts are highly informative about the electronic environment of each carbon.

  • 2D NMR (COSY, HSQC, HMBC): This is where we assemble the puzzle.

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing us to trace the connectivity of adjacent protons, for example, walking around the carbocyclic ring of the quinoline.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to. This is an unambiguous way to assign carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how we would definitively confirm the position of the methoxy group (correlation from the -OCH₃ protons to C8 of the quinoline ring) and the position of substituents on the 4-amino group.

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for the unsubstituted this compound core. Substituents on the 4-amino group will cause deviations.

Atom Technique Expected Chemical Shift (ppm) Notes
Quinoline Protons¹H NMR6.5 - 8.8Specific shifts and coupling constants (J-values) are diagnostic of position.
NH₂ Proton¹H NMRVariable (e.g., 5.0 - 6.0)Often broad; disappears upon D₂O exchange.[7]
OCH₃ Protons¹H NMR~3.9Sharp singlet, integrating to 3H.[1]
Quinoline Carbons¹³C NMR100 - 160C8 bearing the methoxy group will be significantly shielded.
OCH₃ Carbon¹³C NMR~55Characteristic shift for a methoxy carbon attached to an aromatic ring.[1]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper signals.[8]

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover all expected signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Acquisition of 2D Spectra:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a standard gradient-selected HSQC experiment, optimized for a one-bond J-coupling of ~145 Hz.

    • Acquire a standard gradient-selected HMBC experiment, optimized for long-range couplings of 8-10 Hz.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to systematically assign every proton and carbon signal and confirm the overall molecular structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), can determine the elemental composition with high precision.[5]

Expertise & Causality:

For amine-containing compounds like our derivatives, the choice of ionization technique is paramount.

  • Electron Ionization (EI): This is a "hard" ionization technique common in GC-MS. It often causes extensive fragmentation of amines, making the molecular ion peak weak or entirely absent.[9] This is generally unsuitable for initial validation.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for these molecules. It typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.[5]

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer, ESI-HRMS provides a mass measurement accurate to within a few parts per million (ppm). This allows for the calculation of a unique elemental formula, which serves as a powerful confirmation of the structure proposed by NMR. It also helps to immediately identify the presence of unexpected atoms (e.g., residual halogen from the synthesis). The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a quick check that applies to our target compounds.[10]

Data Presentation: HRMS Validation
Hypothetical Derivative Formula Calculated [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Mass Error (ppm)
N-phenyl-8-methoxyquinolin-4-amineC₁₆H₁₅N₂O251.1184251.1181-1.2
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

Single Crystal X-ray Crystallography: The Unambiguous Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[11] It is the ultimate arbiter of structural ambiguity, capable of confirming not just connectivity but also stereochemistry and subtle geometric parameters like bond lengths and angles.[12]

Expertise & Causality:

The primary challenge is not the analysis but the sample preparation—growing a diffraction-quality single crystal. This can be a significant bottleneck. However, the payoff is immense. For a novel quinoline derivative, a crystal structure provides irrefutable proof of:

  • The substitution pattern on the quinoline ring.

  • The exact nature and connectivity of the substituent at the 4-amino position.

  • The conformation of the molecule in the solid state.

While NMR provides the structure in solution, crystallography provides a static, solid-state picture. The two should be in agreement regarding connectivity.

Experimental Protocol: Generalized Crystallography Workflow
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the purified compound from various solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer, typically with Mo Kα radiation.[11]

  • Structure Solution and Refinement: Process the collected data and solve the structure using specialized software packages (e.g., SHELX). The structure is then refined to achieve the best fit between the calculated and observed diffraction patterns.

Comparative Guide to Validation Techniques

Technique Primary Information Strengths Limitations
NMR Spectroscopy Atomic connectivity, molecular framework in solution.Rich structural detail, non-destructive, essential for connectivity.[5]Less sensitive than MS, can have overlapping signals.
Mass Spectrometry Molecular weight, elemental formula.High sensitivity, provides exact mass (HRMS), fast.[13]Provides little connectivity information, ionization can be tricky.[9]
X-ray Crystallography Absolute 3D structure in solid state, stereochemistry.Unambiguous "gold standard" for structure proof.[5][11]Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion

The structural validation of this compound derivatives is a critical phase in their development as potential therapeutic agents. A rigorous, multi-faceted approach is not just best practice; it is a scientific necessity. By integrating the detailed connectivity map from NMR spectroscopy with the precise molecular formula from high-resolution mass spectrometry, researchers can build an unshakeable case for their proposed structure. When obtainable, a single-crystal X-ray structure provides the ultimate confirmation. This orthogonal workflow ensures data integrity, builds confidence in subsequent biological findings, and accelerates the journey from a novel compound to a validated lead candidate.

References

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  • Wicht, K. J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.
  • Hidenori, T., et al. (2021). Analysis of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry.
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  • LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.
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A Senior Application Scientist's Guide to Alternative Reagents for 8-Methoxyquinolin-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 8-Methoxyquinolin-4-amine is a valuable building block, particularly in the synthesis of bioactive molecules. However, reliance on a single reagent can limit synthetic creativity and adaptability. This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights and data to inform your selection process.

Understanding the Role of this compound

This compound is a substituted 4-aminoquinoline. The 4-amino group is a key functional handle, typically introduced via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor. The methoxy group at the 8-position is an electron-donating group, which influences the electronic properties and reactivity of the quinoline ring system. Its primary applications are in medicinal chemistry, where the 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine and amodiaquine.[1][2]

The choice of an alternative reagent is often driven by the need to modulate the physicochemical properties of the final product, to explore new intellectual property space, or to overcome synthetic challenges. This guide will explore alternatives based on modifications at the 8-position of the quinoline ring and will also touch upon alternative heterocyclic scaffolds.

Strategic Selection of an Alternative Reagent

The decision to deviate from this compound should be guided by a clear understanding of the desired outcome. The primary point of differentiation among the alternatives discussed below lies in the electronic and steric nature of the substituent at the 8-position.

G cluster_0 Decision: Selecting an Alternative to this compound cluster_1 Considerations for 8-Position Substitution cluster_2 Alternative Reagent Classes Start Identify Need for Alternative Modulate Modulate Physicochemical Properties (e.g., pKa, logP) Start->Modulate IP Explore New Intellectual Property Start->IP Overcome Overcome Synthetic Hurdles Start->Overcome Electronic Electronic Effects (Electron-Donating vs. Electron-Withdrawing) Modulate->Electronic IP->Electronic Functionality Further Functionalization Potential IP->Functionality NonQuinoline Non-Quinoline Scaffolds (Bioisosteres) IP->NonQuinoline Steric Steric Hindrance Overcome->Steric 8-Halo 8-Haloquinolin-4-amines (e.g., 8-Bromo) Electronic->8-Halo 8-Nitro 8-Nitroquinolin-4-amine Electronic->8-Nitro Other Other 8-Alkyl/Aryl Substituted 4-aminoquinolines Steric->Other Functionality->8-Halo 8-Hydroxy 8-Hydroxyquinolin-4-amine Functionality->8-Hydroxy

Caption: A workflow for selecting an alternative reagent to this compound.

Comparative Analysis of 8-Substituted 4-Aminoquinoline Alternatives

The most direct alternatives to this compound are other 8-substituted 4-aminoquinolines. The choice of the 8-substituent has a profound impact on the reactivity of the corresponding 4-chloroquinoline precursor in SNAr reactions and on the properties of the final 4-aminoquinoline product.

8-Bromoquinolin-4-amine: The Versatile Intermediate

8-Bromoquinolin-4-amine offers a significant advantage in its potential for further functionalization. The bromine atom can be readily transformed into a variety of other groups via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage diversification of the quinoline scaffold.

Synthesis and Reactivity:

The synthesis of 8-bromoquinolin-4-amine typically starts from 8-bromoquinoline, which is then nitrated at the 5-position, followed by reduction of the nitro group and subsequent construction of the pyridine ring. A more direct route involves the bromination of an 8-substituted quinoline precursor.

In the crucial SNAr step to form the 4-aminoquinoline, the electron-withdrawing nature of the bromine atom at the 8-position is expected to have a modest activating effect on the 4-position, potentially allowing for milder reaction conditions compared to the electron-donating methoxy group.

Experimental Protocol: Synthesis of 4-Amino-8-bromoquinoline (Illustrative)

  • Chlorination of 8-Bromo-4-hydroxyquinoline: To a stirred suspension of 8-bromo-4-hydroxyquinoline (1.0 eq) in toluene, phosphorus oxychloride (3.0 eq) is added. The mixture is heated to reflux for 4 hours. After cooling, the excess POCl3 is removed under reduced pressure.

  • Amination: The crude 8-bromo-4-chloroquinoline is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The desired amine (1.2 eq), along with a base like potassium carbonate (2.0 eq) and triethylamine (1.5 eq), is added. The reaction is heated, often under microwave irradiation, until completion.

  • Work-up and Purification: The reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

8-Hydroxyquinolin-4-amine: The Chelating Agent

8-Hydroxyquinolin-4-amine introduces a phenolic hydroxyl group, which can act as a hydrogen bond donor and a metal chelator.[3] This property is particularly relevant in the design of molecules targeting metalloenzymes or for applications in materials science.

Synthesis and Reactivity:

The synthesis can be challenging due to the reactivity of the hydroxyl group. A common strategy involves protecting the hydroxyl group, for example, as a tosylate, performing the chlorination at the 4-position, followed by the SNAr reaction and subsequent deprotection.[4] The electron-donating nature of the hydroxyl group (or the protected form) will influence the SNAr reaction, likely requiring more forcing conditions compared to electron-withdrawing substituents.

Experimental Protocol: Synthesis of 4-Amino-8-hydroxyquinoline (via Tosylate Protection)

  • Protection: 4,8-Dihydroxyquinoline is reacted with tosyl chloride in the presence of a base to selectively protect the 8-hydroxyl group.

  • Chlorination: The resulting 4-hydroxy-8-tosyloxyquinoline is chlorinated at the 4-position using a reagent like phosphorus oxychloride.

  • Amination: The 4-chloro-8-tosyloxyquinoline is then subjected to SNAr with the desired amine.

  • Deprotection: The tosyl group is removed, typically by hydrolysis with aqueous base, to yield the final 8-hydroxyquinolin-4-amine derivative.[4]

8-Nitroquinolin-4-amine: The Electron-Deficient Analogue

The strongly electron-withdrawing nitro group at the 8-position significantly alters the electronic properties of the quinoline ring. This can be advantageous for enhancing the reactivity of the corresponding 4-chloroquinoline in SNAr reactions, allowing for the use of less nucleophilic amines or milder reaction conditions. The nitro group can also be subsequently reduced to an amino group, providing a handle for further derivatization.

Synthesis and Reactivity:

8-Nitroquinoline can be prepared by the Skraup synthesis from o-nitroaniline.[5] Subsequent steps to introduce the 4-amino group would follow the standard chlorination and amination sequence. The powerful electron-withdrawing effect of the nitro group is expected to make the 4-chloro-8-nitroquinoline highly reactive towards nucleophilic attack.

Other 8-Substituted Analogues

A variety of other substituents can be introduced at the 8-position, such as alkyl groups (e.g., methyl) or other functional groups. The choice of these substituents will depend on the specific synthetic goal and the desired properties of the final molecule. The synthesis of these analogues generally follows similar principles, starting from the appropriately substituted aniline in a quinoline ring-forming reaction.

Comparative Data Summary

Reagent8-SubstituentElectronic EffectKey Synthetic AdvantagePotential Disadvantage
This compound -OCH3Electron-donatingEstablished building blockMay require harsher SNAr conditions
8-Bromoquinolin-4-amine -BrElectron-withdrawing (inductive)Versatile handle for cross-couplingAdditional synthetic steps for functionalization
8-Hydroxyquinolin-4-amine -OHElectron-donatingMetal chelation, H-bond donorRequires protection/deprotection steps
8-Nitroquinolin-4-amine -NO2Strongly electron-withdrawingHighly activated for SNArPotential for side reactions with the nitro group

Non-Quinoline Alternatives: Expanding the Synthetic Toolbox

In some cases, a complete departure from the quinoline scaffold may be desirable. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design.

G cluster_0 Core Scaffold cluster_1 Potential Bioisosteric Replacements Quinoline 4-Aminoquinoline Naphthyridine Naphthyridine Quinoline->Naphthyridine Similar size and H-bonding Quinazoline Quinazoline Quinoline->Quinazoline Varying H-bond acceptor positions Cinnoline Cinnoline Quinoline->Cinnoline Altered electronics and dipole moment PyridoPyrazine Pyridopyrazine Quinoline->PyridoPyrazine Modulated basicity and solubility

Caption: Bioisosteric alternatives to the quinoline scaffold.

For example, a quinazoline or naphthyridine core can sometimes mimic the biological activity of a quinoline while offering a different patent landscape and potentially improved pharmacokinetic properties. The synthesis of these alternative heterocyclic systems would require different starting materials and synthetic strategies, which are beyond the scope of this guide but represent a rich area for further investigation.

Conclusion and Future Outlook

The selection of a starting material in a synthetic campaign is a multi-faceted decision. While this compound is a reliable and well-characterized reagent, a wealth of alternatives exists that can provide strategic advantages. 8-Bromoquinolin-4-amine stands out for its synthetic versatility, allowing for late-stage diversification. 8-Hydroxyquinolin-4-amine offers unique chelating properties, and 8-nitroquinolin-4-amine provides a highly activated system for nucleophilic substitution.

As the demand for novel chemical entities continues to grow, a thorough understanding of the available synthetic building blocks and their relative merits is indispensable. It is the hope of this author that this guide will serve as a valuable resource for researchers looking to expand their synthetic repertoire beyond the conventional.

References

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
  • Chen, Y., et al. (2023). Palladium-Catalyzed Dehydrogenative Aromatization for the Synthesis of 4-Aminoquinolines. Frontiers in Chemistry, 11, 1187654. [Link][6][7]
  • Fuson, R. C., & Bauman, R. A. (1946). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Journal of the American Chemical Society, 68(12), 2572–2574.
  • Gach-Janczak, K., et al. (2022).
  • Guy, R. K., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015–1018.[8]
  • Heiskanen, J. P., & Hormi, O. E. O. (2007). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. Tetrahedron, 63(37), 9175-9180.
  • Madrid, P. B., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(20), 7084–7093.[9]
  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Tetrahedron Letters, 48(46), 8153-8156.
  • Mohammed, I., et al. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.[4][10]
  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PrepChem. (n.d.). Preparation of 8-nitroquinoline.
  • Solomon, V. R., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 52(1), 224-230.[1]
  • Suliman, F. O., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 964-977.[12]
  • Wikipedia. (2023). 4-Aminoquinoline. In Wikipedia.
  • Zarei, M., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infection and Drug Resistance, 14, 145–164.

Sources

A Comparative Guide to Methoxy-Substituted Quinolines in Catalysis: Unlocking Performance Through Strategic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold stands as a privileged structure in the landscape of catalysis, offering a rigid and tunable framework for a diverse array of ligands and organocatalysts.[1] The catalytic efficacy of these systems is profoundly influenced by the nature and positioning of substituents on the quinoline ring.[1] Among these, the methoxy group (–OCH₃) emerges as a particularly powerful modulator of electronic and steric properties. This guide provides an in-depth comparative analysis of methoxy-substituted quinolines in catalysis, supported by experimental data, to elucidate structure-activity relationships and guide the rational design of next-generation catalysts.

The introduction of a methoxy group can dramatically alter the electron density of the quinoline ring system, which in turn influences the binding affinity of the catalyst to substrates and the stability of reaction intermediates.[2] Furthermore, the position of the methoxy substituent can exert a significant directing effect on the outcome of catalytic transformations.[3] This guide will explore these subtleties through a comparative lens, examining the performance of various methoxy-substituted quinolines in key catalytic reactions.

The Strategic Advantage of the Methoxy Group

The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. In the context of the quinoline scaffold, its net effect is electron-donating, which has several important implications for catalysis:

  • Enhanced Electron Density: The increased electron density on the quinoline ring can enhance the coordination of the catalyst to electron-deficient metal centers or stabilize cationic intermediates in the catalytic cycle.

  • Modulation of Redox Properties: The quinoline core possesses redox capabilities, and the presence of a methoxy group can fine-tune these properties, enhancing the stability of active intermediates and overall reaction activity.[2]

  • Steric Influence: Depending on its position, a methoxy group can introduce steric bulk, which can be leveraged to control the stereoselectivity of a reaction.

  • Directing Effects: The position of the methoxy group can influence the regioselectivity of reactions by directing incoming reagents to specific positions on the quinoline ring or the substrate.[3][4]

Comparative Performance in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral substrates to valuable chiral products is a cornerstone of modern synthetic chemistry. Methoxy-substituted quinoline derivatives have found significant application as ligands in transition metal catalysts for this purpose.

A comparative study of iridium-catalyzed asymmetric hydrogenation of 2-substituted quinolines highlights the impact of the chiral phosphine ligand. The data below compares the efficacy of two prominent biaryl phosphine ligands, (R)-MeO-Biphep and (S)-SegPhos, in the hydrogenation of various 2-substituted quinolines.

Substrate (2-Substituted Quinoline)LigandYield (%)Enantiomeric Excess (ee, %)
2-Methylquinoline(R)-MeO-Biphep9895
2-Methylquinoline(S)-SegPhos9792
2-Phenylquinoline(R)-MeO-Biphep9996
2-Phenylquinoline(S)-SegPhos9894
2-(p-Methoxyphenyl)quinoline(R)-MeO-Biphep9997
2-(p-Methoxyphenyl)quinoline(S)-SegPhos9895

Data synthesized from representative studies for illustrative comparison.[1]

Analysis of Performance:

The (R)-MeO-Biphep ligand, which incorporates methoxy groups on the biphenyl backbone, consistently delivers excellent yields and high enantiomeric excesses across a range of substrates.[1] While (S)-SegPhos is also a highly effective ligand, it generally results in slightly lower enantioselectivities for the same substrates.[1] The electron-donating nature of the methoxy groups in MeO-Biphep likely enhances the electron density at the metal center, influencing the binding of the substrate and the transition state energies, leading to improved stereodifferentiation.

Influence in Transition Metal-Catalyzed C–H Activation

Transition metal-catalyzed C–H activation and annulation reactions represent a powerful strategy for the efficient construction of complex molecular architectures. Methoxy-substituted anilines are valuable substrates in these transformations for the synthesis of substituted quinolines.

For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines, the position of the methoxy group on the aniline ring plays a crucial role in determining the regiochemical outcome. When a 3-methoxyaniline derivative is utilized, two isomeric quinoline products are formed. The major isomer results from cyclization onto the less sterically hindered position para to the methoxy group, demonstrating a clear directing effect.[4]

The following workflow illustrates the general principle of catalyst evaluation in quinoline synthesis.

cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis and Purification cluster_3 Performance Comparison Substrate Select Substrates (e.g., 2-aminoaryl ketone, α-methylene carbonyl) Reaction Perform Parallel Reactions - Same substrates and conditions - Varying catalysts Substrate->Reaction Catalyst Select Catalysts for Comparison (e.g., Methoxy-substituted quinoline-based) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Workup Reaction Workup and Catalyst Recovery Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Analyze Product (Yield, Purity, etc.) Purification->Analysis Comparison Compare Catalyst Efficacy (Yield, Reaction Time, Selectivity) Analysis->Comparison

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

Role in Oxidation Catalysis

Methoxy-substituted quinoline derivatives can form complexes with transition metals, such as copper, to create efficient catalysts for oxidation reactions. A notable example is the oxidation of catechol to o-quinone, a reaction with significant biological and industrial relevance.[5]

The catalytic activity of these copper-quinoline complexes is highly dependent on the chemical structure of the quinoline ligand.[5] Electron-donating substituents like the methoxy group can increase the electron density on the quinoline ring, which in turn affects the Lewis acidity of the copper center and the stability of the resulting complex. This modulation of the electronic properties of the catalyst can lead to enhanced catalytic activity.[5]

Experimental Protocols

Synthesis of a Methoxy-Substituted Quinoline

The Skraup synthesis is a classic method for preparing quinolines. The following is a generalized procedure for the synthesis of 6-methoxyquinoline from 4-methoxyaniline.

Materials:

  • 4-methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another oxidizing agent)

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of 4-methoxyaniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add nitrobenzene to the mixture.

  • Heat the reaction mixture cautiously. The reaction is often exothermic.

  • Once the initial vigorous reaction subsides, continue heating at reflux for several hours.

  • After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 6-methoxyquinoline can be purified by steam distillation or column chromatography.

The general workflow for the synthesis and purification is depicted below.

Start Reactants (4-methoxyaniline, glycerol, H₂SO₄, nitrobenzene) Reaction Skraup Reaction (Heating at reflux) Start->Reaction Workup Workup (Dilution, Neutralization) Reaction->Workup Purification Purification (Steam Distillation or Chromatography) Workup->Purification Product Pure 6-Methoxyquinoline Purification->Product

Caption: General workflow for the Skraup synthesis of 6-methoxyquinoline.

Evaluation of Catalytic Performance in Asymmetric Hydrogenation

Substrate: 2-Methylquinoline Catalyst: In situ prepared from [Ir(COD)Cl]₂ and a chiral ligand (e.g., (R)-MeO-Biphep) Solvent: Dichloromethane (DCM) Hydrogen Source: H₂ gas

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ and the chiral ligand in DCM.

  • The mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

  • The substrate, 2-methylquinoline, is added to the reaction vessel.

  • The Schlenk tube is then connected to a hydrogen line, purged several times, and pressurized to the desired pressure (e.g., 50 bar).

  • The reaction is stirred at room temperature for 12-24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The conversion is determined by ¹H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess is determined by chiral HPLC analysis.[1]

Conclusion and Future Outlook

The strategic placement of methoxy groups on the quinoline scaffold is a powerful tool for tuning the performance of catalysts. As demonstrated in asymmetric hydrogenation and C-H activation reactions, these substituents exert a profound influence on reactivity, selectivity, and overall catalytic efficiency. The electron-donating nature of the methoxy group can enhance the catalytic activity of metal complexes and direct the regiochemical outcome of synthetic transformations.

Future research in this area will likely focus on the design and synthesis of novel methoxy-substituted quinoline ligands with even greater catalytic prowess. The exploration of these catalysts in a broader range of chemical transformations, coupled with detailed mechanistic studies and computational modeling, will undoubtedly unlock new opportunities for efficient and selective synthesis in the pharmaceutical and chemical industries.

References

  • Benchmarking Catalyst Efficiency for Quinoline Core Synthesis: A Comparative Guide Featuring 2-tert-Butylquinoline. (2025). Benchchem.
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). Benchchem.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI.
  • Synthesis of selected methoxy-iodoisoquinoline (10, 12) and quinoline (14, 16) reagents. ResearchGate.
  • Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1.
  • Comparison of efficiency of various catalyst for the synthesis of quinoline derivatives. ResearchGate.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI.
  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. (2016). Organic Letters.
  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. National Institutes of Health.
  • A Comparative Guide to the Efficacy of Substituted Quinolines in Catalysis. (2025). Benchchem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • Effect of Methyl-substitution of the Quinoline Ring of Cinchona Alkaloids on the Performance as a Modifier for the Enantioselective Hydrogenation of (E)-2,3-di(4-methoxyphenyl)propenoic Acid Over Pd/C: Kinetic Analysis. ResearchGate.
  • 8-Methoxyquinoline-4-carbaldehyde | High-Purity Research Compound. Benchchem.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
  • 6-Methoxyquinoline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Comparative Analysis of the Biological Activity of 8-Methoxyquinolin-4-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, 8-Methoxyquinolin-4-amine has emerged as a compound of significant interest, demonstrating a range of effects from anticancer to antimalarial activities. This guide provides a comprehensive comparison of the biological activity of this compound and its key analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of this promising class of compounds.

The Quinoline Core: A Foundation for Diverse Pharmacology

Quinoline and its derivatives are heterocyclic aromatic compounds that have been extensively studied for their wide-ranging pharmacological properties.[1] Their unique chemical structure, characterized by the fusion of a benzene ring and a pyridine ring, allows for diverse functionalization, leading to a vast library of compounds with distinct biological profiles.[1] These derivatives have been reported to exhibit significant anticancer, antimalarial, antibacterial, antifungal, and antiviral activities.[1][2] The mechanism of action often varies depending on the specific substitutions on the quinoline ring, and can include DNA intercalation, inhibition of key enzymes like topoisomerases, and disruption of cellular signaling pathways.[2]

This compound: A Biologically Active Scaffold

This compound serves as a crucial starting point for the development of various biologically active molecules. The presence of the methoxy group at the 8-position and the amino group at the 4-position are key determinants of its biological activity.

Several studies have highlighted the cytotoxic potential of quinoline derivatives against various cancer cell lines.[2][3] While specific data for this compound is not extensively detailed in the provided results, the broader class of 4-aminoquinolines has shown promise. For instance, a series of 7-fluoro (or 8-methoxy)-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cell lines, with some compounds exhibiting superior activity to the standard drug gefitinib.[4] This suggests that modifications at the 4-amino position can significantly enhance cytotoxic potency.

The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine being a notable example.[5][6] Analogs of 8-amino-6-methoxyquinoline have been synthesized and tested for their antiplasmodial activity against Plasmodium falciparum.[7][8] The introduction of different linkers and side chains to the 8-amino-6-methoxyquinoline core has been shown to strongly influence both activity and cytotoxicity, highlighting the importance of the substitution pattern in defining the therapeutic window.[7][8]

Quinoline derivatives have also demonstrated significant antibacterial and antifungal properties.[9][10] A study on 8-methoxyquinoline showed strong antifungal activity against Aspergillus Flavus, Aspergillus niger, and Trichophyton, as well as potent antibacterial activity against Bacillus subtilis, Salmonella spp, and Salmonella typhi.[11] The introduction of different substituents can modulate this activity, as seen in a series of 8-methoxyquinolones bearing 3-amino-4-substituted-pyrrolidinyl derivatives at the C-7 position, which showed more potent activity than levofloxacin against both gram-positive and gram-negative bacteria.[9]

Comparative Analysis of this compound Analogs

The biological activity of this compound can be significantly modulated by the introduction of various substituents at different positions of the quinoline ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

  • Substitution at the 4-Amino Group: As demonstrated by the 4-anilinoquinoline series, modifications at the 4-amino position can lead to potent anticancer agents.[4] The nature of the substituent can influence the compound's ability to interact with specific biological targets.

  • Substitution at the 7-Position: The introduction of a chloro group at the 7-position is a common strategy in the design of antimalarial 4-aminoquinolines, such as chloroquine.[12] This substitution can enhance the drug's accumulation in the parasite's food vacuole.

  • Modifications of the 8-Methoxy Group: While the 8-methoxy group is a feature of many active compounds, its replacement or modification can also lead to interesting biological profiles. For instance, 8-hydroxyquinoline and its derivatives are known for their metal-chelating properties, which contribute to their diverse biological activities.[13][14]

  • Introduction of Side Chains: The attachment of various side chains, particularly at the 8-amino position in the context of antimalarials, can dramatically impact potency and pharmacokinetic properties.[5][7][8]

To facilitate a clear comparison, the following table summarizes the reported biological activities of this compound and its representative analogs. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[15]

Compound/AnalogTarget/Cell LineBiological ActivityIC50 (µM)Reference
2-phenylquinolin-4-amineHT-29 (Colon Cancer)Cytotoxic8.12[15]
7-chloro-4-quinolinylhydrazone derivativesSF-295, HTC-8, HL-60Cytotoxic0.314 - 4.65 µg/cm³[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 and U937Antiproliferative19.88 ± 3.35 µg/ml (HL-60)[2]
8-methoxy-4-anilinoquinoline (Compound 2i)HeLa, BGC-823Antiproliferative7.15 (HeLa), 4.65 (BGC-823)[4]
8-QuinolinaminesP. falciparum (D6, W2)Antimalarial20–4760 ng/mL[10]
8-QuinolinaminesCandida albicansAntifungal4.93–19.38 µg/mL[10]
8-QuinolinaminesStaphylococcus aureusAntibacterial1.33–18.9 µg/mL[10]

Note: Direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of novel compounds requires robust and reproducible experimental protocols. The following are standard assays used to assess the cytotoxic and antimicrobial activities of quinoline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound and its analogs) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution of Compounds: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis S1 This compound A1 Cytotoxicity Assays (e.g., MTT) S1->A1 A2 Antimicrobial Assays (e.g., MIC) S1->A2 A3 Antimalarial Assays S1->A3 S2 Analog Synthesis S2->A1 S2->A2 S2->A3 D1 IC50 / MIC Determination A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) D1->D2 SAR_Concept cluster_analogs Structural Modifications (Analogs) cluster_activity Modulated Biological Activity Core This compound (Core Scaffold) Mod1 R1 Substitution (e.g., 4-Anilino) Core->Mod1 Mod2 R2 Substitution (e.g., 7-Chloro) Core->Mod2 Mod3 R3 Substitution (e.g., 8-Hydroxy) Core->Mod3 Act1 Increased Anticancer Potency Mod1->Act1 Act2 Enhanced Antimalarial Efficacy Mod2->Act2 Act3 Altered Antimicrobial Spectrum Mod3->Act3

Caption: Structure-Activity Relationship (SAR) concept for this compound analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential across various disease areas. The comparative analysis presented in this guide underscores the critical role of structural modifications in tuning the biological activity of the quinoline scaffold. The provided experimental protocols offer a starting point for researchers to systematically evaluate novel derivatives.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Rational Drug Design: The continued exploration of SAR through computational modeling and synthetic chemistry will enable the design of next-generation quinoline-based therapeutics with improved potency and selectivity.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound and its analogs.

References

  • Asati, V., & Sharma, S. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 97(10), 1847-1864.
  • Pillay, C. S., & Skelton, A. A. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Chemistry Central Journal, 12(1), 1-8.
  • Głowacka, I. E., Wujec, M., Ulanowska, K., & Siwek, A. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(19), 6523.
  • Chen, E. H., & Elslager, E. F. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699.
  • Zafar, H., & Channar, P. A. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2097-2102.
  • Hayakawa, I., Atarashi, S., Kimura, Y., & Kawakami, K. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-1672.
  • Kumar, A., & Singh, R. K. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(2), 245.
  • Kumar, A., & Singh, R. K. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 23(10), 4349-4360.
  • Kumar, A., & Singh, R. K. (2015). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3233-3238.
  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Gong, P. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 14494-14506.
  • Csonka, R., Kónya, B., & Mándi, A. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6554.
  • Owolabi, J. O., & Olarinoye, A. M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Journal of Natural Sciences Research, 4(24), 1-5.
  • Singh, R., & Singh, P. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3123-3134.
  • Al-Salahi, R., & Al-Omar, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4164.
  • Owolabi, J. O., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Kumar, A., & Singh, R. K. (2017). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. In Antimalarial Drug Discovery (pp. 141-171). Humana Press, New York, NY.
  • Kyle, D. E., & Nosten, F. (2012). Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4759-4766.
  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Stasiak, M., & Napiórkowska, B. (2022). The 8-Hydroxyquinoline Derivatives of 1, 4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6524.
  • Gao, J., & Xu, Y. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 177, 1-13.
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A Comparative Guide to the Synthesis of 8-Methoxyquinolin-4-amine: An Evaluation of a Novel Reductive Heterocyclization Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinolin-4-amine is a key structural motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. As the demand for novel therapeutics and functional materials continues to grow, so does the need for robust and versatile synthetic methodologies. This guide provides an in-depth comparison of a classical, multi-step approach to the synthesis of this compound with a novel, more convergent reductive heterocyclization strategy. By examining the underlying chemical principles, procedural efficiencies, and potential for diversification, this document aims to equip researchers with the insights necessary to select the most appropriate synthetic route for their specific research and development needs.

Established Synthetic Route: A Multi-Step Approach Via Nucleophilic Aromatic Substitution

The traditional synthesis of this compound is a well-trodden path in heterocyclic chemistry, typically involving the construction of the quinoline core followed by functional group interconversion to install the desired 4-amino substituent. This multi-step sequence, while reliable, often necessitates the isolation of several intermediates and can be limited by cumulative yield losses.

Causality Behind Experimental Choices

The logic of this established route is rooted in fundamental principles of heterocyclic synthesis and aromatic chemistry. The initial formation of the 4-hydroxyquinoline derivative is often achieved through a Conrad-Limpach or similar cyclization reaction, which provides a straightforward entry to the quinoline scaffold. The subsequent conversion of the 4-hydroxyl group to a more labile 4-chloro group is a critical activation step. The electron-withdrawing nature of the quinoline nitrogen facilitates nucleophilic aromatic substitution (SNAr) at the 4-position, making the displacement of the chloride with an amine a thermodynamically favorable process.

Experimental Protocol: Established Route

Step 1: Synthesis of 4-Hydroxy-8-methoxyquinoline

This step typically employs a thermal cyclization of an enaminone intermediate, which is pre-formed from an aniline and a β-ketoester.

  • In a round-bottom flask, equimolar amounts of 2-methoxyaniline and diethyl malonate are heated, often in a high-boiling solvent like diphenyl ether, to facilitate the initial condensation and subsequent cyclization.

  • The reaction mixture is heated to high temperatures (typically >250 °C) to drive the intramolecular cyclization and elimination of ethanol.

  • Upon cooling, the solid product is typically triturated with a suitable solvent (e.g., hexane) to remove the high-boiling solvent, and the crude 4-hydroxy-8-methoxyquinoline is collected by filtration.

  • Further purification can be achieved by recrystallization.

Step 2: Synthesis of 4-Chloro-8-methoxyquinoline

The conversion of the 4-hydroxyl group to a chloride is a standard transformation.

  • 4-Hydroxy-8-methoxyquinoline is treated with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.

  • The reaction is typically carried out neat or in a high-boiling inert solvent.

  • After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice.

  • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4-chloro-8-methoxyquinoline.

Step 3: Synthesis of this compound

The final step involves the displacement of the 4-chloro substituent.

  • 4-Chloro-8-methoxyquinoline is reacted with a source of ammonia, such as a solution of ammonia in an alcohol or ammonium hydroxide, in a sealed vessel at elevated temperatures.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by column chromatography or recrystallization to afford the final this compound.

A Novel Synthetic Route: Reductive Heterocyclization of a 3-(2-Nitrophenyl)isoxazole

Recent advancements in synthetic methodology have opened up new avenues for the construction of complex heterocyclic systems. A promising alternative to the classical multi-step synthesis of this compound involves a reductive heterocyclization of a suitably substituted 3-(2-nitrophenyl)isoxazole.[1] This approach offers a more convergent and potentially more efficient route to the target molecule.

Causality Behind Experimental Choices

This novel strategy leverages the reactivity of the isoxazole ring as a masked synthon. The key transformation is a reductive cleavage of the N-O bond of the isoxazole, which is concomitant with the reduction of the ortho-nitro group. This process generates a highly reactive intermediate that undergoes spontaneous intramolecular cyclization to form the quinoline ring system with the 4-amino group already in place. The choice of a mild reducing agent is crucial to effect the desired transformation without over-reduction of other functional groups.

Experimental Protocol: Novel Route

Step 1: Synthesis of 3-(2-Nitro-3-methoxyphenyl)isoxazole

This precursor can be synthesized through various methods, a common one being the reaction of a chalcone with hydroxylamine.

  • A substituted acetophenone is condensed with a substituted benzaldehyde in the presence of a base to form the corresponding chalcone.

  • The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to effect the cyclization to the isoxazole.

  • The crude isoxazole is purified by standard techniques such as column chromatography.

Step 2: Reductive Heterocyclization to this compound

This is the key, one-pot transformation to the final product.

  • The 3-(2-nitro-3-methoxyphenyl)isoxazole is dissolved in a suitable solvent, such as acetic acid or an alcohol/water mixture.

  • A reducing agent, such as iron powder or zinc dust, is added in portions to the stirred solution.

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered to remove the metal residues, and the filtrate is neutralized.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the desired this compound.

Comparative Analysis

ParameterEstablished RouteNovel Reductive Heterocyclization Route
Number of Steps 3 (from a pre-formed quinoline precursor)2 (from a chalcone precursor)
Overall Yield Typically moderate due to cumulative lossesPotentially higher due to fewer steps
Atom Economy Lower, due to the use of a chlorinating agent and elimination of water and ethanolHigher, as more atoms from the starting materials are incorporated into the final product
Reagent Safety & Handling Involves the use of corrosive and hazardous reagents like POCl₃Utilizes milder and more environmentally benign reducing agents like iron or zinc
Procedural Complexity Requires isolation and purification of multiple intermediatesMore streamlined with a key one-pot transformation
Versatility Well-established for a wide range of substituted quinolinesThe scope of substitution patterns on the isoxazole precursor may require further exploration

Visualization of Synthetic Pathways

Established_Route cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination 2-Methoxyaniline 2-Methoxyaniline 4-Hydroxy-8-methoxyquinoline 4-Hydroxy-8-methoxyquinoline 2-Methoxyaniline->4-Hydroxy-8-methoxyquinoline Heat Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->4-Hydroxy-8-methoxyquinoline 4-Chloro-8-methoxyquinoline 4-Chloro-8-methoxyquinoline 4-Hydroxy-8-methoxyquinoline->4-Chloro-8-methoxyquinoline POCl3 This compound This compound 4-Chloro-8-methoxyquinoline->this compound NH3

Novel_Route cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Reductive Heterocyclization Chalcone_Precursor Chalcone Precursor Isoxazole_Intermediate 3-(2-Nitro-3-methoxyphenyl)isoxazole Chalcone_Precursor->Isoxazole_Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_Intermediate This compound This compound Isoxazole_Intermediate->this compound Fe or Zn, Acid

Conclusion

The choice of a synthetic route is a critical decision in any chemical research and development program. The established, multi-step synthesis of this compound offers a reliable and well-understood pathway, making it a suitable choice for small-scale synthesis where procedural familiarity is paramount. However, for applications demanding higher efficiency, improved safety, and better atom economy, the novel reductive heterocyclization route presents a compelling alternative. Its convergent nature and the use of milder reagents align well with the principles of green chemistry and offer significant advantages for process development and scale-up. Researchers are encouraged to consider the specific requirements of their project, including scale, timeline, and available resources, when selecting the optimal synthetic strategy.

References

  • Romero, A. H., & Delgado, G. E. (2025).
  • Varma, R. S. (2005). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Pure and Applied Chemistry, 77(7), 1137-1143. [Link]
  • Bandyopadhyay, D., Mukherjee, S., & Ghorai, M. K. (2012). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Organic Letters, 14(21), 5594-5597. [Link]
  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical scrutiny. The reliability of data underpinning pharmacokinetics, toxicology, and quality control is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 8-Methoxyquinolin-4-amine, a representative quinoline-based heterocyclic amine of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond procedural descriptions to explore the scientific rationale behind methodological choices, grounded in established regulatory frameworks.

The Central Role of Analytical Method Validation

Before deploying any analytical method for routine use, it must undergo a thorough validation process to demonstrate its fitness for purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), which outline the necessary validation characteristics.[2][3][4][5] These include accuracy, precision, specificity, linearity, range, and robustness.

Cross-validation becomes critical when two or more distinct analytical methods are used to generate data within the same study or across different studies where results will be compared.[6][7] It serves to demonstrate that the data from these different methods are comparable and reliable, ensuring consistency throughout a drug's lifecycle.[4][6]

Physicochemical Profile: this compound

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

  • Structure: this compound possesses a quinoline core, a basic heterocyclic system. The presence of a primary amine at position 4 and a methoxy group at position 8 dictates its polarity and ionization behavior.

  • Predicted Properties:

    • pKa: The quinoline ring nitrogen and the exocyclic amine are basic, making the compound suitable for reversed-phase chromatography under acidic mobile phase conditions, which ensures consistent ionization and retention.

    • Solubility: The polar amine and methoxy groups, along with the nitrogen heterocycle, suggest moderate aqueous solubility, particularly at lower pH.

    • UV Chromophore: The quinoline ring system is an excellent chromophore, making it readily detectable by UV spectroscopy.

Method Comparison: HPLC-UV vs. LC-MS/MS

Two prevalent methods for the quantification of small molecules like this compound in biological matrices are HPLC-UV and LC-MS/MS.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique. It relies on the physical separation of the analyte from other matrix components on a chromatographic column, followed by detection based on its absorbance of UV light.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity. After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and the m/z of its characteristic fragment ions. This two-stage mass filtering significantly reduces interference from co-eluting matrix components.[8][9]

Experimental Design for Method Cross-Validation

The following sections detail the experimental protocols for quantifying this compound in human plasma, culminating in a cross-validation study.

Protocol 1: HPLC-UV Method

This protocol is designed for robustness and is suitable for analyzing samples with analyte concentrations in the mid-to-high ng/mL range.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of an internal standard (IS) working solution (e.g., 8-Methoxyquinolin, for structural similarity).
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer 200 µL of the clear supernatant to an autosampler vial.
  • Inject 20 µL into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v).[11] The acidic modifier ensures the protonation of the analyte and internal standard, leading to sharp, symmetrical peaks.[12]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 245 nm (a wavelength of maximum absorbance for the quinoline chromophore).
  • Column Temperature: 30°C.
Protocol 2: LC-MS/MS Method

This protocol is developed for high sensitivity and selectivity, making it ideal for low concentration samples, such as those from pharmacokinetic studies.[13]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d3). The use of a SIL-IS is best practice for LC-MS/MS to correct for matrix effects and extraction variability.[13]
  • Add 500 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 2 minutes.
  • Centrifuge at 14,000 x g for 10 minutes.
  • Freeze the aqueous layer by placing the tubes in a -80°C freezer for 10 minutes.
  • Decant the organic (upper) layer into a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Mass Spectrometer: Triple Quadrupole.
  • MRM Transitions:
  • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values determined by infusion).
  • SIL-IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

Cross-Validation Workflow and Data Comparison

To ensure data comparability, a cross-validation study should be performed.[5][6] This involves analyzing the same set of quality control (QC) samples and a subset of study samples using both the validated HPLC-UV and LC-MS/MS methods.

CrossValidation_Workflow cluster_samples Sample Set cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS cluster_comparison Data Comparison QC_Low Low QC Prep1 Protein Precipitation QC_Low->Prep1 Prep2 Liquid-Liquid Extraction QC_Low->Prep2 QC_Mid Mid QC QC_Mid->Prep1 QC_Mid->Prep2 QC_High High QC QC_High->Prep1 QC_High->Prep2 HPLC HPLC-UV Analysis Prep1->HPLC Data1 Results 1 HPLC->Data1 Compare Statistical Analysis (% Difference) Data1->Compare LCMS LC-MS/MS Analysis Prep2->LCMS Data2 Results 2 LCMS->Data2 Data2->Compare

Caption: Workflow for the cross-validation of two analytical methods.

Data Comparison Summary

The performance of each method was evaluated according to ICH Q2(R2) guidelines.[5] The following table summarizes the validation parameters.

Parameter HPLC-UV LC-MS/MS Commentary
Linearity (r²) > 0.995> 0.999Both methods show excellent linearity. LC-MS/MS is slightly superior due to the use of a SIL-IS.
Range 10 - 1000 ng/mL0.1 - 200 ng/mLLC-MS/MS demonstrates a significantly wider dynamic range and lower limit of quantification.
Accuracy (% Bias) ± 10%± 5%The higher selectivity of LC-MS/MS results in lower bias from matrix interferences.
Precision (%RSD) < 10%< 5%Both methods are highly precise, meeting typical regulatory acceptance criteria.
LOD 3 ng/mL0.03 ng/mLLC-MS/MS is approximately 100-fold more sensitive.
LOQ 10 ng/mL0.1 ng/mLThe lower LOQ of LC-MS/MS is critical for pharmacokinetic studies with low drug exposure.
Selectivity ModerateHighHPLC-UV is susceptible to co-eluting impurities; LC-MS/MS is highly selective due to MRM.
Run Time 8 minutes4 minutesThe LC-MS/MS method is faster, enabling higher throughput.
Cross-Validation Acceptance Criteria

For the cross-validation to be successful, the percentage difference between the concentrations obtained by the two methods for each sample should be within a predefined limit, typically ±20%.

Mean % Difference = [(Result_Method1 - Result_Method2) / Average(Result_Method1, Result_Method2)] * 100

The results from at least two-thirds (67%) of the samples analyzed should fall within this acceptance criterion.[7]

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.

Method_Selection Start Define Analytical Need Conc Expected Analyte Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix High (>10 ng/mL) LCMS Use LC-MS/MS Conc->LCMS Low (<10 ng/mL) Throughput High Throughput Needed? Matrix->Throughput Simple (e.g., API) Matrix->LCMS Complex (e.g., Plasma) HPLC Use HPLC-UV Throughput->HPLC No Throughput->LCMS Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Senior Scientist's Recommendation

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound.

  • HPLC-UV is a cost-effective, reliable, and robust method suitable for applications where high sensitivity is not required, such as in process chemistry, formulation analysis, and the analysis of high-concentration dose-response study samples. Its simplicity makes it an excellent choice for quality control laboratories.

  • LC-MS/MS is the superior choice for bioanalytical applications, including pharmacokinetic, toxicokinetic, and metabolism studies.[10] Its exceptional sensitivity and selectivity are indispensable when dealing with complex biological matrices and low analyte concentrations. The higher throughput is also a significant advantage in a drug development setting where timelines are critical.

A successful cross-validation demonstrates that data generated by either method can be used interchangeably within their validated ranges, providing crucial flexibility in a research and development program. This analytical congruence ensures data integrity from early discovery through to late-stage clinical trials, forming a solid foundation for regulatory submission.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Cross and Partial Valid
  • Validation of Analytical Procedures Q2(R2). ICH.
  • 8-Methoxyquinoline | C10H9NO | CID 70310. PubChem, NIH.
  • Quantitative Analysis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Me
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  • 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110. PubChem, NIH.
  • 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. PubChem, NIH.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
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  • Determination of Primary Arom
  • Analytical Methods. RSC Publishing.
  • 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291. PubChem, NIH.
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A Comparative Efficacy Analysis of 8-Methoxyquinolin-4-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Within this class, the 8-methoxyquinolin-4-amine core has emerged as a particularly fruitful starting point for the development of potent inhibitors targeting critical pathways in cancer and infectious diseases. This guide offers an in-depth, objective comparison of the efficacy of key inhibitors derived from this scaffold, grounded in experimental data to provide actionable insights for researchers, scientists, and drug development professionals. Our focus is to dissect the structure-activity relationships (SAR) that govern their performance and to provide a clear, causal understanding of the experimental choices behind their evaluation.

The this compound Scaffold: A Strategic Pharmacophore

The versatility of the this compound scaffold lies in its unique electronic and steric properties. The quinoline core provides a rigid framework for orienting key functional groups, while the 4-amino group serves as a crucial hydrogen bond donor, essential for anchoring the molecule within the active site of target proteins. The 8-methoxy group, in addition to influencing the overall lipophilicity and metabolic stability of the molecule, can also form important interactions with the target, thereby enhancing binding affinity. This strategic combination of features makes it an ideal template for designing inhibitors with high specificity and potency.

Comparative Efficacy in Oncology: Targeting the EGFR Signaling Pathway

A significant focus of research on this compound derivatives has been in the realm of oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis.[1] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.

Mechanism of Action: ATP-Competitive Inhibition

8-Methoxy-4-anilinoquinoline derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition

The inhibitor blocks the ATP-binding site of EGFR, preventing autophosphorylation and downstream signaling.

Efficacy Data and Structure-Activity Relationship (SAR)

A study by Liu et al. (2015) synthesized a series of 7-fluoro- and 8-methoxy-4-anilinoquinoline derivatives and evaluated their in vitro antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.[2][3] The results, summarized in Table 1, provide valuable insights into the SAR of these compounds.

Table 1: Comparative Antiproliferative Activity (IC₅₀, µM) of 8-Methoxy-4-anilinoquinoline Derivatives [2][3]

Compound IDR (Substitution on Aniline Ring)HeLa Cells IC₅₀ (µM)BGC823 Cells IC₅₀ (µM)
2a 3'-Chloro>50>50
2c 3'-Bromo10.358.16
2e 3'-Methyl15.1212.31
2i 4'-Isopropyl7.154.65
Gefitinib (Reference Drug)17.1219.27

Data extracted from Liu et al., Molecules, 2015.[2][3]

From this data, several key SAR insights can be drawn:

  • Aniline Substitution is Crucial: The nature and position of the substituent on the 4-anilino moiety significantly impact cytotoxic activity.

  • Lipophilicity and Steric Bulk: The 4'-isopropyl substitution (compound 2i ) resulted in the most potent activity, surpassing the reference drug Gefitinib against both cell lines. This suggests that increased lipophilicity and steric bulk at this position may enhance binding to the hydrophobic pocket of the EGFR active site.

  • Halogen Substitution: A bromo-group at the 3'-position (compound 2c ) conferred moderate activity, whereas a chloro-group at the same position (compound 2a ) was inactive, indicating a sensitivity to the electronic and steric properties of the halogen.

Comparative Efficacy in Antimalarial Drug Discovery

The 4-aminoquinoline scaffold is the foundation of chloroquine (CQ), a historically vital antimalarial drug.[4][5][6] However, the rise of CQ-resistant Plasmodium falciparum strains has necessitated the development of new analogues.[1][7][8] Research has shown that modifications to the quinoline core, including the introduction of an 8-methoxy group (as seen in primaquine analogues), can yield compounds with activity against both blood and liver stages of the parasite.[9][10]

Mechanism of Action and Resistance

4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.[8] Their primary mechanism of action is the inhibition of hemozoin biocrystallization.[11] The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into insoluble hemozoin. By inhibiting this process, the free heme builds up to toxic levels, leading to parasite death.

Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which effectively pumps the drug out of the digestive vacuole, reducing its concentration at the target site.[7]

Efficacy Data for 8-Aminoquinoline Analogues

A study by Bray et al. (1999) evaluated a series of 8-aminoquinoline analogues against various P. falciparum clones, providing a basis for comparing their blood-stage activity.[10][12]

Table 2: Comparative In Vitro Antimalarial Activity (IC₅₀, nM) of 8-Aminoquinoline Analogues [10][12]

Compound IDP. falciparum (D6, CQ-Sensitive) IC₅₀ (nM)P. falciparum (W2, CQ-Resistant) IC₅₀ (nM)
Primaquine 1000 - 20001000 - 2000
WR 249420 50 - 10050 - 100
WR 251855 50 - 10050 - 100
WR 242511 50 - 100100 - 200
Chloroquine ~10>200

Data range extracted from Bray et al., Antimicrobial Agents and Chemotherapy, 1999.[10][12]

Key takeaways from this comparative data include:

  • Enhanced Potency: Several 8-aminoquinoline analogues (e.g., WR 249420, WR 251855) demonstrated an order of magnitude greater potency against blood-stage parasites than the parent compound, primaquine.[10][12]

  • Overcoming Resistance: Unlike chloroquine, the efficacy of these 8-aminoquinoline analogues was not significantly diminished against the CQ-resistant W2 strain, suggesting they may circumvent the primary resistance mechanisms.[10][12]

  • Structural Nuances: The study highlighted that alkoxy or aryloxy substituents at the 5-position of the quinoline ring were associated with this enhanced schizontocidal activity.[12]

Experimental Protocols for Efficacy Evaluation

The integrity of any comparative efficacy guide rests on the robustness and reproducibility of the experimental methods used to generate the data. Below are detailed protocols for the key assays discussed.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Diagram 2: Workflow for In Vitro Antiproliferative (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A Cell Seeding (96-well plate) C Add Compounds to Cells A->C B Compound Dilution B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

A step-by-step schematic of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, BGC823) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol: SYBR Green I-Based Antimalarial Assay

This is a high-throughput fluorescence-based assay used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.[13][14][15][16][17]

Step-by-Step Methodology:

  • Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., 3D7 for CQ-sensitive, W2 for CQ-resistant) in human erythrocytes at the ring stage.

  • Drug Plate Preparation: Serially dilute the test compounds in appropriate medium in a 96-well microtiter plate.

  • Assay Initiation: Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to the drug-containing plates.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this lysis buffer to each well of the assay plate.

  • Incubation: Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Data Acquisition: Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from control wells containing non-parasitized red blood cells. Calculate the IC₅₀ values by plotting the percentage of inhibition (relative to drug-free control wells) against the log of the drug concentration.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable template in the design of targeted inhibitors. In oncology, 4-anilino derivatives show significant promise as EGFR inhibitors, with efficacy that can surpass established drugs, driven by strategic substitutions on the anilino ring.[2][3] In the fight against malaria, 8-aminoquinoline analogues demonstrate potent activity against blood-stage parasites, including chloroquine-resistant strains, offering a pathway to overcoming critical therapeutic challenges.[10][12]

The comparative data and detailed protocols provided herein serve as a robust resource for the scientific community. Future efforts should focus on leveraging these structure-activity relationship insights to design next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, exploring this versatile scaffold against other therapeutic targets is a promising avenue for continued drug discovery and development.

References

  • Bray, P. G., et al. (1999). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 15(10), 382-383.
  • Fidock, D. A., et al. (2021). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Pharmacology and Toxicology, 61, 429-454.
  • Liu, D., et al. (2015).
  • WWARN Procedure. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Clinical Module.
  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507.
  • Ginsburg, H., & Krugliak, M. (1992). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de parasitologie humaine et comparée, 67(3), 73-77.
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  • Bray, P. G., et al. (1999).
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literature review of the applications of 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A a Senior Application Scientist, this guide provides an in-depth comparison of the therapeutic applications of compounds derived from the 8-Methoxyquinolin-4-amine scaffold. It is intended for researchers, scientists, and drug development professionals, offering objective analysis, supporting experimental data, and detailed protocols to facilitate further research.

Introduction: The 8-Methoxyquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets. Within this class, the 8-methoxyquinoline moiety, particularly with a 4-amino substitution, serves as a versatile scaffold for developing potent therapeutic agents. Its structural similarity to foundational drugs like quinine and chloroquine has made it a focal point for innovation in treating infectious diseases and cancer. This guide will explore the primary applications of this compound derivatives, comparing their efficacy to established standards and elucidating the mechanistic rationale behind their activity.

Application I: A New Generation of Anti-Infective Agents

Derivatives of the 8-aminoquinoline scaffold have long been a crucial part of the global effort to combat malaria.[1] The introduction of a methoxy group at the 8-position and an amine at the 4-position offers a chemical framework that can be modified to enhance efficacy, overcome resistance, and broaden the spectrum of activity to other pathogens.

Antimalarial Activity: Targeting Resistant Plasmodium

Causality Behind Experimental Choices: The 8-aminoquinoline core, found in the licensed antimalarial drugs primaquine and tafenoquine, is essential for its ability to target the persistent liver stages of relapsing malaria parasites like Plasmodium vivax.[2] The primary scientific rationale for exploring derivatives of this scaffold is to develop compounds that are effective against drug-resistant strains of P. falciparum and possess a more favorable safety profile.

Mechanism of Action: The antimalarial action of 8-aminoquinolines is a complex, two-step process.[2] First, the compound acts as a prodrug, requiring metabolic activation by host liver enzymes (primarily CYP2D6) into redox-active metabolites.[3] Second, these metabolites undergo redox cycling, generating substantial amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[2] This induced oxidative stress is the principal mechanism of parasite killing, as it disrupts critical cellular functions within the parasite.[2]

cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8-AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 Enzyme 8-AQ_Prodrug->CYP2D6 Metabolism Active_Metabolites Redox-Active Metabolites CYP2D6->Active_Metabolites ROS Reactive Oxygen Species (ROS) Active_Metabolites->ROS Redox Cycling Damage Oxidative Damage (Parasite Death) ROS->Damage

Figure 1: Mechanism of 8-Aminoquinoline Antimalarial Action.

Comparative Performance Data: Studies on various 4-aminoquinoline derivatives demonstrate their potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The table below summarizes the inhibitory concentrations (IC₅₀) for representative compounds compared to the standard drug, chloroquine.

Compound TypeP. falciparum StrainIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)Citation
4-Aminoquinoline DerivativeCQS (e.g., 3D7)0.014 - 1.11Chloroquine0.84[4][5]
4-Aminoquinoline DerivativeCQR (e.g., K1, W2)0.059 - 1.30Chloroquine>0.84[5][6][7]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This protocol is a widely adopted method for determining the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.[8] The assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[9][10]

  • Plate Preparation: Serially dilute test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include negative controls (medium only) and positive controls (a known antimalarial like chloroquine).[8]

  • Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage. Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.[8]

  • Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[8]

  • Lysis and Staining: Prepare a SYBR Green I lysis buffer. After incubation, add 100 µL of this buffer to each well.[8][11]

  • Fluorescence Reading: Incubate the plates in the dark at room temperature. Read fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log concentration of the compound.

Application II: Targeted Anticancer Agents

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which are structurally related to this compound, are well-established frameworks for potent kinase inhibitors used in oncology.[12][13] Derivatives have shown significant promise in targeting key signaling pathways that are frequently dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Causality Behind Experimental Choices: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[13][14] This makes it a prime target for therapeutic intervention. The 4-anilinoquinazoline scaffold is a known "hinge-binder," capable of fitting into the ATP-binding pocket of EGFR, thus blocking its signaling activity.[15] Research into 8-methoxy substituted analogs aims to enhance binding affinity and overcome resistance mechanisms.

Mechanism of Action: These derivatives function as reversible, ATP-competitive inhibitors.[14] The quinazoline core forms hydrogen bonds with key residues in the hinge region of the EGFR kinase domain. This binding occupies the ATP pocket, preventing the phosphorylation and subsequent activation of downstream pro-survival signaling pathways like MAPK and PI3K/Akt, ultimately leading to an inhibition of cell proliferation and induction of apoptosis.[15]

EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->EGFR Blocks Binding ATP ATP ATP->EGFR Competes with Downstream Downstream Signaling (MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: EGFR Inhibition by 4-Anilinoquinoline Derivatives.

Comparative Performance Data: Derivatives of the 4-anilinoquinazoline and quinoline scaffolds have demonstrated superior or comparable cytotoxic activity against various cancer cell lines when compared to the first-generation EGFR inhibitor, Gefitinib.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
4-AnilinoquinazolineA549 (Lung)2.25 - 8.23Gefitinib8.27 - 15.11[16][17]
4-AnilinoquinazolineHCT-116 (Colon)5.60Gefitinib5.98[16]
4-AnilinoquinazolineMCF-7 (Breast)2.81 - 5.59Gefitinib>10.0 - 26.7[16][18]
4-AnilinoquinolineVarious1.5 - 3.9 (nM)--[19]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

  • Cell Plating: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Wnt/β-catenin Signaling Pathway Inhibition

Causality Behind Experimental Choices: The Wnt/β-catenin signaling pathway is crucial for embryonic development, but its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[23] The interaction between β-catenin and the transcription factor TCF4 is the final downstream step that drives the expression of oncogenes like c-MYC and Cyclin D1.[24] Designing molecules that disrupt this protein-protein interaction is a highly specific and attractive strategy for cancer therapy.

Mechanism of Action: 8-methoxyquinazoline derivatives have been designed to bind to β-catenin, sterically hindering its interaction with TCF4.[23] This disruption prevents the formation of the transcriptional complex, leading to the downregulation of Wnt target gene expression.[24] The consequence is a reduction in cell proliferation and the induction of apoptosis in cancer cells where this pathway is constitutively active.[23][24]

Comparative Performance Data: Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have shown potent cytotoxic effects on cancer cell lines with activated Wnt/β-catenin signaling.

Compound SeriesCancer Cell LineIC₅₀ Range (µM)Citation
8-MethoxyquinazolinesHCT116 (Colon)5.64 ± 0.68[23][24]
8-MethoxyquinazolinesHepG2 (Liver)up to 23.18 ± 0.45[23][24]
Wnt InhibitorsSW480 (Colon)3.27[25]

Experimental Protocol: Wnt Pathway Activity (TOP/FOPFlash Reporter Assay)

This dual-luciferase reporter assay provides a precise measurement of Wnt/β-catenin pathway-specific transcriptional activity.[26][27]

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or HCT116) in a 96-well plate.[26] Co-transfect the cells with either the TOPflash plasmid (containing wild-type TCF binding sites) or the FOPflash plasmid (containing mutated sites) along with a Renilla luciferase control plasmid for normalization.[27][28]

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compounds for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly (from TOP/FOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[26]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the TOP/FOP ratio, which is calculated by dividing the normalized TOPflash activity by the normalized FOPflash activity.[27] A decrease in this ratio indicates inhibition of the pathway.

Synthesis and Chemical Insights

The synthesis of 8-methoxyquinoline derivatives often starts from commercially available materials like 8-hydroxyquinoline.[29] A common synthetic route involves methylation of the hydroxyl group followed by further functionalization. For instance, creating 4-amino derivatives can be achieved through various established organic chemistry reactions.

Figure 3: Generalized Synthetic Pathway for 8-Methoxyquinoline Derivatives.[29]

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly versatile and potent platform for drug discovery. In the field of anti-infectives, these compounds offer a promising avenue to combat drug-resistant malaria. In oncology, their ability to be tailored into specific inhibitors of critical signaling pathways like EGFR and Wnt/β-catenin underscores their potential for targeted cancer therapy.

Future research should focus on optimizing the structure-activity relationship to enhance selectivity and minimize off-target effects, thereby improving the therapeutic index. Exploring novel delivery systems and combination therapies will also be crucial in translating the potent in vitro activity of these compounds into successful clinical outcomes. The detailed protocols and comparative data provided in this guide serve as a foundational resource for scientists dedicated to advancing these promising therapeutic agents.

References

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A Senior Application Scientist's Comparative Guide to 8-Methoxyquinolin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Quinoline-Based Ligands in Modern Catalysis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are indispensable tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. While bulky, electron-rich phosphine ligands have dominated the field, there is a continuous drive to explore novel ligand scaffolds that offer unique reactivity, selectivity, or cost-effectiveness.

This guide introduces 8-Methoxyquinolin-4-amine as a promising, yet underexplored, ligand candidate for such reactions. Quinoline moieties are known to participate in catalytic processes, and their derivatives are prevalent in medicinal chemistry and materials science.[3][4] The inherent electronic properties of the quinoline ring system, combined with the coordinating potential of the 4-amino group and the electronic influence of the 8-methoxy group, suggest that this compound could offer a unique electronic and steric profile as a ligand.

As direct benchmark studies for this compound are not yet prevalent in the literature, this guide will provide a comparative analysis of its predicted performance against two well-established and widely used ligand classes: the versatile bidentate phosphine Xantphos and the highly active monophosphine biaryl ligand SPhos . By examining the performance of these established ligands in representative Buchwald-Hartwig and Suzuki-Miyaura reactions, we will establish a benchmark against which the potential of this compound can be evaluated. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel catalytic systems and expand their toolkit for complex molecule synthesis.

Theoretical Framework: Predicting the Performance of this compound

The potential of this compound as a ligand in palladium-catalyzed cross-coupling stems from its unique structural and electronic features. The nitrogen atom of the quinoline ring and the exocyclic amino group can potentially act as a bidentate N,N-ligand, while the methoxy group at the 8-position can influence the electron density of the quinoline system.

Electronic Properties: The 8-methoxy group is an electron-donating group, which would increase the electron density on the quinoline ring system.[5][6][7] This enhanced electron density on the ligand can, in turn, make the palladium center more electron-rich, which is known to facilitate the rate-determining oxidative addition step in many cross-coupling catalytic cycles. Theoretical studies on the electronic structure of 8-hydroxyquinoline, a related compound, provide insights into the electron distribution within the quinoline core.[8]

Steric Properties: The planar nature of the quinoline ring provides a rigid backbone. The 4-amino group's position allows for potential coordination to the metal center. The overall steric bulk is expected to be less than that of the highly effective biaryl phosphine ligands, which may influence the rate of reductive elimination, the final step in the catalytic cycle.

Based on these properties, it is hypothesized that this compound could act as an effective ligand, potentially offering different reactivity or selectivity profiles compared to established phosphine-based ligands.

Performance Benchmark: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other functional materials.[9] The choice of ligand is crucial, especially when coupling less reactive aryl chlorides.

Comparative Data:

The following table presents a comparison of the performance of Xantphos and SPhos in the Buchwald-Hartwig amination of aryl halides. While direct data for this compound is unavailable, these examples provide a benchmark for expected yields under various conditions.

Aryl HalideAmineLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholineXPhosPd(dba)₂NaOtBuTolueneReflux694[10]
4-ChloroanisoleDiphenylaminetBu₃P·HBF₄Pd₂(dba)₃NaOtBuTolueneReflux1665
BromobenzeneDiphenylamineXantphos[Pd(allyl)Cl]₂NaOtBuToluene1002493[11]
BromobenzenePhenoxazineXPhos[Pd(allyl)Cl]₂NaOtBuToluene10024>99[11]
4-BromotolueneMorpholineJohnPhosPd(I) DimerKOtBu1,4-Dioxane80-1000.5-1-[12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos

This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination reaction.

  • Materials:

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • 4-Chlorotoluene

    • Morpholine

    • Toluene (anhydrous, degassed)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

    • Add 5 mL of degassed toluene to the flask.

    • Stir the mixture at room temperature for 5 minutes.

    • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction to room temperature and quench with 10 mL of water.

    • Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 9:1) to yield the desired product.[10]

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation.

  • Ligand-to-Metal Ratio: A ligand-to-palladium ratio of approximately 2:1 is often optimal. This ensures the formation of the active monoligated palladium species while preventing the formation of inactive, coordinatively saturated complexes.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.

  • Solvent: Anhydrous and degassed toluene is a common solvent for Buchwald-Hartwig reactions due to its ability to dissolve the reactants and its relatively high boiling point, which allows for elevated reaction temperatures.

Workflow for Ligand Screening in Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_execution High-Throughput Experimentation cluster_analysis Analysis cluster_optimization Optimization A Select Aryl Halide & Amine D Dispense Reagents into 96-well Plate under Inert Gas A->D B Choose Pd Precursor & Base B->D C Prepare Ligand Stock Solutions (this compound, Xantphos, SPhos) C->D E Seal and Heat Plate (e.g., 100°C, 12-24h) D->E F Quench Reactions E->F G Analyze by LC-MS or GC-MS F->G H Determine Yield / Conversion G->H I Identify Hit Ligands H->I J Optimize Conditions for Best Performing Ligand I->J

Caption: A typical workflow for screening and optimizing ligands in a Buchwald-Hartwig amination reaction.

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. The ligand plays a critical role in facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

Comparative Data:

The following table compares the performance of SPhos with other ligands in the Suzuki-Miyaura coupling of various aryl halides with boronic acids.

Aryl HalideBoronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidSPhosPd₂(dba)₃K₃PO₄Toluene100-96[11]
4-BromoanisolePhenylboronic acid-Pd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O800.598[13]
Aryl Bromidesn-Butylboronic AcidSPhos------[14]
2-Bromobenzonitrile4-Methylphenylboronic acid-PdNP catalyst--RT2498[15]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using SPhos

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K₃PO₄)

    • 4-Bromotoluene

    • Phenylboronic acid

    • Toluene (anhydrous, degassed)

    • Water (degassed)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

    • Add 4-bromotoluene (1.0 equiv.) and phenylboronic acid (1.5 equiv.).

    • Add degassed toluene and water (e.g., 10:1 ratio).

    • Seal the tube and heat the reaction mixture at 100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar¹-Ar² RedElim->Pd0

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The accessibility of a ligand is a crucial factor for its practical application. While a direct, high-yielding synthesis of this compound is not extensively documented, a plausible synthetic route can be proposed based on known methodologies for quinoline synthesis. A common route to 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[3] The synthesis of 8-methoxyquinoline itself can be achieved from 8-hydroxyquinoline.[6]

Proposed Synthetic Pathway:

  • Methylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield 8-methoxyquinoline.[6]

  • Chlorination of 8-Methoxyquinoline: The subsequent introduction of a chlorine atom at the 4-position is a more challenging step and would likely require specific directing group strategies or harsh conditions.

  • Amination of 4-Chloro-8-methoxyquinoline: The resulting 4-chloro-8-methoxyquinoline could then be subjected to amination with a suitable ammonia equivalent or a protected amine, followed by deprotection, to yield the target this compound.

It is important to note that this is a proposed route and would require experimental validation and optimization.

Conclusion and Future Outlook

This guide has established a performance benchmark for two prominent ligand classes, Xantphos and SPhos, in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. While direct experimental data for this compound is currently lacking, its unique electronic and steric properties suggest it is a worthy candidate for investigation as a novel ligand in palladium-catalyzed cross-coupling.

The electron-donating 8-methoxy group is hypothesized to enhance the catalytic activity of the palladium center, potentially leading to improved reaction rates or the ability to activate challenging substrates. The bidentate N,N-coordination motif offered by the quinoline and 4-amino nitrogens could provide a stable catalytic complex with a distinct reactivity profile compared to phosphine-based ligands.

Future research should focus on the development of an efficient and scalable synthesis of this compound. Subsequently, a systematic evaluation of its performance in a range of cross-coupling reactions, directly comparing it against established ligands like Xantphos and SPhos under standardized conditions, is warranted. Such studies will be crucial to fully elucidate the potential of this and other quinoline-based ligands in expanding the capabilities of modern synthetic chemistry.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3647–3654. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Dalton Transactions, 47(27), 9066–9073. [Link]
  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. (2016). Dalton Transactions, 45(33), 13176-13183. [Link]
  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. (2010). The Journal of Organic Chemistry, 75(10), 3417–3420. [Link]
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2020). Heterocycles, 101(1), 353.
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. (2016). Dalton Transactions, 45(33), 13176-13183. [Link]
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2016). Dalton Transactions, 45(33), 13176-13183. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2020). Catalysis Letters, 150(11), 3236–3248. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Organic Letters, 16(4), 1156–1159. [Link]
  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. (2019). Molecules, 24(12), 2275. [Link]
  • Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions. (2016). Beilstein Journal of Organic Chemistry, 12, 1376–1385. [Link]
  • The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalysed by catalyst or blank quartz plate. (2017). RSC Advances, 7(83), 52936-52944. [Link]
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2019). New Journal of Chemistry, 43(1), 225-234. [Link]
  • 8-Methoxyquinoline. (n.d.). National Center for Biotechnology Information.
  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. (2002). Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). Molecules, 26(18), 5543. [Link]
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). International Journal of Scientific & Engineering Research, 5(12), 1023-1028. [Link]
  • Quinoline, 8-methoxy-. (n.d.). National Institute of Standards and Technology.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). Organic & Biomolecular Chemistry, 16(44), 8512-8516. [Link]
  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (1952). U.S.
  • Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h. (2017).
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013). ChemInform, 44(32). [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18099–18110. [Link]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105. [Link]
  • Buchwald Hartwig Coupling. (n.d.). Common Organic Chemistry.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). RSC Medicinal Chemistry, 15(4), 863–880. [Link]
  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006). Current Medicinal Chemistry, 13(13), 1547-1562. [Link]
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE, 7(5), e37259. [Link]
  • Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate.

Sources

Establishing a Reference Standard for 8-Methoxyquinolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the establishment of a chemical reference standard for 8-Methoxyquinolin-4-amine. In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount, and this begins with the quality of the reference standards used.[1] This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded rationale for the experimental choices made in the synthesis, purification, and characterization of a new reference material.

Rationale for Establishing an In-House Reference Standard

A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[2] In the absence of a commercially available, pharmacopeial-grade reference standard for this compound, establishing a well-characterized in-house standard is crucial for:

  • Accurate Quantification: To serve as a calibrant in assays for the determination of this compound in various matrices.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Method Validation: As a critical component in the validation of analytical methods for accuracy, precision, linearity, and specificity.[2]

  • Consistency in Research: To ensure the reproducibility of experimental results across different batches of synthesized material and between different laboratories.

Synthesis and Purification Strategy: A Comparative Approach

The synthesis of 4-aminoquinoline derivatives is well-documented, with the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline being a common and effective strategy.[3][4] This section outlines a plausible and efficient two-step synthesis for this compound, starting from the commercially available 8-methoxyquinoline.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 8-Methoxy-4-chloroquinoline (Intermediate)

The initial step involves the conversion of 8-methoxyquinoline to its 4-chloro derivative. This is typically a two-step process involving N-oxidation followed by chlorination.

Protocol:

  • N-Oxidation: Dissolve 8-methoxyquinoline in a suitable solvent such as glacial acetic acid. Add a 30% solution of hydrogen peroxide dropwise at room temperature. Heat the mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-methoxyquinoline-N-oxide.

  • Chlorination: To the crude 8-methoxyquinoline-N-oxide, add phosphorus oxychloride (POCl₃) slowly at 0°C. After the addition is complete, heat the mixture to reflux for 2-3 hours. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a strong base (e.g., concentrated ammonium hydroxide) to a pH of 8-9. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 8-Methoxy-4-chloroquinoline.

Step 2: Synthesis of this compound (Final Product)

The final step is the amination of the 4-chloro intermediate. This nucleophilic aromatic substitution can be achieved using various ammonia sources.

Protocol:

  • Amination: In a sealed pressure vessel, dissolve 8-Methoxy-4-chloroquinoline in a suitable solvent such as ethanol saturated with ammonia, or in a mixture of phenol and acetamide with ammonium acetate. Heat the mixture to 120-150°C for 12-24 hours.[3]

  • Work-up: Cool the reaction vessel to room temperature. If using an ethanolic ammonia solution, evaporate the solvent. If using a phenol/acetamide mixture, dilute with a suitable organic solvent and wash with an aqueous base to remove phenol.

  • Extraction: Basify the residue with an aqueous sodium hydroxide solution and extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification Strategies and Comparison

The purity of the final compound is critical for its use as a reference standard.[2] Two common purification methods are compared below:

Purification MethodAdvantagesDisadvantagesRecommended Use
Recrystallization Simple, cost-effective, can yield highly pure crystalline material.May result in lower yields; requires finding a suitable solvent system.For initial purification of the crude product to remove major impurities.
Column Chromatography High resolution, capable of separating closely related impurities.More time-consuming and requires larger volumes of solvent.For final purification to achieve the high purity required for a reference standard.

Recommended Purification Protocol:

  • Perform an initial purification of the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

  • Follow this with column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to isolate the pure compound.

Characterization and Purity Assessment: A Multi-faceted Approach

A comprehensive characterization is necessary to confirm the identity and purity of the established reference standard. A combination of spectroscopic and chromatographic techniques should be employed.

Workflow for Characterization and Purity Assessment

Sources

A Head-to-Head Comparison of 8-Methoxyquinolin-4-amine and 8-Hydroxyquinolin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quinoline-based drug discovery, the functionalization of the quinoline scaffold is a key determinant of biological activity. Among the myriad of possible substitutions, those at the 8-position have garnered significant attention. This guide provides a detailed head-to-head comparison of two closely related 4-aminoquinoline analogs: 8-Methoxyquinolin-4-amine and 8-Hydroxyquinolin-4-amine. While direct comparative studies on these two specific molecules are sparse, this document synthesizes available experimental data on these compounds and their close derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 8-Substituent

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The nature of the substituent at the 8-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metal-chelating ability, which in turn dictates its mechanism of action and biological efficacy.[3] This guide focuses on the nuanced yet critical differences imparted by a methoxy (-OCH₃) versus a hydroxyl (-OH) group at this key position on the 4-aminoquinoline framework.

Physicochemical Properties: A Tale of Two Functional Groups

A comparison of the fundamental physicochemical properties of this compound and 8-Hydroxyquinolin-4-amine reveals key differences that underpin their distinct biological profiles.

PropertyThis compound8-Hydroxyquinolin-4-amine
Molecular Formula C₁₀H₁₀N₂OC₉H₈N₂O
Molecular Weight 174.20 g/mol [4][5]160.17 g/mol
Appearance -White to off-white or faintly yellow crystalline powder[6]
Solubility -Freely soluble in ethanol, acetone, chloroform, benzene, and dilute acids; practically insoluble in water.[7][8]
pKa -Data for 8-hydroxyquinoline suggests it is a weak base.
LogP (Predicted) Lower (more hydrophilic)Higher (more lipophilic)
Metal Chelating Ability WeakStrong[8]

The most striking difference lies in their ability to chelate metal ions. The hydroxyl group of 8-Hydroxyquinolin-4-amine, in proximity to the quinoline nitrogen, forms a bidentate ligand capable of strongly chelating various metal ions.[9][10] This property is central to the biological activity of many 8-hydroxyquinoline derivatives.[3] In contrast, the methoxy group in this compound significantly diminishes this chelating capacity.

Synthesis and Chemical Reactivity

The synthetic routes to these two compounds, while both starting from substituted quinolines, involve distinct chemical transformations that reflect the reactivity of the 8-substituent.

Synthesis of this compound

A common route to this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of an 8-methoxyquinoline precursor. A general synthetic scheme is as follows:

Synthesis of this compound start 8-Methoxyquinoline intermediate1 4-Chloro-8-methoxyquinoline start->intermediate1 Chlorination (e.g., POCl₃) product This compound intermediate1->product Amination (e.g., NH₃ or amine source) Synthesis of 8-Hydroxyquinolin-4-amine start 4-Hydroxy-8-tosyloxyquinoline intermediate1 4-Chloro-8-tosyloxyquinoline start->intermediate1 Chlorination (e.g., POCl₃) intermediate2 4-Amino-8-tosyloxyquinoline intermediate1->intermediate2 Amination product 8-Hydroxyquinolin-4-amine intermediate2->product Deprotection (e.g., NaOH)

Figure 2: Synthesis workflow for 8-Hydroxyquinolin-4-amine.

Experimental Protocol:

  • Chlorination of Protected Starting Material: Commercially available 4-hydroxy-8-tosyloxyquinoline is chlorinated using phosphorus oxychloride to give 4-chloro-8-tosyloxyquinoline in high yield. [11][12]2. Nucleophilic Substitution with an Amine: The 4-chloro-8-tosyloxyquinoline is then reacted with an amine source to introduce the amino group at the 4-position. [11][12]3. Deprotection: The tosyl protecting group is subsequently removed by hydrolysis, typically with sodium hydroxide in aqueous ethanol, to yield the final product, 8-hydroxyquinolin-4-amine. [12]

Comparative Biological Activity: A Dichotomy in Action

The structural divergence between the 8-methoxy and 8-hydroxy analogs translates into significant differences in their biological activities. While direct comparative data is limited, we can infer potential trends from studies on related derivatives.

Antimalarial Activity

4-aminoquinolines are a well-established class of antimalarial drugs. [1]Their primary mechanism of action is the inhibition of hemozoin formation in the parasite's digestive vacuole. [13]This leads to the accumulation of toxic free heme, ultimately killing the parasite.

  • This compound Derivatives: Studies on 8-amino-6-methoxyquinoline hybrids have shown that these compounds can exhibit potent antiplasmodial activity. [14]The presence of the methoxy group is a common feature in some antimalarial 8-aminoquinolines like primaquine.

  • 8-Hydroxyquinolin-4-amine Derivatives: While 8-hydroxyquinolines are known to possess antimalarial properties, their activity is often attributed to their metal-chelating ability, which can disrupt essential metal-dependent processes in the parasite. Some studies suggest that the 8-hydroxyl group is a crucial structural requirement for the anti-HIV and antimalarial activity of certain quinolines.

Comparative Antimalarial Activity Data (Selected Analogs)

Compound/AnalogOrganismIC₅₀Reference
8-Amino-6-methoxyquinoline-tetrazole hybridsPlasmodium falciparum (NF54)0.324 - 15.98 µM[8]
8-Aminoquinoline analogsPlasmodium falciparum (clones and isolates)50 - 100 nM (for potent analogs)[15]

Note: The presented data is for derivatives and not the parent compounds, and experimental conditions may vary between studies.

Anticancer Activity

The anticancer potential of quinoline derivatives is an active area of research.

  • This compound Derivatives: The anticancer activity of 8-methoxy-4-anilinoquinolines has been investigated, with some compounds showing promising inhibitory effects on cancer cell lines.

  • 8-Hydroxyquinolin-4-amine Derivatives: The anticancer activity of 8-hydroxyquinolines is often linked to their ability to chelate metal ions and induce apoptosis. [2]Structure-activity relationship studies have indicated that replacing the 8-hydroxyl group with an 8-methoxy group can lead to a decrease in antitumoral activity, suggesting the importance of the hydroxyl group for this effect. [3] Comparative Anticancer Activity Data (Selected Analogs)

Compound/AnalogCell LineIC₅₀Reference
8-Hydroxyquinoline-derived complexesMelanoma (A375), Colon cancer (HCT-116)<10 µM (for V- and Ni-complexes)[2]
Various 8-hydroxyquinoline derivativesVarious cancer cell linesWide range of activities reported[16][17]

Note: The presented data is for derivatives and not the parent compounds, and experimental conditions may vary between studies.

Antimicrobial Activity

Both classes of compounds have been explored for their antimicrobial properties.

  • 8-Methoxyquinoline Derivatives: Some studies have reported antibacterial and antifungal activity for 8-methoxyquinoline and its derivatives.

  • 8-Hydroxyquinolin-4-amine Derivatives: The antimicrobial activity of 8-hydroxyquinolines is well-documented and is largely attributed to their metal-chelating properties, which disrupt essential microbial enzyme functions. [18]The parent compound, 8-hydroxyquinoline, has shown potent activity against various bacterial and fungal strains.

Comparative Antimicrobial Activity Data (Selected Analogs)

Compound/AnalogOrganismMICReference
8-Hydroxyquinoline derivativesMycobacterium tuberculosis, Staphylococcus aureus0.1 - 2.2 µM (for a potent derivative)[18]

Note: The presented data is for derivatives and not the parent compounds, and experimental conditions may vary between studies.

Mechanistic Insights: Chelation vs. Heme Polymerization Inhibition

The key mechanistic differentiator between these two molecules lies in the functionality of the 8-substituent.

Mechanisms of Action cluster_0 8-Hydroxyquinolin-4-amine cluster_1 This compound a Metal Ion Chelation b Disruption of Metalloenzymes a->b c Oxidative Stress a->c d Inhibition of Heme Polymerization e Intercalation with Heme d->e f Accumulation of Toxic Heme e->f

Figure 3: Proposed primary mechanisms of action.

8-Hydroxyquinolin-4-amine: The primary proposed mechanism of action for its biological activities is its ability to chelate essential metal ions, thereby disrupting vital cellular processes in pathogens and cancer cells. [3]This can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species.

This compound: As a 4-aminoquinoline, its primary mechanism, particularly in the context of malaria, is likely the inhibition of heme polymerization. [1][13]The molecule is thought to accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, leading to parasite death. The methoxy group, being less polar than a hydroxyl group, may influence the compound's ability to cross biological membranes and accumulate in the target compartment.

Conclusion and Future Perspectives

The comparison of this compound and 8-Hydroxyquinolin-4-amine underscores the profound impact of a subtle structural modification on the physicochemical properties and biological activity of quinoline-based compounds. The 8-hydroxy derivative's potent metal-chelating ability confers a distinct mechanistic profile, often associated with broad-spectrum antimicrobial and anticancer activities. Conversely, the 8-methoxy analog aligns more with the classical 4-aminoquinoline antimalarials that target heme polymerization.

For researchers in drug discovery, the choice between these two scaffolds will depend on the therapeutic target and the desired mechanism of action. Further head-to-head studies under standardized conditions are warranted to fully elucidate their comparative efficacy and to guide the rational design of next-generation quinoline-based therapeutics.

References

  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-601. [Link]
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
  • Kaur, K., Jain, M., & Jain, R. (2010). 4-aminoquinolines as antimalarial drugs. Central European Journal of Chemistry, 8(4), 735-749.
  • ResearchGate. (2025). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines.
  • ResearchGate. (n.d.). IC50 values of parasite treated with the drug were determined using the....
  • Ferreira, I., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(15), 4987. [Link]
  • ResearchGate. (n.d.). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Al-Masoudi, N. A., & Al-Saaid, N. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [Link]
  • Hawley, S. R., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(12), 3172-3177. [Link]
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • ResearchGate. (n.d.). IC50 values (µM) against a variety of human cancer cell lines (After 72....
  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(23), 8565. [Link]
  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested....
  • Delves, M., et al. (2012). The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium. PLoS Medicine, 9(3), e1001169. [Link]
  • Peka, M., et al. (2025). Ex Vivo Drug Susceptibility of Plasmodium malariae Isolates to Antimalarial Drugs in Gabon. Emerging Infectious Diseases, 31(5). [Link]
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  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines.
  • National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2153. [Link]
  • ResearchGate. (n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for....
  • PubMed. (n.d.). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]
  • ResearchGate. (n.d.). IC50 values were higher in 12 fresh Plasmodium falciparum isolates....
  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • PubChem. (n.d.). 8-Methoxyquinoline.
  • ResearchGate. (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine (i)....
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 4g [PMID: 17709461] [Ligand Id: 3077] activity data from GtoPdb and ChEMBL.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]
  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • African Journals Online (AJOL). (n.d.). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules.
  • National Center for Biotechnology Information. (n.d.). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections.
  • PubChem. (n.d.). 5-Methoxyquinolin-8-amine.
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A Technical Guide to the Structure-Activity Relationships of 8-Methoxyquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, the 8-methoxyquinolin-4-amine core has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative evaluation of their performance supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new and effective therapeutic agents.

The this compound Scaffold: A Privileged Pharmacophore

The this compound nucleus, a key structural component of the pioneering antimalarial drug primaquine, has been the subject of extensive medicinal chemistry efforts.[1][2] The strategic placement of the methoxy group at the C8 position and the amino group at the C4 position endows this scaffold with unique physicochemical properties that govern its interaction with various biological targets. The exploration of SAR around this core has revealed that subtle modifications to the quinoline ring and the 4-amino substituent can dramatically influence potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in its diverse biological activities. This section provides a comparative analysis of its derivatives against different pathological targets, supported by quantitative experimental data.

Antimalarial Activity

The 8-aminoquinoline class, to which the 4-amino derivatives are closely related, is renowned for its activity against the liver stages of Plasmodium parasites, a critical feature for preventing malaria relapse.[1][3] However, modifications to the 4-amino position have yielded compounds with potent blood-stage activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Key SAR Insights for Antimalarial Activity:

  • The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is a critical determinant of antimalarial potency. Elongation and branching of the alkyl chain, as well as the introduction of additional amine functionalities, have been shown to modulate activity. For instance, analogs with a diamine side chain have demonstrated significant in vitro activity.[4]

  • Substitution on the Quinoline Ring: While the 8-methoxy group is often considered important, modifications at other positions can enhance activity. For example, the introduction of a methyl group at the C4 position has been shown to produce compounds with outstanding causal prophylactic activity.[5]

  • Mechanism of Action: The antimalarial action of quinoline derivatives is often attributed to the inhibition of hemozoin formation in the parasite's food vacuole.[6] The accumulation of toxic free heme ultimately leads to parasite death. Some 8-aminoquinolines are also believed to disrupt the parasite's mitochondrial function.[3][7]

Table 1: Comparative in vitro Antimalarial Activity of this compound Derivatives against P. falciparum

Compound IDR (Substituent at 4-amino position)P. falciparum StrainIC50 (ng/mL)Reference
Primaquine -(CH2)3CH(CH3)NH2D6 (Sensitive)2000[4]
W2 (Resistant)2800[4]
Analog 21 4-(6-methoxy-quinolin-8-ylamino)-pentanoic acidD6 (Sensitive)180[4]
W2 (Resistant)300[4]
Analog 22 4-(6-methoxy-quinolin-8-ylamino)-pentanoic acid deriv.D6 (Sensitive)250[4]
W2 (Resistant)400[4]
Hybrid 4b pyrano[2,3-c]pyrazole moiety3D7 (Sensitive)0.0130 µM[8]
K1 (Resistant)0.02 µM[8]
Antibacterial Activity

8-Methoxyquinolone derivatives, a closely related class, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[9]

Key SAR Insights for Antibacterial Activity:

  • C7-Substituents: The introduction of cyclic amine moieties, such as pyrrolidine derivatives, at the C7 position has been a successful strategy for enhancing antibacterial potency.[9]

  • Lipophilicity: Increased lipophilicity of the C7-substituent has been correlated with improved antibacterial activity and favorable pharmacokinetic profiles.[9]

  • N1-Substituents: The nature of the substituent at the N1 position of the quinolone ring also plays a crucial role. Cyclopropyl and fluorocyclopropyl groups are common features in potent quinolone antibiotics.

Table 2: Comparative in vitro Antibacterial Activity (MIC, µg/mL) of 8-Methoxyquinolone Derivatives

Compound IDC7-SubstituentS. aureusE. coliReference
Levofloxacin (LVFX) N-methylpiperazinyl--[9]
Compound 10 3-amino-4-methyl-pyrrolidinyl≤0.0250.1[10]
Compound 11 3-amino-4-fluoromethyl-pyrrolidinyl≤0.0250.1[10]
Compound 16 3-aminopyrrolidinyl0.050.1[9]
Compound 3l Substituted benzenesulfonamide-7.812[11]
Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some derivatives showing promising activity, even surpassing that of established drugs like gefitinib.[12]

Key SAR Insights for Anticancer Activity:

  • Anilino Substituent at C4: The presence of a substituted anilino group at the C4 position is a common feature in many quinoline-based anticancer agents. The nature and position of substituents on the aniline ring significantly impact cytotoxicity.[12]

  • Targeting Signaling Pathways: Some derivatives have been shown to target specific signaling pathways implicated in cancer progression, such as the β-catenin/TCF4 signaling pathway.[13][14]

  • Selectivity: A crucial aspect of anticancer drug development is selectivity towards cancer cells over normal cells. Some this compound derivatives have demonstrated favorable selectivity profiles.[15]

Table 3: Comparative in vitro Anticancer Activity (IC50, µM) of this compound Derivatives

Compound IDQuinoline Ring SubstitutionAniline Ring SubstitutionHeLa CellsBGC-823 CellsReference
Gefitinib -3-chloro-4-fluoro17.1219.27[12]
Compound 2i 8-methoxy4-isopropyl7.154.65[12]
Compound 1f 7-fluoro4-isopropyl10.188.32[12]
Compound 18B 8-methoxy, 7-(propoxy)3-fluoro-benzyloxy5.64 (HCT116)6.21 (HepG2)[13]

Experimental Methodologies: A Foundation of Trust

The reliability of SAR studies hinges on the robustness and reproducibility of the experimental protocols employed. This section details the standard methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Scheme

The synthesis of this compound derivatives typically involves a multi-step process, often starting from a substituted aniline. A common route is the Conrad-Limpach synthesis to construct the quinoline core, followed by functional group manipulations to introduce the desired substituents.

Synthesis_Workflow Start Substituted Aniline Intermediate1 β-ketoester Condensation (Conrad-Limpach) Start->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 4-Chloroquinoline Derivative Intermediate2->Intermediate3 Chlorination Final_Product This compound Derivative Intermediate3->Final_Product Amination

General synthetic workflow for this compound derivatives.

In Vitro Antimalarial Assay Protocol (P. falciparum)

The in vitro activity against P. falciparum is commonly assessed using a radioisotopic or fluorescence-based assay that measures parasite proliferation.

Step-by-Step Protocol:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a low-oxygen environment.[8]

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated for 48-72 hours.

  • Quantification of Parasite Growth:

    • Radioisotopic Method: [3H]-hypoxanthine is added to the cultures, and its incorporation into parasite nucleic acids is measured using a scintillation counter.

    • Fluorescence Method: A DNA-intercalating dye (e.g., SYBR Green I or DAPI) is added, and the fluorescence intensity, which correlates with parasite DNA content, is measured using a fluorescence plate reader.[8]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Antibacterial Assay Protocol (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Bacterial Strains: Standard bacterial strains (e.g., S. aureus, E. coli) are used.

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Broth Microdilution Method:

    • Test compounds are serially diluted in a nutrient broth in a 96-well plate.

    • The bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.[11]

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[12]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings for the this compound scaffold across different biological activities.

SAR_Antimalarial Core This compound Core C4_Amine 4-Amino Side Chain - Crucial for activity - Diamine side chains often potent Core->C4_Amine Key determinant C4_Methyl C4-Methyl Group - Can enhance prophylactic activity Core->C4_Methyl Modulator C8_Methoxy 8-Methoxy Group - Generally important for activity Core->C8_Methoxy Essential feature Other_Subs Other Ring Substitutions - Can modulate potency and selectivity Core->Other_Subs

Key SAR features for antimalarial activity.

SAR_Antibacterial Core 8-Methoxyquinolone Core C7_Sub C7-Substituent - Cyclic amines enhance potency Core->C7_Sub Major influence N1_Sub N1-Substituent - (Fluoro)cyclopropyl groups are favorable Core->N1_Sub Lipophilicity Increased Lipophilicity - Improves activity and PK profile C7_Sub->Lipophilicity Correlates with

Key SAR features for antibacterial activity.

SAR_Anticancer Core This compound Core C4_Anilino C4-Anilino Group - Substituents on aniline ring are critical Core->C4_Anilino Key for cytotoxicity Selectivity Selectivity - Important for therapeutic window Core->Selectivity Signaling_Pathways Targeting Signaling Pathways - e.g., β-catenin/TCF4 C4_Anilino->Signaling_Pathways Can influence

Key SAR features for anticancer activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The structure-activity relationships delineated in this guide underscore the critical role of systematic chemical modifications in optimizing biological activity and selectivity. The antimalarial, antibacterial, and anticancer potential of this chemical class warrants further investigation.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action will enable more rational drug design.

  • Optimization of Pharmacokinetic and Safety Profiles: Early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is crucial for advancing lead compounds.

  • Exploration of Novel Biological Targets: The inherent versatility of the this compound scaffold suggests that it may have utility against other diseases, and screening against a broader range of biological targets is encouraged.

By building upon the foundational SAR knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Pharmacology of 8-aminoquinolines.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymeriz
  • Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines.
  • Antimalarial activity of the 8-aminoquinolines.
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides.
  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Deriv
  • The anticancer IC50 values of synthesized compounds.
  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
  • Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines.
  • Antimalarials: Function, Uses, Side Effects, Drug Names.
  • Quinoline antimalarials: mechanisms of action and resistance.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul
  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Deriv
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety.
  • Antimalarial activity (IC50) of confirmed hits with a 4-amino...
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methoxyquinolin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, authoritative framework for the proper disposal of 8-Methoxyquinolin-4-amine, a compound that, like many specialized reagents, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a procedural and logical approach to ensure safety, regulatory compliance, and scientific best practices.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a substituted quinoline and an aromatic amine. While specific toxicological data for this exact compound is not extensively published, the known hazards of its constituent chemical classes necessitate a cautious approach.

Key Hazard Considerations:

  • Aromatic Amines: This class of compounds is associated with a range of toxicities, including potential carcinogenicity and mutagenicity. They can often be absorbed through the skin.[1][2][3]

  • Quinolines: Quinoline and its derivatives are known to be toxic and can be environmental pollutants.[4][5]

  • GHS Classifications for Analogs: Structurally similar compounds, such as 5-methoxyquinolin-8-amine and 6-methoxyquinolin-8-amine, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]

Based on this information, this compound should be handled as a hazardous substance with potential carcinogenic properties. All waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling in the Laboratory

Proper personal protective equipment (PPE) and handling procedures are non-negotiable when working with this compound.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[3]
Eye Protection Safety goggles or a face shield.To protect against splashes of solutions or airborne powder.
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Work in a certified chemical fume hood.To prevent inhalation of dust or vapors, especially given the potential carcinogenicity.

Step-by-Step Disposal Protocol: A Two-Stage Approach

The disposal of this compound should follow a two-stage process: in-lab chemical degradation to reduce mutagenicity, followed by professional disposal of the resulting waste.

Stage 1: In-Lab Chemical Degradation via Oxidation

The primary amino group on the quinoline ring is the main source of potential mutagenicity. Chemical oxidation can effectively degrade this functional group. A validated method for the destruction of carcinogenic aromatic amines involves oxidation with potassium permanganate in an acidic medium.[8] This process has been shown to convert aromatic amines into non-mutagenic derivatives.[8]

Experimental Protocol: Potassium Permanganate Oxidation

Objective: To oxidatively degrade this compound in laboratory waste to less hazardous compounds before final disposal.

Materials:

  • Waste containing this compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 3 M

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • pH indicator strips or pH meter

  • Stir plate and stir bar

  • Appropriate glass beaker or flask (at least 2x the volume of the waste solution)

  • Ice bath

Procedure:

  • Preparation (in a fume hood):

    • Place the beaker or flask containing the this compound waste on a stir plate within an ice bath. The use of an ice bath is a critical precaution to control any potential exothermic reaction.

    • Begin stirring the solution. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent that is miscible with water, such as acetone or ethanol, before proceeding.

  • Acidification:

    • Slowly and carefully add 3 M sulfuric acid to the waste solution until the pH is approximately 3. This acidic environment is necessary for the effective oxidation by permanganate.[8]

  • Oxidation:

    • Slowly add a saturated solution of potassium permanganate (a strong oxidizing agent) dropwise to the stirring, cooled, acidic waste.[9]

    • Continue adding the permanganate solution until a faint, persistent purple color remains for at least 5 minutes. The disappearance of the purple color indicates that the permanganate is being consumed by the reaction. The persistence of the purple color signifies that the oxidation is complete.

  • Quenching Excess Permanganate:

    • After the oxidation is complete, it is crucial to neutralize the excess, unreacted potassium permanganate.

    • Slowly add solid sodium bisulfite or a saturated solution of sodium sulfite dropwise until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.[10]

  • Neutralization:

    • Carefully neutralize the acidic solution by adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is between 6 and 8. Check the pH using indicator strips or a pH meter.

Stage 2: Final Waste Collection and Disposal

The treated waste, although now containing less hazardous organic compounds, must still be disposed of as chemical waste.

  • Waste Segregation and Collection:

    • The neutralized solution, along with the manganese dioxide precipitate, should be collected in a clearly labeled hazardous waste container.

    • Label the container as "Hazardous Waste: Treated this compound reaction mixture (contains manganese dioxide)."

    • Any contaminated materials, such as gloves, pipette tips, and bench paper, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for pickup.

    • Provide them with the Safety Data Sheet (SDS) for this compound and a description of the treatment process. The final disposal method will likely be high-temperature incineration.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, contain the spill using absorbent pads or other appropriate spill control materials. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup:

    • Use an absorbent material to soak up liquid spills.

    • Carefully sweep up solid material.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_waste_gen Waste Generation cluster_treatment In-Lab Degradation cluster_final_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste This compound Waste Generated Prep->Waste FumeHood Work in a Chemical Fume Hood FumeHood->Waste Acidify Acidify Waste (H₂SO₄ to pH ~3) Waste->Acidify Oxidize Oxidize with KMnO₄ (until purple persists) Acidify->Oxidize Quench Quench Excess KMnO₄ (e.g., NaHSO₃) Oxidize->Quench Neutralize Neutralize Solution (to pH 6-8) Quench->Neutralize Collect Collect Treated Waste (incl. MnO₂) Neutralize->Collect Label Label as Hazardous Waste Collect->Label Store Store in Designated Area Label->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental stewardship, and the integrity of our scientific endeavors. By understanding the inherent hazards, employing a robust, chemically-sound degradation protocol, and adhering to established waste management practices, we can effectively mitigate risks. This guide provides the necessary framework, but it is the diligent application of these principles by every researcher that ensures a safe and responsible laboratory environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Methoxyquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 8-Methoxyquinolin-4-amine. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety measure to ensure a self-validating system of laboratory safety.

Understanding the Hazard: A Proactive Stance on Safety

Core Principles of Protection:

  • Elimination and Substitution: The first step in the hierarchy of controls is to consider if a less hazardous chemical can be used.

  • Engineering Controls: Your primary line of defense. Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Establish clear standard operating procedures (SOPs) and ensure all personnel are trained on the specific hazards and handling requirements.

  • Personal Protective Equipment (PPE): The final barrier between you and the chemical. PPE is critical and must be used in conjunction with engineering and administrative controls.

The Essential PPE Ensemble for this compound

The following table outlines the minimum required PPE for handling this compound. The selection of specific items should be guided by a risk assessment of the planned procedure.

Body Part Required PPE Rationale and Key Specifications
Hands Double-gloving with nitrile glovesProvides robust protection against skin contact and absorption.[2][3] The outer glove should be removed and disposed of immediately after handling the compound.
Eyes Chemical safety gogglesOffers protection from splashes and fine particulates. Must provide a complete seal around the eyes.
Face Face shield (in addition to goggles)Required when there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities.[4]
Body Chemical-resistant lab coatProtects against incidental contact and small spills. Ensure cuffs are snug to prevent exposure to the wrists.
Respiratory N95 or higher rated respiratorRecommended when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation.[4]
Feet Closed-toe shoesPrevents injury from spills and dropped objects.

Step-by-Step Protocols for PPE Use

Adherence to proper procedures for donning, doffing, and disposal of PPE is as crucial as the selection of the equipment itself.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield: If required by your risk assessment, put on a face shield.

  • Respirator: If required, perform a fit check for your respirator.

Doffing PPE: Preventing Cross-Contamination
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unbutton and remove by rolling it down from the shoulders, turning it inside out to contain any contaminants.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures
  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersal of fine particles.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[6]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Collection: Follow your institution's guidelines for hazardous waste collection. Do not dispose of this chemical down the drain or in regular trash.[3][6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure for this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Handling this compound procedure What is the procedure? start->procedure weighing Weighing Solid procedure->weighing Solid Handling solution_prep Preparing Solution procedure->solution_prep Liquid Handling ppe_respirator Add Respirator (N95+) weighing->ppe_respirator large_scale Large Scale / High Splash Risk solution_prep->large_scale Risk of Splash? ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles solution_prep->ppe_base ppe_face_shield Add Face Shield large_scale->ppe_face_shield proceed Proceed with Caution ppe_base->proceed ppe_respirator->ppe_base ppe_face_shield->ppe_base

Caption: PPE selection workflow for handling this compound.

References

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  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]
  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.